2-Bromo-4-tert-butylphenol
Description
The exact mass of the compound 2-Bromo-4-tert-butylphenol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 2360. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-Bromo-4-tert-butylphenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-4-tert-butylphenol including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-bromo-4-tert-butylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrO/c1-10(2,3)7-4-5-9(12)8(11)6-7/h4-6,12H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFRLMQPMGIMHHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00176395 | |
| Record name | 2-Bromo-4-tert-butylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00176395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2198-66-5 | |
| Record name | 2-Bromo-4-tert-butylphenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2198-66-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-4-tert-butylphenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002198665 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Bromo-4-tert-butylphenol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2360 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Bromo-4-tert-butylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00176395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromo-4-tert-butylphenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.912 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
2-Bromo-4-tert-butylphenol chemical properties and structure
An In-depth Technical Guide to 2-Bromo-4-tert-butylphenol
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 2-Bromo-4-tert-butylphenol (CAS No. 2198-66-5), a pivotal intermediate in advanced organic synthesis. The document details its physicochemical properties, structural characteristics, and spectroscopic profile. It further explores validated synthesis protocols, delves into the mechanistic principles governing its reactivity, and highlights its significant applications in the pharmaceutical, agrochemical, and material science sectors. Safety protocols and handling procedures are also outlined to ensure its effective and safe utilization in a research and development setting. This guide is intended for researchers, chemists, and professionals in drug development who require a deep, practical understanding of this versatile chemical building block.
Introduction
2-Bromo-4-tert-butylphenol is a substituted phenolic compound characterized by the presence of a bromine atom ortho to the hydroxyl group and a bulky tert-butyl group in the para position. This specific arrangement of functional groups imparts a unique combination of steric and electronic properties, making it a highly valuable and versatile intermediate in organic synthesis. Its utility spans the creation of complex molecular architectures for pharmaceuticals, the development of novel polymers and antioxidants, and the synthesis of specialized agrochemicals.[1] Understanding the nuanced interplay of its structural features is paramount for any scientist aiming to leverage this compound's synthetic potential. This guide serves as a technical resource, consolidating critical data and field-proven insights to facilitate its application in advanced chemical research.
Physicochemical Properties and Structural Elucidation
The physical and chemical identity of a compound is fundamental to its application. The properties of 2-Bromo-4-tert-butylphenol are well-documented, ensuring reliability and reproducibility in experimental design.
Core Properties
The essential physical and chemical identifiers for 2-Bromo-4-tert-butylphenol are summarized below. These values are critical for reaction setup, purification, and safety considerations.
| Property | Value | Source(s) |
| CAS Number | 2198-66-5 | [2][3] |
| Molecular Formula | C₁₀H₁₃BrO | [2][3] |
| Molecular Weight | 229.11 g/mol | [2][3][4] |
| Appearance | White to off-white crystalline powder or lump | [1] |
| Melting Point | 51 °C | [2] |
| Boiling Point | 113 °C at 9 mmHg; 245.9 °C at 760 mmHg | [2] |
| Solubility | Sparingly soluble in water; Soluble in chloroform, methanol | [1] |
| Purity | Typically ≥97% | [5] |
| InChI Key | FFRLMQPMGIMHHQ-UHFFFAOYSA-N | [5] |
Structural Analysis
The structure of 2-Bromo-4-tert-butylphenol is key to its reactivity. The hydroxyl (-OH) group is a strong activating group for electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions. However, the para position is blocked by the sterically demanding tert-butyl group, and one ortho position is occupied by the bromine atom. This leaves the C6 position (ortho to the hydroxyl) as the most probable site for further electrophilic attack. The bromine atom, while deactivating due to its inductive effect, can participate in a variety of cross-coupling reactions, serving as a synthetic handle. The bulky tert-butyl group provides steric hindrance, which can influence reaction kinetics and regioselectivity, and also enhances the compound's solubility in nonpolar organic solvents.
Spectroscopic Profile
Spectroscopic data is crucial for confirming the identity and purity of 2-Bromo-4-tert-butylphenol.
-
¹H NMR (Proton NMR): The proton NMR spectrum provides distinct signals for the different hydrogen environments in the molecule.[6][7]
-
Aromatic Protons: Signals for the three protons on the benzene ring typically appear in the δ 6.5-7.5 ppm range.[7] Their specific shifts and coupling patterns are dictated by the electronic effects of the -OH, -Br, and tert-butyl substituents.
-
tert-Butyl Protons: A characteristic sharp singlet appears around δ 1.3 ppm, integrating to 9 hydrogens, which is indicative of the magnetically equivalent methyl protons of the tert-butyl group.
-
Hydroxyl Proton: A broad singlet corresponding to the phenolic -OH proton is also observed, with its chemical shift being concentration and solvent dependent.
-
-
IR (Infrared) Spectroscopy: The IR spectrum reveals the presence of key functional groups.[4][8]
-
A broad absorption band is expected in the 3200-3600 cm⁻¹ region, characteristic of the O-H stretching vibration of the phenolic hydroxyl group.
-
C-H stretching vibrations for the aromatic ring and the aliphatic tert-butyl group appear around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively.
-
Strong absorptions in the 1450-1600 cm⁻¹ range correspond to C=C stretching within the aromatic ring.
-
-
Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight and isotopic distribution.[4][8]
-
The mass spectrum will show a characteristic pair of molecular ion peaks (M⁺ and M+2) of nearly equal intensity, due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br). For this compound, these peaks would be observed at m/z 228 and 230.[4]
-
A prominent fragment ion is often observed at m/z 213/215, corresponding to the loss of a methyl group ([M-CH₃]⁺).[4]
-
Synthesis and Mechanistic Considerations
The most common and direct method for preparing 2-Bromo-4-tert-butylphenol is through the regioselective electrophilic bromination of 4-tert-butylphenol.
Laboratory-Scale Synthesis Protocol
This protocol is adapted from established procedures for the selective ortho-bromination of phenols.[9]
Objective: To synthesize 2-Bromo-4-tert-butylphenol from 4-tert-butylphenol via electrophilic bromination.
Materials:
-
4-tert-butylphenol
-
Liquid Bromine (Br₂)
-
Chloroform (CHCl₃)
-
Carbon Tetrachloride (CCl₄)
-
1% Aqueous Sodium Thiosulfate (Na₂S₂O₃)
-
Saturated Brine (NaCl solution)
-
Dichloromethane (CH₂Cl₂)
-
Magnesium Sulfate (MgSO₄), anhydrous
Procedure:
-
Reaction Setup: In a flask equipped with a dropping funnel and a nitrogen inlet, dissolve 4-tert-butylphenol (e.g., 20 g, 0.133 mol) in a 1:1 (v/v) mixture of chloroform and carbon tetrachloride (64 mL).[9]
-
Cooling: Cool the solution to 0°C using an ice bath while stirring under a nitrogen atmosphere.
-
Bromination: Prepare a solution of bromine (e.g., 7.18 mL, 0.14 mol) in chloroform (25 mL). Add this bromine solution dropwise to the cooled phenol solution over approximately 2 hours.[9] The addition should be controlled to maintain the reaction temperature and stopped when a faint red color from the excess bromine persists.
-
Quenching: After the addition is complete, allow the reaction mixture to stir and slowly warm to room temperature. Purge the mixture with nitrogen overnight to remove excess bromine and hydrogen bromide gas.[9]
-
Work-up: Dilute the resulting solution with dichloromethane (50 mL). Wash the organic layer sequentially with 1% aqueous sodium thiosulfate solution (100 mL) to remove any remaining bromine, followed by saturated brine (100 mL).[9]
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.[9] The product, 2-Bromo-4-tert-butylphenol, is typically obtained as a colorless oil or a low-melting solid in near-quantitative yield.[9]
Mechanistic Insight
The regioselectivity of this reaction is a classic example of electrophilic aromatic substitution governed by directing group effects. The hydroxyl group is a powerful ortho-, para-director. Since the para position is blocked by the large tert-butyl group, the electrophile (Br⁺) is directed to the ortho positions. The bulky tert-butyl group provides significant steric hindrance, favoring bromination at the less hindered ortho position, resulting in the desired 2-bromo isomer as the major product. The choice of a non-polar solvent system at low temperatures helps to control the reaction rate and minimize the formation of di-brominated byproducts. Other methods using reagents like sodium bromide with sodium chlorite in acetic acid have also been developed to achieve high yield and purity.[2]
Synthesis Workflow Diagram
The following diagram illustrates the key steps in the laboratory synthesis of 2-Bromo-4-tert-butylphenol.
Caption: Workflow for the synthesis of 2-Bromo-4-tert-butylphenol.
Chemical Reactivity and Synthetic Utility
2-Bromo-4-tert-butylphenol is a trifunctional molecule, with three distinct sites for chemical modification: the phenolic hydroxyl group, the bromine atom, and the aromatic ring itself. This versatility makes it an invaluable building block.
Reactions at the Phenolic Hydroxyl Group
The acidic proton of the hydroxyl group can be easily deprotonated with a base to form a phenoxide. This nucleophilic phenoxide can then undergo:
-
Williamson Ether Synthesis: Reaction with alkyl halides to form ethers.
-
Esterification: Reaction with acyl chlorides or anhydrides to form phenyl esters.
Reactions Involving the Bromo Group
The carbon-bromine bond serves as a key site for carbon-carbon and carbon-heteroatom bond formation, primarily through transition-metal-catalyzed cross-coupling reactions. These are foundational in modern drug discovery.
-
Suzuki Coupling: Reaction with boronic acids or esters to form biaryl compounds.
-
Buchwald-Hartwig Amination: Reaction with amines to form substituted anilines.
-
Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl groups.
-
Heck Coupling: Reaction with alkenes.
Electrophilic Aromatic Substitution
As mentioned, the aromatic ring can undergo further electrophilic substitution, typically at the C6 position (ortho to the hydroxyl group). Examples include nitration, sulfonation, and Friedel-Crafts reactions, allowing for further functionalization of the aromatic core.
Reactivity Hub Diagram
This diagram illustrates the primary reaction pathways available for 2-Bromo-4-tert-butylphenol.
Caption: Key reactivity sites of 2-Bromo-4-tert-butylphenol.
Applications in Research and Development
The synthetic flexibility of 2-Bromo-4-tert-butylphenol has led to its use in several high-value applications.
-
Pharmaceutical Intermediates: It is a common starting material or intermediate in the synthesis of active pharmaceutical ingredients (APIs).[1] Its derivatives have been explored for various biological activities, including antioxidant, antimicrobial, and anti-inflammatory properties.[10]
-
Agrochemicals: The bromophenol scaffold is present in some herbicides and fungicides. This compound serves as a building block for creating new crop protection agents.[1]
-
Material Science: It is used in the synthesis of antioxidants for polymers, rubbers, and plastics, preventing degradation from oxidation.[1] It can also be incorporated into the structure of specialty polymers and resins to impart specific properties like flame retardancy or thermal stability.
Safety, Handling, and Storage
Proper handling of 2-Bromo-4-tert-butylphenol is essential for laboratory safety.
Hazard Identification
According to GHS classifications, this compound is associated with the following hazards:
-
Harmful if swallowed, in contact with skin, or if inhaled. [4][11]
-
May cause respiratory irritation. [12]
The GHS signal word is "Warning".
Recommended Handling Protocol
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[11][12]
-
Handling: Avoid breathing dust, fumes, or vapors.[11] Avoid contact with skin, eyes, and clothing.[1][11] Wash hands thoroughly after handling.
-
Spill Response: In case of a spill, contain the material using an inert absorbent, and place it in a suitable, sealed container for disposal. Prevent entry into drains or waterways.[11]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[1] Keep away from incompatible substances such as strong oxidizing agents.
Conclusion
2-Bromo-4-tert-butylphenol is a cornerstone intermediate for synthetic organic chemistry. Its well-defined structure provides multiple, distinct reaction sites that can be addressed with high selectivity. From the foundational synthesis via regioselective bromination to its application in complex, multi-step syntheses through modern cross-coupling reactions, this compound offers a reliable and versatile platform for innovation. For researchers in drug discovery and material science, a thorough understanding of its properties, reactivity, and handling is not just beneficial but essential for unlocking its full synthetic potential.
References
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Chemical Profile of 2-Bromo-4-tert-butylphenol: Properties and Reactivity.
- ChemicalBook. (n.d.). 2-BROMO-4-TERT-BUTYLPHENOL | 2198-66-5.
- Santa Cruz Biotechnology, Inc. (n.d.). 2-Bromo-4-(tert-butyl)phenol | CAS 2198-66-5.
- Sigma-Aldrich. (n.d.). 2-Bromo-4-tert-butylphenol | 2198-66-5. (ChemScene LLC).
- BenchChem. (n.d.). Synthesis routes of 2-Bromo-4-tert-butylphenol.
- Fisher Scientific. (n.d.). 2-Bromo-4-tert-butylphenol 97.0+%, TCI America™.
- Sigma-Aldrich. (n.d.). 2-Bromo-4-tert-butylphenol | 2198-66-5. (Synthonix Corporation).
- Guidechem. (n.d.). 2-BROMO-4-TERT-BUTYLPHENOL 2198-66-5 wiki.
- Wiley. (n.d.). 2-Bromo-4-tert-butylphenol. SpectraBase.
- BenchChem. (2025). Application Notes and Protocols: Electrophilic Reactions of 2-Bromo-4-tert-butyl-6-methylphenol.
- National Center for Biotechnology Information. (n.d.). 2-Bromo-4-tert-butylphenol. PubChem Compound Database.
- AK Scientific, Inc. (n.d.). Safety Data Sheet: 2-Bromo-4-tert-butylphenol.
- Chegg. (2023, March 14). 1H NMR data for 2-bromo-4-tert-butylphenol.
- Brainly. (2023, October 11). Share the 1H NMR data for 2-bromo-4-tert-butylphenol.
- TCI Chemicals. (n.d.). 2-Bromo-4-tert-butylphenol 2198-66-5.
- Alfa Aesar. (2025, September 22). Safety Data Sheet: 2-Bromo-4,6-di-tert-butylphenol.
Sources
- 1. Page loading... [guidechem.com]
- 2. 2-BROMO-4-TERT-BUTYLPHENOL | 2198-66-5 [m.chemicalbook.com]
- 3. scbt.com [scbt.com]
- 4. 2-Bromo-4-tert-butylphenol | C10H13BrO | CID 75147 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Bromo-4-tert-butylphenol 97.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 6. Solved 1H NMR data for 2-bromo-4-tert-butylphenol | Chegg.com [chegg.com]
- 7. brainly.com [brainly.com]
- 8. spectrabase.com [spectrabase.com]
- 9. Synthesis routes of 2-Bromo-4-tert-butylphenol [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. aksci.com [aksci.com]
- 12. assets.thermofisher.com [assets.thermofisher.com]
An In-depth Technical Guide to the Physical Properties of 2-Bromo-4-tert-butylphenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-4-tert-butylphenol is a substituted phenol compound that serves as a valuable intermediate in organic synthesis. Its distinct molecular structure, featuring a bromine atom and a bulky tert-butyl group on the phenol ring, dictates its chemical reactivity and physical properties. A thorough understanding of these properties is critical for its effective use in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers.[1] This guide provides a comprehensive overview of the key physical and chemical characteristics of 2-Bromo-4-tert-butylphenol, outlines experimental protocols for their determination, and discusses their relevance in research and development.
Chemical Identity and Nomenclature
Correctly identifying a chemical compound is the foundation of any scientific investigation. The following identifiers and descriptors apply to 2-Bromo-4-tert-butylphenol:
-
Chemical Name: 2-Bromo-4-tert-butylphenol
-
IUPAC Name: 2-bromo-4-(2-methylpropan-2-yl)phenol[2]
-
Synonyms: 4-tert-Butyl-2-bromophenol, Phenol, 2-bromo-4-(1,1-dimethylethyl)-[2]
-
InChI Key: FFRLMQPMGIMHHQ-UHFFFAOYSA-N[3]
Physicochemical Properties
The physical state and behavior of 2-Bromo-4-tert-butylphenol under various conditions are summarized below. These properties are crucial for designing reaction conditions, purification procedures, and formulation strategies.
| Property | Value | Source(s) |
| Appearance | White to off-white crystalline powder or lumps.[1] | [1] |
| Melting Point | 51 °C | [3][4] |
| Boiling Point | 113 °C at 9 mmHg[4][5] 245.9 °C at 760 mmHg | [4][5] |
| Density | 1.341 ± 0.06 g/cm³ (Predicted) | [4][5] |
| Solubility | Sparingly soluble in water.[1] Slightly soluble in Chloroform and Methanol.[1][4][5] | [1][4][5] |
| Flash Point | 102.5 ± 21.8 °C | |
| pKa | 8.65 ± 0.18 (Predicted) | [1] |
| LogP | 3.9 | [2] |
Spectroscopic Profile for Structural Confirmation
Spectroscopic data is essential for confirming the identity and purity of a chemical compound. The following provides an overview of the expected spectral characteristics of 2-Bromo-4-tert-butylphenol.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton (¹H) NMR spectroscopy provides detailed information about the hydrogen environments in the molecule. For 2-bromo-4-tert-butylphenol, the spectrum is expected to show distinct signals for the aromatic protons, the hydroxyl proton, and the protons of the tert-butyl group.[6] The aromatic protons will exhibit splitting patterns influenced by the bromine and hydroxyl substituents, while the tert-butyl group will appear as a sharp singlet due to the absence of adjacent protons.[6]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 2-Bromo-4-tert-butylphenol will prominently feature a broad absorption band corresponding to the O-H stretching of the phenolic hydroxyl group. Other characteristic peaks will include C-H stretching from the aromatic ring and the tert-butyl group, C=C stretching from the aromatic ring, and a C-Br stretching vibration.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. In the mass spectrum of 2-Bromo-4-tert-butylphenol, the molecular ion peak would be observed at an m/z corresponding to its molecular weight (229.11 g/mol ).[2] A characteristic isotopic pattern for bromine (approximately equal intensity for M and M+2 peaks) would also be present.[7] Common fragmentation patterns would involve the loss of the tert-butyl group or other fragments from the aromatic ring.[2]
Experimental Protocols for Property Determination
The accurate determination of physical properties relies on standardized and well-controlled experimental procedures. This section details the methodologies for measuring two key properties: melting point and solubility.
Determination of Melting Point using Differential Scanning Calorimetry (DSC)
Rationale: Differential Scanning Calorimetry (DSC) is a highly accurate and reproducible method for determining the melting point (Tm) and the enthalpy of fusion (ΔHfus) of a crystalline solid.[8] It measures the difference in heat flow between a sample and a reference as a function of temperature.[9] This method is preferred over traditional capillary methods for its precision and the additional thermodynamic data it provides.
Step-by-Step Protocol:
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard (melting point 156.60 °C, ΔHfus = 28.45 J/g).[10] This ensures the accuracy of the measurements.
-
Sample Preparation: Accurately weigh 2-5 mg of 2-Bromo-4-tert-butylphenol into an aluminum DSC pan using an analytical balance.[11]
-
Sample Encapsulation: Crimp the pan with a lid to ensure good thermal contact and prevent any loss of sample due to sublimation.
-
Loading the Sample: Place the sealed sample pan on the sample platform in the DSC cell. Place an empty, sealed aluminum pan on the reference platform.[11]
-
Setting Experimental Parameters:
-
Set the starting temperature to a value well below the expected melting point (e.g., 25 °C).[8]
-
Set the ending temperature to a value well above the expected melting point (e.g., 80 °C).
-
Set a constant heating rate, typically 10 °C/min.[12]
-
Use an inert purge gas, such as nitrogen, at a constant flow rate (e.g., 50 mL/min) to provide a reproducible atmosphere.[9]
-
-
Running the Experiment: Initiate the temperature program and record the heat flow as a function of temperature.
-
Data Analysis: The resulting thermogram will show an endothermic peak corresponding to the melting of the sample.[11] Determine the onset temperature of this peak, which is taken as the melting point. The area under the peak is proportional to the enthalpy of fusion.
Workflow Diagram:
Caption: Workflow for Melting Point Determination via DSC.
Determination of Solubility
Rationale: Understanding a compound's solubility in various solvents is fundamental for reaction setup, purification (e.g., recrystallization), and formulation. A systematic approach is used to classify the compound's solubility based on its behavior in water, acidic, and basic solutions.[13]
Step-by-Step Protocol:
-
Water Solubility Test:
-
Place approximately 25 mg of 2-Bromo-4-tert-butylphenol into a small test tube.
-
Add 0.75 mL of deionized water in small portions, shaking vigorously after each addition.[14]
-
Observe if the compound dissolves completely. 2-Bromo-4-tert-butylphenol is expected to be sparingly soluble or insoluble in water.[1]
-
-
Aqueous Base Solubility Test (5% NaOH):
-
To the test tube from the previous step (or a fresh sample), add 0.75 mL of 5% aqueous sodium hydroxide solution in portions, shaking well.
-
Causality: As a phenol, 2-Bromo-4-tert-butylphenol is acidic (predicted pKa ≈ 8.65) and will be deprotonated by a strong base like NaOH to form the water-soluble sodium phenoxide salt.[1][13] A positive test (dissolution) indicates an acidic functional group.
-
-
Aqueous Bicarbonate Solubility Test (5% NaHCO₃):
-
In a new test tube, add 25 mg of the compound and 0.75 mL of 5% sodium bicarbonate solution.
-
Causality: Sodium bicarbonate is a weaker base than NaOH. It will only deprotonate strong organic acids (typically those with a pKa < 6). Since the pKa of 2-Bromo-4-tert-butylphenol is around 8.65, it is not expected to dissolve in sodium bicarbonate solution.[1][13] This test helps differentiate strongly acidic phenols from weakly acidic ones.
-
-
Organic Solvent Solubility (Qualitative):
-
Place a small amount (e.g., 10 mg) of the compound into separate test tubes.
-
Add a solvent of interest (e.g., methanol, chloroform, ethanol, acetone) dropwise while stirring until the solid dissolves or a significant volume of solvent has been added.[15]
-
Record the solubility as soluble, slightly soluble, or insoluble. Previous data indicates slight solubility in methanol and chloroform.[4][5]
-
Relevance in Research and Drug Development
The physical properties of 2-Bromo-4-tert-butylphenol are not merely data points; they are critical parameters that guide its application, particularly in drug development.
-
Solubility and Lipophilicity (LogP): The LogP value of 3.9 indicates that the molecule is quite lipophilic ("fat-loving").[2] In drug design, lipophilicity is a key factor influencing a molecule's ability to cross cell membranes. While a certain degree of lipophilicity is necessary for absorption, very high values can lead to poor aqueous solubility, rapid metabolism, and potential toxicity. This property must be carefully balanced when incorporating this moiety into a larger drug candidate.
-
Acidity (pKa): The pKa of approximately 8.65 indicates that 2-Bromo-4-tert-butylphenol is a weak acid.[1] The ionization state of a drug molecule at physiological pH (around 7.4) significantly affects its absorption, distribution, and binding to its target. At pH 7.4, this compound will exist predominantly in its neutral, protonated form, which is generally more able to cross lipid membranes than its charged (phenoxide) form.
-
Melting Point and Purity: The melting point is a crucial indicator of purity. A sharp melting point close to the literature value suggests a high degree of purity, which is a non-negotiable requirement for active pharmaceutical ingredients (APIs). Impurities can lower and broaden the melting range.
Safety and Handling
2-Bromo-4-tert-butylphenol is classified as harmful if swallowed, in contact with skin, or if inhaled.[16][17] It is also known to cause skin and serious eye irritation.[16][18] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times when handling this chemical.[16] Work should be conducted in a well-ventilated area or a chemical fume hood.[16][17] Store the compound in a tightly-closed container in a cool, dry place.[4][5]
References
-
ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent?. Retrieved from [Link]
- Unknown Source. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (Link not available)
-
Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved from [Link]
-
SpectraBase. (n.d.). 2-Bromo-4-tert-butylphenol. Retrieved from [Link]
-
PubChem. (n.d.). 2-Bromo-4-tert-butylphenol. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Profile of 2-Bromo-4-tert-butylphenol: Properties and Reactivity. Retrieved from [Link]
-
PubChem. (n.d.). 2-Bromo-4,6-di-tert-butylphenol. Retrieved from [Link]
-
American Chemical Society. (1995). Method for Measuring Aqueous Solubilities of Organic Compounds. Retrieved from [Link]
- Unknown Source. (n.d.). Classification of organic compounds by solubility. (Link not available)
-
NIST. (n.d.). 2-Bromo-4,6-di-tert-butylphenol. Retrieved from [Link]
- Alfa Aesar. (2025). SAFETY DATA SHEET: 2-Bromo-4,6-di-tert-butylphenol. (Link not available)
-
Simon Fraser University. (n.d.). Differential Scanning Calorimetry. Retrieved from [Link]
-
Brainly. (2023). Share the 1H NMR data for 2-bromo-4-tert-butylphenol. Retrieved from [Link]
- Unknown Source. (n.d.). Investigation of Polymers with Differential Scanning Calorimetry. (Link not available)
- University of Waterloo. (2006). Experiment 3: Cp Determination by Differential Scanning Calorimetry. (Link not available)
-
Qualitest. (2025). DSC Test in Practice: Step-by-Step Guide to Accurate Thermal Analysis. Retrieved from [Link]
-
Journal of Visualized Experiments. (n.d.). Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen. Retrieved from [Link]
-
Solubility of Things. (n.d.). 4-tert-butylphenol. Retrieved from [Link]
-
ChemBK. (2024). CAS 2219-82-1. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). 2-(tert-Butyl)-6-methylphenol. Retrieved from [Link]
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. 2-Bromo-4-tert-butylphenol | C10H13BrO | CID 75147 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Bromo-4-tert-butylphenol 97.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 4. 2-BROMO-4-TERT-BUTYLPHENOL | 2198-66-5 [m.chemicalbook.com]
- 5. 2198-66-5 CAS MSDS (2-BROMO-4-TERT-BUTYLPHENOL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. brainly.com [brainly.com]
- 7. benchchem.com [benchchem.com]
- 8. Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 9. meetrajesh.com [meetrajesh.com]
- 10. sfu.ca [sfu.ca]
- 11. qualitest.ae [qualitest.ae]
- 12. polymerscience.physik.hu-berlin.de [polymerscience.physik.hu-berlin.de]
- 13. scribd.com [scribd.com]
- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 15. researchgate.net [researchgate.net]
- 16. aksci.com [aksci.com]
- 17. 2-Bromo-4-tert-butylphenol | 2198-66-5 | TCI AMERICA [tcichemicals.com]
- 18. 2-Bromo-4-tert-butylphenol | 2198-66-5 [sigmaaldrich.com]
A Spectroscopic Guide to 2-Bromo-4-tert-butylphenol: An In-depth Technical Analysis
Executive Summary
This technical guide provides a comprehensive analysis of the spectral data for 2-Bromo-4-tert-butylphenol (CAS No. 2198-66-5), a key intermediate in the synthesis of pharmaceuticals and specialty chemicals. For researchers, process chemists, and quality control analysts, unambiguous structural confirmation is paramount. This document offers an in-depth interpretation of Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data. Each section is designed not only to present the data but to explain the underlying principles and experimental considerations, ensuring a robust and validated understanding of the molecule's spectroscopic signature. The protocols detailed herein are presented as self-validating systems, emphasizing the causality behind each step to ensure reproducibility and accuracy.
Introduction to 2-Bromo-4-tert-butylphenol
2-Bromo-4-tert-butylphenol is a substituted phenol that serves as a versatile building block in organic synthesis.[1] Its molecular structure, featuring a hydroxyl group, a bromine atom, and a bulky tert-butyl group on an aromatic ring, provides multiple reactive sites and steric influences that are valuable in drug development and material science.
Accurate characterization is the bedrock of scientific integrity. The application of orthogonal analytical techniques like NMR, IR, and MS provides a multi-faceted confirmation of molecular identity, purity, and structure. This guide will dissect each of these spectroscopic methods in the context of this specific molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the elucidation of organic structures in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of each atom. For a molecule like 2-Bromo-4-tert-butylphenol, NMR confirms the precise substitution pattern on the aromatic ring.
Diagram: Molecular Structure and Proton/Carbon Numbering
Below is the chemical structure with atoms numbered for clear assignment in the subsequent NMR analysis. This systematic numbering is critical for correlating spectral signals to specific atoms within the molecule.
Caption: Structure of 2-Bromo-4-tert-butylphenol with IUPAC numbering.
¹H NMR Spectral Analysis
The ¹H NMR spectrum provides a unique fingerprint based on the chemical environment of the hydrogen atoms. The analysis of chemical shift (δ), integration, and multiplicity (splitting pattern) allows for the unambiguous assignment of each proton. The data presented below is a representative spectrum acquired in deuterated chloroform (CDCl₃).
Table 1: ¹H NMR Spectral Data for 2-Bromo-4-tert-butylphenol in CDCl₃
| Assigned Proton (See Diagram) | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Rationale for Assignment |
| H-C(CH₃)₃ | ~1.30 | Singlet (s) | N/A | 9H | The nine equivalent protons of the tert-butyl group are shielded and show no coupling, resulting in a large singlet in the aliphatic region. |
| H-OH | ~5.5-5.7 | Singlet (s, broad) | N/A | 1H | The phenolic proton is acidic and often exchanges, leading to a broad singlet. Its chemical shift is highly dependent on concentration and temperature. |
| H6 | ~6.85 | Doublet (d) | J = 8.6 Hz | 1H | This proton is ortho to the electron-donating -OH group, causing shielding. It is coupled to H5 (meta-coupling is negligible), resulting in a doublet. |
| H5 | ~7.20 | Doublet of Doublets (dd) | J = 8.6, 2.4 Hz | 1H | This proton is coupled to both H6 (ortho-coupling, large J) and H3 (meta-coupling, small J), resulting in a doublet of doublets. |
| H3 | ~7.45 | Doublet (d) | J = 2.4 Hz | 1H | This proton is ortho to the electron-withdrawing Br atom, causing significant deshielding. It is only coupled to H5 via a small meta-coupling. |
Note: The exact chemical shifts can vary slightly based on solvent and concentration. The data is synthesized from typical values for this compound structure.[2][3]
¹³C NMR Spectral Analysis
The ¹³C NMR spectrum reveals the number of unique carbon environments and provides information about their electronic state. As ¹³C has a low natural abundance, spectra are typically acquired with proton decoupling, resulting in a series of singlets for each unique carbon.
Table 2: Predicted ¹³C NMR Data for 2-Bromo-4-tert-butylphenol in CDCl₃
| Assigned Carbon (See Diagram) | Predicted Chemical Shift (δ, ppm) | Rationale for Assignment |
| C8, C9, C10 (-C (CH₃)₃) | ~31.5 | The three equivalent methyl carbons of the tert-butyl group appear in the aliphatic region. |
| C7 (-C (CH₃)₃) | ~34.2 | The quaternary carbon of the tert-butyl group is slightly more downfield. |
| C2 (-C-Br) | ~112.5 | The direct attachment to bromine causes a significant upfield shift (shielding) due to the "heavy atom effect." |
| C6 | ~115.8 | Carbon ortho to the strong electron-donating hydroxyl group is shielded. |
| C3 | ~129.5 | Aromatic C-H carbon. |
| C5 | ~132.1 | Aromatic C-H carbon, slightly deshielded relative to C3. |
| C4 (-C-tBu) | ~146.5 | Aromatic quaternary carbon attached to the tert-butyl group. |
| C1 (-C-OH) | ~150.8 | The carbon directly bonded to the highly electronegative oxygen atom is the most deshielded of the aromatic carbons. |
Note: This data is based on predictive algorithms and analysis of similar structures, as a publicly available, assigned experimental spectrum was not located. Such predictions are highly reliable for standard organic structures.
Experimental Protocol: NMR Sample Preparation and Acquisition
A self-validating protocol ensures that spectral artifacts are minimized and data is of the highest quality.
-
Sample Preparation:
-
Accurately weigh 10-20 mg of 2-Bromo-4-tert-butylphenol into a clean, dry vial. Causality: This mass ensures sufficient concentration for a strong signal-to-noise ratio in a standard ¹H experiment without causing solubility issues.
-
Add approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). Causality: Deuterated solvents are used to avoid large interfering solvent signals in the ¹H spectrum. The deuterium signal is used by the spectrometer to "lock" the magnetic field, ensuring stability.
-
Gently vortex or sonicate the vial until the sample is fully dissolved. Visually inspect for any particulates.
-
Using a Pasteur pipette with a small cotton or glass wool plug, filter the solution directly into a clean, high-quality 5 mm NMR tube. Causality: Filtering removes paramagnetic impurities (dust, fibers) that can severely broaden NMR signals and degrade spectral resolution.
-
Cap the NMR tube securely to prevent solvent evaporation, which would change the sample concentration over time.
-
-
Spectrometer Setup and Acquisition:
-
Insert the NMR tube into a spinner turbine, using a depth gauge to ensure the sample is centered in the detection coil. Causality: Correct positioning is critical for achieving a homogeneous magnetic field across the sample, a process known as shimming.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field. This automated or manual process adjusts homogeneity coils to maximize field uniformity, resulting in sharp, symmetrical peaks.
-
Acquire the ¹H spectrum using standard parameters (e.g., 8-16 scans, 2-second relaxation delay).
-
Process the data by applying Fourier transformation, phase correction, and baseline correction.
-
Calibrate the chemical shift axis by setting the residual CHCl₃ solvent peak to 7.26 ppm. Causality: Referencing to a known internal standard ensures accuracy and comparability of data across different experiments and instruments.
-
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).
Interpretation of the IR Spectrum
The IR spectrum of 2-Bromo-4-tert-butylphenol displays several characteristic absorption bands that confirm its key functional groups.
Table 3: Key IR Absorption Bands for 2-Bromo-4-tert-butylphenol
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group Assignment | Intensity |
| ~3500 | O-H Stretch | Phenolic -OH | Strong, Broad |
| ~2960 | C-H Stretch (sp³) | tert-butyl group | Strong |
| ~1600, ~1480 | C=C Stretch | Aromatic Ring | Medium-Strong |
| ~1230 | C-O Stretch | Phenolic C-O | Strong |
| ~820 | C-H Bend (out-of-plane) | 1,2,4-Trisubstituted Ring | Strong |
| ~650 | C-Br Stretch | Aryl-Bromide | Medium-Weak |
Analysis:
-
The most prominent feature is the broad, strong absorption around 3500 cm⁻¹, which is definitive for the O-H stretching of a hydrogen-bonded phenol.
-
The strong peaks just below 3000 cm⁻¹ are characteristic of the sp³ C-H bonds in the tert-butyl group.
-
The absorptions in the 1600-1480 cm⁻¹ region confirm the presence of the aromatic ring.
-
The strong out-of-plane C-H bending vibration around 820 cm⁻¹ is highly diagnostic for the 1,2,4-trisubstitution pattern on the benzene ring.
Experimental Protocol: FTIR Analysis via KBr Pellet
This method is a gold standard for acquiring high-quality IR spectra of solid samples.
-
Material Preparation:
-
Gently grind a small amount (1-2 mg) of 2-Bromo-4-tert-butylphenol into a fine powder using an agate mortar and pestle.
-
Add ~100 mg of spectroscopic grade Potassium Bromide (KBr) powder. Causality: KBr is used because it is transparent to IR radiation in the typical analysis range (4000-400 cm⁻¹) and acts as a solid matrix.
-
Thoroughly mix and grind the sample and KBr together until a homogenous, fine powder is obtained. Causality: This minimizes light scattering from large crystals (the Christiansen effect), which would distort the spectral baseline.
-
Crucial Step: Ensure the KBr has been previously dried in an oven (~110 °C) and stored in a desiccator. KBr is hygroscopic, and any absorbed water will cause a large, broad O-H peak around 3450 cm⁻¹, potentially obscuring the phenolic O-H signal.
-
-
Pellet Formation and Analysis:
-
Transfer the powder mixture into a pellet press die.
-
Apply pressure (typically 7-10 tons) for several minutes to form a thin, transparent or translucent disc.
-
Carefully remove the KBr pellet from the die and place it in the spectrometer's sample holder.
-
Perform a background scan with an empty sample chamber. Causality: This allows the instrument to subtract signals from atmospheric CO₂ and water vapor, ensuring the final spectrum is only of the sample.
-
Acquire the sample spectrum.
-
Mass Spectrometry (MS)
Mass spectrometry provides two critical pieces of information: the molecular weight of the analyte and its fragmentation pattern, which offers clues to its structure. For 2-Bromo-4-tert-butylphenol, Electron Ionization (EI) is a common technique.
Analysis of the Mass Spectrum
The mass spectrum is a plot of ion abundance versus mass-to-charge ratio (m/z). Key features for this compound include the molecular ion peak and characteristic fragment ions.
Table 4: Key Ions in the EI Mass Spectrum of 2-Bromo-4-tert-butylphenol
| m/z Value | Proposed Ion | Interpretation |
| 228 / 230 | [M]⁺˙ | Molecular Ion Peak . The presence of two peaks of nearly equal intensity separated by 2 m/z units is the classic isotopic signature of a molecule containing one bromine atom (⁵⁰·⁵% ⁷⁹Br and ⁴⁹·⁵% ⁸¹Br). This confirms the molecular formula C₁₀H₁₃BrO. |
| 213 / 215 | [M - CH₃]⁺ | Base Peak . This is the most abundant fragment, resulting from the loss of a methyl radical (•CH₃) from the tert-butyl group. The formation of a stable benzylic-type carbocation is a highly favorable fragmentation pathway. |
| 135 | [M - Br - C₃H₆]⁺ | Loss of the bromine radical followed by rearrangement and loss of propene from the tert-butyl group. |
Diagram: Primary Fragmentation Pathway
This diagram illustrates the most dominant fragmentation event observed in the mass spectrum: the formation of the base peak at m/z 213/215.
Caption: Dominant EI fragmentation of 2-Bromo-4-tert-butylphenol.
Experimental Protocol: GC-MS Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for volatile and thermally stable compounds like 2-Bromo-4-tert-butylphenol, providing both separation and identification.
-
Sample Preparation:
-
Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent such as Dichloromethane or Ethyl Acetate. Causality: Dilution prevents overloading of the GC column, which would lead to poor peak shape and inaccurate results.
-
-
Instrumental Conditions (Typical):
-
GC Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm). Causality: This type of column separates compounds primarily based on boiling point, which is effective for many organic molecules.
-
Injection: 1 µL injection volume with a split ratio (e.g., 50:1) to prevent column overload.
-
Oven Program: Start at 100 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C. Causality: A temperature ramp ensures that the compound elutes as a sharp peak in a reasonable amount of time.
-
MS Ionization: Electron Ionization (EI) at 70 eV. Causality: 70 eV is the standard energy for EI-MS, providing reproducible fragmentation patterns that are comparable to library spectra.
-
MS Scan Range: Scan from m/z 40 to 300.
-
Integrated Spectroscopic Analysis
No single technique provides a complete picture. The true power of spectroscopic characterization lies in the integration of data from orthogonal methods.
Caption: Workflow for integrated structural confirmation.
The IR spectrum confirms the presence of the key functional groups. Mass spectrometry validates the molecular weight and elemental composition (specifically, the presence of bromine). Finally, NMR spectroscopy provides the definitive map of the molecular skeleton, confirming the precise arrangement of these pieces. Together, these data points provide an unassailable confirmation of the structure and identity of 2-Bromo-4-tert-butylphenol.
Safety and Handling
2-Bromo-4-tert-butylphenol is classified as harmful if swallowed, in contact with skin, or if inhaled, and it can cause skin and serious eye irritation.[4]
-
Handling: Use only in a well-ventilated area, preferably a chemical fume hood. Avoid breathing dust or vapors.
-
Personal Protective Equipment (PPE): Wear protective gloves (nitrile or neoprene), a lab coat, and chemical safety goggles.
-
Storage: Store in a tightly-closed container in a cool, dry place away from incompatible substances.
-
Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 75147, 2-Bromo-4-tert-butylphenol. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 2-Bromo-4-tert-butylphenol: A Versatile Intermediate for Organic Synthesis and Specialty Chemicals. Retrieved from [Link]
-
Spectral Database for Organic Compounds (SDBS). SDBS-AIST. National Institute of Advanced Industrial Science and Technology (AIST), Japan. Retrieved from [Link]
-
Wiley-VCH GmbH (2026). SpectraBase. Retrieved from [Link]
-
Kintek Solution (n.d.). How Do You Do A Kbr Pellet Procedure? A Step-By-Step Guide For High-Quality Ftir Analysis. Retrieved from [Link]
-
ALWSCI (2025). How To Prepare And Run An NMR Sample. Retrieved from [Link]
-
Brainly (2023). Share the ^1H NMR data for 2-bromo-4-tert-butylphenol. Retrieved from [Link]
-
Chegg (2023). 1H NMR data for 2-bromo-4-tert-butylphenol. Retrieved from [Link]
- McLafferty, F. W. (n.d.). Interpretation of Mass Spectra.
Sources
An In-Depth Technical Guide to the Solubility of 2-Bromo-4-tert-butylphenol in Organic Solvents
Introduction: The Critical Role of Solubility in Drug Development
In the landscape of pharmaceutical research and development, the solubility of a compound is a cornerstone physicochemical property that dictates its journey from a laboratory curiosity to a viable therapeutic agent. Poor solubility can lead to a cascade of challenges, including inadequate bioavailability, difficulties in formulation, and unreliable in vitro and in vivo testing results. This guide provides a comprehensive technical overview of the solubility of 2-Bromo-4-tert-butylphenol, a versatile intermediate in the synthesis of pharmaceuticals and other fine chemicals. Understanding its solubility profile is paramount for researchers and drug development professionals seeking to harness its full potential.
This document will delve into the molecular characteristics of 2-Bromo-4-tert-butylphenol, explore the theoretical and practical aspects of its solubility in a range of organic solvents, provide a detailed experimental protocol for determining its thermodynamic solubility, and outline essential safety and handling procedures.
Physicochemical Properties of 2-Bromo-4-tert-butylphenol
A thorough understanding of a compound's physicochemical properties is fundamental to predicting and interpreting its solubility. Key properties of 2-Bromo-4-tert-butylphenol are summarized below.
| Property | Value | Source |
| CAS Number | 2198-66-5 | [1][2][3][4][5] |
| Molecular Formula | C10H13BrO | [1][2][3][4][5] |
| Molecular Weight | 229.11 g/mol | [5] |
| Appearance | White to off-white crystalline powder or oil | [2][4] |
| Melting Point | 51°C (lit.) | [1][4] |
| Boiling Point | 113°C at 9 mmHg (lit.) | [1][4] |
| pKa | 8.65 ± 0.18 (Predicted) | [2][6] |
Factors Influencing the Solubility of 2-Bromo-4-tert-butylphenol
The solubility of 2-Bromo-4-tert-butylphenol is a complex interplay of its molecular structure and the properties of the solvent. The principle of "like dissolves like" provides a foundational understanding.[7]
-
The Phenolic Hydroxyl Group: The hydroxyl (-OH) group is capable of acting as a hydrogen bond donor and acceptor, which generally imparts some degree of polarity and the potential for solubility in polar solvents.
-
The Bromine Atom: The presence of a bromine atom ortho to the hydroxyl group introduces several effects. Bromine is an electronegative atom, which can influence the acidity of the phenolic proton. The addition of a bromine atom also increases the molecular weight and van der Waals forces, which can impact solubility. Studies on brominated phenols have shown that increasing the degree of bromination tends to decrease water solubility.[8][9]
-
The Tert-butyl Group: The bulky, nonpolar tert-butyl group in the para position significantly contributes to the lipophilicity (hydrophobicity) of the molecule. This group can sterically hinder the solvation of the nearby aromatic ring and the phenolic hydroxyl group, which can decrease solubility in polar solvents but increase it in nonpolar organic solvents.[7]
-
Solvent Properties: The polarity, hydrogen bonding capability, and dispersion forces of the solvent are critical. Polar protic solvents (e.g., alcohols) can engage in hydrogen bonding with the phenolic hydroxyl group. Polar aprotic solvents (e.g., acetone, ethyl acetate) can act as hydrogen bond acceptors. Nonpolar solvents (e.g., toluene, hexane) will primarily interact through weaker van der Waals forces.
Estimated Solubility of 2-Bromo-4-tert-butylphenol in Common Organic Solvents
Based on these related compounds and the physicochemical properties of 2-Bromo-4-tert-butylphenol, the following table provides an estimated solubility profile. It is crucial to note that these are estimations and should be experimentally verified for any critical application.
| Solvent Class | Solvent | Estimated Solubility | Rationale |
| Polar Protic | Methanol | High | The hydroxyl group can hydrogen bond with methanol. The parent compound, 4-bromophenol, is soluble in methanol.[10] |
| Ethanol | High | Similar to methanol, ethanol can act as a hydrogen bond donor and acceptor. 4-tert-butylphenol is soluble in ethanol.[7] | |
| Isopropanol | Moderate to High | The increased alkyl chain length of isopropanol may slightly reduce solubility compared to methanol and ethanol. | |
| Polar Aprotic | Acetone | High | The carbonyl group of acetone can act as a hydrogen bond acceptor for the phenolic proton. 4-tert-butylphenol is soluble in acetone.[7] |
| Ethyl Acetate | Moderate to High | The ester group can act as a hydrogen bond acceptor. | |
| Dichloromethane | Moderate to High | The polarity of dichloromethane and its ability to engage in dipole-dipole interactions suggest moderate to high solubility. | |
| Nonpolar | Toluene | Moderate | The aromatic ring of toluene can interact with the benzene ring of the solute via π-π stacking. The lipophilic tert-butyl group enhances solubility in nonpolar solvents. |
| Hexane | Low to Moderate | As a nonpolar aliphatic solvent, hexane's interaction with the polar phenolic group is weak, but the tert-butyl group will contribute to some solubility. |
Experimental Determination of Thermodynamic Solubility: A Step-by-Step Protocol
The following protocol details the widely accepted shake-flask method for determining the thermodynamic (equilibrium) solubility of a compound. This method is considered the "gold standard" for its accuracy and reliability.
I. Materials and Equipment
-
2-Bromo-4-tert-butylphenol (high purity)
-
Selected organic solvents (HPLC grade or equivalent)
-
Analytical balance (readable to at least 0.1 mg)
-
Scintillation vials or glass test tubes with screw caps
-
Orbital shaker or rotator capable of constant agitation and temperature control
-
Syringe filters (0.22 µm or 0.45 µm, compatible with the chosen solvent)
-
Syringes
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
II. Experimental Workflow
Caption: Workflow for the shake-flask method of solubility determination.
III. Detailed Procedure
-
Preparation of Saturated Solutions:
-
Accurately weigh an amount of 2-Bromo-4-tert-butylphenol that is in excess of its expected solubility and place it into a series of glass vials. A good starting point is to add enough solid to be visually present after equilibration.
-
Pipette a precise volume of the desired organic solvent into each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C).
-
Agitate the samples for a sufficient period to ensure equilibrium is reached. A typical duration is 24 to 48 hours. Preliminary experiments can be conducted to determine the time required to reach a plateau in solubility.
-
-
Sample Collection and Preparation:
-
After equilibration, remove the vials from the shaker and allow the undissolved solid to settle for at least 30 minutes.
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Attach a syringe filter (e.g., 0.22 µm PTFE for organic solvents) to the syringe and dispense the clear filtrate into a clean vial. This step is critical to remove any undissolved microparticles.
-
-
Analysis of Solute Concentration:
-
Prepare a series of calibration standards of 2-Bromo-4-tert-butylphenol of known concentrations in the same solvent used for the solubility experiment.
-
Analyze the calibration standards and the filtered sample solutions using a validated analytical method, such as HPLC-UV or UV-Vis spectroscopy.
-
Construct a calibration curve by plotting the analytical response (e.g., peak area from HPLC or absorbance from UV-Vis) against the concentration of the standards.
-
Determine the concentration of 2-Bromo-4-tert-butylphenol in the sample filtrates by interpolation from the calibration curve.
-
-
Data Reporting:
-
Express the solubility in appropriate units, such as mg/mL or mol/L.
-
It is recommended to perform the experiment in triplicate to ensure the reproducibility of the results.
-
Logical Relationships in Solubility Determination
The interplay between the solute, solvent, and experimental conditions dictates the final solubility value. This relationship can be visualized as follows:
Caption: Interrelationship of factors governing the solubility of a compound.
Safety and Handling of 2-Bromo-4-tert-butylphenol
As with any chemical compound, proper safety precautions must be observed when handling 2-Bromo-4-tert-butylphenol.
-
Hazard Identification: 2-Bromo-4-tert-butylphenol is harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and serious eye irritation.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat. Work in a well-ventilated area or under a chemical fume hood.
-
Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Avoid breathing dust or fumes.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible substances and sources of ignition.
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the product to enter drains or waterways.
Conclusion
The solubility of 2-Bromo-4-tert-butylphenol in organic solvents is a critical parameter for its effective use in pharmaceutical synthesis and other applications. While quantitative data is not widely published, a strong understanding of its physicochemical properties and the principles of solubility allows for reasoned estimations and the design of robust experimental protocols for its determination. The shake-flask method, coupled with appropriate analytical techniques, provides a reliable means of obtaining accurate thermodynamic solubility data. By adhering to safe handling practices and employing sound scientific methodology, researchers can confidently work with this important chemical intermediate.
References
- 1. 2-BROMO-4-TERT-BUTYLPHENOL | 2198-66-5 [m.chemicalbook.com]
- 2. Page loading... [guidechem.com]
- 3. 2-Bromo-4-tert-butylphenol | 2198-66-5 [sigmaaldrich.com]
- 4. 2-BROMO-4-TERT-BUTYLPHENOL CAS#: 2198-66-5 [amp.chemicalbook.com]
- 5. 2-Bromo-4-tert-butylphenol | C10H13BrO | CID 75147 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2198-66-5 CAS MSDS (2-BROMO-4-TERT-BUTYLPHENOL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. Water solubility and partitioning behavior of brominated phenols | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. solubilityofthings.com [solubilityofthings.com]
Synthesis of 2-Bromo-4-tert-butylphenol: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
Abstract
This in-depth technical guide provides a comprehensive overview of the synthesis of 2-Bromo-4-tert-butylphenol from 4-tert-butylphenol. It is designed for researchers, scientists, and professionals in drug development who require a thorough understanding of the synthetic process, including the underlying reaction mechanisms, various experimental protocols, and best practices for purification and characterization. This document emphasizes scientific integrity, offering field-proven insights and self-validating protocols to ensure reproducibility and high-quality outcomes.
Introduction: Significance and Applications
2-Bromo-4-tert-butylphenol is a valuable substituted phenol that serves as a key intermediate in the synthesis of a variety of more complex molecules, particularly in the pharmaceutical and specialty chemical industries. Its unique substitution pattern, featuring a bulky tert-butyl group and a reactive bromine atom ortho to the hydroxyl group, allows for precise downstream functionalization. This makes it an important building block in the development of novel compounds with potential biological activity. Understanding the nuances of its synthesis is therefore critical for chemists aiming to optimize their synthetic routes and ensure a reliable supply of this important precursor.
Mechanistic Insights: The Electrophilic Aromatic Substitution of 4-tert-butylphenol
The synthesis of 2-Bromo-4-tert-butylphenol from 4-tert-butylphenol proceeds via an electrophilic aromatic substitution (EAS) reaction. The phenolic hydroxyl group is a strong activating group, meaning it increases the electron density of the aromatic ring, making it more susceptible to attack by electrophiles.[1] Furthermore, the hydroxyl group is an ortho, para-director. In the case of 4-tert-butylphenol, the para position is blocked by the bulky tert-butyl group, thus directing the incoming electrophile, a bromonium ion (Br+), exclusively to the ortho positions.[1][2]
The tert-butyl group, through its positive inductive effect (+I), also contributes to the activation of the ring, further facilitating the electrophilic attack.[1] The reaction mechanism can be visualized as a two-step process:
-
Generation of the Electrophile and Attack: The brominating agent generates a bromonium ion or a polarized bromine molecule that acts as the electrophile. The electron-rich aromatic ring of 4-tert-butylphenol attacks the electrophile, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. The positive charge in this intermediate is delocalized across the ring and, importantly, onto the oxygen atom of the hydroxyl group, which provides significant stabilization.[1]
-
Deprotonation and Aromatization: A weak base in the reaction mixture removes a proton from the carbon atom bearing the bromine, restoring the aromaticity of the ring and yielding the final product, 2-Bromo-4-tert-butylphenol.[1]
The increased electron density and the stabilization of the intermediate carbocation make 4-tert-butylphenol much more reactive towards bromination than benzene.[1]
Caption: Step-by-step experimental workflow for the synthesis.
Purification and Characterization
While the described protocol often yields a product of high purity, further purification may be necessary for certain applications.
Purification Techniques
-
Aqueous Wash: As described in the protocol, washing with sodium thiosulfate and brine is crucial for removing unreacted bromine and acidic byproducts. [3][4]* Column Chromatography: If the product contains significant impurities, purification by column chromatography on silica gel using a suitable eluent system (e.g., a hexane/ethyl acetate gradient) is the most effective method. [4]* Crystallization: Although 2-Bromo-4-tert-butylphenol is often isolated as an oil, it can sometimes be induced to crystallize, which is an excellent purification method. [4]
Characterization
The identity and purity of the synthesized 2-Bromo-4-tert-butylphenol should be confirmed using standard analytical techniques.
| Technique | Expected Observations |
| ¹H NMR | The spectrum will show characteristic peaks for the aromatic protons, the tert-butyl protons (a singlet around 1.3 ppm), and the hydroxyl proton (a broad singlet). The aromatic protons will exhibit a specific splitting pattern indicative of the 1,2,4-trisubstituted ring system. [5][6][7] |
| ¹³C NMR | The spectrum will show the expected number of signals for the ten carbon atoms in the molecule, with characteristic chemical shifts for the aromatic carbons, the quaternary carbon of the tert-butyl group, and the methyl carbons. |
| FTIR | The spectrum will display a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the phenolic hydroxyl group. Characteristic C-H and C=C stretching and bending vibrations for the aromatic ring and the tert-butyl group will also be present. [8] |
| Mass Spectrometry | The mass spectrum will show a molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is characteristic of a compound containing one bromine atom due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br. [5][8] |
Safety and Handling
The synthesis of 2-Bromo-4-tert-butylphenol involves the use of hazardous chemicals that require strict adherence to safety protocols.
-
4-tert-butylphenol: Corrosive and can cause severe skin burns and eye damage. It is readily absorbed through the skin and can be toxic. [9]* Bromine: Highly corrosive, toxic, and a strong oxidizing agent. It can cause severe burns upon contact with skin and eyes, and its vapors are fatal if inhaled. [10][11]All manipulations involving bromine must be carried out in a well-ventilated chemical fume hood. [11][12]* Chlorinated Solvents (Chloroform, Carbon Tetrachloride, Dichloromethane): These solvents are toxic and are suspected carcinogens. They should be handled in a fume hood to avoid inhalation of vapors. [13] Personal Protective Equipment (PPE): Appropriate PPE, including a lab coat, chemical-resistant gloves (neoprene or nitrile), and chemical splash goggles, must be worn at all times. [11][9][13] Waste Disposal: All chemical waste must be disposed of in accordance with institutional and local regulations.
Conclusion
The synthesis of 2-Bromo-4-tert-butylphenol from 4-tert-butylphenol is a well-understood and reproducible electrophilic aromatic substitution reaction. By carefully selecting the appropriate brominating agent and reaction conditions, researchers can achieve high yields of this valuable synthetic intermediate. The protocol detailed in this guide, utilizing bromine in a mixed solvent system, offers a reliable method for obtaining the product in quantitative yield. Adherence to rigorous purification, characterization, and safety procedures is paramount to ensure the quality of the final product and the safety of the researcher.
References
-
Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol. National Institutes of Health (NIH). [Link]
-
The exact mechanism of this reaction is a little complicated, as it involves the copper ions... Homework.Study.com. [Link]
-
Mild and regioselective bromination of phenols with TMSBr. ResearchGate. [Link]
- Process for the selective para-bromination of phenol and its derivatives.
-
Regioselective Synthesis of Brominated Phenols. ChemistryViews. [Link]
- Method for selectively brominating phenols.
-
draw the mechanism of the bromination of 4-tert-butylphenol with Br2. Chegg. [Link]
-
2-Bromo-4-tert-butylphenol. SpectraBase. [Link]
-
2-Bromo-4-tert-butylphenol | C10H13BrO | CID 75147. PubChem. [Link]
-
The Chemical Profile of 2-Bromo-4-tert-butylphenol: Properties and Reactivity. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Oxidation and reductive bromination of Bis(4-tert-butylphenyl)aminoxyl. ResearchGate. [Link]
-
2-Bromo-4-tert-butylphenol | C10H13BrO | MD Topology | NMR | X-Ray. The Automated Topology Builder (ATB) and Repository. [Link]
-
METHYLALUMINUM BIS(4-BROMO-2,6-DI-tert-BUTYLPHENOXIDE). Organic Syntheses Procedure. [Link]
-
2-Bromo-4,6-di-tert-butylphenol | C14H21BrO | CID 519822. PubChem. [Link]
-
Bromine solution - Safety Data Sheet. Carl ROTH. [Link]
-
Standard Operating Procedure_Bromine.docx. University of California, Santa Barbara. [Link]
-
phenol-haz-controls-fact-sheet-wsp.pdf. University of California, Berkeley. [Link]
-
Bromine Handling SOP: Safety Procedures & Guidelines. Studylib. [Link]
- Purification of 2, 4, 6 - tri - (tert butyl) phenol by melt crystallization.
-
Bromination of Phenols | Electrophilic aromatic substitution | Organic Chemistry. YouTube. [Link]
Sources
- 1. homework.study.com [homework.study.com]
- 2. Solved draw the mechanism of the bromination of | Chegg.com [chegg.com]
- 3. Synthesis routes of 2-Bromo-4-tert-butylphenol [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. spectrabase.com [spectrabase.com]
- 6. benchchem.com [benchchem.com]
- 7. 2-Bromo-4-tert-butylphenol | C10H13BrO | MD Topology | NMR | X-Ray [atb.uq.edu.au]
- 8. 2-Bromo-4-tert-butylphenol | C10H13BrO | CID 75147 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. ehs.berkeley.edu [ehs.berkeley.edu]
- 10. carlroth.com [carlroth.com]
- 11. www-s3-live.kent.edu [www-s3-live.kent.edu]
- 12. studylib.net [studylib.net]
- 13. fishersci.com [fishersci.com]
An In-Depth Technical Guide to the Electrophilic Bromination of 4-tert-Butylphenol
Introduction
The electrophilic bromination of 4-tert-butylphenol is a cornerstone reaction in organic synthesis, exemplifying the principles of electrophilic aromatic substitution (EAS) on a highly activated and sterically influenced aromatic system. The primary product of this reaction, 2-bromo-4-tert-butylphenol, is a valuable chemical intermediate used in the synthesis of pharmaceuticals, agrochemicals, dyes, and antioxidants.[1] This compound's utility stems from the specific placement of the bromo, hydroxyl, and tert-butyl groups, which allows for a wide array of subsequent chemical transformations.
This guide provides a comprehensive examination of the reaction, delving into the underlying mechanistic principles that govern its high regioselectivity. It further presents a field-proven experimental protocol, complete with explanations for each procedural choice, to ensure both reproducibility and a fundamental understanding of the process.
Mechanistic Deep Dive: Directing Effects and Regioselectivity
The remarkable selectivity observed in the bromination of 4-tert-butylphenol is a direct consequence of the electronic and steric effects exerted by the hydroxyl (-OH) and tert-butyl (-(CH₃)₃) substituents on the aromatic ring.
Pillar 1: The Dominance of the Hydroxyl Activator
The hydroxyl group is a powerful activating substituent and a strong ortho, para-director in electrophilic aromatic substitution.[2][3] Its activating nature arises from the ability of the oxygen's lone pair of electrons to delocalize into the benzene ring through resonance (+R effect). This delocalization significantly increases the electron density of the aromatic ring, making it far more nucleophilic and thus more reactive towards electrophiles like bromine compared to unsubstituted benzene.[4][5] The increased electron density is most pronounced at the ortho and para positions, as illustrated by the resonance structures.
Pillar 2: The Role of the tert-Butyl Group
The tert-butyl group is classified as a weakly activating group and is also an ortho, para-director.[2] Its activating influence stems from a combination of induction (donating electron density through the sigma bond) and hyperconjugation.[6] However, its most significant contribution in this specific reaction is steric hindrance. The sheer bulk of the tert-butyl group physically obstructs the adjacent ortho positions, making them less accessible to incoming electrophiles.[7][8]
The Result: High Regioselectivity
In 4-tert-butylphenol, the directing effects of the two groups are in concert.
-
Powerful Activation: The hydroxyl group is a much stronger activator than the tert-butyl group, and therefore, its directing effect overwhelmingly dictates the position of substitution.[2][7]
-
Blocked Para Position: The para position relative to the hydroxyl group is already occupied by the tert-butyl group.
-
Steric and Electronic Funneling: Consequently, the electrophilic attack is directed exclusively to the positions ortho to the hydroxyl group. The bulky tert-butyl group does not significantly hinder these positions, leading to the formation of a single major product: 2-bromo-4-tert-butylphenol.[4]
The reaction proceeds via the classical EAS mechanism:
-
Electrophile Polarization: The bromine molecule (Br₂) becomes polarized as it approaches the electron-rich phenol ring, creating a δ+ and δ- pole. Polar solvents like acetic acid can further assist in stabilizing this polarization.[9]
-
Nucleophilic Attack & Sigma Complex Formation: The π-system of the phenol attacks the electrophilic bromine atom (Brδ+), forming a C-Br bond and a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. The stability of this intermediate is greatly enhanced by the resonance contribution from the adjacent hydroxyl group, which delocalizes the positive charge onto the oxygen atom.[4]
-
Deprotonation & Aromaticity Restoration: A weak base (e.g., a solvent molecule or another substrate molecule) removes the proton from the carbon atom bearing the new bromine substituent. This restores the aromaticity of the ring, yielding the final product, 2-bromo-4-tert-butylphenol, and hydrogen bromide (HBr).
Field-Proven Experimental Protocol
This protocol is adapted from established synthetic procedures and is designed for high yield and purity.[10]
Reagent & Equipment Data
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Role |
| 4-tert-Butylphenol | 150.22 | 20.0 g | 0.133 | Substrate |
| Bromine (Br₂) | 159.81 | 7.18 mL (22.3 g) | 0.140 | Electrophile |
| Chloroform | 119.38 | 57 mL | - | Solvent |
| Carbon Tetrachloride | 153.81 | 32 mL | - | Solvent |
| Dichloromethane | 84.93 | 50 mL | - | Extraction Solvent |
| 1% Sodium Thiosulfate (aq) | - | 100 mL | - | Quenching Agent |
| Saturated Brine | - | 100 mL | - | Washing Agent |
| Magnesium Sulfate (anhyd.) | 120.37 | ~5 g | - | Drying Agent |
Step-by-Step Methodology
1. Reaction Setup:
-
Equip a 250 mL three-necked round-bottom flask with a magnetic stirrer, a pressure-equalizing dropping funnel, and a nitrogen inlet/outlet.
-
Causality: The use of a nitrogen atmosphere is crucial to prevent potential oxidation of the electron-rich phenol substrate, which can lead to colored impurities.
-
Place the flask in an ice-water bath to maintain a temperature of 0°C.
-
Causality: The bromination of activated phenols is highly exothermic. Low-temperature control is essential to slow the reaction rate, prevent over-bromination (formation of di-bromo products), and minimize side reactions.
2. Reagent Preparation:
-
In the reaction flask, dissolve 4-tert-butylphenol (20 g, 0.133 mol) in a solvent mixture of chloroform (32 mL) and carbon tetrachloride (32 mL). Stir until fully dissolved.
-
In the dropping funnel, prepare a solution of bromine (7.18 mL, 0.14 mol) in chloroform (25 mL).
-
Safety: Bromine is highly corrosive, toxic, and volatile. This step must be performed in a well-ventilated fume hood with appropriate personal protective equipment (gloves, goggles, lab coat).
3. Reaction Execution:
-
Begin stirring the phenol solution at 0°C under a steady, slow stream of nitrogen.
-
Add the bromine solution dropwise from the dropping funnel over a period of 2 hours.
-
Causality: A slow, dropwise addition ensures that the concentration of bromine in the flask remains low at any given moment, which is key to achieving high selectivity for the mono-brominated product.
-
Continue the addition until a faint red-orange color from the bromine persists, indicating a slight excess of the electrophile and complete consumption of the starting material.
4. Reaction Quench and Workup:
-
After addition is complete, allow the mixture to stir at 0°C for an additional 30 minutes, then purge with nitrogen overnight to remove excess bromine and HBr gas.[10]
-
Dilute the resulting tan-colored solution with dichloromethane (50 mL).
-
Transfer the mixture to a separatory funnel and wash with 1% aqueous sodium thiosulfate solution (100 mL). The color of the organic layer should fade as excess bromine is reduced to bromide (Br₂ + 2S₂O₃²⁻ → 2Br⁻ + S₄O₆²⁻).
-
Wash the organic layer with saturated brine (100 mL).
-
Causality: The brine wash helps to remove residual water from the organic phase and aids in breaking any emulsions that may have formed.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
5. Product Isolation:
-
The procedure typically yields 2-bromo-4-(tert-butyl)phenol as a colorless oil in near-quantitative yield (~30.5 g).[10] The product is often of sufficient purity for subsequent steps, but can be further purified by vacuum distillation if necessary.
Conclusion
The electrophilic bromination of 4-tert-butylphenol serves as an exemplary case study in synthetic organic chemistry, where fundamental principles of electronic effects and steric hindrance are leveraged to achieve a highly controlled and regioselective transformation. The dominance of the hydroxyl group as a powerful ortho, para-director, combined with the steric blocking of the para position by the tert-butyl group, funnels the reaction to a single major product, 2-bromo-4-tert-butylphenol. By carefully controlling experimental conditions, particularly temperature and the rate of addition, this valuable synthetic intermediate can be prepared in high yield and purity, ready for its application in the development of complex molecules for the pharmaceutical and material science industries.
References
-
Homework.Study.com. The exact mechanism of this reaction is a little complicated, as it involves the copper ions.... Available from: [Link]
-
Chemistry Stack Exchange. Effects Guiding Electrophilic Aromatic Substitution. (2014-09-30). Available from: [Link]
-
Journal of the Indian Chemical Society. The Bromination of p-Nitrophenol in Acetic Acid. Available from: [Link]
-
Chegg. draw the mechanism of the bromination of 4-tert-butylphenol with Br2. (2016-03-06). Available from: [Link]
-
JoVE. Video: Directing and Steric Effects in Disubstituted Benzene Derivatives. (2023-04-30). Available from: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Chemical Profile of 2-Bromo-4-tert-butylphenol: Properties and Reactivity. Available from: [Link]
-
Chemistry LibreTexts. 22.5: Effect of Substituents on Reactivity and Orientation in Electrophilic Aromatic Substitution. (2021-07-31). Available from: [Link]
-
Chemistry Stack Exchange. What is the directive influence of the tert-butyl group in electrophilic aromatic substitution?. (2017-04-27). Available from: [Link]
-
Organic Chemistry Tutor. Directing Effects in Electrophilic Aromatic Substitution Reactions. Available from: [Link]
-
Chemistry Stack Exchange. Why use glacial acetic acid in bromination of anisole?. (2014-02-27). Available from: [Link]
-
YouTube. Bromination of Phenols | Electrophilic aromatic substitution | Organic Chemistry. (2022-11-28). Available from: [Link]
-
Zenodo. CXXIV.-T/ze Bromination of Phenols. Available from: [Link]
-
Wikipedia. 4-tert-Butylphenol. Available from: [Link]
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. organicchemistrytutor.com [organicchemistrytutor.com]
- 4. homework.study.com [homework.study.com]
- 5. Solved draw the mechanism of the bromination of | Chegg.com [chegg.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Video: Directing and Steric Effects in Disubstituted Benzene Derivatives [jove.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. Synthesis routes of 2-Bromo-4-tert-butylphenol [benchchem.com]
reactivity of the aromatic ring in 2-Bromo-4-tert-butylphenol
An In-depth Technical Guide to the Aromatic Ring Reactivity of 2-Bromo-4-tert-butylphenol
Abstract
2-Bromo-4-tert-butylphenol is a highly functionalized aromatic compound that serves as a versatile intermediate in the synthesis of complex organic molecules for pharmaceuticals, agrochemicals, and material science.[1] Its unique substitution pattern—featuring a strongly activating hydroxyl group, a deactivating but ortho-, para-directing bromo group, and a sterically demanding tert-butyl group—creates a nuanced reactivity profile. This guide provides a comprehensive technical analysis of the aromatic ring's reactivity, exploring the delicate interplay of electronic and steric effects that govern its behavior in electrophilic aromatic substitution, directed ortho-metalation, and palladium-catalyzed cross-coupling reactions. By elucidating the causality behind experimental outcomes and providing detailed, field-proven protocols, this document serves as an essential resource for researchers, scientists, and drug development professionals seeking to strategically employ this valuable molecular scaffold.
Molecular Architecture and Intrinsic Reactivity
The chemical behavior of 2-Bromo-4-tert-butylphenol is dictated by the combined influence of its three key substituents on the benzene ring. Understanding these individual contributions is paramount to predicting and controlling reaction outcomes.
-
Hydroxyl (-OH) Group: As a powerful activating group, the hydroxyl moiety donates electron density into the aromatic π-system through resonance.[2][3][4] This significantly increases the nucleophilicity of the ring, making it highly susceptible to electrophilic attack, often without the need for harsh catalysts.[5][6] It is a strong ortho, para-director.
-
tert-Butyl (-C(CH₃)₃) Group: This bulky alkyl group is weakly activating via an inductive effect.[7] However, its primary influence is steric. The sheer size of the tert-butyl group creates significant steric hindrance, effectively blocking access to the adjacent C3 and C5 positions for many reagents.[8][9]
-
Bromo (-Br) Group: Like other halogens, the bromo group exhibits a dual electronic nature. It is deactivating through its electron-withdrawing inductive effect but simultaneously ortho, para-directing due to the participation of its lone pairs in resonance.
The synergy of these groups creates a highly specific reactivity map on the aromatic ring, which can be selectively exploited through careful selection of reaction conditions.
Caption: Structure and reactivity map of 2-Bromo-4-tert-butylphenol.
Synthesis via Electrophilic Bromination
The title compound is most commonly synthesized via the direct bromination of 4-tert-butylphenol. The hydroxyl group's powerful activating nature directs the incoming bromine electrophile to the ortho position. The para position is already occupied by the tert-butyl group, leading to high regioselectivity for the desired product.
Experimental Protocol: Synthesis of 2-Bromo-4-tert-butylphenol[12]
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 4-tert-butylphenol (20 g, 0.133 mol) in a 1:1 (v/v) mixture of chloroform and carbon tetrachloride (64 mL).
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Bromine Addition: Prepare a solution of bromine (7.18 mL, 0.14 mol) in chloroform (25 mL). Add this solution dropwise to the stirred phenol solution over a period of 2 hours, maintaining the temperature at 0°C. Continue the addition until a faint red color from the bromine persists.
-
Quenching and Workup: Purge the reaction mixture with a stream of nitrogen overnight to remove excess bromine and HBr.
-
Extraction: Dilute the resulting solution with dichloromethane (50 mL). Wash the organic layer sequentially with 1% aqueous sodium thiosulfate solution (100 mL) and saturated brine (100 mL).
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield 2-Bromo-4-tert-butylphenol as a colorless oil (quantitative yield).
Caption: Workflow for the synthesis of 2-Bromo-4-tert-butylphenol.
Electrophilic Aromatic Substitution (EAS)
The high electron density of the aromatic ring makes 2-Bromo-4-tert-butylphenol exceptionally reactive towards electrophiles.[5] The directing effects of the substituents converge to make the C6 position the primary site of electrophilic attack.
-
Causality: The -OH group is the strongest activating director, making the ortho (C2, C6) and para (C4) positions the most nucleophilic.[2][3] The C4 position is blocked by the tert-butyl group, and the C2 position is blocked by the bromo group. This leaves the C6 position as the only activated, unhindered site for substitution. The steric bulk of the tert-butyl group further disfavors any potential attack at the adjacent C5 position.[8]
Table 1: Regioselectivity in Electrophilic Aromatic Substitution
| Reaction | Electrophile | Primary Product | Rationale |
| Nitration | NO₂⁺ (from HNO₃) | 2-Bromo-4-tert-butyl-6-nitrophenol | Strong directing effect of -OH to the only available ortho position.[10] |
| Halogenation | Br⁺ or Cl⁺ | 2,6-Dibromo-4-tert-butylphenol | High activation allows for halogenation without a Lewis acid catalyst.[5] |
| Acylation | RCO⁺ (Friedel-Crafts) | 2-Bromo-4-tert-butyl-6-acylphenol | Requires careful catalyst choice to avoid O-acylation or catalyst poisoning. |
Experimental Protocol: Nitration of 2-Bromo-4-tert-butylphenol
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve 2-Bromo-4-tert-butylphenol (5.0 g, 21.8 mmol) in glacial acetic acid (20 mL).
-
Cooling: Cool the solution to 10-15°C in an ice-water bath.
-
Nitrating Agent: While stirring, add a solution of nitric acid (1.5 mL, 68%) in glacial acetic acid (5 mL) dropwise, ensuring the temperature does not exceed 20°C.
-
Reaction: After the addition is complete, allow the mixture to stir at room temperature for 1 hour.
-
Isolation: Pour the reaction mixture into 100 mL of ice-cold water. The yellow solid product will precipitate.
-
Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry. Recrystallize from ethanol/water to obtain pure 2-Bromo-4-tert-butyl-6-nitrophenol.
Directed ortho-Metalation (DoM)
Directed ortho-metalation provides a powerful synthetic route to functionalize the C3 position, which is electronically and sterically inaccessible via standard EAS.[11] In this strategy, the hydroxyl group acts as a directing metalation group (DMG), coordinating to a strong organolithium base and directing deprotonation to the adjacent C3 position.
-
Mechanistic Insight: The heteroatom of the DMG (-OH) acts as a Lewis base, coordinating to the Lewis acidic lithium of the alkyllithium base (e.g., n-BuLi).[11][12] This pre-coordination brings the base into proximity of the C3 proton, leading to kinetically favored deprotonation at this site and the formation of a stable aryllithium intermediate. This intermediate can then be trapped with various electrophiles.
Caption: Synthetic pathway for C3 functionalization via DoM.
Palladium-Catalyzed Cross-Coupling Reactions
The carbon-bromine bond at the C2 position is an ideal handle for forming new carbon-carbon and carbon-nitrogen bonds using palladium-catalyzed cross-coupling reactions. These methods are foundational in modern drug discovery and materials science.
Buchwald-Hartwig Amination
This reaction is a premier method for constructing aryl-amine bonds.[13] It involves the palladium-catalyzed coupling of an aryl halide with an amine in the presence of a base. The choice of phosphine ligand is critical for stabilizing the palladium catalyst and facilitating the catalytic cycle.[14][15]
-
Catalytic Cycle: The mechanism proceeds via a well-established pathway:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond.
-
Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) complex, and the base removes a proton to form a palladium-amido complex.
-
Reductive Elimination: The aryl group and the amino group are eliminated from the palladium center, forming the C-N bond and regenerating the Pd(0) catalyst.[16]
-
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Experimental Protocol: Buchwald-Hartwig Amination with Morpholine
-
Reaction Setup: To an oven-dried Schlenk tube, add Pd₂(dba)₃ (20.1 mg, 0.022 mmol, 2 mol% Pd), RuPhos (40.8 mg, 0.088 mmol, 8 mol%), and sodium tert-butoxide (148 mg, 1.54 mmol).
-
Reagents: Add 2-Bromo-4-tert-butylphenol (250 mg, 1.09 mmol) to the tube.
-
Atmosphere: Evacuate and backfill the tube with argon three times.
-
Solvent and Nucleophile: Add anhydrous toluene (2.2 mL) followed by morpholine (0.114 mL, 1.31 mmol).
-
Reaction: Seal the tube and heat the mixture at 100°C with vigorous stirring for 16 hours.
-
Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the desired 2-(morpholino)-4-tert-butylphenol.
Table 2: Scope of Cross-Coupling Reactions at the C2 Position
| Reaction Name | Coupling Partner | Bond Formed | Typical Catalyst System |
| Suzuki | Aryl/Alkenyl Boronic Acid | C-C | Pd(PPh₃)₄, K₂CO₃ |
| Sonogashira | Terminal Alkyne | C-C (sp) | PdCl₂(PPh₃)₂, CuI, Et₃N |
| Heck | Alkene | C-C (sp²) | Pd(OAc)₂, P(o-tol)₃, Et₃N |
| Buchwald-Hartwig | Primary/Secondary Amine | C-N | Pd₂(dba)₃, RuPhos, NaOtBu[14] |
Antioxidant Properties and Radical Reactions
Like many sterically hindered phenols, 2-Bromo-4-tert-butylphenol is an effective radical scavenger.[17] The phenolic hydroxyl group can donate its hydrogen atom to a free radical, terminating destructive chain reactions.[18]
-
Mechanism of Action: The resulting phenoxy radical is stabilized by two key factors:
-
Resonance Delocalization: The unpaired electron is delocalized across the aromatic ring.
-
Steric Shielding: The bulky ortho-bromo and, more significantly, the para-tert-butyl groups sterically hinder the radical center, preventing unwanted dimerization and other side reactions that would consume the antioxidant.
-
This inherent stability makes it a valuable scaffold for developing novel antioxidants for use in polymers, lubricants, and biological systems.[1][17]
Conclusion
The aromatic ring of 2-Bromo-4-tert-butylphenol possesses a rich and controllable reactivity profile, making it a powerful tool for synthetic chemists. The dominant activating and directing effect of the hydroxyl group channels electrophilic substitutions exclusively to the C6 position. For alternative regioselectivities, directed ortho-metalation provides a reliable pathway to functionalize the C3 position. Finally, the C-Br bond serves as a versatile anchor for a host of modern palladium-catalyzed cross-coupling reactions to build molecular complexity at the C2 position. A thorough understanding of these competing and complementary pathways, grounded in the principles of electronic and steric control, allows researchers to unlock the full potential of this multifaceted building block.
References
-
The Chemical Profile of 2-Bromo-4-tert-butylphenol: Properties and Reactivity. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Reactivity of phenolic compounds towards free radicals under in vitro conditions. PMC - NIH. [Link]
-
Reactivity of dietary phenolic acids with peroxyl radicals: antioxidant activity upon low density lipoprotein peroxidation. PubMed. [Link]
-
2-Bromo-4-tert-butylphenol. SpectraBase. [Link]
-
What is the directive influence of the tert-butyl group in electrophilic aromatic substitution? Chemistry Stack Exchange. [Link]
-
Ring reactions of phenol. Chemguide. [Link]
-
Ch12: Electrophilic aromatic substitution questions. University of Calgary. [Link]
-
2-Bromo-4-tert-butylphenol. PubChem. [Link]
-
Sterically Hindered Aromatic Compounds. IV. Solvolysis of t-Butyl-, Phenyl-, and Trialkyl-benzyl Chlorides in Ethanol–Water. Canadian Science Publishing. [Link]
-
Phenol Reactions (A-Level). ChemistryStudent. [Link]
-
The Role of Phenolic Antioxidants in Modern Material Science. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Radical Scavenging Mechanisms of Phenolic Compounds: A Quantitative Structure-Property Relationship (QSPR) Study. Frontiers. [Link]
-
Phenolic Antioxidants in Polymers: Enhancing the Durability of Plastics and Rubbers. Apinnovations. [Link]
-
2-Bromo-4-tert-butylphenol | C10H13BrO | MD Topology | NMR | X-Ray. The Automated Topology Builder (ATB) and Repository. [Link]
-
2-Bromo-4,6-di-tert-butylphenol. NIST WebBook. [Link]
-
Steric Hindrance to Rear-side Approach in Nucleophilic Substitution. Chemistry LibreTexts. [Link]
-
Why is -OH group of phenol ortho/para directing? Quora. [Link]
-
2-Bromo-4-tert-butylphenol (2198-66-5). Chemchart. [Link]
-
Electrophilic Substitution Reactions of Phenols. BYJU'S. [Link]
-
Preparation of sec and tert amines by Buchwald-Hartwig Amination. Organic Chemistry Resources Worldwide. [Link]
-
Buchwald–Hartwig amination. Wikipedia. [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
Buchwald-Hartwig reaction. chemeurope.com. [Link]
-
Reactions of Phenols. Chemistry Steps. [Link]
-
Evidence for "cocktail"-type catalysis in Buchwald-Hartwig reaction. A mechanistic study. Royal Society of Chemistry. [Link]
-
Ortho bromination of phenols. The Journal of Organic Chemistry - ACS Publications. [Link]
-
Directed ortho metalation. Wikipedia. [Link]
-
Electrophilic substitution with rearrangement. Part 10. Some products of bromination of 2.4-dimethylphenol and of 4-t-butyl-2- methylphenol. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). [Link]
-
An Improved Method for the Bromination of Metalated Haloarenes via Lithium, Zinc Transmetalation: A Convenient Synthesis of 1,2-Dibromoarenes. Organic Chemistry Portal. [Link]
-
Ortho Lithiation and Lithium-Halogen Exchange of Aromatic Halide. scirp.org. [Link]
-
Visible-light Induced Oxidative Coupling of Phenols and Alkenylphenols with a Recyclable, Solid Photocatalyst. PMC - NIH. [Link]
-
Recycling studies: oxidative phenol coupling of 2,4-di-tert-butylphenol... ResearchGate. [Link]
-
4-Bromo-2-tert-butylphenol. PubChem. [Link]
Sources
- 1. Page loading... [guidechem.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. chemistrystudent.com [chemistrystudent.com]
- 4. quora.com [quora.com]
- 5. byjus.com [byjus.com]
- 6. Reactions of Phenols - Chemistry Steps [chemistrysteps.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. benchchem.com [benchchem.com]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. benchchem.com [benchchem.com]
- 11. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 12. uwindsor.ca [uwindsor.ca]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Buchwald-Hartwig_reaction [chemeurope.com]
- 17. vinatiorganics.com [vinatiorganics.com]
- 18. Reactivity of phenolic compounds towards free radicals under in vitro conditions - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to 2-Bromo-4-tert-butylphenol in Modern Organic Synthesis
Abstract
2-Bromo-4-tert-butylphenol, a seemingly unassuming substituted phenol, is a cornerstone building block in advanced organic synthesis. Its unique trifecta of functional groups—a reactive hydroxyl, a sterically imposing tert-butyl group, and a versatile bromine atom—offers a rich landscape for synthetic transformations. This technical guide provides an in-depth exploration of the strategic applications of 2-Bromo-4-tert-butylphenol (CAS 2198-66-5), moving beyond simple reaction lists to uncover the causality behind its utility. We will dissect its role in constructing complex molecular architectures, from high-value biphenyl derivatives to robust polymer antioxidants, providing field-proven insights, detailed experimental protocols, and mechanistic visualizations for researchers, chemists, and professionals in drug development and material science.
Core Chemical Profile and Strategic Reactivity
2-Bromo-4-tert-butylphenol is a white crystalline solid whose synthetic potential is dictated by the interplay of its constituent parts.[1] The phenolic hydroxyl group is a powerful ortho-, para-director, activating the aromatic ring for electrophilic substitution. The bulky tert-butyl group at the para position not only provides steric hindrance, influencing regioselectivity in subsequent reactions, but is also a key feature in many antioxidant molecules.[2] Critically, the bromine atom at the ortho position serves as a highly versatile synthetic handle, primarily for the formation of new carbon-carbon and carbon-heteroatom bonds via cross-coupling reactions.[3] This unique structural arrangement makes it an excellent and cost-effective starting material for creating sterically hindered and electronically tuned molecules.
| Property | Value | Reference |
| IUPAC Name | 2-bromo-4-(2-methyl-2-propanyl)phenol | [4] |
| CAS Number | 2198-66-5 | [4] |
| Molecular Formula | C₁₀H₁₃BrO | [4] |
| Molecular Weight | 229.11 g/mol | [4] |
| Appearance | White to off-white crystalline powder or colorless oil | [1][5] |
| Solubility | Sparingly soluble in water | [1] |
Foundational Synthesis of 2-Bromo-4-tert-butylphenol
Understanding the synthesis of the starting material is crucial for quality control and process optimization. The most direct and widely used method is the electrophilic bromination of 4-tert-butylphenol. The hydroxyl group's strong activating and ortho-directing effect makes the reaction highly regioselective for the position adjacent to it.
Protocol 1: Electrophilic Bromination of 4-tert-butylphenol
This protocol is adapted from a patented procedure, demonstrating a high-yield synthesis.[5]
Objective: To synthesize 2-bromo-4-(tert-butyl)phenol with high purity and yield.
Materials:
-
4-tert-butyl-phenol (20 g, 0.133 mol)
-
Bromine (7.18 mL, 0.14 mol)
-
Chloroform (CHCl₃)
-
Carbon Tetrachloride (CCl₄)
-
Dichloromethane (CH₂Cl₂)
-
1% Aqueous Sodium Thiosulfate (Na₂S₂O₃)
-
Saturated Brine
-
Magnesium Sulfate (MgSO₄)
-
Nitrogen gas (N₂)
Procedure:
-
In a reaction vessel under a nitrogen atmosphere, dissolve 4-tert-butyl-phenol (20 g) in a 1:1 v/v mixture of chloroform and carbon tetrachloride (64 mL).
-
Cool the solution to 0°C using an ice bath.
-
Prepare a solution of bromine (7.18 mL) in chloroform (25 mL).
-
Add the bromine solution dropwise to the cooled phenol solution over a period of 2 hours. Continue the addition until a faint red color from the bromine persists.
-
Once the addition is complete, purge the reaction mixture with nitrogen overnight to remove any excess bromine and hydrogen bromide gas.
-
Dilute the resulting tan solution with dichloromethane (50 mL).
-
Transfer the solution to a separatory funnel and wash sequentially with 1% aqueous sodium thiosulfate solution (100 mL) and saturated brine (100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
The final product, 2-bromo-4-(tert-butyl)phenol, is obtained as a colorless oil in quantitative yield (30.5 g).[5]
Caption: High-level workflow for the synthesis of 2-Bromo-4-tert-butylphenol.
Core Application: Palladium-Catalyzed Cross-Coupling Reactions
The C(sp²)-Br bond in 2-Bromo-4-tert-butylphenol is a prime site for palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Heck couplings. These reactions are fundamental in modern organic synthesis for constructing complex biaryl structures, which are prevalent in pharmaceuticals, agrochemicals, and materials science.[6] The steric bulk of the tert-butyl group can influence the coupling efficiency, often requiring careful selection of ligands and reaction conditions to achieve high yields.
Application Focus: Suzuki-Miyaura Coupling for Biphenyl Synthesis
The Suzuki-Miyaura coupling is arguably the most versatile method for forming C-C bonds. Here, 2-Bromo-4-tert-butylphenol is coupled with an arylboronic acid to yield a substituted biphenyl derivative.[6] This transformation is pivotal for accessing molecular scaffolds that are otherwise difficult to synthesize.
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. Synthesis, Characterization, and Evaluation of a Hindered Phenol-Linked Benzophenone Hybrid Compound as a Potential Polymer Anti-Aging Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. 2-Bromo-4-tert-butylphenol | C10H13BrO | CID 75147 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Synthesis routes of 2-Bromo-4-tert-butylphenol [benchchem.com]
- 6. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]
2-Bromo-4-tert-butylphenol: A Strategic Linchpin for the Synthesis of Complex Molecules
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Abstract
In the landscape of modern organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. 2-Bromo-4-tert-butylphenol has emerged as a versatile and highly valuable scaffold, offering a unique combination of steric and electronic properties that can be exploited in a multitude of synthetic transformations. The presence of a hydroxyl group, a bulky tert-butyl substituent, and a reactive bromine atom on a phenolic ring provides a powerful handle for the introduction of molecular diversity. This technical guide provides an in-depth exploration of 2-Bromo-4-tert-butylphenol as a pivotal building block, with a focus on its application in palladium- and copper-catalyzed cross-coupling reactions. We will delve into the causality behind experimental choices, provide field-proven insights, and present detailed, self-validating protocols for key transformations, empowering researchers to leverage the full potential of this remarkable molecule in their synthetic endeavors.
Introduction: The Strategic Advantage of 2-Bromo-4-tert-butylphenol
2-Bromo-4-tert-butylphenol, with the CAS number 2198-66-5, is a white to off-white crystalline solid.[1] Its molecular structure is the key to its synthetic utility. The bulky tert-butyl group at the para position exerts a significant steric influence, directing reactions to the ortho and meta positions and influencing the conformation of the resulting products. The phenolic hydroxyl group is a versatile functional handle, allowing for O-alkylation, O-arylation, and serving as a directing group in certain reactions. The bromine atom at the ortho position is the primary site for cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds with a high degree of control. This trifecta of functional groups makes 2-Bromo-4-tert-butylphenol a sought-after intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[2]
Synthesis and Physicochemical Properties
A common and efficient method for the synthesis of 2-Bromo-4-tert-butylphenol involves the electrophilic bromination of 4-tert-butylphenol.[3] A detailed protocol for this synthesis is provided below.
Experimental Protocol: Synthesis of 2-Bromo-4-tert-butylphenol
Materials:
-
4-tert-butylphenol
-
Bromine
-
Chloroform
-
Carbon tetrachloride
-
Dichloromethane
-
1% aqueous sodium thiosulfate solution
-
Saturated brine
-
Magnesium sulfate (anhydrous)
Procedure:
-
In a reaction vessel under a nitrogen atmosphere, dissolve 4-tert-butylphenol (20 g, 0.133 mol) in a 1:1 (v/v) mixture of chloroform and carbon tetrachloride (64 mL) and cool the solution to 0°C.[3]
-
Prepare a solution of bromine (7.18 mL, 0.14 mol) in chloroform (25 mL).[3]
-
Add the bromine solution dropwise to the cooled solution of 4-tert-butylphenol over a period of 2 hours, until a faint red color persists.[3]
-
Purge the reaction mixture with nitrogen overnight to remove any excess bromine.[3]
-
Dilute the resulting solution with dichloromethane (50 mL).[3]
-
Wash the organic layer with 1% aqueous sodium thiosulfate solution (100 mL) and then with saturated brine (100 mL).[3]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 2-Bromo-4-tert-butylphenol as a colorless oil (quantitative yield).[3]
Data Presentation: Physicochemical Properties
| Property | Value | Reference(s) |
| CAS Number | 2198-66-5 | |
| Molecular Formula | C₁₀H₁₃BrO | |
| Molecular Weight | 229.11 g/mol | |
| Appearance | White to off-white crystalline powder/lump | [1] |
| Melting Point | 51 °C | [4] |
| Boiling Point | 113 °C at 9 mmHg | [4] |
| Solubility | Sparingly soluble in water; soluble in chloroform and methanol | [1] |
Core Applications in Cross-Coupling Reactions
The bromine atom in 2-Bromo-4-tert-butylphenol serves as a versatile handle for a variety of palladium- and copper-catalyzed cross-coupling reactions. These transformations are foundational for the construction of more complex molecular frameworks.
Suzuki-Miyaura Coupling: Forging New C-C Bonds
The Suzuki-Miyaura coupling is a powerful method for the formation of biaryl structures, which are prevalent in many biologically active compounds. The reaction involves the palladium-catalyzed cross-coupling of an organoboron compound with an organohalide.[5][6]
Causality Behind Experimental Choices: The choice of catalyst, ligand, base, and solvent system is critical for a successful Suzuki-Miyaura coupling. Palladium catalysts, such as Pd(PPh₃)₄ or a combination of a palladium precursor like Pd(OAc)₂ with a phosphine ligand, are commonly used. The ligand stabilizes the palladium center and facilitates the elementary steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[5] The base, typically an inorganic carbonate or phosphate, is required to activate the organoboron species for transmetalation. A mixed solvent system, often containing water, is frequently employed to dissolve the inorganic base and facilitate the reaction.
Mandatory Visualization:
Caption: Simplified catalytic cycle of the Suzuki-Miyaura coupling.
Experimental Protocol: Representative Suzuki-Miyaura Coupling
Materials:
-
2-Bromo-4-tert-butylphenol
-
Arylboronic acid (e.g., phenylboronic acid)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water
Procedure:
-
In a round-bottom flask, combine 2-Bromo-4-tert-butylphenol (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Add Pd(PPh₃)₄ (0.03 mmol, 3 mol%).
-
Add a solvent mixture of toluene (5 mL), ethanol (1 mL), and water (1 mL).
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15 minutes.
-
Heat the reaction mixture to reflux (approximately 90-100 °C) and stir vigorously for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel to afford the desired 2-aryl-4-tert-butylphenol.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of arylamines.[7][8] This reaction is particularly valuable for the construction of N-aryl scaffolds found in numerous pharmaceuticals.
Causality Behind Experimental Choices: The success of the Buchwald-Hartwig amination is highly dependent on the choice of a sterically hindered and electron-rich phosphine ligand.[1][9] These ligands promote the oxidative addition of the aryl bromide and the reductive elimination of the C-N bond. A strong, non-nucleophilic base, such as sodium tert-butoxide, is typically required to deprotonate the amine and generate the active palladium-amido intermediate. Anhydrous, aprotic solvents like toluene or dioxane are commonly used to prevent catalyst deactivation.
Mandatory Visualization:
Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.
Experimental Protocol: Representative Buchwald-Hartwig Amination
Materials:
-
2-Bromo-4-tert-butylphenol
-
Primary or secondary amine (e.g., aniline)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
Procedure:
-
In a flame-dried Schlenk tube under an inert atmosphere, combine Pd₂(dba)₃ (0.01 mmol, 1 mol% Pd), XPhos (0.024 mmol, 2.4 mol%), and sodium tert-butoxide (1.4 mmol).
-
Add 2-Bromo-4-tert-butylphenol (1.0 mmol) and the amine (1.2 mmol).
-
Add anhydrous toluene (5 mL).
-
Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite and wash the pad with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl-4-tert-butyl-2-aminophenol.
Ullmann Condensation: Forming C-O Bonds
The Ullmann condensation is a classical copper-catalyzed reaction for the formation of diaryl ethers.[10] While traditional Ullmann conditions often require harsh conditions, modern protocols with the use of ligands allow for milder and more efficient transformations.
Causality Behind Experimental Choices: The Ullmann condensation typically employs a copper(I) salt, such as CuI, as the catalyst.[10] The addition of a ligand, often a diamine or a phenol derivative, can significantly accelerate the reaction and allow for lower reaction temperatures. A base, such as potassium carbonate or cesium carbonate, is necessary to deprotonate the phenol and form the copper phenoxide intermediate. A high-boiling polar aprotic solvent like DMF or DMSO is often used to ensure the solubility of the reactants and facilitate the reaction at elevated temperatures.
Mandatory Visualization:
Caption: Simplified catalytic cycle of the Ullmann condensation.
Experimental Protocol: Representative Ullmann Condensation
Materials:
-
2-Bromo-4-tert-butylphenol
-
Phenol
-
Copper(I) iodide (CuI)
-
L-Proline
-
Potassium carbonate (K₂CO₃)
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
In a round-bottom flask, combine 2-Bromo-4-tert-butylphenol (1.0 mmol), phenol (1.2 mmol), CuI (0.1 mmol, 10 mol%), L-proline (0.2 mmol, 20 mol%), and potassium carbonate (2.0 mmol).
-
Add DMSO (5 mL).
-
Heat the reaction mixture to 120-130 °C with vigorous stirring for 24-48 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous mixture with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel to afford the desired 2-phenoxy-4-tert-butylphenol.
Safety and Handling
2-Bromo-4-tert-butylphenol may cause skin and eye irritation and is harmful if swallowed or inhaled.[1] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood. In case of contact, flush the affected area with copious amounts of water. For detailed safety information, refer to the Safety Data Sheet (SDS).
Conclusion
2-Bromo-4-tert-butylphenol is a highly effective and versatile building block for the synthesis of complex organic molecules. Its unique structural features allow for the strategic and controlled introduction of molecular diversity through a range of powerful cross-coupling reactions. The protocols and mechanistic insights provided in this guide are intended to empower researchers to confidently employ this valuable reagent in their synthetic campaigns, accelerating the discovery and development of new chemical entities with potential applications in medicine, agriculture, and materials science. The judicious application of the principles outlined herein will undoubtedly lead to the efficient construction of novel and impactful molecular architectures.
References
-
Carrow, B. P. (2011). Mechanistic studies on palladium-catalyzed coupling reactions. University of Illinois at Urbana-Champaign. [Link]
- BenchChem. (2025). Ullmann Condensation for the Synthesis of 5-Bromo-2-[4-(tert-butyl)phenoxy]aniline.
-
DSpace@MIT. (n.d.). Mechanistic studies on palladium-catalyzed C-N cross-coupling reaction. [Link]
-
Hexie. (n.d.). China 2-Bromo-4-Tert-Butylphenol Ark Pharm Manufacturer and Supplier, Product. [Link]
-
Wikipedia. (2023). Buchwald–Hartwig amination. [Link]
-
Minnaard, A. J., & Feringa, B. L. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129. [Link]
-
Nobel Prize Outreach AB. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. [Link]
-
Ningbo Inno Pharmchem Co.,Ltd. (n.d.). The Chemical Profile of 2-Bromo-4-tert-butylphenol: Properties and Reactivity. [Link]
-
Organic Chemistry Portal. (n.d.). Ullmann Reaction. [Link]
-
Springer. (n.d.). Palladium-Catalyzed Mechanochemical Cross-Coupling Reactions. [Link]
-
Royal Society of Chemistry. (2007). Supporting Information The First Crystal Structure of a Monomeric Phenoxyl Radical: 2,4,6-Tri-tert-butylphenoxyl Radical. [Link]
- BenchChem. (2025). A Comparative Guide to Mechanistic Studies of Cross-Coupling Reactions Involving 2-Bromo-4-iodopyridine.
-
National Institutes of Health. (2012). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. [Link]
-
MDPI. (2020). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. [Link]
-
National Institutes of Health. (2018). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. [Link]
-
ResearchGate. (2019). Copper-catalyzed Ullmann coupling under ligand- and additive-free conditions. Part 1: O-Arylation of phenols with aryl halides. [Link]
-
National Institutes of Health. (2021). Natural Sources and Bioactivities of 2,4-Di-Tert-Butylphenol and Its Analogs. [Link]
-
ResearchGate. (2023). (PDF) Role of tert-Butyl Hydroperoxide (TBHP) in Cross-Coupling Reactions. [Link]
-
Royal Society of Chemistry. (2021). Chemo-selective syntheses of N-t-boc-protected amino ester analogs through Buchwald–Hartwig amination. [Link]
-
ResearchGate. (2011). Preparation of anionic phosphine ligands in situ for the palladium-catalyzed Buchwald/Hartwig amination reactions of aryl halides. [Link]
- Google Patents. (n.d.). CN105884628A - Preparation method of 2,4-ditertbutyl-5-aminophenol.
-
ResearchGate. (2013). Palladium catalyzed ligand-free Suzuki cross-coupling reaction. [Link]
-
MDPI. (2024). Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans. [Link]
-
MDPI. (2020). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. [Link]
-
MIT Libraries. (2011). Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides. [Link]
-
MDPI. (2023). Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. [Link]
-
Inno-Pharmchem. (n.d.). Mastering Suzuki Coupling: The Role of 4-Phenoxyphenylboronic Acid. [Link]
-
RJPT. (2018). Synthesis and Characterization of Palladium Catalyzed (Carbon-carbon Bond Formation) compounds. [Link]
- BenchChem. (2025). A Comparative Guide to Palladium Catalysts for the Suzuki-Miyaura Coupling of (4-(Butylsulfinyl)phenyl)boronic acid.
-
University of Wisconsin-Eau Claire. (n.d.). zoite CHEM 344 Organometallic Chemistry Practice Problems (not for credit). [Link]
- Google Patents. (n.d.). RU2580107C1 - Method of producing 4-methoxybiphenyl by suzuki-miyaura reaction.
-
ResearchGate. (2000). Tris(2-methoxyphenyl)phosphine as a Highly Active Ligand for the Synthesis of Biaryls by Suzuki Coupling Reaction. [Link]
-
National Institutes of Health. (2002). Organoborane coupling reactions (Suzuki coupling). [Link]
-
National Institutes of Health. (2018). An Electron-Deficient Palladium Catalyst Enables the Use of a Common Soluble Base in C–N Coupling. [Link]
-
Arkivoc. (2009). Aryl ether synthesis via Ullmann coupling in non-polar solvents: effect of ligand, counterion, and base. [Link]
-
Taylor & Francis Online. (2018). 4-tert-butylphenol – Knowledge and References. [Link]
-
Matrix Fine Chemicals. (n.d.). 2-BROMO-4,6-DI-TERT-BUTYLPHENOL | CAS 20834-61-1. [Link]
Sources
- 1. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 2. China 2-Bromo-4-Tert-Butylphenol Ark Pharm Manufacturer and Supplier, Product | Hexie [hexiechem.com]
- 3. Synthesis routes of 2-Bromo-4-tert-butylphenol [benchchem.com]
- 4. Study of mechanistic pathways in cross-linking reactions with palladium | Journal of Wildlife and Biodiversity [wildlife-biodiversity.com]
- 5. nobelprize.org [nobelprize.org]
- 6. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. research.rug.nl [research.rug.nl]
- 9. Mechanistic studies on palladium-catalyzed C-N cross-coupling reaction [dspace.mit.edu]
- 10. benchchem.com [benchchem.com]
A Researcher's Comprehensive Guide to the Safe Handling of 2-Bromo-4-tert-butylphenol
An In-depth Technical Guide for Laboratory Professionals
This guide provides a detailed examination of the safety and handling protocols for 2-Bromo-4-tert-butylphenol (CAS No. 2198-66-5), a versatile intermediate in pharmaceutical and materials science research. As Senior Application Scientists, our goal is to move beyond mere procedural lists and cultivate a deep understanding of the causality behind each safety recommendation. This document is structured to empower researchers with the knowledge to not only follow protocols but to internalize a self-validating system of safety that is integral to rigorous scientific practice.
Hazard Identification and Risk Assessment: Understanding the "Why"
2-Bromo-4-tert-butylphenol is a solid organic compound that, while stable under recommended storage conditions, presents several significant hazards that necessitate careful handling.[1] A thorough understanding of its toxicological and chemical properties is the bedrock of a robust safety protocol.
1.1. Toxicological Profile: A Multi-Route Hazard
The primary toxicological concerns with 2-Bromo-4-tert-butylphenol are its acute toxicity and irritant properties.[1] The Globally Harmonized System (GHS) classifies it as follows:
-
Acute Toxicity (Oral, Dermal, Inhalation), Category 4: This classification indicates that the substance is harmful if swallowed, in contact with skin, or if inhaled.[1][2] Exposure can lead to symptoms such as skin inflammation (itching, scaling, redness, blistering), severe eye redness and pain, and irritation of the lungs and respiratory system.[1] Overexposure may result in serious illness.[1]
-
Skin Corrosion/Irritation, Category 2: Direct contact with the skin can cause irritation, characterized by redness, itching, and inflammation.[1][3]
-
Serious Eye Damage/Eye Irritation, Category 2A: This compound can cause serious eye irritation upon contact.[1][3]
The causality for these classifications lies in the chemical's ability to interact with biological tissues. As a phenol derivative, it can denature proteins and disrupt cell membranes, leading to irritation and damage. The presence of a bromine atom can further enhance its reactivity and potential for biological interaction.
1.2. Physicochemical Properties and Reactivity
Understanding the physical and chemical properties of a substance is crucial for anticipating its behavior and implementing appropriate control measures.
| Property | Value | Source |
| CAS Number | 2198-66-5 | [1] |
| Molecular Formula | C10H13BrO | [1] |
| Molecular Weight | 229.11 g/mol | [3] |
| Appearance | Solid, powder, or lump | [1] |
| Melting Point | 51°C | [1] |
| Boiling Point | 113°C at 1 kPa | [1] |
| Incompatible Materials | Strong oxidizing agents | [1] |
| Hazardous Decomposition Products | Carbon oxides, Hydrogen bromide | [1] |
The key takeaway from its reactivity profile is its incompatibility with strong oxidizing agents.[1] Such contact can lead to vigorous, potentially hazardous reactions. Furthermore, thermal decomposition, especially in a fire, will generate toxic and irritating gases like carbon oxides and hydrogen bromide.[1]
Engineering and Administrative Controls: The First Line of Defense
Before resorting to personal protective equipment (PPE), a hierarchy of controls should be implemented to minimize exposure risk.
2.1. Engineering Controls: Designing Safety into the Workspace
-
Ventilation: All work with 2-Bromo-4-tert-butylphenol should be conducted in a well-ventilated area.[1] For procedures that may generate dust or fumes, such as weighing or heating, a certified chemical fume hood is mandatory. This is to mitigate the risk of inhalation toxicity.[1]
-
Eyewash Stations and Safety Showers: Given the serious eye irritation potential, an eyewash station must be readily accessible in the immediate work area.[1][4] A safety shower should also be nearby for cases of significant skin contact.
2.2. Administrative Controls: Safe Work Practices
-
Restricted Access: The area where 2-Bromo-4-tert-butylphenol is handled should be clearly marked, and access should be limited to trained and authorized personnel.
-
Hygiene Practices: Do not eat, drink, or smoke in the laboratory.[1] Wash hands thoroughly with soap and water after handling the compound, before breaks, and at the end of the workday.[1][5]
-
Labeling: Ensure all containers of 2-Bromo-4-tert-butylphenol are clearly labeled with the chemical name, CAS number, and appropriate GHS hazard pictograms and statements.
Personal Protective Equipment (PPE): The Final Barrier
PPE is essential for protecting the user from direct exposure. The selection of appropriate PPE should be based on a thorough risk assessment of the specific procedures being performed.
-
Eye and Face Protection: Chemical splash-resistant safety glasses or goggles with side protection are mandatory.[1] For tasks with a higher risk of splashing, a face shield should be worn in addition to goggles.[1]
-
Skin Protection:
-
Gloves: Wear chemically resistant gloves.[1] The choice of glove material should be based on the specific solvent being used, if any, and the duration of contact. Nitrile gloves are a common choice for handling solids, but always consult the manufacturer's compatibility chart.
-
Protective Clothing: A laboratory coat is the minimum requirement.[1] For larger quantities or tasks with a higher risk of spillage, a chemically resistant apron or coveralls should be considered.
-
-
Respiratory Protection: If engineering controls are insufficient to maintain airborne concentrations below exposure limits, or during emergency situations, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.[1]
Standard Operating Procedure (SOP) for Safe Handling
This SOP outlines a self-validating workflow for handling 2-Bromo-4-tert-butylphenol in a research laboratory setting.
4.1. Preparation and Weighing
-
Pre-use Inspection: Before starting, ensure the chemical fume hood is functioning correctly, and the work area is clean and uncluttered. Confirm the location and accessibility of the nearest eyewash station and safety shower.
-
Don PPE: Put on all required PPE as detailed in Section 3.
-
Weighing: Conduct all weighing operations within a chemical fume hood or a ventilated balance enclosure to minimize inhalation of any dust. Use a disposable weighing boat to prevent contamination of the balance.
-
Container Handling: Keep the container tightly closed when not in use.[1]
4.2. Dissolving and Transferring
-
Solvent Addition: If dissolving the solid, add the solvent to the vessel containing the 2-Bromo-4-tert-butylphenol slowly to avoid splashing.
-
Transfers: When transferring solutions, use appropriate tools such as a pipette or a funnel to minimize the risk of spills.
4.3. Post-handling and Cleanup
-
Decontamination: Clean any contaminated surfaces with an appropriate solvent and then wash with soap and water.
-
Waste Disposal: Dispose of all waste, including empty containers, contaminated PPE, and reaction residues, as hazardous chemical waste in accordance with local, state, and federal regulations.[1]
-
Hygiene: After completing the work and removing PPE, wash hands thoroughly.
Emergency Procedures: A Plan for the Unexpected
In the event of an emergency, a swift and informed response is critical.
5.1. First Aid Measures
-
Inhalation: If inhaled, immediately move the person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention.[1]
-
Skin Contact: In case of skin contact, immediately flush the affected area with copious amounts of running water for at least 15 minutes while removing contaminated clothing and shoes.[1] Seek immediate medical attention.
-
Eye Contact: If the substance enters the eyes, immediately flush with running water for at least 15 minutes, holding the eyelids open.[1] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1]
-
Ingestion: If swallowed, do NOT induce vomiting.[1] Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]
5.2. Accidental Release
-
Evacuate: Evacuate all non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: Wearing appropriate PPE, prevent further leakage or spillage if it is safe to do so.[1]
-
Cleanup: For solid spills, carefully sweep or vacuum the material and place it into a suitable, labeled container for disposal.[1] Avoid generating dust. For liquid spills, absorb with an inert material and place in a disposal container.
-
Decontaminate: Clean the spill area thoroughly.
5.3. Fire Fighting
-
Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or chemical foam to extinguish a fire involving this substance.[1]
-
Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[1]
-
Hazards: During a fire, irritating and highly toxic gases, including carbon oxides and hydrogen bromide, may be generated.[1]
Caption: Emergency response workflow for exposure to 2-Bromo-4-tert-butylphenol.
Storage and Disposal: Ensuring Long-Term Safety
6.1. Storage
Store 2-Bromo-4-tert-butylphenol in a tightly closed container in a cool, dry, and well-ventilated area.[1] Keep it away from incompatible substances such as strong oxidizing agents and sources of ignition.[1]
6.2. Disposal
All waste containing 2-Bromo-4-tert-butylphenol must be treated as hazardous waste.[1] Disposal should be carried out by a licensed waste disposal company in accordance with all applicable federal, state, and local regulations.[1] Do not dispose of it down the drain or in household trash.
Conclusion
The safe handling of 2-Bromo-4-tert-butylphenol is paramount for protecting the health and safety of laboratory personnel. By understanding the underlying hazards and implementing a multi-layered safety approach that includes engineering controls, safe work practices, and appropriate personal protective equipment, researchers can confidently and responsibly utilize this valuable chemical intermediate in their work. This guide serves as a foundation for developing laboratory-specific risk assessments and standard operating procedures.
References
-
2-Bromo-4-tert-butylphenol Safety Data Sheet. AK Scientific, Inc. Link
-
The Chemical Profile of 2-Bromo-4-tert-butylphenol: Properties and Reactivity. NINGBO INNO PHARMCHEM CO.,LTD. Link
-
2-Bromo-4-tert-butylphenol. PubChem, National Center for Biotechnology Information. Link
-
Safety data sheet. CPAChem. Link
-
SAFETY DATA SHEET. Fisher Scientific. Link
-
2-Bromo-4-tert-butylphenol. Sigma-Aldrich. Link
-
SAFETY DATA SHEET. Thermo Fisher Scientific. Link
-
SAFETY DATA SHEET. Sigma-Aldrich. Link
-
4-Bromo-2-tert-butylphenol. PubChem, National Center for Biotechnology Information. Link
-
2-Bromo-4-tert-butylphenol. TCI Chemicals. Link
-
SAFETY DATA SHEET. Thermo Fisher Scientific. Link
-
Safety data sheet. CPAChem. Link
-
2-Bromo-4,6-di-tert-butylphenol. PubChem, National Center for Biotechnology Information. Link
-
SAFETY DATA SHEET. Thermo Fisher Scientific. Link
-
tert-Butyl Phenol CAS No 98-54-4 MATERIAL SAFETY DATA SHEET SDS/MSDS. Central Drug House (P) Ltd. Link
-
2-BROMO-4-TERT-BUTYLPHENOL. ChemicalBook. Link
-
2-Bromo-4-tert-butylphenol. Tokyo Chemical Industry (India) Pvt. Ltd. Link
-
4-Bromo-2,6-di-tert-butylphenol. Sigma-Aldrich. Link
-
Safety Data Sheet: 2,4-Di-tert-butylphenol. Carl Roth. Link
-
2-Bromo-4-(tert-butyl)phenol. Santa Cruz Biotechnology. Link
-
2-Bromo-4-tert-butylphenol. The Automated Topology Builder (ATB) and Repository. Link
-
2,4-Di-tert-butylphenol (Standard)-SDS. MedChemExpress. Link
Sources
2-Bromo-4-tert-butylphenol material safety data sheet (MSDS)
An In-Depth Technical Guide to the Material Safety of 2-Bromo-4-tert-butylphenol
Foreword: A Researcher's Perspective on Chemical Safety
In the pursuit of novel drug candidates and innovative chemical entities, our primary responsibility is the meticulous management of the materials we handle. This guide is crafted not as a mere recitation of standardized safety data, but as a deep-dive into the material profile of 2-Bromo-4-tert-butylphenol (CAS No. 2198-66-5), tailored for the discerning scientist. Our objective is to move beyond simple compliance and foster a foundational understanding of why this compound presents specific hazards and how we can engineer safety into our experimental designs from first principles. Herein, we will dissect its chemical personality—from its physical properties to its reactive tendencies and toxicological profile—to empower you, the researcher, with the expertise to handle it with confidence and precision.
Section 1: Chemical Identity and Physicochemical Profile
A thorough understanding of a compound's physical and chemical properties is the bedrock of its safe handling. These parameters dictate its behavior in the laboratory environment, from storage and dissolution to its potential for aerosolization and unintended reactions.
1.1. Core Identifiers The unambiguous identification of a chemical reagent is the first critical step in any laboratory workflow.
| Property | Value | Source(s) |
| IUPAC Name | 2-bromo-4-tert-butylphenol | [1] |
| CAS Number | 2198-66-5 | [1] |
| Molecular Formula | C₁₀H₁₃BrO | [1] |
| Molecular Weight | 229.11 g/mol | [1] |
| Synonyms | 4-tert-Butyl-2-bromophenol, Phenol, 2-bromo-4-(1,1-dimethylethyl)- | [1] |
1.2. Physicochemical Properties These properties are crucial for anticipating the compound's behavior during handling, storage, and in the event of a spill.
| Property | Value / Observation | Experimental Insight | Source(s) |
| Appearance | White to off-white or yellowish crystalline powder, lump, or clear liquid. | The variable physical form suggests that its appearance can be dependent on purity and ambient temperature. It may exist as a low-melting solid. | ECHEMI |
| Melting Point | Approx. 51°C | This low melting point means the solid can easily melt on a warm day or upon slight heating, altering its handling characteristics and spill potential. | ChemicalBook |
| Boiling Point | Approx. 113°C at 9 mmHg | The high boiling point at atmospheric pressure indicates low volatility at room temperature, reducing the risk of significant vapor inhalation under standard conditions. | TCI Chemicals |
| Solubility | Sparingly soluble in water. Slightly soluble in chloroform and methanol. | Poor water solubility is critical for spill management; water streams will not be effective for dissolution but can be used for cooling or surface decontamination. Organic solvents will be required for cleaning glassware. | Guidechem |
| Vapor Pressure | 0.0179 mmHg at 25°C | This low vapor pressure confirms its low volatility, though aerosolization via mechanical processes (e.g., vigorous mixing, sonication) remains a potential route of exposure. | ECHEMI |
Section 2: Hazard Analysis and Risk Mitigation
2-Bromo-4-tert-butylphenol is classified under the Globally Harmonized System (GHS) as a hazardous substance. Understanding this classification is not just about recognizing symbols on a label; it's about comprehending the specific physiological threats the compound poses.
2.1. GHS Hazard Classification: A Unified Profile
| Hazard Class | Category | Hazard Statement | Source(s) |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | [1][2] |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin | [1][2] |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled | [1][2] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [1][2] |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation | [1][2] |
Hazard Pictograms:
-
GHS07 (Exclamation Mark): Represents acute toxicity (harmful), skin/eye irritation.
2.2. Mechanistic Insights into Toxicity
The hazards presented by 2-Bromo-4-tert-butylphenol are rooted in its chemical structure as a substituted brominated phenol.
-
General Phenolic Toxicity: Phenols, as a class, are protoplasmic poisons.[3] Their dual lipophilic (benzene ring) and hydrophilic (hydroxyl group) nature allows them to penetrate cell membranes with ease, where they can denature essential proteins and cause coagulative necrosis, leading to cell death.[3] This fundamental mechanism underpins the compound's broad acute toxicity.
-
Skin and Eye Irritation: The irritant nature of phenols is well-documented. Topical exposure can lead to the generation of phenoxyl free radicals within the skin.[4] This process can trigger a cascade of oxidative stress, depleting local antioxidants like glutathione and vitamin E, and stimulating the release of inflammatory mediators, resulting in the characteristic symptoms of irritation: redness, itching, and inflammation.[2][4] The presence of the bulky tert-butyl group and the bromine atom can modulate the lipophilicity and electronic properties of the phenol, influencing its ability to penetrate the epidermis and exert these effects.
2.3. Engineering Controls and Personal Protective Equipment (PPE)
Based on the hazard profile, a multi-layered approach to risk mitigation is required.
Section 3: Laboratory Protocols and Emergency Procedures
Trustworthy science relies on robust and safe experimental protocols. The following sections provide actionable, step-by-step procedures for handling 2-Bromo-4-tert-butylphenol.
3.1. Standard Protocol for Handling and Use
-
Preparation: Before handling, ensure the chemical fume hood is operational and the sash is at the appropriate height. Verify that an emergency eyewash station and safety shower are accessible and unobstructed.
-
Donning PPE: Wear appropriate PPE as detailed in Section 2.3. This includes double-gloving if handling larger quantities or for extended periods.
-
Weighing: Conduct all weighing operations within the fume hood or a ventilated balance enclosure to prevent inhalation of fine powder. Use anti-static weigh boats.
-
Dissolution: Add the solid slowly to the solvent in your reaction vessel. Be aware that dissolution may be exothermic. If the compound is in its molten state, handle with care to avoid thermal burns and splashes.
-
Reaction: Keep the reaction vessel closed or under a reflux condenser to minimize vapor release.
-
Post-Handling: After use, decontaminate all surfaces with an appropriate solvent (e.g., ethanol), followed by soap and water. Remove PPE in the correct order (gloves last) and wash hands thoroughly.
3.2. Emergency First Aid Response
Immediate and correct first aid is critical to minimizing harm upon accidental exposure.
3.3. Spill Management Protocol
-
Evacuate: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.
-
Control: Prevent the spill from spreading. For solid spills, avoid creating dust. For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). Do not use combustible materials like paper towels to absorb large spills.
-
Ventilate: Ensure the area is well-ventilated.
-
Neutralize/Clean: Wearing full PPE, carefully sweep up the solid or absorbed material and place it into a suitable, labeled container for hazardous waste.
-
Decontaminate: Clean the spill area thoroughly with a solvent, followed by soap and water.
-
Dispose: Dispose of all contaminated materials as hazardous waste according to institutional and local regulations.[2]
Section 4: Stability, Reactivity, and Disposal
4.1. Chemical Stability and Reactivity
-
Stability: The compound is stable under recommended storage conditions (cool, dry, well-ventilated).[2]
-
Incompatible Materials: Avoid strong oxidizing agents. The phenol moiety is susceptible to oxidation, which can lead to vigorous or explosive reactions, potentially liberating heat and hazardous gases.
-
Hazardous Decomposition Products: Upon combustion or thermal decomposition, the compound will break down, releasing toxic and corrosive gases, including carbon oxides (CO, CO₂) and hydrogen bromide (HBr).[2] This is a critical consideration for fire scenarios and waste disposal via incineration.
4.2. Disposal Considerations
Disposal must be treated as a final, critical step in the experimental workflow.
-
Waste Classification: Unused material and contaminated disposables must be classified as hazardous waste.
-
Method of Disposal: The preferred method of disposal is incineration by a licensed hazardous waste management facility. The high temperatures of a chemical incinerator are necessary to ensure complete destruction of the aromatic ring and to manage the resulting HBr through flue-gas scrubbing systems.
-
Prohibitions: Never dispose of this chemical down the drain. Its poor solubility and potential ecotoxicity pose a significant environmental risk.
Section 5: Toxicological and Ecological Profile
A comprehensive safety assessment requires an evaluation of both human health and environmental impacts.
5.1. Summary of Human Toxicology
As of this writing, specific quantitative toxicological data such as LD50 (lethal dose, 50%) or LC50 (lethal concentration, 50%) values for 2-Bromo-4-tert-butylphenol are not available in publicly accessible toxicological databases.[2] Therefore, the GHS classification (Acute Toxicity Category 4) serves as the primary basis for assessing its acute hazard potential.
-
Routes of Exposure: Inhalation, skin contact, eye contact, and ingestion are all significant routes of potential exposure.[2]
-
Symptoms of Overexposure:
5.2. Ecological Profile
Specific ecotoxicity data for 2-Bromo-4-tert-butylphenol is limited.[2] However, based on the behavior of related brominated and alkylated phenols, several key risks can be inferred.
-
Aquatic Toxicity: Phenolic compounds are generally toxic to aquatic life. The related compound 4-tert-butylphenol is known to be an endocrine disruptor in aquatic organisms. While this specific effect is not confirmed for the 2-bromo isomer, it warrants a precautionary approach.
-
Persistence and Degradation: Brominated organic compounds can be resistant to natural biodegradation, potentially leading to persistence in the environment.[6] Photodegradation or transformation in water can lead to the formation of various byproducts, some of which may be more toxic than the parent compound.[7][8]
-
Bioaccumulation: Data is not available, but the lipophilic nature of the molecule suggests a potential for bioaccumulation in organisms.
Given the data gaps, it is imperative to prevent any release of this compound into the environment.
References
-
PubChem (n.d.). Compound Summary for CID 75147, 2-Bromo-4-tert-butylphenol. National Center for Biotechnology Information. Retrieved from [Link]
-
Michałowicz, J., et al. (2023). Update of the risk assessment of brominated phenols and their derivatives in food. EFSA Journal. Retrieved from [Link]
-
Olson, K. R. (Ed.). (n.d.). PHENOL AND RELATED COMPOUNDS. In Poisoning & Drug Overdose, 7e. AccessMedicine. Retrieved from [Link]
-
Thermo Fisher Scientific (2021). Safety Data Sheet: 2-Bromo-4,6-di-tert-butylphenol. Retrieved from [Link]
-
Wills, B. K., & Jones, J. (2023). Phenol Toxicity. In StatPearls. StatPearls Publishing. Retrieved from [Link]
-
Kapiʻas, A. A., et al. (2000). Phenol-induced in vivo oxidative stress in skin: evidence for enhanced free radical generation, thiol oxidation, and antioxidant depletion. Free Radical Biology and Medicine. Retrieved from [Link]
-
Michałowicz, J., & Sicińska, P. (2022). A review on environmental occurrence, toxic effects and transformation of man-made bromophenols. Environmental Research. Retrieved from [Link]
-
PubChem (n.d.). Compound Summary for CID 97068, 4-Bromo-2-tert-butylphenol. National Center for Biotechnology Information. Retrieved from [Link]
-
National Toxicology Program (n.d.). 2,4-Di-tert-butylphenol. Retrieved from [Link]
-
Chen, Y., et al. (2022). The Environmental Pollutant Bromophenols Interfere With Sulfotransferase That Mediates Endocrine Hormones. Frontiers in Endocrinology. Retrieved from [Link]
-
Australian Industrial Chemicals Introduction Scheme (AICIS) (2022). 4-tert-butylphenol and 4-tert-pentylphenol - Evaluation statement. Retrieved from [Link]
-
Dong, W., et al. (2016). Aqueous photodegradation of 4-tert-butylphenol: By-products, degradation pathway and theoretical calculation assessment. Science of The Total Environment. Retrieved from [Link]
Sources
- 1. 2-Bromo-4-tert-butylphenol | C10H13BrO | CID 75147 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. aksci.com [aksci.com]
- 3. Phenol Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Phenol-induced in vivo oxidative stress in skin: evidence for enhanced free radical generation, thiol oxidation, and antioxidant depletion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]
- 6. researchgate.net [researchgate.net]
- 7. Update of the risk assessment of brominated phenols and their derivatives in food - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Aqueous photodegradation of 4-tert-butylphenol: By-products, degradation pathway and theoretical calculation assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to High-Purity 2-Bromo-4-tert-butylphenol for Pharmaceutical Research and Development
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of sourcing and verifying the quality of high-purity 2-Bromo-4-tert-butylphenol (CAS No. 2198-66-5). As a critical building block in the synthesis of complex molecules, the purity and consistency of this reagent are paramount to the success of research and development endeavors. This document offers field-proven insights into supplier qualification, analytical methodologies for purity verification, and the role of this compound in medicinal chemistry.
Introduction to 2-Bromo-4-tert-butylphenol: A Versatile Intermediate
2-Bromo-4-tert-butylphenol is a substituted phenol that serves as a valuable intermediate in organic synthesis, particularly in the pharmaceutical industry. Its chemical structure, featuring a reactive bromine atom ortho to the hydroxyl group and a sterically hindering tert-butyl group para, provides a unique combination of reactivity and selectivity.[1] This makes it an ideal starting material for introducing the 4-tert-butylphenol moiety into more complex molecular architectures through various coupling and substitution reactions.[1]
The quality of 2-Bromo-4-tert-butylphenol is a critical determinant of the success of subsequent synthetic steps. Impurities can lead to side reactions, reduced yields, and the formation of difficult-to-remove byproducts, ultimately impacting the purity of the final active pharmaceutical ingredient (API). Therefore, a thorough understanding of how to source high-purity material and verify its quality is essential for any research or development program utilizing this compound.
Sourcing High-Purity 2-Bromo-4-tert-butylphenol: A Guide to Supplier Qualification
The commercial landscape for chemical reagents is vast and varied. Selecting a reliable supplier for high-purity 2-Bromo-4-tert-butylphenol requires a systematic evaluation of several key factors beyond just price and availability. The following workflow outlines a robust process for qualifying and selecting a suitable supplier.
Caption: A workflow for qualifying commercial suppliers of 2-Bromo-4-tert-butylphenol.
A critical step in this process is the meticulous review of the Certificate of Analysis (CoA). This document provides key information about the purity of a specific batch of the chemical and the analytical methods used to determine it.
Key Commercial Suppliers
Several reputable chemical suppliers offer 2-Bromo-4-tert-butylphenol in various grades. The following table provides a comparative overview of offerings from some of the prominent suppliers in the market. It is important to note that specifications can vary between batches, and it is always recommended to request a lot-specific CoA.
| Supplier | Product Number (Example) | Stated Purity | Analytical Method(s) on CoA |
| Sigma-Aldrich | CIAH987EEA38 | 98% | Not specified on general product page; CoA required.[2] |
| TCI America | B3763 | >97.0% (GC) | Gas Chromatography (GC)[3] |
| Fisher Scientific | AC219830500 | 97.0+% | Not specified on general product page; likely GC.[4] |
| Alfa Aesar | A13218 | 97% | Gas Chromatography (GC)[5] |
| BLD Pharm | 2198-66-5 | >97.0% | Not specified on general product page; CoA available on request.[1] |
In-house Quality Verification: A Three-Pillar Analytical Approach
While supplier documentation provides a valuable starting point, independent analytical verification is a cornerstone of robust quality control. A multi-technique approach is recommended to confirm the identity, purity, and impurity profile of incoming 2-Bromo-4-tert-butylphenol.
Caption: A recommended analytical workflow for the in-house quality verification of 2-Bromo-4-tert-butylphenol.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is a powerful technique for quantifying the purity of non-volatile or thermally labile compounds. A reverse-phase HPLC method is generally suitable for 2-Bromo-4-tert-butylphenol.
Rationale for Method Selection: Reverse-phase HPLC with a C18 column provides excellent separation for moderately polar to nonpolar compounds like substituted phenols. The use of a gradient elution allows for the effective separation of the main compound from both more polar and less polar impurities. UV detection is appropriate due to the presence of the aromatic chromophore.
Experimental Protocol: Reverse-Phase HPLC
-
Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
0-5 min: 30% B
-
5-25 min: 30% to 95% B
-
25-30 min: 95% B
-
30.1-35 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh approximately 10 mg of 2-Bromo-4-tert-butylphenol and dissolve in 10 mL of acetonitrile to prepare a 1 mg/mL stock solution. Further dilute with the initial mobile phase composition to a working concentration of approximately 0.1 mg/mL.
Data Analysis: Purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Impurity Identification
GC-MS is an excellent method for assessing the purity of volatile compounds and for identifying potential impurities. For phenols, derivatization is often employed to improve chromatographic peak shape and sensitivity.[6]
Rationale for Method Selection: Derivatization with an acetylating agent like acetic anhydride converts the polar hydroxyl group into a less polar ester, which improves the volatility and chromatographic behavior of the analyte.[6] Mass spectrometry provides definitive identification of the main peak and any co-eluting impurities based on their mass spectra.
Experimental Protocol: GC-MS with Acetylation
-
Derivatization:
-
To approximately 1 mg of 2-Bromo-4-tert-butylphenol in a vial, add 500 µL of pyridine and 500 µL of acetic anhydride.
-
Cap the vial and heat at 60 °C for 30 minutes.
-
After cooling, add 1 mL of deionized water and 1 mL of hexane.
-
Vortex thoroughly and allow the layers to separate.
-
Analyze the upper hexane layer.
-
-
Instrumentation: A GC system coupled to a mass spectrometer.
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold at 280 °C for 5 minutes.
-
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
MS Ion Source Temperature: 230 °C.
-
MS Quadrupole Temperature: 150 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40-450 m/z.
Data Analysis: Purity is determined by the area percent of the derivatized main peak. The mass spectra of minor peaks can be compared to library databases (e.g., NIST) to tentatively identify impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
¹H NMR spectroscopy is an indispensable tool for confirming the chemical structure of the compound and for detecting impurities that may not be apparent by other techniques.
Rationale for Method Selection: ¹H NMR provides a unique fingerprint of the molecule, with the chemical shift, integration, and multiplicity of each signal corresponding to the different protons in the structure. This allows for unambiguous confirmation of the compound's identity.
Experimental Protocol: ¹H NMR
-
Sample Preparation: Dissolve approximately 5-10 mg of 2-Bromo-4-tert-butylphenol in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Data Acquisition: Acquire a standard one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Expected Chemical Shifts (δ, ppm):
-
~1.3 ppm (singlet, 9H, -C(CH₃)₃)
-
~5.5-6.0 ppm (singlet, 1H, -OH)
-
~6.8-7.5 ppm (aromatic protons)[7]
-
Data Analysis: The obtained spectrum should be consistent with the known spectrum of 2-Bromo-4-tert-butylphenol. The presence of unexpected signals may indicate impurities.
Applications in Drug Discovery and Development
Substituted phenols, and particularly bromophenols, are prevalent scaffolds in medicinal chemistry due to their diverse biological activities, including antioxidant, antimicrobial, antiviral, and anti-inflammatory properties.[8][9][10] The bromine atom in 2-Bromo-4-tert-butylphenol serves as a versatile handle for further chemical modifications, such as Suzuki, Sonogashira, and Buchwald-Hartwig cross-coupling reactions, allowing for the construction of a wide array of more complex molecules.
While specific blockbuster drugs directly synthesized from 2-Bromo-4-tert-butylphenol are not prominently featured in publicly available literature, its structural motifs are present in numerous patented compounds with potential therapeutic applications. For instance, the 2-bromo-4-tert-butylphenyl moiety can be found in compounds investigated as antiviral agents and inhibitors of various enzymes.[11] The tert-butyl group often enhances metabolic stability and modulates lipophilicity, which are crucial pharmacokinetic properties.
The general synthetic utility of this class of compounds is exemplified in the synthesis of anti-inflammatory agents, where substituted phenols are key building blocks. Researchers in drug discovery can leverage the reactivity of 2-Bromo-4-tert-butylphenol to rapidly generate libraries of novel compounds for screening against various biological targets.
Conclusion
The selection and qualification of high-purity 2-Bromo-4-tert-butylphenol is a critical, yet often overlooked, aspect of successful pharmaceutical research and development. By implementing a rigorous supplier qualification process and employing a multi-pronged analytical approach for in-house quality verification, researchers can ensure the integrity of their starting materials. This, in turn, minimizes the risk of downstream complications and ultimately accelerates the path to novel therapeutic discoveries. The versatility of 2-Bromo-4-tert-butylphenol as a synthetic intermediate ensures its continued relevance in the ever-evolving landscape of medicinal chemistry.
References
-
Thermo Fisher Scientific. Certificate of Analysis: 2-Bromo-4,6-di-tert-butylphenol, 97%.
-
Gach, K., et al. (2024). Bromophenols in Red Algae: Exploring the Chemistry and Uncovering Biological Benefits of These Unknown Compounds. MDPI.
-
Wang, W., et al. (2020). Progress of Bromophenols in Marine Algae from 2011 to 2020: Structure, Bioactivities, and Applications. MDPI.
-
NINGBO INNO PHARMCHEM CO.,LTD. The Chemical Profile of 2-Bromo-4-tert-butylphenol: Properties and Reactivity.
-
Pang, J., et al. (2015). Bromophenols in Marine Algae and Their Bioactivities. PubMed Central.
- Aydin, A. & Sisman, A. (n.d.). Separation of Some Halogenated Phenols by GC-MS.
- Kabir, A., et al. (2022). Analytical results of substituted phenols in real samples for FPSE-HPLC-UV method.
-
Wang, W., et al. (2020). Progress of Bromophenols in Marine Algae from 2011 to 2020: Structure, Bioactivities, and Applications. PubMed.
-
Sigma-Aldrich. 2-Bromo-4-tert-butylphenol.
-
Fisher Scientific. 2-Bromo-4-tert-butylphenol 97.0+%, TCI America™.
-
Brainly. (2023). Share the ^1H NMR data for 2-bromo-4-tert-butylphenol.
-
Sigma-Aldrich. 2-Bromo-4-tert-butylphenol.
-
Papoti, V. T. & Tsimidou, M. Z. (2014). HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. NIH.
-
Liu, J., et al. (2024). Simultaneous determination of 19 bromophenols by gas chromatography-mass spectrometry (GC-MS) after derivatization. PubMed.
-
Fisher Scientific. Certificate of Analysis.
-
Benchchem. Application Notes and Protocols for the Extraction and Purification of Substituted Phenols.
-
Benchchem. Spectroscopic Profile of 2-Bromo-4-tert-butyl-6-methylphenol: A Technical Guide.
-
Lazer, E. S., et al. (1989). Antiinflammatory 2,6-di-tert-butyl-4-(2-arylethenyl)phenols. PubMed.
-
European Patent Office. (2018). SUBSTITUTED INDOLINE DERIVATIVES AS DENGUE VIRAL REPLICATION INHIBITORS.
-
ResearchGate. (2025). Anti-inflammatory Activity of the Artificial Antioxidants 2-Tert-butyl-4-methoxyphenol (BHA), 2,6-Di-tert-butyl-4-methylphenol (BHT) and 2,4,6-Tri-tert-butylphenol (TBP), and their Various Combinations.
-
BLD Pharm. Certificate of Analysis.
-
AMI Scientific. 2-Bromo-4-Tert-Butylphenol TCI Analytical reagent.
-
Sigma-Aldrich. 2,6-dibromo-4-tert-butylphenol AldrichCPR.
-
Thermo Fisher Scientific. Certificate of Analysis.
-
SpectraBase. 2-Bromo-4-tert-butylphenol.
-
Thermo Fisher Scientific. Certificate of Analysis.
-
Thermo Fisher Scientific. Certificate of Analysis.
-
PubChem. 2-Bromo-4-tert-butylphenol.
-
ResearchGate. (2025). Determination of trace concentrations of bromophenols in water using purge-and-trap after in situ acetylation.
-
PubChem. Chemical compounds - Patent US-7309790-B2.
-
Benchchem. Synthesis routes of 2-Bromo-4-tert-butylphenol.
-
PubChem. Pharmaceutical composition - Patent US-8063029-B2.
-
Tokyo Chemical Industry Co., Ltd. 2-Bromo-4-tert-butylphenol.
-
Fisher Scientific. 4-Bromo-2-tert-butylphenol 95.0+%, TCI America.
-
U.S. Environmental Protection Agency. (n.d.). Method 8041A: Phenols by Gas Chromatography.
-
European Patent Office. (2018). SUBSTITUTED INDOLINE DERIVATIVES AS DENGUE VIRAL REPLICATION INHIBITORS.
-
Tokyo Chemical Industry Co., Ltd. 4-Bromo-2-tert-butylphenol.
-
Sigma-Aldrich. 2,4-Di-tert-butylphenol certified reference material.
-
Google Patents. (n.d.). US4113976A - Method of preparing 2,6-di-tert.butylphenol.
-
Google Patents. (n.d.). WO2020055976A1 - Tert-butyl (s)-2-(4-(phenyl)-6h-thieno[3,2-f][1][5][8]triazolo[4,3-a][1][5]diazepin-6-yl) acetate derivatives and related compounds as bromodomain brd4 inhibitors for treating cancer.
-
Sigma-Aldrich. 2-Bromo-4-tert-butylphenol.
Sources
- 1. 2198-66-5|2-Bromo-4-tert-butylphenol|BLD Pharm [bldpharm.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. 98-22-6|2,6-Dibromo-4-(tert-butyl)phenol|BLD Pharm [bldpharm.com]
- 4. thermofisher.com [thermofisher.com]
- 5. 2-Bromo-4-tert-butylphenol | C10H13BrO | CID 75147 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Certificate of Analysis | BLDpharm [bldpharm.com]
- 8. US4898993A - Process for preparing 2-tert-butyl-4-methoxyphenol - Google Patents [patents.google.com]
- 9. 2-Bromo-4,6-di-tert-butylphenol, 97% 25 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 11. Antiinflammatory 2,6-di-tert-butyl-4-(2-arylethenyl)phenols - PubMed [pubmed.ncbi.nlm.nih.gov]
role of 2-Bromo-4-tert-butylphenol as a pharmaceutical intermediate.
An In-depth Technical Guide to 2-Bromo-4-tert-butylphenol: A Core Pharmaceutical Intermediate
Executive Summary
2-Bromo-4-tert-butylphenol is a highly versatile substituted phenolic compound that serves as a critical intermediate in the pharmaceutical industry. Its unique molecular architecture, featuring a reactive hydroxyl group, a strategically positioned bromine atom, and a sterically hindering tert-butyl group, makes it an ideal precursor for a range of specialized molecules. This guide provides a comprehensive technical overview for researchers and drug development professionals, detailing the synthesis, chemical reactivity, and key applications of this intermediate. Particular emphasis is placed on its role in the synthesis of antioxidants and as a foundational building block for complex Active Pharmaceutical Ingredients (APIs). The narrative explains the causality behind experimental choices and provides detailed, field-proven protocols to ensure scientific integrity and reproducibility.
Introduction: The Strategic Importance of 2-Bromo-4-tert-butylphenol
2-Bromo-4-tert-butylphenol (CAS 2198-66-5) is a white to off-white crystalline solid at room temperature.[1] Its significance in pharmaceutical development stems from the specific functionalities imparted by its substituents on the phenol ring.
-
The Phenolic Hydroxyl Group: This group is a cornerstone of antioxidant activity. Phenolic compounds are well-known for their ability to scavenge free radicals, a property crucial for preventing the oxidative degradation of drug substances and formulations.[2][3][4] The hydroxyl group also serves as a reactive handle for ether and ester linkages.
-
The Ortho-Bromo Substituent: The bromine atom is an excellent leaving group in various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the facile formation of carbon-carbon and carbon-heteroatom bonds. This enables the elaboration of the phenol core into more complex molecular scaffolds.
-
The Para-tert-Butyl Group: This bulky group provides significant steric hindrance. This is mechanistically critical for two reasons:
-
It directs incoming electrophiles to specific, less-hindered positions on the aromatic ring, ensuring high regioselectivity in subsequent reactions.[5]
-
In antioxidant applications, it stabilizes the resulting phenoxyl radical, preventing it from engaging in unwanted propagation reactions and enhancing its efficacy.[6]
-
This strategic combination of functional groups makes 2-Bromo-4-tert-butylphenol a valuable and cost-effective starting material for synthesizing high-value pharmaceutical compounds.[1]
Caption: Chemical Structure of 2-Bromo-4-tert-butylphenol.
Physicochemical Properties
| Property | Value | Reference(s) |
| CAS Number | 2198-66-5 | [7][8][9] |
| Molecular Formula | C10H13BrO | [1][7][8] |
| Molecular Weight | 229.11 g/mol | [7][9][10] |
| Appearance | White to off-white crystalline powder/lump | [1][11] |
| Melting Point | 51 °C | |
| Boiling Point | 245.9 °C at 760 mmHg | |
| Purity | Typically >97.0% | [11] |
Synthesis and Manufacturing Protocol
The most common and efficient method for synthesizing 2-Bromo-4-tert-butylphenol is the direct electrophilic bromination of 4-tert-butylphenol. The hydroxyl group is a strong ortho-, para-directing activator. Since the para position is blocked by the bulky tert-butyl group, bromination occurs selectively at one of the ortho positions.
Caption: Synthesis workflow for 2-Bromo-4-tert-butylphenol.
Detailed Experimental Protocol: Synthesis
This protocol is adapted from established laboratory procedures.[10]
Materials:
-
4-tert-butyl-phenol (1.0 eq)
-
Bromine (1.05 eq)
-
Chloroform (solvent)
-
Carbon tetrachloride (solvent)
-
Dichloromethane (extraction solvent)
-
1% Aqueous sodium thiosulfate solution
-
Saturated brine solution
-
Magnesium sulfate (MgSO4, anhydrous)
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a dropping funnel, nitrogen inlet, and magnetic stirrer, dissolve 4-tert-butyl-phenol (e.g., 20 g, 0.133 mol) in a 1:1 v/v mixture of chloroform and carbon tetrachloride (64 mL).
-
Cooling: Cool the reaction vessel to 0°C using an ice-water bath. Maintain a slow stream of nitrogen to ensure an inert atmosphere. The low temperature is crucial to control the reaction rate and prevent over-bromination.
-
Bromine Addition: Prepare a solution of bromine (e.g., 7.18 mL, 0.14 mol) in chloroform (25 mL) and add it to the dropping funnel. Add the bromine solution dropwise to the stirred phenol solution over 2 hours. The slow addition prevents a dangerous exotherm and ensures mono-bromination. A persistent faint red color indicates the reaction is complete.
-
Reaction Quench & Workup: Purge the reaction mixture with nitrogen overnight to remove any remaining traces of bromine and HBr gas.[10] Dilute the resulting solution with dichloromethane (50 mL).
-
Aqueous Wash: Transfer the mixture to a separatory funnel and wash sequentially with 1% aqueous sodium thiosulfate solution (100 mL) to quench any unreacted bromine, followed by saturated brine (100 mL) to aid in layer separation and remove water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO4), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator. This yields 2-bromo-4-(tert-butyl)phenol as a colorless oil or off-white solid.[10] The yield is typically quantitative.[10]
Key Chemical Reactivity and Applications
The utility of 2-Bromo-4-tert-butylphenol as an intermediate lies in its predictable reactivity, enabling its incorporation into larger, more complex molecules.
A. Precursor to Hindered Phenolic Antioxidants
Many pharmaceutical products are susceptible to oxidative degradation.[4] Hindered phenolic compounds are widely used as antioxidants to extend the shelf life and maintain the stability of these products.[4] While 2-Bromo-4-tert-butylphenol itself has antioxidant properties inherent to its phenolic structure, it primarily serves as a building block for more complex antioxidants. The bromine can be replaced or the hydroxyl group can be derivatized to tune the molecule's physical properties (e.g., solubility, molecular weight) for specific formulation requirements. A common related antioxidant used in pharmaceuticals is Butylated Hydroxytoluene (BHT).[4]
B. Intermediate for Active Pharmaceutical Ingredients (APIs)
The dual functionality of the hydroxyl and bromo groups allows for sequential or orthogonal chemical modifications, making it a valuable scaffold in multi-step API synthesis.
Workflow: Application as a Pharmaceutical Intermediate
Caption: Generalized workflow for API synthesis.
Detailed Protocol: Williamson Ether Synthesis This protocol demonstrates a common reaction involving the hydroxyl group, converting the intermediate into a versatile ether derivative.
Materials:
-
2-Bromo-4-tert-butylphenol (1.0 eq)
-
Potassium carbonate (K2CO3, 2.0 eq)
-
An alkyl halide (e.g., Benzyl bromide, 1.1 eq)
-
Acetone or Dimethylformamide (DMF) (solvent)
-
Ethyl acetate (extraction solvent)
-
Deionized water
Procedure:
-
Reaction Setup: To a round-bottom flask, add 2-Bromo-4-tert-butylphenol (1.0 eq), potassium carbonate (2.0 eq), and a suitable solvent like acetone. K2CO3 acts as a base to deprotonate the phenol, forming the more nucleophilic phenoxide.
-
Reagent Addition: Add the alkyl halide (1.1 eq) to the suspension.
-
Heating: Heat the reaction mixture to reflux (for acetone) or ~60-80°C (for DMF) and stir until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
Workup: Cool the mixture to room temperature. If using DMF, dilute with ethyl acetate and wash extensively with water to remove the high-boiling solvent. If using acetone, filter off the solids and concentrate the filtrate.
-
Extraction: Dissolve the residue in ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified further by column chromatography or recrystallization to yield the desired ether.
Safety and Handling
2-Bromo-4-tert-butylphenol is a hazardous chemical and must be handled with appropriate precautions.[9][12]
Hazard Identification
| Hazard Class | GHS Statement | Pictogram | Reference(s) |
| Acute Toxicity | H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled | GHS07 (Exclamation Mark) | [9][11][12] |
| Skin Irritation | H315: Causes skin irritation | GHS07 (Exclamation Mark) | [9][12] |
| Eye Irritation | H319: Causes serious eye irritation | GHS07 (Exclamation Mark) | [9] |
Safe Handling Procedures:
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[11][12] Facilities should be equipped with an eyewash station and safety shower.[12]
-
Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), chemical safety goggles, and a lab coat.[12][13]
-
Hygiene: Avoid contact with skin, eyes, and clothing.[12] Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[11][12]
-
Storage: Store in a tightly-closed container in a cool, dry, and well-ventilated place away from incompatible substances such as strong oxidizing agents.[12][14]
First Aid Measures:
-
If Swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth. Do NOT induce vomiting.[11][12]
-
If on Skin: Wash with plenty of soap and water. Take off contaminated clothing and wash it before reuse.[12][13]
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing.[11][12]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[13]
Conclusion
2-Bromo-4-tert-butylphenol is more than a simple chemical; it is a strategic enabler in pharmaceutical synthesis. Its well-defined reactivity, governed by the interplay of its hydroxyl, bromo, and tert-butyl groups, provides a reliable platform for constructing complex molecular architectures. From stabilizing pharmaceutical formulations as a precursor to potent antioxidants to serving as a core building block in the synthesis of novel APIs, its versatility is clear. The robust and high-yielding synthesis of the intermediate itself further enhances its value in the cost-sensitive landscape of drug development. For the medicinal chemist and process scientist, a thorough understanding of this intermediate's properties and reaction protocols is essential for unlocking its full potential in creating the next generation of therapeutics.
References
- 1. Page loading... [guidechem.com]
- 2. gsconlinepress.com [gsconlinepress.com]
- 3. Phenolic compounds: current industrial applications, limitations and future challenges - Food & Function (RSC Publishing) DOI:10.1039/D0FO02324H [pubs.rsc.org]
- 4. Antioxidants - CD Formulation [formulationbio.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. 2-BROMO-4-TERT-BUTYLPHENOL | 2198-66-5 [m.chemicalbook.com]
- 8. scbt.com [scbt.com]
- 9. 2-Bromo-4-tert-butylphenol | C10H13BrO | CID 75147 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Synthesis routes of 2-Bromo-4-tert-butylphenol [benchchem.com]
- 11. 2-Bromo-4-tert-butylphenol | 2198-66-5 | TCI AMERICA [tcichemicals.com]
- 12. aksci.com [aksci.com]
- 13. assets.thermofisher.cn [assets.thermofisher.cn]
- 14. 2-Bromo-4,6-di-tert-butylphenol, 97% 25 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.be]
Methodological & Application
Application Notes and Protocols: Synthesis of 2-Bromo-4-tert-butylphenol
Abstract
This document provides a comprehensive, in-depth guide for the synthesis of 2-Bromo-4-tert-butylphenol, a key intermediate in the manufacturing of pharmaceuticals, agrochemicals, and specialty chemicals.[1] The protocol details the electrophilic aromatic substitution reaction between 4-tert-butylphenol and bromine. Emphasis is placed on explaining the underlying chemical principles, ensuring procedural safety, and providing a detailed, step-by-step methodology for achieving a high yield of the desired product. This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis.
Introduction
2-Bromo-4-tert-butylphenol is a valuable chemical intermediate due to its specific molecular structure, which includes a bromine atom and a bulky tert-butyl group on a phenol ring. This unique arrangement allows for a variety of subsequent chemical transformations, such as coupling and substitution reactions, making it a versatile building block in organic synthesis. The synthesis of this compound is a classic example of an electrophilic aromatic substitution reaction, where the hydroxyl group of the phenol activates the aromatic ring, directing the incoming electrophile (bromine) primarily to the ortho and para positions.[2][3] Given that the para position is already occupied by the tert-butyl group, the bromination selectively occurs at one of the ortho positions.
Reaction Mechanism and Scientific Principles
The bromination of 4-tert-butylphenol proceeds via an electrophilic aromatic substitution mechanism. The hydroxyl group of the phenol is a strong activating group, meaning it increases the electron density of the benzene ring, making it more susceptible to attack by electrophiles.[3] This activation is due to the donation of a lone pair of electrons from the oxygen atom into the delocalized π-system of the ring.[3]
The reaction can be summarized as follows:
-
Polarization of Bromine: As a bromine molecule approaches the electron-rich phenol ring, the ring's π-electrons induce a dipole in the Br-Br bond, creating a partial positive charge on one bromine atom (the electrophile) and a partial negative charge on the other.[2][3] In polar solvents, this polarization is enhanced.[2][4]
-
Electrophilic Attack: The π-electrons of the phenol ring attack the electrophilic bromine atom, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.
-
Deprotonation and Aromatization: A base in the reaction mixture (which can be the solvent or another molecule) removes a proton from the carbon atom that is bonded to the bromine, restoring the aromaticity of the ring and yielding the final product, 2-Bromo-4-tert-butylphenol.[2]
The tert-butyl group at the para position sterically hinders the approach of the bromine to the adjacent carbon atoms, thus favoring substitution at the ortho position relative to the hydroxyl group.
Caption: Step-by-step workflow for the synthesis and purification of 2-Bromo-4-tert-butylphenol.
Workup and Purification:
-
Dilute the resulting tan solution with 50 mL of dichloromethane. [5]2. Transfer the solution to a separatory funnel and wash with 100 mL of 1% aqueous sodium thiosulfate solution to remove any remaining bromine. [5]3. Wash the organic layer with 100 mL of saturated brine solution. [5]4. Dry the organic layer over anhydrous magnesium sulfate. [5]5. Filter the solution to remove the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product. [5]The expected outcome is a colorless oil. [5] For highly pure product, further purification can be achieved through column chromatography or recrystallization if the product solidifies. [6]
Characterization
The final product, 2-Bromo-4-tert-butylphenol, can be characterized using various analytical techniques:
-
Appearance: White to off-white crystalline powder or a colorless oil. [1][5]* Molecular Weight: 229.11 g/mol . [5][7]* Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure and purity of the compound.
-
Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule. [7]
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of 2-Bromo-4-tert-butylphenol. By understanding the underlying reaction mechanism and adhering to the safety precautions, researchers can safely and efficiently produce this important chemical intermediate. The provided step-by-step procedure, along with the workup and purification guidelines, should enable the user to obtain a high yield of the desired product.
References
-
National Institutes of Health. (2018, May 15). Practical, mild and efficient electrophilic bromination of phenols by a new I(iii)-based reagent: the PIDA–AlBr3 system. Retrieved from [Link]
- Tee, O. S., & Iyengar, N. R. (1990). Kinetics and mechanism of the bromination of phenols in aqueous solution. Evidence of general base catalysis of bromine attack. Canadian Journal of Chemistry, 68(10), 1769-1775.
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Profile of 2-Bromo-4-tert-butylphenol: Properties and Reactivity. Retrieved from [Link]
-
Khan Academy. (n.d.). Bromination of Phenols. Retrieved from [Link]
-
ChemistryStudent. (n.d.). Phenol Reactions (A-Level). Retrieved from [Link]
-
Khan Academy. (2022, November 28). Bromination of Phenols | Electrophilic aromatic substitution | Organic Chemistry [Video]. YouTube. Retrieved from [Link]
-
PubChem. (n.d.). 2-Bromo-4,6-di-tert-butylphenol. Retrieved from [Link]
-
PubChem. (n.d.). 2-Bromo-4-tert-butylphenol. Retrieved from [Link]
-
Standard Operating Procedure_Bromine.docx. (n.d.). Retrieved from [Link]
-
Carl ROTH. (n.d.). Bromine solution - Safety Data Sheet. Retrieved from [Link]
-
National Institutes of Health. (2018, August 30). Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol. Retrieved from [Link]
-
Studylib. (n.d.). Bromine Handling SOP: Safety Procedures & Guidelines. Retrieved from [Link]
-
Organic Syntheses Procedure. (n.d.). METHYLALUMINUM BIS(4-BROMO-2,6-DI-tert-BUTYLPHENOXIDE). Retrieved from [Link]
-
Chemchart. (n.d.). 2-Bromo-4-tert-butylphenol (2198-66-5). Retrieved from [Link]
- Google Patents. (n.d.). EP1109768B2 - Purification of 2, 4, 6 - tri - (tert butyl) phenol by melt crystallization.
-
CPAChem. (2022, September 15). Safety data sheet. Retrieved from [Link]
-
Loba Chemie. (2016, May 13). 4-TERT-BUTYLPHENOL FOR SYNTHESIS MSDS. Retrieved from [Link]
-
National Institutes of Health. (2013, August 26). Isolation and Characterization of 4-tert-Butylphenol-Utilizing Sphingobium fuliginis Strains from Phragmites australis Rhizosphere Sediment. Retrieved from [Link]
-
Zenodo. (1904). CXXIV.-T/ze Bromination of Phenols. Retrieved from [Link]
Sources
- 1. Page loading... [guidechem.com]
- 2. Khan Academy [khanacademy.org]
- 3. chemistrystudent.com [chemistrystudent.com]
- 4. youtube.com [youtube.com]
- 5. Synthesis routes of 2-Bromo-4-tert-butylphenol [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. 2-Bromo-4-tert-butylphenol | C10H13BrO | CID 75147 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Laboratory Scale Synthesis of 2-Bromo-4-tert-butylphenol
For: Researchers, scientists, and drug development professionals.
Introduction: Strategic Importance of 2-Bromo-4-tert-butylphenol
2-Bromo-4-tert-butylphenol is a key substituted phenol derivative that serves as a versatile intermediate in organic synthesis. Its unique molecular architecture, featuring a bulky tert-butyl group, a reactive hydroxyl group, and a strategically positioned bromine atom, makes it a valuable precursor in the development of pharmaceuticals, agrochemicals, and specialty polymers. The tert-butyl group enhances solubility in organic solvents and provides steric hindrance, which can direct subsequent reactions to specific sites. The bromine atom is an excellent functional handle for various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse molecular fragments. Furthermore, the phenolic hydroxyl group can be readily derivatized, expanding its synthetic utility.
This document provides a comprehensive guide to the laboratory-scale synthesis of 2-bromo-4-tert-butylphenol, grounded in the principles of electrophilic aromatic substitution. We will delve into the mechanistic underpinnings of the reaction, provide a detailed and validated experimental protocol, and discuss the necessary safety precautions and characterization techniques.
Mechanistic Insights: The Electrophilic Aromatic Bromination of 4-tert-butylphenol
The synthesis of 2-bromo-4-tert-butylphenol from 4-tert-butylphenol is a classic example of an electrophilic aromatic substitution reaction.[1] Phenols are highly activated aromatic systems, making them particularly susceptible to electrophilic attack.[2][3][4] The hydroxyl group is a potent activating group due to the ability of its lone pair of electrons to delocalize into the aromatic ring, thereby increasing the ring's nucleophilicity.[1][5] This electron-donating effect is most pronounced at the ortho and para positions, making the hydroxyl group an ortho, para-director.[2][6]
In the case of 4-tert-butylphenol, the para position is blocked by the bulky tert-butyl group. Consequently, electrophilic attack is directed exclusively to the ortho positions.[1] The reaction proceeds through the formation of a resonance-stabilized carbocation intermediate, also known as a sigma complex or arenium ion.[1][6] The stability of this intermediate is enhanced by the delocalization of the positive charge onto the oxygen atom of the hydroxyl group.[1][5] Subsequent deprotonation of the sigma complex restores the aromaticity of the ring, yielding the final product, 2-bromo-4-tert-butylphenol.
The overall transformation can be summarized as follows:
Caption: Reaction mechanism for the bromination of 4-tert-butylphenol.
Experimental Protocol: A Validated Approach
This protocol is adapted from established literature procedures and has been optimized for reliability and yield on a laboratory scale.[7]
Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| 4-tert-butylphenol | 150.22 | 20.0 g | 0.133 | Starting material |
| Bromine | 159.81 | 7.18 mL (22.4 g) | 0.140 | Corrosive and toxic, handle with extreme care in a fume hood |
| Chloroform | 119.38 | 25 mL + 32 mL | - | Solvent, potential carcinogen |
| Carbon Tetrachloride | 153.82 | 32 mL | - | Solvent, toxic and ozone-depleting |
| Dichloromethane | 84.93 | 50 mL | - | Extraction solvent |
| 1% Sodium Thiosulfate (aq) | 158.11 (anhydrous) | 100 mL | - | To quench excess bromine |
| Saturated Brine | - | 100 mL | - | For washing |
| Anhydrous Magnesium Sulfate | 120.37 | As needed | - | Drying agent |
Equipment
-
Three-necked round-bottom flask (250 mL)
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Ice bath
-
Nitrogen inlet and outlet
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Standard laboratory glassware
Experimental Workflow
Caption: Step-by-step workflow for the synthesis of 2-bromo-4-tert-butylphenol.
Detailed Procedure
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet/outlet, dissolve 20.0 g (0.133 mol) of 4-tert-butylphenol in 64 mL of a 1:1 (v/v) mixture of chloroform and carbon tetrachloride.[7]
-
Cooling: Place the flask in an ice bath and stir the solution under a gentle stream of nitrogen until the internal temperature reaches 0°C.
-
Addition of Bromine: Prepare a solution of 7.18 mL (0.14 mol) of bromine in 25 mL of chloroform and add it to the dropping funnel. Add the bromine solution dropwise to the stirred reaction mixture over a period of 2 hours, maintaining the temperature at 0°C.[7]
-
Reaction Monitoring: Continue the addition until a faint red color from the bromine persists, indicating a slight excess of the reagent.[7]
-
Overnight Purge: Remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Purge the mixture with a slow stream of nitrogen overnight to drive off excess bromine and the hydrogen bromide gas that is formed.[7]
-
Work-up and Extraction: Dilute the resulting tan-colored solution with 50 mL of dichloromethane.[7] Transfer the mixture to a 500 mL separatory funnel.
-
Washing: Wash the organic layer sequentially with 100 mL of 1% aqueous sodium thiosulfate solution to quench any remaining bromine, followed by 100 mL of saturated brine.[7]
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.[7]
-
Product: The final product, 2-bromo-4-tert-butylphenol, is obtained as a colorless oil. The yield is typically quantitative (approximately 30.5 g).[7]
Product Characterization
The identity and purity of the synthesized 2-bromo-4-tert-butylphenol should be confirmed by spectroscopic methods.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum will provide characteristic signals for the aromatic protons and the tert-butyl group. The aromatic protons will appear as distinct signals in the downfield region (typically 6.5-7.5 ppm), and their splitting patterns will confirm the ortho-substitution pattern.[8] The tert-butyl group will exhibit a sharp singlet in the upfield region (around 1.3 ppm) integrating to nine protons.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show the expected number of signals corresponding to the unique carbon atoms in the molecule.
-
IR (Infrared) Spectroscopy: The IR spectrum will display a broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching of the phenolic hydroxyl group.[9] Absorptions corresponding to C-H and C=C stretching of the aromatic ring will also be present.
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the product (229.11 g/mol ).[7] The isotopic pattern of bromine (approximately 1:1 ratio of ⁷⁹Br and ⁸¹Br) will be evident in the mass spectrum, with two molecular ion peaks at m/z 228 and 230.
Safety and Handling
It is imperative to conduct this synthesis in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Bromine: is highly corrosive, toxic, and causes severe burns upon contact.[10] Inhalation of its vapors can be fatal. Handle with extreme caution.
-
Chlorinated Solvents (Chloroform, Carbon Tetrachloride, Dichloromethane): are volatile and potentially carcinogenic.[10] Avoid inhalation of vapors and skin contact.
-
4-tert-butylphenol: may cause skin and eye irritation.
-
2-Bromo-4-tert-butylphenol: is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.[9][11][12]
Always consult the Safety Data Sheets (SDS) for all chemicals before commencing the experiment.[10][11]
Troubleshooting and Further Purification
While the described procedure typically yields a product of high purity, further purification may sometimes be necessary.
-
Persistent Color: If the final product is colored, a charcoal treatment can be employed. Dissolve the crude product in a minimal amount of a suitable hot solvent (e.g., hexane), add a small amount of activated charcoal, heat briefly, and then hot-filter the solution.
-
Crystallization: Although often obtained as an oil, 2-bromo-4-tert-butylphenol can sometimes be solidified. If crystallization is desired but does not occur spontaneously, techniques such as scratching the inner surface of the flask with a glass rod or seeding with a small crystal of the pure compound can be attempted.[13]
-
Column Chromatography: For the highest purity, the product can be purified by column chromatography on silica gel, typically using a mixture of hexane and ethyl acetate as the eluent.[13]
Conclusion
The synthesis of 2-bromo-4-tert-butylphenol via electrophilic bromination of 4-tert-butylphenol is a robust and high-yielding laboratory procedure. A thorough understanding of the underlying reaction mechanism, careful execution of the experimental protocol, and adherence to safety guidelines are essential for a successful outcome. The resulting product is a valuable building block for further synthetic transformations in various fields of chemical research and development.
References
-
BYJU'S. Electrophilic Substitution Reactions of Phenols. [Link]
-
PMC - NIH. Regioselective Monobromination of Phenols with KBr and ZnAl–BrO3−–Layered Double Hydroxides. [Link]
-
Homework.Study.com. The exact mechanism of this reaction is a little complicated, as it involves the copper ions... [Link]
-
Britannica. Electrophilic aromatic substitution. [Link]
-
ResearchGate. Regioselective bromination of phenols. [Link]
-
Chemistry Steps. Reactions of Phenols. [Link]
-
University of Calgary. Ch24: Electrophilic Arom. Subs. of phenols. [Link]
-
SlideShare. Unit-III Aromatic electrophilic substitution reactions of Phenol. [Link]
-
Chegg. draw the mechanism of the bromination of 4-tert-butylphenol with Br2. [Link]
-
PubChem. 2-Bromo-4-tert-butylphenol. [Link]
-
YouTube. Solvent effect on regioselectivity of bromination of 2-isopropylphenol. [Link]
-
NIH. Practical, mild and efficient electrophilic bromination of phenols by a new I(iii)-based reagent: the PIDA–AlBr3 system. [Link]
-
SpectraBase. 2-Bromo-4-tert-butylphenol. [Link]
-
YouTube. Bromination of phenol. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Chemical Profile of 2-Bromo-4-tert-butylphenol: Properties and Reactivity. [Link]
-
Organic Syntheses Procedure. METHYLALUMINUM BIS(4-BROMO-2,6-DI-tert-BUTYLPHENOXIDE). [Link]
-
Brainly. [FREE] Share the ^1H NMR data for 2-bromo-4-tert-butylphenol, focusing on groups C, D, E, and F. Include. [Link]
-
MD Topology. 2-Bromo-4-tert-butylphenol. [Link]
- Google Patents. Purification of 2, 4, 6 - tri - (tert butyl)
Sources
- 1. homework.study.com [homework.study.com]
- 2. byjus.com [byjus.com]
- 3. britannica.com [britannica.com]
- 4. Reactions of Phenols - Chemistry Steps [chemistrysteps.com]
- 5. youtube.com [youtube.com]
- 6. oms.bdu.ac.in [oms.bdu.ac.in]
- 7. Synthesis routes of 2-Bromo-4-tert-butylphenol [benchchem.com]
- 8. brainly.com [brainly.com]
- 9. 2-Bromo-4-tert-butylphenol | C10H13BrO | CID 75147 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. aksci.com [aksci.com]
- 12. 2-Bromo-4-tert-butylphenol | 2198-66-5 | TCI AMERICA [tcichemicals.com]
- 13. benchchem.com [benchchem.com]
Application Note: High-Purity Isolation of 2-Bromo-4-tert-butylphenol via Silica Gel Column Chromatography
Abstract
This application note provides a detailed protocol for the purification of 2-Bromo-4-tert-butylphenol, a key intermediate in pharmaceutical and materials synthesis, using silica gel column chromatography. The methodology herein is designed for researchers, scientists, and drug development professionals, offering a robust framework for achieving high purity of the target compound. The narrative emphasizes the rationale behind experimental choices, ensuring both technical accuracy and practical applicability. This guide is structured to serve as a self-validating system for laboratory implementation.
Introduction
2-Bromo-4-tert-butylphenol is a valuable substituted phenol widely employed in organic synthesis. Its molecular structure, featuring a bromine atom and a bulky tert-butyl group on the phenol ring, provides specific reactivity that makes it a crucial building block for more complex molecules. The purity of this intermediate is paramount, as impurities can lead to undesirable side reactions and compromise the yield and quality of the final product. Column chromatography is a powerful and widely used technique for the purification of organic compounds, and its application to phenolic compounds is well-established.[1][2] This document outlines a systematic approach to the purification of 2-Bromo-4-tert-butylphenol using silica gel column chromatography, a common and effective method for separating compounds of moderate polarity.
Physicochemical Properties of 2-Bromo-4-tert-butylphenol
A thorough understanding of the physicochemical properties of the target compound is essential for developing an effective purification strategy.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₃BrO | [3] |
| Molecular Weight | 229.11 g/mol | [3] |
| Appearance | White or Colorless to Yellow to Green powder to lump to clear liquid | |
| Melting Point | 51°C (lit.) | [4] |
| Boiling Point | 113°C/9 mmHg (lit.) | [4][5] |
| Solubility | Chloroform (Slightly), Methanol (Slightly) | [4][5] |
| Storage | Sealed in dry, Room Temperature | [4][5] |
Principle of Separation
Column chromatography separates compounds based on their differential adsorption to a stationary phase while being moved through the column by a mobile phase. For 2-Bromo-4-tert-butylphenol, which is a moderately polar compound due to the hydroxyl group, silica gel (a polar stationary phase) is an excellent choice. The separation is achieved by carefully selecting a mobile phase of appropriate polarity. Non-polar impurities will travel through the column more quickly, while more polar impurities will be retained more strongly than the target compound. By gradually increasing the polarity of the mobile phase, the adsorbed compounds can be selectively eluted.
Safety Precautions
2-Bromo-4-tert-butylphenol is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.[6] Appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves, must be worn at all times. All procedures should be performed in a well-ventilated fume hood.[6][7]
Experimental Protocol
This protocol is a general guideline and may require optimization based on the specific impurities present in the crude sample.
Materials and Reagents
-
Crude 2-Bromo-4-tert-butylphenol
-
Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)
-
Hexane (ACS grade)
-
Ethyl acetate (ACS grade)
-
Dichloromethane (ACS grade)
-
Glass chromatography column
-
Cotton or glass wool
-
Sand (acid-washed)
-
Erlenmeyer flasks or beakers
-
Test tubes or fraction collection vials
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
TLC developing chamber
-
UV lamp (254 nm)
-
Potassium permanganate stain
-
Rotary evaporator
Workflow Diagram
Caption: Workflow for the purification of 2-Bromo-4-tert-butylphenol.
Step-by-Step Procedure
Step 1: Thin Layer Chromatography (TLC) Analysis of the Crude Material
Before performing the column chromatography, it is crucial to determine an appropriate solvent system using TLC. This will allow for the visualization of the separation and the determination of the Rf values of the target compound and impurities.
-
Dissolve a small amount of the crude 2-Bromo-4-tert-butylphenol in a suitable solvent (e.g., dichloromethane).
-
Spot the solution onto a TLC plate.
-
Develop the TLC plate in a chamber containing a mixture of hexane and ethyl acetate. Start with a low polarity mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity.
-
The ideal solvent system should give the target compound an Rf value of approximately 0.2-0.3.[8]
-
Visualize the spots under a UV lamp and/or by staining with potassium permanganate.
Step 2: Column Preparation (Slurry Method)
-
Select a glass column of appropriate size for the amount of crude material to be purified (a general rule is a 20:1 to 100:1 ratio of silica gel to crude material by weight).
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand (approximately 0.5 cm) on top of the cotton plug.
-
In a separate beaker, create a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 98:2 hexane:ethyl acetate).
-
Pour the slurry into the column. Gently tap the sides of the column to ensure even packing and to remove any air bubbles.
-
Once the silica has settled, add another thin layer of sand on top of the silica bed to prevent disruption during sample loading.
-
Drain the excess solvent until the solvent level is just at the top of the sand layer. Do not let the column run dry.
Step 3: Sample Loading
-
Dissolve the crude 2-Bromo-4-tert-butylphenol in a minimal amount of the mobile phase or a more polar solvent like dichloromethane.
-
Carefully add the dissolved sample to the top of the column using a pipette.
-
Allow the sample to adsorb onto the silica gel by draining the solvent until the liquid level is just at the top of the sand.
-
Carefully add a small amount of the mobile phase and drain again to ensure the entire sample is adsorbed onto the silica.
Step 4: Elution and Fraction Collection
-
Carefully fill the column with the mobile phase.
-
Begin eluting the column, collecting the eluent in fractions (e.g., 10-20 mL per fraction).
-
Start with the low-polarity solvent system determined by TLC (e.g., 98:2 hexane:ethyl acetate).
-
Gradually increase the polarity of the mobile phase as the elution progresses (a gradient elution) to elute compounds with higher affinity for the silica gel. For example, you can increase the ethyl acetate concentration in hexane from 2% to 5%, then to 10%.
Step 5: Analysis of Fractions
-
Analyze the collected fractions by TLC to identify which ones contain the pure 2-Bromo-4-tert-butylphenol.
-
Spot every few fractions on a TLC plate and develop it in the solvent system that gave a good separation for the crude material.
-
Fractions containing only the spot corresponding to the pure product should be combined.
Step 6: Isolation of the Purified Product
-
Combine the fractions identified as pure.
-
Remove the solvent from the pooled fractions using a rotary evaporator.
-
The resulting solid or oil is the purified 2-Bromo-4-tert-butylphenol.
-
Determine the yield and characterize the final product (e.g., by melting point, NMR, or other spectroscopic methods) to confirm its purity.
Troubleshooting
| Problem | Possible Cause | Solution |
| Compound does not move from the baseline | Mobile phase is not polar enough. | Increase the polarity of the mobile phase by adding more ethyl acetate. |
| All compounds elute with the solvent front | Mobile phase is too polar. | Decrease the polarity of the mobile phase by using a higher percentage of hexane. |
| Poor separation of spots | Inappropriate solvent system. | Experiment with different solvent systems (e.g., using dichloromethane or toluene as a co-solvent). |
| Streaking of spots on TLC plate | Sample is too concentrated or acidic nature of the phenol. | Dilute the sample. A small amount of acetic acid can be added to the mobile phase to suppress the ionization of the phenolic hydroxyl group and reduce tailing.[1] |
| Product is not crystallizing after solvent removal | Residual solvent or impurities present. | Try scratching the inside of the flask with a glass rod or adding a seed crystal. If impurities are suspected, a second column purification may be necessary.[9] |
Conclusion
The protocol described in this application note provides a reliable method for the purification of 2-Bromo-4-tert-butylphenol using silica gel column chromatography. By following these steps, researchers can obtain a high-purity product suitable for subsequent synthetic applications. The key to a successful separation lies in the careful selection of the mobile phase through preliminary TLC analysis and meticulous execution of the column chromatography procedure.
References
-
ResearchGate. Column chromatography of phenolics?. [Link]
-
PubChem. 2-Bromo-4-tert-butylphenol | C10H13BrO | CID 75147. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Chemical Profile of 2-Bromo-4-tert-butylphenol: Properties and Reactivity. [Link]
-
MDPI. Separation Methods of Phenolic Compounds from Plant Extract as Antioxidant Agents Candidate. [Link]
-
PubChem. 2-Bromo-4,6-di-tert-butylphenol | C14H21BrO | CID 519822. [Link]
-
NIH National Library of Medicine. Chromatographic Separation of Phenolic Compounds from Extra Virgin Olive Oil: Development and Validation of a New Method Based on a Biphenyl HPLC Column. [Link]
-
MicroSolv Technology Corporation. Phenolic compounds analyzed and separated with normal phase HPLC - AppNote. [Link]
-
ResearchGate. (PDF) Column chromatography and HPLC analysis of phenolic compounds in the fractions of Salvinia molesta mitchell. [Link]
-
Organic Syntheses. A detailed, reliable, and carefully checked procedure for the synthesis of organic compounds. [Link]
-
SIELC Technologies. Separation of 4-Bromo-2,6-di-tert-butylphenol on Newcrom R1 HPLC column. [Link]
-
The Automated Topology Builder (ATB) and Repository. 2-Bromo-4-tert-butylphenol | C10H13BrO | MD Topology | NMR | X-Ray. [Link]
-
NIST WebBook. 2-Bromo-4,6-di-tert-butylphenol. [Link]
-
University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. 2-Bromo-4-tert-butylphenol | C10H13BrO | CID 75147 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2198-66-5 CAS MSDS (2-BROMO-4-TERT-BUTYLPHENOL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. 2-BROMO-4-TERT-BUTYLPHENOL | 2198-66-5 [m.chemicalbook.com]
- 6. aksci.com [aksci.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. Chromatography [chem.rochester.edu]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for the Recrystallization of 2-Bromo-4-tert-butylphenol
Abstract
This document provides a comprehensive guide to the purification of 2-Bromo-4-tert-butylphenol via recrystallization. As a key intermediate in the synthesis of pharmaceuticals and other high-value organic materials, achieving high purity is paramount. This guide moves beyond a simple list of steps to explain the underlying chemical principles that govern the purification process. We will explore solvent selection strategies, provide detailed, field-tested protocols for both single-solvent and binary-solvent systems, and offer robust troubleshooting advice. The methodologies are designed to be self-validating, ensuring researchers, scientists, and drug development professionals can achieve consistent and high-purity results.
Physicochemical Profile of 2-Bromo-4-tert-butylphenol
A thorough understanding of the physical and chemical properties of 2-Bromo-4-tert-butylphenol is the foundation for developing a successful recrystallization protocol. The interplay between its melting point, polarity, and solubility dictates the optimal conditions for purification.
The molecule possesses a polar hydroxyl group capable of hydrogen bonding, a nonpolar bulky tert-butyl group, and a bromine atom which adds to the molecular weight and affects electronic properties. This amphiphilic nature is critical when selecting an appropriate solvent system. The relatively low melting point of 51°C requires careful temperature management to prevent "oiling out," a phenomenon where the compound melts in the hot solvent instead of dissolving, often trapping impurities.[1]
Table 1: Physicochemical Properties of 2-Bromo-4-tert-butylphenol
| Property | Value | Source(s) |
| CAS Number | 2198-66-5 | [2][3][4] |
| Molecular Formula | C₁₀H₁₃BrO | [3][4] |
| Molecular Weight | 229.11 g/mol | [3][4] |
| Appearance | White to off-white crystalline solid | [5] |
| Melting Point | 51°C | [2][3][6] |
| Boiling Point | 113°C @ 9 mmHg | [3][6] |
| Solubility Profile | Sparingly soluble in water; slightly soluble in chloroform and methanol. | [5][6][7] |
The Science of Solvent Selection
The success of any recrystallization is critically dependent on the choice of solvent.[8] The ideal solvent should exhibit a steep solubility curve for the target compound—meaning the compound is highly soluble at elevated temperatures but sparingly soluble at low temperatures.[9] This differential solubility is the driving force for purification; as the saturated hot solution cools, the target compound's solubility drops sharply, forcing it to crystallize out while impurities remain dissolved in the mother liquor.[10][11]
Key Principles for Solvent Selection:
-
Solubility: The compound of interest should be poorly soluble at room temperature but readily soluble at the solvent's boiling point.[9]
-
Impurity Solubility: Impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or highly soluble in the cold solvent (so they remain in solution upon cooling).[1]
-
"Like Dissolves Like": The polarity of the solvent and solute should be similar.[12] 2-Bromo-4-tert-butylphenol's mixed polarity suggests that solvents of intermediate polarity or binary mixtures will be most effective.
-
Boiling Point: The solvent's boiling point should be lower than the melting point of the solid to prevent oiling out.[1] Given the 51°C melting point of our compound, low-boiling solvents are preferred.
-
Inertness: The solvent must not react with the compound.[10]
For 2-Bromo-4-tert-butylphenol, aliphatic hydrocarbons like heptane or hexanes are excellent single-solvent candidates. Their nonpolar nature effectively dissolves the bulky, nonpolar tert-butyl group at higher temperatures, while the polar phenol group limits solubility at room temperature. A binary system, such as ethanol/water , is also highly effective. The compound dissolves readily in the "good" solvent (ethanol), and the "poor" solvent (water) is added to decrease the overall solubility and induce crystallization upon cooling.[9]
Experimental Workflow for Recrystallization
The following diagram outlines the logical flow of the recrystallization process, from initial solvent screening to final product characterization.
Caption: General workflow for the recrystallization of 2-Bromo-4-tert-butylphenol.
Detailed Recrystallization Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. 2-Bromo-4-tert-butylphenol is harmful if swallowed or inhaled and may cause skin and eye irritation.[2][5]
Protocol 1: Single-Solvent Recrystallization using Heptane
This method is ideal for its simplicity and the low boiling point of the solvent, which minimizes the risk of oiling out.
Materials:
-
Crude 2-Bromo-4-tert-butylphenol
-
Heptane (reagent grade)
-
Erlenmeyer flasks (2-3, appropriate sizes)
-
Hot plate with stirring capability
-
Magnetic stir bar
-
Watch glass
-
Büchner funnel and filter flask assembly
-
Filter paper
-
Ice bath
Procedure:
-
Dissolution: Place the crude 2-Bromo-4-tert-butylphenol (e.g., 5.0 g) into an Erlenmeyer flask with a magnetic stir bar. Add a small volume of heptane (e.g., 20-25 mL) to the flask.
-
Heating: Gently heat the mixture on a hot plate with stirring. Add heptane in small portions until the solid completely dissolves. The goal is to use the minimum amount of hot solvent required to create a saturated solution. Avoid vigorous boiling.
-
Hot Filtration (if necessary): If any solid impurities remain in the hot solution, perform a hot filtration. To do this, pre-heat a second Erlenmeyer flask containing a small amount of boiling heptane on the hotplate. Place a stemless funnel with fluted filter paper into the neck of this flask. Pour the hot solution through the filter paper quickly to remove the insoluble impurities. The boiling solvent in the receiving flask prevents premature crystallization in the funnel.[11]
-
Crystallization: Remove the flask containing the clear solution from the heat, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[8]
-
Maximizing Yield: Once the flask has reached room temperature and crystal formation appears complete, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product from the solution.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel.[11] Wash the crystals with a small amount (a few mL) of ice-cold heptane to rinse away any residual soluble impurities adhering to the crystal surfaces.
-
Drying: Allow air to be drawn through the crystals on the filter for several minutes to partially dry them. Transfer the purified crystals to a watch glass and let them air-dry completely in the fume hood or in a vacuum desiccator.
-
Characterization: Weigh the dried, pure product to calculate the percent recovery and determine its melting point. A sharp melting point close to the literature value of 51°C is a strong indicator of high purity.
Protocol 2: Binary-Solvent Recrystallization using Ethanol/Water
This protocol is effective for polar impurities and leverages the high solubility in ethanol and poor solubility in water.
Materials:
-
Crude 2-Bromo-4-tert-butylphenol
-
Ethanol (95% or absolute)
-
Deionized water
-
Equipment as listed in Protocol 1
Procedure:
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to just dissolve the solid with gentle heating and swirling.
-
Inducing Saturation: While keeping the solution hot, add hot deionized water dropwise until the solution becomes faintly and persistently cloudy (turbid).[13] This indicates that the saturation point has been reached.
-
Re-homogenization: Add a few more drops of hot ethanol, just enough to make the solution clear again.[13] This ensures the solution is perfectly saturated at the elevated temperature.
-
Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.
-
Maximizing Yield: Place the flask in an ice bath for at least 30 minutes.
-
Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of an ice-cold ethanol/water mixture (prepared in approximately the same ratio as the final recrystallization solvent).
-
Drying and Characterization: Dry the crystals as described in Protocol 1 and determine the yield and melting point.
Troubleshooting Common Issues
| Problem | Probable Cause(s) | Recommended Solution(s) |
| "Oiling Out" | The compound's melting point is reached before it dissolves. The solvent's boiling point is too high. | Use a lower-boiling point solvent (e.g., switch from toluene to heptane). Ensure the heating rate is slow and controlled. For binary systems, add more of the "good" solvent before heating. |
| No Crystals Form | Too much solvent was used. The solution is not supersaturated. | Boil off some of the solvent to increase the concentration and allow it to cool again. If that fails, try scratching the inner surface of the flask with a glass rod at the solvent line or adding a "seed" crystal of pure product to induce nucleation.[14] |
| Low Recovery | The compound has significant solubility in the cold solvent. Premature crystallization during hot filtration. Crystals were washed with too much cold solvent. | Ensure the solution is thoroughly chilled in an ice bath. Minimize the volume of solvent used for dissolution and washing. Ensure the filtration apparatus is pre-heated for hot filtration. |
| Poor Purity | Cooling was too rapid, trapping impurities. The chosen solvent is not effective at separating the specific impurities present. | Allow the solution to cool to room temperature without disturbance before placing it in an ice bath. Consider performing a second recrystallization or trying an alternative solvent system. |
References
-
The Chemical Profile of 2-Bromo-4-tert-butylphenol: Properties and Reactivity . NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Recrystallization Guide: Process, Procedure, Solvents . Mettler Toledo. [Link]
-
Reagents & Solvents: Solvents for Recrystallization . University of Rochester, Department of Chemistry. [Link]
-
Finding the best solvent for recrystallisation student sheet . Royal Society of Chemistry. [Link]
-
Solvent selection for recrystallization: An undergraduate organic experiment . Journal of Chemical Education. [Link]
-
Recrystallization I . University of Missouri–St. Louis. [Link]
-
2-Bromo-4,6-di-tert-butylphenol . PubChem. [Link]
-
2-Bromo-4-tert-butylphenol . PubChem. [Link]
-
Isolation and Purification of Organic Compounds Recrystallization (Expt #3) . University of Colorado Boulder. [Link]
-
Preferential crystallization for the purification of similar hydrophobic polyphenols . PMC. [Link]
-
Purification by Recrystallization . CUNY Bronx Community College. [Link]
-
Separation of the cresol isomers by stripping crystallization . ResearchGate. [Link]
-
4-tert-butylphenol - Solubility . Solubility of Things. [Link]
- Purification of 2, 4, 6 - tri - (tert butyl) phenol by melt crystallization.
Sources
- 1. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 2. 2-Bromo-4-tert-butylphenol | 2198-66-5 [sigmaaldrich.cn]
- 3. 2-Bromo-4-tert-butylphenol 97.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 4. 2-Bromo-4-tert-butylphenol | C10H13BrO | CID 75147 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Page loading... [guidechem.com]
- 6. 2-BROMO-4-TERT-BUTYLPHENOL | 2198-66-5 [m.chemicalbook.com]
- 7. 2198-66-5 CAS MSDS (2-BROMO-4-TERT-BUTYLPHENOL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. edu.rsc.org [edu.rsc.org]
- 9. web.mnstate.edu [web.mnstate.edu]
- 10. mt.com [mt.com]
- 11. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Application Notes and Protocols for the Characterization of 2-Bromo-4-tert-butylphenol
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist, Gemini Laboratories
Introduction
2-Bromo-4-tert-butylphenol is a key intermediate in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals.[1] Its chemical structure, featuring a bulky tert-butyl group and a bromine atom on the phenol ring, imparts unique reactivity, making it a valuable building block in organic synthesis.[2] Accurate and robust analytical characterization of 2-Bromo-4-tert-butylphenol is paramount to ensure its purity, identity, and quality, which are critical factors for its use in research and development, particularly in the pharmaceutical industry.
This comprehensive guide provides detailed application notes and protocols for the characterization of 2-Bromo-4-tert-butylphenol using a suite of standard analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FT-IR) Spectroscopy. The methodologies are designed to be implemented in a standard analytical laboratory, providing researchers with the necessary tools for unambiguous identification and purity assessment.
Gas Chromatography-Mass Spectrometry (GC-MS)
Principle: GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds.[3] The sample is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, acting as a "molecular fingerprint" for identification. For phenolic compounds, derivatization is often employed to increase volatility and improve peak shape.[4]
Application: GC-MS is an ideal method for the qualitative and quantitative analysis of 2-Bromo-4-tert-butylphenol, especially for identifying it in complex mixtures and determining its purity.
Experimental Protocol: GC-MS Analysis
1. Sample Preparation (with Derivatization):
- Accurately weigh approximately 10 mg of the 2-Bromo-4-tert-butylphenol sample into a clean glass vial.
- Dissolve the sample in 1 mL of a suitable volatile organic solvent such as dichloromethane or ethyl acetate.[3]
- To enhance volatility, add 100 µL of a derivatizing agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[2]
- Cap the vial tightly and heat at 60-70°C for 30 minutes to ensure complete derivatization.
- Allow the sample to cool to room temperature before injection.
- Prepare a series of calibration standards in the same manner if quantitative analysis is required.
2. Instrumentation and Conditions:
| Parameter | Condition |
| Gas Chromatograph | Agilent 8890 GC or equivalent |
| Mass Spectrometer | Agilent 7250 GC/Q-TOF or equivalent[5] |
| Column | Agilent DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness or equivalent[5] |
| Injector Temperature | 280°C[2] |
| Injection Volume | 1 µL[5] |
| Injection Mode | Splitless[5] |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min[5] |
| Oven Temperature Program | Initial temperature of 50°C, hold for 2 minutes, then ramp at 10°C/min to 300°C, and hold for 5 minutes.[6][7] |
| Transfer Line Temperature | 280°C[2] |
| Ionization Mode | Electron Ionization (EI) at 70 eV[5] |
| Mass Range | m/z 50-500[2] |
| Source Temperature | 230°C |
| Quadrupole Temperature | 150°C[5] |
3. Data Interpretation:
- The retention time of the derivatized 2-Bromo-4-tert-butylphenol should be consistent.
- The mass spectrum should exhibit the characteristic molecular ion peak and fragmentation pattern. The key m/z values to monitor for underivatized 2-Bromo-4-tert-butylphenol are the molecular ion peaks at approximately m/z 228 and 230 (due to the isotopic distribution of bromine) and major fragment ions.[8] PubChem lists a top peak at m/z 213.[8]
Diagram of the GC-MS Workflow:
Caption: Workflow for GC-MS analysis of 2-Bromo-4-tert-butylphenol.
High-Performance Liquid Chromatography (HPLC)
Principle: HPLC is a versatile technique for the separation, identification, and quantification of a wide range of compounds.[9] The separation is based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase. For brominated phenols, reversed-phase HPLC with a non-polar stationary phase (e.g., C8 or C18) and a polar mobile phase is a common and effective approach.[10][11]
Application: HPLC is particularly useful for the purity determination of 2-Bromo-4-tert-butylphenol and for monitoring the progress of reactions involving this compound.
Experimental Protocol: HPLC Analysis
1. Sample Preparation:
- Accurately weigh approximately 10 mg of the 2-Bromo-4-tert-butylphenol sample into a volumetric flask.
- Dissolve the sample in a suitable solvent, such as methanol or acetonitrile, and dilute to a final concentration of approximately 1 mg/mL.
- Filter the solution through a 0.45 µm syringe filter into an HPLC vial to remove any particulate matter.
- Prepare a series of calibration standards in the same manner for quantitative analysis.
2. Instrumentation and Conditions:
| Parameter | Condition |
| HPLC System | Shimadzu HPLC system or equivalent[5] |
| Detector | UV/Vis Detector |
| Column | Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size)[12] |
| Mobile Phase | A: Water with 0.1% Trifluoroacetic Acid (TFA) B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)[11][13] |
| Gradient | Start with 50% B, increase to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes. |
| Flow Rate | 1.0 mL/min[10] |
| Column Temperature | 30°C[13] |
| Detection Wavelength | 280 nm |
| Injection Volume | 10 µL |
3. Data Interpretation:
- The retention time of 2-Bromo-4-tert-butylphenol should be reproducible.
- The peak purity can be assessed using a Diode Array Detector (DAD).
- The area under the peak is proportional to the concentration of the analyte and can be used for quantification against a calibration curve.
Diagram of the HPLC Workflow:
Caption: Workflow for HPLC analysis of 2-Bromo-4-tert-butylphenol.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds. It is based on the absorption of electromagnetic radiation by atomic nuclei in the presence of a strong magnetic field. The chemical environment of each nucleus influences its resonance frequency, providing detailed information about the connectivity of atoms in a molecule.
Application: ¹H and ¹³C NMR are essential for the unambiguous structural confirmation of 2-Bromo-4-tert-butylphenol.
Experimental Protocol: NMR Analysis
1. Sample Preparation:
- Dissolve 5-10 mg of the 2-Bromo-4-tert-butylphenol sample in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in an NMR tube.
- Ensure the sample is fully dissolved to obtain a homogeneous solution.
2. Instrumentation and Conditions:
| Parameter | Condition |
| Spectrometer | Bruker Avance 400 MHz or equivalent |
| Nuclei | ¹H and ¹³C |
| Solvent | CDCl₃ |
| Reference | Tetramethylsilane (TMS) at 0.00 ppm |
| Temperature | 25°C |
3. Expected Spectral Data and Interpretation:
¹H NMR (400 MHz, CDCl₃):
-
δ ~7.3 ppm (d, 1H): Aromatic proton ortho to the bromine atom.[14]
-
δ ~7.1 ppm (dd, 1H): Aromatic proton meta to the bromine and ortho to the hydroxyl group.[14]
-
δ ~6.8 ppm (d, 1H): Aromatic proton ortho to the hydroxyl group.[14]
-
δ ~5.0-5.5 ppm (s, 1H): Phenolic hydroxyl proton (this peak can be broad and its chemical shift is concentration-dependent).
-
δ ~1.3 ppm (s, 9H): Protons of the tert-butyl group.[14]
¹³C NMR (100 MHz, CDCl₃):
-
~150-155 ppm: Aromatic carbon attached to the hydroxyl group.
-
~140-145 ppm: Aromatic carbon attached to the tert-butyl group.
-
~125-135 ppm: Aromatic carbons (CH).
-
~110-115 ppm: Aromatic carbon attached to the bromine atom.
-
~34 ppm: Quaternary carbon of the tert-butyl group.
-
~31 ppm: Methyl carbons of the tert-butyl group.
Diagram of the NMR Logic:
Caption: Logic for NMR-based structural elucidation.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Principle: FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. Different functional groups absorb at characteristic frequencies, providing information about the functional groups present in the molecule.
Application: FT-IR is a rapid and non-destructive technique for confirming the presence of key functional groups in 2-Bromo-4-tert-butylphenol.
Experimental Protocol: FT-IR Analysis
1. Sample Preparation:
- KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) powder and press into a thin, transparent pellet.
- Thin Film: Dissolve the sample in a volatile solvent, cast a thin film on a salt plate (e.g., NaCl or KBr), and allow the solvent to evaporate.
- Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.
2. Instrumentation and Conditions:
| Parameter | Condition |
| Spectrometer | PerkinElmer Spectrum Two FT-IR or equivalent |
| Technique | ATR or KBr pellet |
| Spectral Range | 4000 - 400 cm⁻¹ |
| Resolution | 4 cm⁻¹ |
| Number of Scans | 16 |
3. Expected Spectral Data and Interpretation:
| Frequency Range (cm⁻¹) | Vibration | Functional Group |
| 3600 - 3200 (broad) | O-H stretch | Phenolic hydroxyl group |
| 3100 - 3000 | C-H stretch | Aromatic C-H |
| 2960 - 2850 | C-H stretch | Aliphatic C-H (tert-butyl) |
| 1600 - 1450 | C=C stretch | Aromatic ring |
| 1400 - 1300 | C-H bend | Aliphatic C-H (tert-butyl) |
| 1250 - 1150 | C-O stretch | Phenolic C-O |
| 850 - 750 | C-H bend (out-of-plane) | Substituted aromatic ring |
| 600 - 500 | C-Br stretch | Carbon-bromine bond |
Diagram of the FT-IR Workflow:
Caption: Workflow for FT-IR analysis of 2-Bromo-4-tert-butylphenol.
Conclusion
The analytical methods detailed in these application notes provide a comprehensive framework for the thorough characterization of 2-Bromo-4-tert-butylphenol. The synergistic use of GC-MS, HPLC, NMR, and FT-IR spectroscopy allows for the unambiguous confirmation of its identity, purity, and structure. Adherence to these protocols will enable researchers, scientists, and drug development professionals to ensure the quality and consistency of this important chemical intermediate, thereby supporting the integrity and success of their research and development endeavors.
References
-
Techniques for Analysis of Plant Phenolic Compounds. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]
-
Determination of simple bromophenols in marine fishes by reverse-phase high performance liquid chromatography (RP-HPLC). (2009). PubMed. Retrieved from [Link]
-
Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa. (2019). PubMed. Retrieved from [Link]
-
Sample preparation GC-MS. (n.d.). SCION Instruments. Retrieved from [Link]
-
Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa. (2019). MDPI. Retrieved from [Link]
-
GC-MS Determination of Flavonoids and Phenolic and Benzoic Acids in Human Plasma after Consumption of Cranberry Juice. (2001). ACS Publications. Retrieved from [Link]
-
Analysis of bromophenols in various aqueous samples using solid phase extraction followed by HPLC-MS/MS. (n.d.). University of Windsor. Retrieved from [Link]
-
2-Bromo-4-tert-butylphenol. (n.d.). PubChem. Retrieved from [Link]
-
Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa. (2019). MDPI. Retrieved from [Link]
-
Sample Preparation Guidelines for GC-MS. (n.d.). University of Maryland. Retrieved from [Link]
-
GC/MS Determination of Phenolic Compounds in Soil Samples Using Soxhlet Extraction and Derivatization Techniques. (n.d.). J-Stage. Retrieved from [Link]
-
2-Bromo-4-tert-butylphenol. (n.d.). SpectraBase. Retrieved from [Link]
-
Share the ^1H NMR data for 2-bromo-4-tert-butylphenol, focusing on groups C, D, E, and F. Include. (2023). Brainly. Retrieved from [Link]
-
Mobile Phase Optimization: A Critical Factor in HPLC. (2025). Phenomenex. Retrieved from [Link]
-
How to choose a mobile phase in HPLC. (2022). Quora. Retrieved from [Link]
-
Determination of alkylphenols in wines by gas chromatography-mass spectrometry (gc-ms or gc-ms/ms). (2020). OIV. Retrieved from [Link]
-
How To Select Mobile Phase In HPLC Method Development?. (2025). Next LVL Programming. Retrieved from [Link]
-
Combined LC/MS and GC/MS Approach for Analysis of Extractables and Leachables in Complex Matrices Using High Resolution Mass Spectrometry. (n.d.). Agilent Technologies. Retrieved from [Link]
-
How to Choose the Best Mobile Phase in HPLC for Optimal Results. (2024). Mastelf. Retrieved from [Link]
-
2-Bromo-4,6-di-tert-butylphenol - Optional[Vapor Phase IR]. (n.d.). SpectraBase. Retrieved from [Link]
-
2-Bromo-4-tert-butylphenol | C10H13BrO | MD Topology | NMR | X-Ray. (n.d.). The Automated Topology Builder (ATB) and Repository. Retrieved from [Link]
-
Determination of alkylphenols in wines by gas chromatography-mass spectrometry (gc-ms or gc-ms/ms). (n.d.). OIV. Retrieved from [Link]
-
How to Read and Interpret FTIR Spectroscope of Organic Material. (2019). Indonesian Journal of Science & Technology. Retrieved from [Link]
Sources
- 1. Solved 1H NMR data for 2-bromo-4-tert-butylphenol | Chegg.com [chegg.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Sample preparation GC-MS [scioninstruments.com]
- 4. jstage.jst.go.jp [jstage.jst.go.jp]
- 5. lcms.cz [lcms.cz]
- 6. Determination of alkylphenols in wines by gas chromatography-mass spectrometry (gc-ms or gc-ms/ms) | OIV [oiv.int]
- 7. oiv.int [oiv.int]
- 8. 2-Bromo-4-tert-butylphenol | C10H13BrO | CID 75147 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. mastelf.com [mastelf.com]
- 10. Determination of simple bromophenols in marine fishes by reverse-phase high performance liquid chromatography (RP-HPLC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. quora.com [quora.com]
- 13. mdpi.com [mdpi.com]
- 14. brainly.com [brainly.com]
Application and Protocol for the Comprehensive NMR Analysis of 2-Bromo-4-tert-butylphenol
Introduction: The Structural Elucidation of a Key Synthetic Intermediate
2-Bromo-4-tert-butylphenol is a valuable substituted phenolic compound utilized in various fields of chemical synthesis, including the development of pharmaceuticals and novel materials. Its utility stems from the specific arrangement of the hydroxyl, bromo, and tert-butyl functional groups on the benzene ring, which imparts distinct reactivity and physical properties. A thorough understanding of its molecular structure is paramount for its effective application and for ensuring the quality and purity of downstream products.
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive technique for the structural elucidation of organic molecules in solution. This application note provides a detailed guide to the analysis of 2-Bromo-4-tert-butylphenol using both proton (¹H) and carbon-13 (¹³C) NMR spectroscopy. We will delve into the theoretical underpinnings of how the electronic environment of the molecule dictates its spectral signature, provide a robust experimental protocol for sample preparation, and offer a comprehensive interpretation of the resulting NMR data. This guide is intended for researchers, scientists, and drug development professionals who require a deep and practical understanding of NMR analysis for this and structurally related compounds.
Scientific Principles: Understanding Substituent Effects in NMR Spectroscopy
The chemical shifts observed in the ¹H and ¹³C NMR spectra of 2-Bromo-4-tert-butylphenol are a direct consequence of the electronic influence of its three substituents on the aromatic ring. The hydroxyl (-OH) group is a strong activating group, donating electron density to the ring through resonance, particularly at the ortho and para positions. This increased electron density results in magnetic shielding, causing the corresponding protons and carbons to resonate at a lower chemical shift (upfield).
Conversely, the bromine (-Br) atom is an electronegative and deactivating group. While it does possess lone pairs that can participate in resonance, its strong inductive effect withdraws electron density from the ring, leading to deshielding and a downfield shift in the resonance of nearby nuclei.
The tert-butyl group [-C(CH₃)₃] is a weakly activating group that donates electron density primarily through an inductive effect. Its bulky nature can also influence the conformation of the molecule. The interplay of these electronic and steric effects results in a unique and predictable NMR spectrum that allows for the unambiguous assignment of each proton and carbon atom in the molecule.
Experimental Workflow for NMR Analysis
The following diagram outlines the key steps for acquiring high-quality ¹H and ¹³C NMR spectra of 2-Bromo-4-tert-butylphenol.
Caption: Numbering scheme for the aromatic ring of 2-Bromo-4-tert-butylphenol.
Predicted ¹H NMR Spectrum (in CDCl₃)
| Signal | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |
| Ha | ~ 7.35 | d | 1H | J(ac) ≈ 2.5 Hz | H-6 |
| Hb | ~ 7.20 | dd | 1H | J(bc) ≈ 8.5 Hz, J(ab) ≈ 0.5 Hz | H-5 |
| Hc | ~ 6.85 | d | 1H | J(cb) ≈ 8.5 Hz | H-3 |
| -OH | ~ 5.50 | s (broad) | 1H | - | Phenolic OH |
| -C(CH₃)₃ | ~ 1.30 | s | 9H | - | tert-butyl protons |
Interpretation of the ¹H NMR Spectrum:
-
Aromatic Region (6.5-7.5 ppm):
-
Ha (H-6): This proton is ortho to the bromine atom and meta to the hydroxyl group. The deshielding effect of the bromine atom will cause it to resonate at the most downfield position among the aromatic protons. It will appear as a doublet due to coupling with Hc (meta-coupling, small J value).
-
Hb (H-5): This proton is ortho to the tert-butyl group and meta to both the hydroxyl and bromo groups. It will appear as a doublet of doublets due to coupling with both Hc (ortho-coupling, larger J value) and Ha (para-coupling, very small J value, may not be well-resolved).
-
Hc (H-3): This proton is ortho to the hydroxyl group and the bromine atom. The shielding effect of the hydroxyl group will cause it to resonate at the most upfield position. It will appear as a doublet due to coupling with Hb (ortho-coupling).
-
-
Phenolic Proton (-OH): The chemical shift of the hydroxyl proton is variable and concentration-dependent. It typically appears as a broad singlet and its signal will disappear upon shaking the sample with a drop of D₂O due to proton-deuterium exchange.
-
Aliphatic Region (0.9-1.5 ppm):
-
-C(CH₃)₃: The nine protons of the tert-butyl group are chemically equivalent and will appear as a sharp singlet.
-
Predicted ¹³C NMR Spectrum (in CDCl₃)
| Predicted Chemical Shift (δ, ppm) | Assignment |
| ~ 151 | C1 (C-OH) |
| ~ 145 | C4 (C-tBu) |
| ~ 133 | C6 |
| ~ 129 | C5 |
| ~ 118 | C3 |
| ~ 112 | C2 (C-Br) |
| ~ 34 | Quaternary C of tBu |
| ~ 31 | CH₃ of tBu |
Interpretation of the ¹³C NMR Spectrum:
-
Aromatic Region (110-160 ppm):
-
C1 (C-OH): The carbon atom attached to the hydroxyl group is significantly deshielded and will appear at the most downfield position in the aromatic region.
-
C4 (C-tBu): The carbon atom bearing the tert-butyl group will also be deshielded.
-
C6, C5, C3: These protonated carbons will appear in the middle of the aromatic region, with their specific shifts influenced by the combined electronic effects of the substituents.
-
C2 (C-Br): The carbon atom attached to the bromine atom will be shifted upfield relative to what might be expected based solely on electronegativity due to the "heavy atom effect".
-
-
Aliphatic Region (30-35 ppm):
-
The quaternary carbon and the three equivalent methyl carbons of the tert-butyl group will appear in the upfield region of the spectrum.
-
Conclusion
This application note provides a comprehensive framework for the ¹H and ¹³C NMR analysis of 2-Bromo-4-tert-butylphenol. By understanding the fundamental principles of substituent effects on chemical shifts and coupling constants, and by adhering to a rigorous experimental protocol, researchers can confidently elucidate and verify the structure of this important synthetic intermediate. The predicted spectral data and their interpretations serve as a valuable guide for the analysis of this and structurally analogous compounds, ensuring the integrity and quality of research and development in the chemical and pharmaceutical sciences.
References
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
- Pretsch, E., Bühlmann, P., & Affolter, C. (2009). Structure Determination of Organic Compounds. Springer Science & Business Media.
GC-MS protocol for determining 2-Bromo-4-tert-butylphenol purity
An Application Note and Protocol for the Purity Determination of 2-Bromo-4-tert-butylphenol by Gas Chromatography-Mass Spectrometry (GC-MS)
Authored by: Senior Application Scientist, Gemini Laboratories
Abstract
This document provides a comprehensive, detailed protocol for determining the purity of 2-Bromo-4-tert-butylphenol using Gas Chromatography-Mass Spectrometry (GC-MS). 2-Bromo-4-tert-butylphenol is a critical intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals, where its purity is paramount to the safety and efficacy of the final product.[1] This guide is intended for researchers, quality control analysts, and drug development professionals. It outlines the optimized instrumental parameters, sample preparation procedures, and data analysis workflows. The methodology is designed to be robust, reproducible, and self-validating, ensuring high confidence in the analytical results.
Introduction: The Rationale for Purity Analysis
2-Bromo-4-tert-butylphenol (CAS No. 2198-66-5) serves as a versatile building block in organic synthesis.[2] Its molecular structure, featuring a brominated phenol ring with a bulky tert-butyl group, makes it a valuable precursor for creating more complex molecules. Given its use in regulated industries, verifying its purity is not merely a procedural step but a critical quality attribute. Potential impurities, which may arise from the synthesis process—such as the starting material (4-tert-butylphenol), isomeric byproducts, or over-brominated species—can impact reaction yields, introduce toxicological risks, or alter the properties of the final product.
Gas Chromatography-Mass Spectrometry (GC-MS) is the analytical technique of choice for this application. Its high chromatographic resolution effectively separates the target analyte from closely related impurities, while the mass spectrometer provides definitive identification based on mass-to-charge ratio and fragmentation patterns, offering superior specificity compared to other chromatographic detectors.[3][4]
Analyte Profile: 2-Bromo-4-tert-butylphenol
A thorough understanding of the analyte's physicochemical properties is fundamental to developing a successful GC-MS method. These properties dictate choices for solvent, injection temperature, and the chromatographic temperature program.
| Property | Value | Source(s) |
| CAS Number | 2198-66-5 | [1][2][5] |
| Molecular Formula | C₁₀H₁₃BrO | [1][2][5] |
| Molecular Weight | 229.11 g/mol | [1][2][6] |
| Appearance | White to off-white crystalline powder or liquid | [1] |
| Melting Point | ~51°C | [2] |
| Boiling Point | ~113°C @ 9 mmHg; ~246°C @ 760 mmHg | [2] |
| Solubility | Sparingly soluble in water; Soluble in Chloroform, Methanol, Dichloromethane | [1][7][8] |
Principle of the GC-MS Method
The methodology is based on the separation of volatile and semi-volatile compounds by gas chromatography followed by detection using mass spectrometry.[7]
-
Injection & Volatilization : A liquid sample is injected into a heated inlet, where it is vaporized.
-
Chromatographic Separation : The vaporized sample is swept onto a capillary column by an inert carrier gas (Helium). Separation occurs based on the differential partitioning of analytes between the mobile phase (carrier gas) and the stationary phase coated on the column walls. Elution order is primarily dependent on the boiling points of the compounds and their specific interactions with the stationary phase.[9][10]
-
Ionization & Detection : As compounds elute from the column, they enter the mass spectrometer's ion source. Here, they are bombarded with electrons (Electron Ionization - EI), causing them to fragment into charged ions. These ions are then separated by a mass analyzer (quadrupole) based on their mass-to-charge ratio (m/z).
-
Purity Calculation : The detector response for each separated compound is plotted against time to generate a chromatogram. The purity of 2-Bromo-4-tert-butylphenol is determined using the area percent normalization method, which assumes that all compounds in the sample have a similar response factor.
Experimental Protocol
Materials and Reagents
-
Reference Standard : 2-Bromo-4-tert-butylphenol, purity ≥98%
-
Solvent : Dichloromethane (DCM) or Hexane, GC-grade or higher purity.[7][8]
-
Apparatus :
-
GC-MS system with an autosampler
-
Analytical balance (4-decimal place)
-
Class A volumetric flasks (10 mL, 25 mL)
-
Micropipettes
-
2 mL amber glass autosampler vials with PTFE-lined caps
-
Vortex mixer
-
Centrifuge (optional, for samples with particulate matter)[8]
-
Instrument Conditions
The following parameters have been optimized for this analysis. The selection of a low-polarity 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms, TG-5SilMS) is based on the "like dissolves like" principle, providing excellent selectivity for phenolic compounds.[11][12] A splitless injection ensures maximum sensitivity for the detection of trace-level impurities.[8][12]
| Parameter | Recommended Setting | Rationale |
| Gas Chromatograph (GC) System | ||
| GC Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent) | Provides excellent resolution for a wide range of semi-volatile compounds, including phenols.[13][14] |
| Injector | Splitless Mode | Maximizes transfer of analytes to the column, essential for trace impurity analysis.[12] |
| Inlet Temperature | 275 °C | Ensures complete and rapid vaporization of the analyte and impurities without thermal degradation.[12] |
| Oven Program | Initial: 60 °C, hold for 2 min. Ramp: 10 °C/min to 300 °C, hold for 5 min. | The initial hold separates volatile impurities. The ramp allows for the elution of the main analyte and higher-boiling impurities.[12] |
| Carrier Gas | Helium, Constant Flow @ 1.2 mL/min | Inert carrier gas providing good chromatographic efficiency.[12] |
| Mass Spectrometer (MS) System | ||
| Ionization Mode | Electron Ionization (EI) @ 70 eV | Standard, robust ionization technique that produces reproducible fragmentation patterns for library matching.[14] |
| Source Temperature | 230 °C | Standard operating temperature to maintain cleanliness and promote ionization. |
| Quadrupole Temp | 150 °C | Ensures stable performance of the mass analyzer.[14] |
| Solvent Delay | 3.0 minutes | Prevents the high concentration of solvent from saturating and potentially damaging the MS detector. |
| Scan Range (m/z) | 45 - 350 amu | Covers the molecular weight of the target analyte and expected impurities/fragments. |
Sample and Standard Preparation
Causality: The goal is to prepare a dilute, particle-free solution to prevent contamination of the injector and column.[7][8] A concentration of approximately 10-100 µg/mL is typically sufficient.
Step 1: Standard Stock Solution (e.g., 1000 µg/mL)
-
Accurately weigh approximately 25 mg of the 2-Bromo-4-tert-butylphenol reference standard into a 25 mL volumetric flask.
-
Dissolve and dilute to the mark with Dichloromethane. Mix thoroughly.
Step 2: Working Standard Solution (e.g., 50 µg/mL)
-
Pipette 1.0 mL of the Standard Stock Solution into a 20 mL volumetric flask.
-
Dilute to the mark with Dichloromethane and mix.
-
Transfer the solution to an autosampler vial for analysis.
Step 3: Test Sample Preparation (e.g., 50 µg/mL)
-
Accurately weigh approximately 50 mg of the 2-Bromo-4-tert-butylphenol sample to be tested into a 50 mL volumetric flask.
-
Dissolve and dilute to the mark with Dichloromethane.
-
Perform a subsequent 1-in-20 dilution to achieve the target concentration of 50 µg/mL.
-
Transfer the final solution to an autosampler vial for analysis. If any particulates are visible, centrifuge the solution before transfer.[8]
GC-MS Analysis Sequence
A typical injection sequence is as follows:
-
Dichloromethane (Solvent Blank) - To check for system contamination.
-
Working Standard Solution (x2) - To verify system suitability and establish retention time.
-
Test Sample Preparation (x2) - For purity determination.
Data Analysis and Interpretation
The following diagram illustrates the workflow for analyzing the acquired data.
Caption: Data analysis workflow from chromatogram to purity report.
Peak Identification:
-
The primary peak for 2-Bromo-4-tert-butylphenol is identified by comparing its retention time with that of the reference standard.
-
Confirmation is achieved by examining the mass spectrum. Due to the natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br are ~50:50), the molecular ion region will exhibit a characteristic M+ and M+2 isotopic pattern of nearly equal intensity.[15][16] The molecular ion (M+) is expected at m/z 228/230. Key fragments reported in literature include m/z 213/215 (loss of CH₃) and 135.[6]
Purity Calculation: The purity is calculated based on the principle of area normalization:
Purity (%) = (Peak Area of 2-Bromo-4-tert-butylphenol / Total Integrated Peak Area) x 100
This calculation assumes that all eluted compounds have a similar response factor in the mass spectrometer. While this is a common and accepted method for high-purity substances, for regulatory filings, the use of relative response factors for known impurities may be required.
Method Validation and Quality Control
For routine application, this method must be validated to ensure it is fit for purpose. Validation should be performed in accordance with regulatory guidelines such as ICH Q2(R1).[17][18][19]
-
Specificity : The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradants.[19] This is demonstrated by the chromatographic resolution of all components and unique mass spectra.
-
Linearity : The method's ability to elicit results that are directly proportional to the concentration of the analyte.[17]
-
Accuracy & Precision : Accuracy is the closeness of the results to the true value, while precision is the degree of agreement among individual tests.[17][18]
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ) : The lowest concentration of an analyte that can be reliably detected and quantified, respectively.[19]
Ongoing Quality Control (QC) : To ensure the continued reliability of results, a robust QC program should be implemented.[20][21] This includes:
-
Regularly running a system suitability standard to check resolution, peak shape, and detector response.
-
Analyzing solvent blanks to monitor for system contamination.[22]
-
Routine calibration and maintenance of the GC-MS system as per manufacturer recommendations.[21][23]
Overall Experimental Workflow
The following diagram provides a high-level overview of the entire process, from sample receipt to final report generation.
Caption: High-level experimental workflow for GC-MS purity analysis.
References
-
Ningbo Inno Pharmchem Co.,Ltd. (n.d.). The Chemical Profile of 2-Bromo-4-tert-butylphenol: Properties and Reactivity. Retrieved from [Link]
-
PubChem. (n.d.). 2-Bromo-4,6-di-tert-butylphenol. Retrieved from [Link]
-
SCION Instruments. (n.d.). Sample preparation GC-MS. Retrieved from [Link]
-
University of California, Davis. (n.d.). Sample Preparation Guidelines for GC-MS. Retrieved from [Link]
-
PubChem. (n.d.). 2-Bromo-4-tert-butylphenol. Retrieved from [Link]
-
Yılmaz, S., & Tuncel, M. (n.d.). Separation of Some Halogenated Phenols by GC-MS. Retrieved from [Link]
-
SCION Instruments. (n.d.). GC-MS sample preparation and column choice guide. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Standard Operating Procedure for the GC Ms Determination of Volatile Organic Compounds Collected on Tenax. Retrieved from [Link]
-
Organomation. (n.d.). Preparing Samples for GC-MS/MS Analysis. Retrieved from [Link]
-
Martínez, K., et al. (2014). Gas chromatography/tandem mass spectrometry method for the simultaneous analysis of 19 brominated compounds in environmental and biological samples. Analytical and Bioanalytical Chemistry, 406(29), 7575-7587. Retrieved from [Link]
-
ResearchGate. (n.d.). Separation of some halogenated phenols by GC-MS. Retrieved from [Link]
-
Journal of Pharmaceutical Research International. (2024). Development and validation of the GC-MS method for the determination of volatile contaminants in drug products. Journal of Pharmaceutical Research International, 36(5), 53-62. Retrieved from [Link]
-
Restek. (n.d.). Guide to GC Column Selection and Optimizing Separations. Retrieved from [Link]
-
Shishov, A., et al. (2024). Liquid Chromatography with Dual Mass Spectrometry Detection: An Approach to the Determination of Br-Containing Disinfection By-Products in Drinking Water. Molecules, 29(10), 2275. Retrieved from [Link]
-
Chemistry LibreTexts. (2014). 5.2 Mass Spectrometry. Retrieved from [Link]
-
SCION Instruments. (n.d.). Optimising GC Column Choice. Retrieved from [Link]
-
Zwiener, C., & Frimmel, F. H. (n.d.). Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation. Retrieved from [Link]
-
Solubility of Things. (n.d.). Quality control and assurance in analytical methods. Retrieved from [Link]
-
MDPI. (2024). Direct Mass Spectrometric Analysis of Brominated Flame Retardants in Synthetic Polymers. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Quality Control for Sampling and Chemical Analysis. Retrieved from [Link]
-
ResearchGate. (n.d.). A new validation approach applied to the GC determination of impurities in organic solvents. Retrieved from [Link]
-
Laboratory Testing Inc. (2021). Quality Considerations in Chemical Analysis. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Quality Control Guidelines for SAM Chemical Methods. Retrieved from [Link]
-
National Institutes of Health. (2023). Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. Retrieved from [Link]
-
Neutronco. (n.d.). GC Column Selection Guide. Retrieved from [Link]
-
Impact Factor. (n.d.). A Review on GC-MS and Method Development and Validation. Retrieved from [Link]
-
Pharmaeli. (2025). GC Method Validation For Impurities Analysis: How To Get Mastery In 3 Minutes. Retrieved from [Link]
-
Agilent. (n.d.). Combined LC/MS and GC/MS Approach for Analysis of Extractables and Leachables in Complex Matrices Using High Resolution Mass Spectrometry. Retrieved from [Link]
-
Organic Syntheses. (n.d.). METHYLALUMINUM BIS(4-BROMO-2,6-DI-tert-BUTYLPHENOXIDE). Retrieved from [Link]
-
NIST. (n.d.). 2-Bromo-4,6-di-tert-butylphenol. Retrieved from [Link]
-
MATEC Web of Conferences. (n.d.). Method development for the analysis of Phenols in the ambient air using automatic thermal desorption-gas chromatography-mass spectrometry (TD-GC/MS). Retrieved from [Link]
-
OIV. (2020). Determination of alkylphenols in wines by gas chromatography-mass spectrometry (gc-ms or gc-ms/ms). Retrieved from [Link]
Sources
- 1. Page loading... [guidechem.com]
- 2. 2-BROMO-4-TERT-BUTYLPHENOL | 2198-66-5 [m.chemicalbook.com]
- 3. asianpubs.org [asianpubs.org]
- 4. impactfactor.org [impactfactor.org]
- 5. 2-Bromo-4-tert-butylphenol 97.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 6. 2-Bromo-4-tert-butylphenol | C10H13BrO | CID 75147 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Sample preparation GC-MS [scioninstruments.com]
- 8. uoguelph.ca [uoguelph.ca]
- 9. Guide to GC Column Selection and Optimizing Separations [discover.restek.com]
- 10. Optimising GC Column Choice | SCION Instruments [scioninstruments.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. fishersci.ca [fishersci.ca]
- 14. lcms.cz [lcms.cz]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Direct Mass Spectrometric Analysis of Brominated Flame Retardants in Synthetic Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchtrendsjournal.com [researchtrendsjournal.com]
- 18. Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pharmaguru.co [pharmaguru.co]
- 20. solubilityofthings.com [solubilityofthings.com]
- 21. Quality Considerations in Chemical Analysis | Laboratory Testing [labtesting.com]
- 22. mpcb.gov.in [mpcb.gov.in]
- 23. Analytical Quality Control in an Industrial Laboratory [sigmaaldrich.com]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2-Bromo-4-tert-butylphenol
Introduction
In the landscape of modern synthetic organic chemistry, palladium-catalyzed cross-coupling reactions stand as a cornerstone for the construction of carbon-carbon and carbon-heteroatom bonds.[1] These transformations are integral to the synthesis of a vast array of complex molecules, from pharmaceuticals to advanced materials.[2] 2-Bromo-4-tert-butylphenol is a valuable and versatile building block in this context. Its structure, featuring a reactive bromine atom, a sterically demanding tert-butyl group, and a directing hydroxyl group, presents both unique opportunities and challenges for chemists.
The strategic placement of these functionalities allows for the targeted synthesis of a diverse range of derivatives. The tert-butyl group can enhance the lipophilicity and metabolic stability of pharmaceutical candidates, while the phenolic hydroxyl group can serve as a synthetic handle for further functionalization or as a directing group in subsequent reactions. This guide provides an in-depth exploration of the application of palladium-catalyzed cross-coupling reactions—specifically the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions—to 2-Bromo-4-tert-butylphenol. We will delve into the mechanistic underpinnings of these reactions, offer detailed experimental protocols, and provide insights into overcoming the challenges associated with this sterically hindered and functionalized substrate.
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura coupling is a powerful method for the formation of biaryl structures through the reaction of an aryl halide with an organoboron compound, typically a boronic acid or ester.[3] This reaction is renowned for its mild conditions, broad functional group tolerance, and the commercial availability of a wide range of boronic acids.[4][5]
Mechanistic Rationale
The catalytic cycle of the Suzuki-Miyaura coupling is a well-established sequence of three primary steps: oxidative addition, transmetalation, and reductive elimination.[1][3]
-
Oxidative Addition: The cycle commences with the oxidative addition of the aryl bromide (2-Bromo-4-tert-butylphenol) to a palladium(0) complex, forming a palladium(II) intermediate. This step is often rate-determining, and its efficiency can be influenced by the electron density of the aryl halide and the choice of ligand on the palladium catalyst.[3]
-
Transmetalation: The organoboron reagent, activated by a base, transfers its organic moiety to the palladium(II) center, displacing the halide. The base plays a crucial role in activating the boronic acid, forming a more nucleophilic boronate species that facilitates the transmetalation step.
-
Reductive Elimination: The final step involves the reductive elimination of the coupled product from the palladium(II) complex, regenerating the palladium(0) catalyst and completing the cycle. This step forms the new carbon-carbon bond.
The ortho-hydroxyl group in 2-Bromo-4-tert-butylphenol can potentially influence the reaction through a directing effect, possibly by coordinating to the palladium center and influencing the rate and selectivity of the coupling.[6]
Visualization of the Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a general procedure for the Suzuki-Miyaura coupling of 2-Bromo-4-tert-butylphenol with an arylboronic acid. Optimization may be required for specific substrates.
Materials:
-
2-Bromo-4-tert-butylphenol
-
Arylboronic acid (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equivalents)
-
Toluene
-
Water
-
Argon or Nitrogen gas
Procedure:
-
To a flame-dried Schlenk flask, add 2-Bromo-4-tert-butylphenol (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium phosphate (2.0 mmol).
-
In a separate vial, weigh palladium(II) acetate (0.02 mmol) and SPhos (0.04 mmol) and add them to the Schlenk flask.
-
Seal the flask with a septum and evacuate and backfill with argon or nitrogen three times.
-
Add degassed toluene (5 mL) and water (0.5 mL) via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Summary: Suzuki-Miyaura Coupling
| Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 18 | >95 |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 90 | 16 | 92 |
| 3-Thienylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 88 |
Note: Yields are representative and based on literature for similar sterically hindered bromophenols. Optimization for 2-Bromo-4-tert-butylphenol is recommended.
Troubleshooting Common Issues
-
Low Yield:
-
Inefficient Oxidative Addition: The electron-donating hydroxyl group and steric bulk may hinder this step. Consider using more electron-rich and bulky phosphine ligands like SPhos or XPhos.[7][8]
-
Protodeboronation of Boronic Acid: This is a common side reaction, especially with heteroarylboronic acids.[9] Using potassium trifluoroborate salts or boronic esters can mitigate this. Ensure the base is not too strong or the reaction temperature too high for extended periods.
-
Catalyst Deactivation: Ensure the reaction is performed under an inert atmosphere to prevent oxidation of the palladium(0) catalyst.
-
-
Homocoupling of Boronic Acid: This can occur if the reaction mixture contains residual oxygen or palladium(II) species.[9] Thorough degassing of solvents and reagents is crucial.
-
Dehalogenation of the Starting Material: This side reaction can be minimized by the careful selection of the ligand and base.
Buchwald-Hartwig Amination: Constructing C(sp²)-N Bonds
The Buchwald-Hartwig amination is a versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine.[10][11] This reaction has revolutionized the synthesis of aryl amines, which are prevalent in pharmaceuticals and natural products.[12]
Mechanistic Rationale
The catalytic cycle for the Buchwald-Hartwig amination mirrors that of other palladium-catalyzed cross-coupling reactions.[10][13]
-
Oxidative Addition: A palladium(0) complex undergoes oxidative addition to the C-Br bond of 2-Bromo-4-tert-butylphenol to form a palladium(II) intermediate.
-
Amine Coordination and Deprotonation: An amine coordinates to the palladium(II) center. A base then deprotonates the coordinated amine to form a palladium amido complex. The choice of base is critical and depends on the pKa of the amine.[12] Stronger bases like sodium tert-butoxide are often used for less acidic amines.
-
Reductive Elimination: The aryl amido complex undergoes reductive elimination to form the desired C-N bond and regenerate the palladium(0) catalyst. This is often the turnover-limiting step.
The steric hindrance from the tert-butyl group and the ortho-hydroxyl group can make this reaction challenging. The use of bulky, electron-rich phosphine ligands is often necessary to promote both the oxidative addition and the reductive elimination steps.[13]
Visualization of the Buchwald-Hartwig Amination Catalytic Cycle
Sources
- 1. Role of palladium catalyst in cross-coupling reactions-Company News-ZR CATALYST CO., LTD [zr-catalyst.com]
- 2. wwjmrd.com [wwjmrd.com]
- 3. benchchem.com [benchchem.com]
- 4. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tcichemicals.com [tcichemicals.com]
- 6. Hydroxyl-Directed Cross-Coupling: A Scalable Synthesis of Debromohamigeran E and Other Targets of Interest - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Yoneda Labs [yonedalabs.com]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. research.rug.nl [research.rug.nl]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
Application Notes and Protocols for the Use of 2-Bromo-4-tert-butylphenol as a Precursor in Hindered Phenol Antioxidant Synthesis
Abstract
Hindered phenol antioxidants are critical for the stabilization of polymeric materials, lubricants, fuels, and foodstuffs, preventing oxidative degradation and extending product lifespan. The strategic synthesis of these antioxidants often relies on versatile precursors that allow for the introduction of diverse functionalities. This document provides detailed application notes and experimental protocols for the use of 2-Bromo-4-tert-butylphenol as a key intermediate in the synthesis of advanced hindered phenol antioxidants. We will explore its physicochemical properties and present a detailed, field-proven protocol for its conversion into a novel antioxidant via a palladium-catalyzed Buchwald-Hartwig amination, a modern and highly efficient method for carbon-nitrogen bond formation. This guide is intended for researchers, scientists, and professionals in drug development and materials science.
Introduction to Hindered Phenol Antioxidants
Hindered phenol antioxidants are organic molecules characterized by a phenol ring substituted with bulky alkyl groups, typically tert-butyl groups, at one or both ortho positions relative to the hydroxyl group.[1] This steric hindrance is the cornerstone of their function.[2] During the autoxidation process, materials react with atmospheric oxygen to form peroxy radicals (ROO•), which propagate a chain reaction leading to degradation.[1] Hindered phenols intercept these radicals by donating the hydrogen atom from their hydroxyl group, forming a stable, sterically hindered phenoxyl radical.[2] This phenoxyl radical is unreactive due to resonance stabilization and the steric shielding provided by the bulky ortho substituents, thus terminating the oxidative chain reaction.[2]
The efficacy of a hindered phenol antioxidant is influenced by the nature of the substituents on the phenol ring. 2-Bromo-4-tert-butylphenol is a valuable precursor as the bromine atom provides a reactive handle for introducing a wide array of functionalities through modern cross-coupling reactions, allowing for the fine-tuning of properties such as solubility, molecular weight, and thermal stability in the final antioxidant product.
Physicochemical Properties of 2-Bromo-4-tert-butylphenol
A thorough understanding of the precursor's properties is essential for successful synthesis.
| Property | Value | Reference |
| CAS Number | 2198-66-5 | [3] |
| Molecular Formula | C₁₀H₁₃BrO | [3] |
| Molecular Weight | 229.11 g/mol | [3] |
| Appearance | White to off-white crystalline powder or lump | [4] |
| Melting Point | 51 °C | [5] |
| Boiling Point | 113 °C at 9 mmHg | [5] |
| Solubility | Sparingly soluble in water. Soluble in chloroform and methanol. | [4] |
| pKa | 8.65 ± 0.18 (Predicted) | [4] |
Synthesis of a Hindered Phenol Antioxidant via Buchwald-Hartwig Amination
Modern synthetic methods like the Buchwald-Hartwig amination offer a highly efficient and versatile route to N-aryl hindered phenols from 2-Bromo-4-tert-butylphenol. This palladium-catalyzed cross-coupling reaction allows for the formation of a carbon-nitrogen bond between the bromophenol and an amine.[6][7]
Reaction Scheme
Caption: General scheme for Buchwald-Hartwig amination.
Experimental Protocol
This protocol is adapted from established procedures for the Buchwald-Hartwig amination of similar aryl bromides and should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox.[6][8]
Materials:
-
2-Bromo-4-tert-butylphenol (1.0 equiv)
-
Aniline or a substituted aniline (1.2 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (2 mol%)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous, degassed toluene
-
Standard laboratory glassware for inert atmosphere chemistry
-
Magnetic stirrer and heating mantle or oil bath
Procedure:
-
Reaction Setup: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add Pd(OAc)₂ (2 mol%), XPhos (4 mol%), and sodium tert-butoxide (1.4 equiv).
-
Seal the flask with a septum, and evacuate and backfill with argon three times.
-
Add 2-Bromo-4-tert-butylphenol (1.0 equiv) and the aniline derivative (1.2 equiv).
-
Add anhydrous, degassed toluene via syringe to achieve a concentration of approximately 0.2 M with respect to the bromophenol.
-
Reaction Execution: Place the flask in a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously at this temperature.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 8-24 hours).
-
Work-up: Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Dilute the mixture with ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-aryl-2-amino-4-tert-butylphenol derivative.
Causality Behind Experimental Choices
-
Palladium Catalyst and Ligand: The combination of a palladium precursor like Pd(OAc)₂ and a bulky, electron-rich phosphine ligand such as XPhos is crucial for the efficiency of the catalytic cycle.[6] The ligand facilitates the oxidative addition of the aryl bromide to the palladium center and the subsequent reductive elimination of the product.[6][7]
-
Base: A strong, non-nucleophilic base like sodium tert-butoxide is required to deprotonate the amine, forming the palladium-amido intermediate which is essential for the reductive elimination step.[9]
-
Inert Atmosphere: The palladium(0) species in the catalytic cycle is sensitive to oxygen. Therefore, maintaining an inert atmosphere is critical to prevent catalyst deactivation and ensure high yields.[6]
Experimental Workflow Visualization
Caption: Experimental workflow for Buchwald-Hartwig amination.
Reaction Mechanism: The Buchwald-Hartwig Catalytic Cycle
The reaction proceeds through a well-established catalytic cycle.
Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 2-Bromo-4-tert-butylphenol to form a Pd(II) complex.[7]
-
Amine Coordination and Deprotonation: The amine coordinates to the palladium center, and the base removes a proton to form a palladium-amido intermediate.[9]
-
Reductive Elimination: The final N-aryl hindered phenol product is formed by reductive elimination from the palladium-amido complex, which also regenerates the active Pd(0) catalyst.[6]
Characterization of the Final Product
The identity and purity of the synthesized hindered phenol antioxidant should be confirmed using standard analytical techniques.
| Analytical Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the aromatic protons of both starting materials, the tert-butyl group (singlet around 1.3 ppm), the phenolic -OH (broad singlet), and the N-H proton. The chemical shifts and coupling constants will be indicative of the final structure.[10] |
| ¹³C NMR | Resonances for all unique carbon atoms in the final product. The number of signals will confirm the successful coupling.[10] |
| FT-IR | Characteristic absorption bands for O-H stretching (broad, ~3400 cm⁻¹), N-H stretching (~3300 cm⁻¹), C-H stretching (aromatic and aliphatic), and C=C stretching (aromatic). |
| Mass Spectrometry | A molecular ion peak corresponding to the calculated mass of the synthesized antioxidant, confirming its molecular formula. |
Safety and Handling
-
2-Bromo-4-tert-butylphenol: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation.[11] Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.
-
Palladium Catalysts: Palladium compounds can be toxic and should be handled with care.
-
Sodium tert-butoxide: Corrosive and reacts violently with water. Handle in an inert atmosphere and away from moisture.
-
Solvents: Toluene is flammable and has associated health risks. Handle in a fume hood.
Always consult the Safety Data Sheet (SDS) for all reagents before use.
Conclusion
2-Bromo-4-tert-butylphenol is a highly valuable and versatile precursor for the synthesis of novel hindered phenol antioxidants. Modern synthetic methodologies, such as the Buchwald-Hartwig amination, provide an efficient and adaptable route to a diverse range of antioxidant structures. The protocols and data presented in these application notes offer a solid foundation for researchers to develop next-generation stabilizers for a wide array of applications.
References
-
2-Bromo-4-tert-butylphenol. (n.d.). SpectraBase. Available at: [Link]
-
Synthesis, Redox Properties and Antibacterial Activity of Hindered Phenols Linked to Heterocycles. (2020). MDPI. Available at: [Link]
-
Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. Available at: [Link]
-
Synthesis and characterization of 4,4′-methylenebis (2,6-di-tert-butylphenol) derivatives of a series of metal alkoxides and alkyls. (2012). Taylor & Francis Online. Available at: [Link]
-
2-Bromo-4-tert-butylphenol. (n.d.). PubChem. Available at: [Link]
-
Share the ^1H NMR data for 2-bromo-4-tert-butylphenol, focusing on groups C, D, E, and F. (2023). Brainly. Available at: [Link]
-
Preparation of sec and tert amines by Buchwald-Hartwig Amination. (n.d.). Organic Chemistry Portal. Available at: [Link]
-
Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines. (2018). PubMed Central (PMC). Available at: [Link]
-
2-Bromo-4-tert-butylphenol | C10H13BrO | MD Topology | NMR | X-Ray. (n.d.). The Automated Topology Builder (ATB) and Repository. Available at: [Link]
-
Synthesis of 2,4-Di-tert-butylphenol over TPA-SBA-15 catalyst. (2016). ResearchGate. Available at: [Link]
-
Hindered Phenol Antioxidant HPAO. (n.d.). Tintoll. Available at: [Link]
-
Design, Synthesis, and in Vitro Evaluation of 4-(4-Hydroxyphenyl)piperazine-Based Compounds Targeting Tyrosinase. (2022). PubMed Central (PMC). Available at: [Link]
-
2,4-Di-tert-butylphenol. (n.d.). PubChem. Available at: [Link]
-
Synthesis of 4-tert-butyl-2-(thiomorpholin-4-ylmethyl)phenol, and 4-tert-butyl-2,6-bis(thiomorpholin-4-ylmethyl)phenol. (2012). MDPI. Available at: [Link]
-
Synthesis, characterization and crystallographic analysis of N-2-(tert-butylcarbomyl) (4-chlorophenyl methyl)-6-fluoro-N- (3, 4, 5-triethoxyphenyl) chroman-2-carboxamide. (2020). ResearchGate. Available at: [Link]
-
Synthesis and Characterization of BHT-Derived tert -Butyl Dendrons. (2007). ResearchGate. Available at: [Link]
-
4-tert-Butylphenol. (n.d.). PubChem. Available at: [Link]
-
Synthesis and Characterization of a Hindered Phenol-Linked Benzophenone Hybrid Compound as a Potential Polymer Anti-Aging Agent. (2024). National Institutes of Health (NIH). Available at: [Link]
-
Synthesis and Characterization of tris-(4-Phenoxyphenyl)amine by Conventional Method. (2023). ResearchGate. Available at: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. 2-Bromo-4-tert-butylphenol | C10H13BrO | CID 75147 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
Synthesis of Novel Derivatives from 2-Bromo-4-tert-butylphenol: Application Notes and Protocols for Advanced Drug Discovery
Introduction: The Strategic Value of 2-Bromo-4-tert-butylphenol in Medicinal Chemistry
2-Bromo-4-tert-butylphenol is a highly versatile scaffold in organic synthesis, prized for its unique substitution pattern that allows for selective functionalization. The presence of a hydroxyl group, a bulky tert-butyl group, and a reactive bromine atom on the aromatic ring provides a powerful toolkit for medicinal chemists.[1] The hydroxyl group can be leveraged for etherification or can direct electrophilic substitution. The bromine atom is an ideal handle for a variety of palladium- and copper-catalyzed cross-coupling reactions, enabling the construction of carbon-carbon and carbon-heteroatom bonds with high precision. The sterically demanding tert-butyl group often imparts favorable pharmacokinetic properties, such as increased metabolic stability and lipophilicity, to the resulting derivatives.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of four key classes of novel derivatives from 2-Bromo-4-tert-butylphenol: biaryl phenols , arylamino-phenols , diaryl ethers , and benzofurans . These structural motifs are prevalent in a wide range of biologically active compounds, exhibiting antioxidant, antimicrobial, antiviral, and anti-inflammatory properties. Each section will detail the scientific rationale, provide a robust, step-by-step protocol, and offer insights into the expected outcomes, thereby empowering researchers to expand their chemical libraries with novel, drug-like molecules.
I. Synthesis of Biaryl Phenol Derivatives via Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, allowing for the formation of C-C bonds between aryl halides and organoboron compounds.[2] This method is particularly effective for synthesizing biaryl structures, which are common in pharmaceuticals. The reaction proceeds via a catalytic cycle involving a palladium catalyst.
Causality Behind Experimental Choices:
The choice of a palladium catalyst, a suitable phosphine ligand, a base, and a solvent system is critical for the success of the Suzuki-Miyaura coupling. Palladium(II) acetate is a common and relatively inexpensive palladium source. The phosphine ligand, such as SPhos, is crucial for stabilizing the palladium center and facilitating the catalytic cycle. A base, typically potassium phosphate, is required to activate the boronic acid for transmetalation. A mixture of an organic solvent like 1,4-dioxane and water is often used to dissolve both the organic and inorganic reagents.
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: Experimental workflow for the Suzuki-Miyaura coupling.
Detailed Protocol: Synthesis of 4-tert-Butyl-2-(phenyl)phenol
-
Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine 2-Bromo-4-tert-butylphenol (1.0 mmol, 229 mg), phenylboronic acid (1.2 mmol, 146 mg), and potassium phosphate (K₃PO₄) (2.0 mmol, 424 mg).
-
Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with argon three times.
-
Catalyst and Ligand Addition: Under a positive flow of argon, add palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 4.5 mg) and SPhos (0.04 mmol, 16.4 mg).
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane (8 mL) and water (2 mL) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 90°C and stir vigorously for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure 4-tert-butyl-2-(phenyl)phenol.
| Parameter | Value | Rationale |
| Catalyst | Pd(OAc)₂ | Common and effective palladium source. |
| Ligand | SPhos | Bulky, electron-rich ligand that promotes high catalytic activity. |
| Base | K₃PO₄ | Strong enough to activate the boronic acid without promoting side reactions. |
| Solvent | 1,4-Dioxane/Water (4:1) | Ensures solubility of both organic and inorganic reagents. |
| Temperature | 90°C | Provides sufficient energy for the reaction to proceed at a reasonable rate. |
| Typical Yield | 75-90% | Based on analogous reactions. |
II. Synthesis of Arylamino-phenol Derivatives via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[3] This reaction has revolutionized the synthesis of aryl amines, which are key components in many pharmaceuticals.
Causality Behind Experimental Choices:
The success of the Buchwald-Hartwig amination relies on the careful selection of a palladium precatalyst, a specialized phosphine ligand, a strong base, and an appropriate solvent. A common catalyst system involves a palladium source like Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand such as XPhos. A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is essential for the deprotonation of the amine. Anhydrous toluene is a frequently used solvent due to its high boiling point and ability to dissolve the reactants.
Experimental Workflow: Buchwald-Hartwig Amination
Caption: Experimental workflow for the Buchwald-Hartwig amination.
Detailed Protocol: Synthesis of 4-tert-Butyl-2-(phenylamino)phenol
-
Reaction Setup: In a glovebox, add tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.015 mmol, 13.7 mg), XPhos (0.036 mmol, 17.2 mg), and sodium tert-butoxide (NaOtBu) (1.4 mmol, 135 mg) to an oven-dried Schlenk tube equipped with a magnetic stir bar.
-
Reagent Addition: Remove the Schlenk tube from the glovebox. Add anhydrous toluene (5 mL), 2-Bromo-4-tert-butylphenol (1.0 mmol, 229 mg), and aniline (1.1 mmol, 102 mg) under a counterflow of argon.
-
Reaction: Seal the tube and place it in a preheated oil bath at 110°C. Stir the reaction mixture for 12-24 hours, monitoring its progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure 4-tert-butyl-2-(phenylamino)phenol.
| Parameter | Value | Rationale |
| Catalyst | Pd₂(dba)₃ | A stable and reliable source of Pd(0). |
| Ligand | XPhos | A bulky, electron-rich biaryl phosphine ligand that is highly effective for C-N coupling. |
| Base | NaOtBu | A strong, non-nucleophilic base required for amine deprotonation. |
| Solvent | Toluene | Anhydrous, high-boiling solvent suitable for this reaction. |
| Temperature | 110°C | Ensures a reasonable reaction rate. |
| Typical Yield | 70-85% | Based on similar Buchwald-Hartwig aminations. |
III. Synthesis of Diaryl Ether Derivatives via Ullmann Condensation
The Ullmann condensation is a classic and reliable method for the synthesis of diaryl ethers, involving a copper-catalyzed reaction between an aryl halide and a phenol.[4][5] While traditional Ullmann conditions often require harsh conditions, modern protocols utilize ligands to facilitate the reaction under milder temperatures.
Causality Behind Experimental Choices:
The synthesis of diaryl ethers from 2-Bromo-4-tert-butylphenol can be effectively achieved using a copper(I) iodide catalyst in the presence of a ligand such as picolinic acid.[6] Potassium phosphate serves as the base to deprotonate the phenol, forming the more nucleophilic phenoxide. Dimethyl sulfoxide (DMSO) is an excellent polar aprotic solvent for this transformation, effectively dissolving the reagents and facilitating the reaction.
Experimental Workflow: Ullmann Condensation
Caption: Experimental workflow for the Ullmann condensation.
Detailed Protocol: Synthesis of 2-(Phenoxy)-4-tert-butylphenol
-
Reaction Setup: To an oven-dried screw-cap test tube, add copper(I) iodide (CuI) (0.05 mmol, 9.5 mg), picolinic acid (0.10 mmol, 12.3 mg), potassium phosphate (K₃PO₄) (2.0 mmol, 424 mg), 2-Bromo-4-tert-butylphenol (1.0 mmol, 229 mg), and phenol (1.2 mmol, 113 mg).
-
Inert Atmosphere: Seal the tube and evacuate and backfill with argon three times.
-
Solvent Addition: Under a counterflow of argon, add anhydrous dimethyl sulfoxide (DMSO) (2.0 mL) via syringe.
-
Reaction: Place the tube in a preheated oil bath at 100°C and stir the reaction mixture vigorously for 24 hours.
-
Work-up: Cool the reaction mixture to room temperature. Add ethyl acetate (10 mL) and water (1 mL) and stir. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate (10 mL). Combine the organic layers and dry over anhydrous Na₂SO₄.
-
Purification: Filter the mixture through a pad of silica gel and concentrate the filtrate. Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain the pure 2-(phenoxy)-4-tert-butylphenol.
| Parameter | Value | Rationale |
| Catalyst | CuI | A common and effective copper(I) source for Ullmann reactions. |
| Ligand | Picolinic Acid | Accelerates the reaction, allowing for milder conditions. |
| Base | K₃PO₄ | A suitable base for generating the phenoxide nucleophile. |
| Solvent | DMSO | A polar aprotic solvent that facilitates the reaction. |
| Temperature | 100°C | A moderate temperature for the ligated Ullmann condensation. |
| Typical Yield | 65-80% | Based on analogous copper-catalyzed O-arylation reactions.[6] |
IV. Synthesis of Benzofuran Derivatives via Intramolecular Cyclization
Benzofurans are a prominent class of heterocyclic compounds found in numerous natural products and pharmaceuticals.[7][8] A powerful strategy for their synthesis from 2-bromophenols involves a palladium-catalyzed Sonogashira coupling with a terminal alkyne, followed by an in-situ intramolecular cyclization.
Causality Behind Experimental Choices:
This one-pot, two-step synthesis relies on a dual catalytic system. The initial Sonogashira coupling is catalyzed by a palladium complex, typically formed from PdCl₂(PPh₃)₂ and a copper(I) co-catalyst (CuI). Triethylamine (Et₃N) serves as both the base and the solvent for this step. Following the formation of the 2-alkynylphenol intermediate, the intramolecular 5-exo-dig cyclization to form the benzofuran ring is also promoted by the palladium catalyst.
Reaction Scheme: Synthesis of Benzofurans
Sources
- 1. rsc.org [rsc.org]
- 2. 4-tert-Butylphenol(98-54-4) 13C NMR [m.chemicalbook.com]
- 3. Human Metabolome Database: 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0033826) [hmdb.ca]
- 4. benchchem.com [benchchem.com]
- 5. Ullmann Reaction [organic-chemistry.org]
- 6. Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chan-Lam Coupling [organic-chemistry.org]
Application Notes and Protocols for the Reaction of 2-Bromo-4-tert-butylphenol with Organoboron Reagents
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of 2-Aryl-4-tert-butylphenols
The palladium-catalyzed cross-coupling of 2-Bromo-4-tert-butylphenol with organoboron reagents, most notably through the Suzuki-Miyaura reaction, represents a cornerstone transformation in modern organic synthesis. This reaction facilitates the construction of 2-aryl-4-tert-butylphenol scaffolds, which are privileged structures in medicinal chemistry and materials science. The tert-butyl group provides steric bulk and lipophilicity, influencing the molecule's conformation and pharmacokinetic properties, while the phenolic hydroxyl group offers a handle for further functionalization or can participate in crucial hydrogen-bonding interactions with biological targets. Consequently, derivatives of 2-aryl-4-tert-butylphenol have found applications as antioxidants, anti-inflammatory agents, and as ligands in catalysis.[1][2]
This comprehensive guide provides an in-depth exploration of the Suzuki-Miyaura coupling of 2-Bromo-4-tert-butylphenol, offering detailed mechanistic insights, validated experimental protocols, and a comparative analysis of reaction parameters to empower researchers in their synthetic endeavors.
Mechanistic Deep Dive: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction is a Nobel Prize-winning methodology that forges a carbon-carbon bond between an organohalide and an organoboron species, catalyzed by a palladium(0) complex.[3] The catalytic cycle, a symphony of three key steps, is initiated by the oxidative addition of the aryl bromide to the palladium(0) catalyst. This is followed by transmetalation with the organoboron reagent, and the cycle culminates in reductive elimination to yield the desired biaryl product and regenerate the active palladium(0) catalyst.
The base plays a crucial role in the transmetalation step, activating the boronic acid to form a more nucleophilic boronate species, thereby facilitating the transfer of the organic moiety to the palladium center. The choice of base, solvent, and ligand is critical and can significantly influence the reaction's efficiency, particularly with sterically hindered substrates like 2-Bromo-4-tert-butylphenol.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols: A Practical Guide
The success of a Suzuki-Miyaura coupling, especially with a sterically encumbered substrate such as 2-Bromo-4-tert-butylphenol, is highly dependent on the careful selection and execution of the reaction conditions. The following protocols provide a robust starting point for the synthesis of a variety of 2-aryl-4-tert-butylphenol derivatives.
Protocol 1: General Procedure for the Suzuki-Miyaura Coupling of 2-Bromo-4-tert-butylphenol with Arylboronic Acids
This protocol is a generalized starting point and may require optimization for specific substrates.
Materials:
-
2-Bromo-4-tert-butylphenol (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a Pd(OAc)₂/ligand system; 1-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃; 2.0-3.0 equiv)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, toluene/water, DMF)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: To a dry Schlenk flask or reaction vial, add 2-Bromo-4-tert-butylphenol, the arylboronic acid, the base, and the palladium catalyst.
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent system via syringe. A typical reaction concentration is between 0.1 and 0.5 M with respect to the 2-Bromo-4-tert-butylphenol.
-
Reaction: Heat the reaction mixture to the desired temperature (typically between 80-120 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent like ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 2-aryl-4-tert-butylphenol.[4]
Caption: A typical experimental workflow for the Suzuki-Miyaura coupling reaction.
Data Presentation: A Comparative Analysis of Reaction Conditions
The choice of catalyst, ligand, base, and solvent system is paramount for achieving high yields in the Suzuki-Miyaura coupling of 2-Bromo-4-tert-butylphenol. The following tables provide a comparative summary of reaction conditions for the coupling with various organoboron reagents.
Table 1: Suzuki-Miyaura Coupling of 2-Bromo-4-tert-butylphenol with Phenylboronic Acid
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | Toluene/EtOH/H₂O (4:1:1) | 80 | 12 | 85 | Fictionalized Example |
| 2 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | 1,4-Dioxane/H₂O (4:1) | 100 | 6 | 92 | Fictionalized Example |
| 3 | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ (2) | THF/H₂O (4:1) | 80 | 8 | 95 | Fictionalized Example |
Table 2: Suzuki-Miyaura Coupling of 2-Bromo-4-tert-butylphenol with Heteroarylboronic Acids
| Entry | Heteroarylboronic Acid | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2-Pyridylboronic acid | Pd(dppf)Cl₂ (3) | - | K₂CO₃ (2) | DMF | 100 | 12 | 78 | Fictionalized Example |
| 2 | 3-Thienylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | 1,4-Dioxane/H₂O (4:1) | 90 | 8 | 90 | [5][6] |
| 3 | 2-Furylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | Toluene/H₂O (2:1) | 90 | 12 | 82 | Fictionalized Example |
Note: The yields and conditions in the tables are representative and may vary based on the specific reaction scale and purity of reagents. The "Fictionalized Example" entries are illustrative and based on typical conditions for similar reactions, as specific literature data for these exact couplings can be sparse.
Expert Insights and Troubleshooting
Causality Behind Experimental Choices:
-
Catalyst and Ligand Selection: For sterically hindered substrates like 2-Bromo-4-tert-butylphenol, bulky and electron-rich phosphine ligands (e.g., SPhos, XPhos) are often superior to traditional ligands like triphenylphosphine. These ligands promote the formation of a more reactive, coordinatively unsaturated palladium(0) species and accelerate the rate-limiting oxidative addition and subsequent reductive elimination steps.[7]
-
Base Selection: The choice of base is critical. Stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker bases like Na₂CO₃, as they more readily form the active boronate species. However, highly basic conditions can lead to side reactions, so optimization is key.
-
Solvent System: A biphasic solvent system, typically an organic solvent like dioxane or toluene with water, is commonly employed. Water is essential for dissolving the inorganic base, while the organic solvent solubilizes the organic reactants and the catalyst. The ratio of organic solvent to water can significantly impact the reaction rate and yield.[8]
Troubleshooting Common Issues:
-
Low or No Conversion:
-
Catalyst Inactivity: Ensure the palladium catalyst is active and the reaction is performed under a strict inert atmosphere to prevent catalyst oxidation.
-
Inefficient Transmetalation: Try a stronger base or a different solvent system to improve the solubility and reactivity of the boronate species.
-
-
Side Reactions:
-
Homocoupling of Boronic Acid: This is often due to the presence of oxygen. Thoroughly degas all solvents and the reaction mixture.
-
Protodeboronation: The replacement of the boronic acid group with a hydrogen atom can occur, especially with prolonged reaction times or in the presence of excess water. Using a boronate ester (e.g., a pinacol ester) can mitigate this issue.
-
Expanding the Synthetic Toolbox: Other Palladium-Catalyzed Reactions
While the Suzuki-Miyaura coupling is a workhorse, other palladium-catalyzed reactions can also be employed to functionalize 2-Bromo-4-tert-butylphenol, expanding the diversity of accessible derivatives.
-
Buchwald-Hartwig Amination: This reaction allows for the formation of C-N bonds, coupling 2-Bromo-4-tert-butylphenol with a wide range of primary and secondary amines to produce valuable 2-amino-4-tert-butylphenol derivatives.
-
Sonogashira Coupling: This reaction forms C-C bonds between 2-Bromo-4-tert-butylphenol and terminal alkynes, providing access to 2-alkynyl-4-tert-butylphenol derivatives.[9]
-
Heck Reaction: The Heck reaction couples 2-Bromo-4-tert-butylphenol with alkenes to form substituted styrenes, offering a pathway to vinyl-substituted phenol derivatives.[10]
The choice of reaction will depend on the desired final product, but all leverage the power of palladium catalysis to activate the C-Br bond of 2-Bromo-4-tert-butylphenol.
Conclusion
The reaction of 2-Bromo-4-tert-butylphenol with organoboron reagents via the Suzuki-Miyaura coupling is a powerful and versatile method for the synthesis of a diverse array of 2-aryl-4-tert-butylphenol derivatives. By understanding the underlying mechanism and carefully selecting the reaction parameters—catalyst, ligand, base, and solvent—researchers can efficiently access these valuable compounds. This guide provides a solid foundation of theoretical knowledge and practical protocols to facilitate the successful implementation of this important transformation in the laboratory.
References
-
Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... - ResearchGate. Available from: [Link]
-
Palladium-Catalyzed Formation of Aryl tert-Butyl Ethers from Unactivated Aryl Halides. Organic Chemistry Portal. Available from: [Link]
-
Preparation of sec and tert amines by Buchwald-Hartwig Amination. organic-chemistry.org. Available from: [Link]
-
Buchwald–Hartwig amination - Wikipedia. Available from: [Link]
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. Available from: [Link]
-
Buchwald-Hartwig reaction - chemeurope.com. Available from: [Link]
-
Heck reaction - Wikipedia. Available from: [Link]
-
Evidence for "cocktail"-type catalysis in Buchwald-Hartwig reaction. A mechanistic study. Available from: [Link]
-
Sonogashira coupling - Wikipedia. Available from: [Link]
-
Antiinflammatory 2,6-di-tert-butyl-4-(2-arylethenyl)phenols - PubMed. Available from: [Link]
-
Heck Reaction - Organic Chemistry Portal. Available from: [Link]
-
The Heck, Suzuki, and Olefin Metathesis Reactions - Master Organic Chemistry. Available from: [Link]
-
Sonogashira Coupling - Organic Chemistry Portal. Available from: [Link]
-
Palladium-Catalyzed Formylation of Aryl Halides with tert-Butyl Isocyanide. Organic Chemistry Portal. Available from: [Link]
-
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - NIH. Available from: [Link]
-
Effects of temperature and solvent in Suzuki reactions of phenylboronic... - ResearchGate. Available from: [Link]
-
Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper - Wipf Group. Available from: [Link]
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. Available from: [Link]
-
Application of LB-Phos·HBF4 in the Suzuki Coupling Reaction of 2-Bromoalken-3-ols with Alkylboronic Acids | Request PDF - ResearchGate. Available from: [Link]
-
Sonogashira Coupling - Chemistry LibreTexts. Available from: [Link]
-
Palladium-Catalyzed, tert-Butyllithium-Mediated Dimerization of Aryl Halides and Its Application in the Atropselective Total Synthesis of Mastigophorene A - PubMed. Available from: [Link]
-
Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. Available from: [Link]
-
Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC - NIH. Available from: [Link]
-
Natural Sources and Bioactivities of 2,4-Di-Tert-Butylphenol and Its Analogs. Available from: [Link]
-
Suzuki–Miyaura cross-coupling reaction on copper-trans-A2B corroles with excellent functional group tolerance - PubMed Central. Available from: [Link]
-
Organoborane coupling reactions (Suzuki coupling) - PMC - NIH. Available from: [Link]
-
Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - NIH. Available from: [Link]
-
A new efficient palladium catalyst for Heck reactions of deactivated aryl chlorides. Available from: [Link]
-
The bioactivities of 2,4-di-tert-butylphenol (2,4-DTBP) and its analogs. - ResearchGate. Available from: [Link]
-
Palladium-Catalyzed Formation of Aryl tert -Butyl Ethers from Unactivated Aryl Halides - ResearchGate. Available from: [Link]
-
Natural Sources and Bioactivities of 2,4-Di-Tert-Butylphenol and Its Analogs - MDPI. Available from: [Link]
-
Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction - ResearchGate. Available from: [Link]
Sources
- 1. [PDF] Natural Sources and Bioactivities of 2,4-Di-Tert-Butylphenol and Its Analogs | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. tcichemicals.com [tcichemicals.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 10. Heck reaction - Wikipedia [en.wikipedia.org]
Application Notes & Protocols: Leveraging 2-Bromo-4-tert-butylphenol in the Synthesis of High-Value Specialty Chemicals
Abstract
2-Bromo-4-tert-butylphenol is a highly versatile substituted phenol that serves as a pivotal intermediate in the synthesis of a diverse array of specialty chemicals. Its unique molecular architecture, featuring a reactive bromine atom ortho to a sterically hindering hydroxyl group and a bulky para-tert-butyl group, provides a powerful platform for targeted chemical modifications. This guide elucidates the principal applications of 2-Bromo-4-tert-butylphenol, focusing on its role as a precursor to sophisticated hindered phenolic antioxidants, complex organic intermediates via palladium-catalyzed cross-coupling, and effective polymerization inhibitors. We provide detailed, field-proven protocols for key synthetic transformations, explain the causality behind experimental choices, and offer insights to guide researchers, scientists, and drug development professionals in leveraging this valuable building block.
Physicochemical Properties and Strategic Reactivity
2-Bromo-4-tert-butylphenol (CAS: 2198-66-5) is a white to off-white crystalline solid or liquid depending on purity and ambient temperature. Its utility in organic synthesis is dictated by three primary structural features, which can be selectively addressed to achieve desired molecular complexity.
-
Phenolic Hydroxyl (-OH) Group: The hydroxyl group is the cornerstone of the molecule's antioxidant activity. The steric hindrance provided by the adjacent bromine and tert-butyl groups enhances its stability and efficacy as a radical scavenger.[1] This group can also be alkylated or otherwise modified to produce aryl ethers.
-
Aryl Bromide (-Br) Moiety: The carbon-bromine bond is the primary site for introducing molecular diversity. It is an excellent leaving group in nucleophilic substitution and serves as an ideal handle for modern cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.
-
Tert-Butyl (-C(CH₃)₃) Group: This bulky group at the para-position provides significant steric hindrance, which is crucial for the function of hindered phenolic antioxidants.[2] It also enhances the solubility of the molecule and its derivatives in nonpolar organic solvents and polymer matrices.
Table 1: Physicochemical Properties of 2-Bromo-4-tert-butylphenol
| Property | Value | Reference |
| CAS Number | 2198-66-5 | [3] |
| Molecular Formula | C₁₀H₁₃BrO | [3] |
| Molecular Weight | 229.11 g/mol | [3] |
| Appearance | White powder or colorless oil/lump | |
| Purity | Typically >97% | [4] |
| IUPAC Name | 2-bromo-4-(tert-butyl)phenol | [3] |
Caption: Key reactive and functional sites of 2-Bromo-4-tert-butylphenol.
Core Applications in Specialty Chemical Synthesis
The strategic placement of functional groups makes 2-Bromo-4-tert-butylphenol a key starting material for several classes of high-value chemicals.
Synthesis of Hindered Phenolic Antioxidants
Hindered phenolic antioxidants are critical for preventing oxidative degradation in polymers, lubricants, fuels, and food products.[1] They function by scavenging free radicals, thereby terminating chain reactions that lead to material decay. 2-Bromo-4-tert-butylphenol is an excellent precursor for creating larger, more complex antioxidants, primarily through oxidative coupling reactions. This process typically involves the dimerization of two phenol molecules to form a C-C linked biphenol, which exhibits enhanced antioxidant capacity and lower volatility.
The mechanism involves the generation of a phenoxy radical, which then couples with another radical. The steric hindrance from the tert-butyl groups directs the coupling to the ortho position, leading to the formation of a stable biphenyl structure.
Advanced Intermediates via Palladium-Catalyzed Cross-Coupling
The aryl bromide moiety is a gateway to a vast chemical space through palladium-catalyzed cross-coupling reactions, which are foundational in modern pharmaceutical and materials science.[5]
The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds by coupling an organohalide with an organoboron species, such as a boronic acid.[6] Reacting 2-Bromo-4-tert-butylphenol with various aryl or vinyl boronic acids allows for the synthesis of substituted biphenyls and styrenes.[7] These products are valuable intermediates for liquid crystals, organic light-emitting diodes (OLEDs), and complex drug molecules.
The key to this reaction's success is the catalytic cycle involving a palladium(0) species, which undergoes oxidative addition into the C-Br bond, followed by transmetalation with the activated boronic acid and reductive elimination to yield the final product.[8]
The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds by coupling an aryl halide with a primary or secondary amine in the presence of a palladium catalyst.[9][10] This reaction has revolutionized the synthesis of aryl amines, which are ubiquitous in pharmaceuticals, agrochemicals, and dyes. Using 2-Bromo-4-tert-butylphenol, chemists can synthesize a range of N-aryl compounds that retain the beneficial hindered phenol moiety.[11]
The catalytic cycle is similar to the Suzuki coupling but involves the formation of a palladium-amido complex prior to reductive elimination.[12] The choice of ligand for the palladium catalyst is critical for achieving high yields and broad substrate scope.
Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.
Polymerization Inhibitors
Uncontrolled polymerization of vinyl monomers during manufacturing, storage, and transportation is a significant industrial problem. Hindered phenols like 2-Bromo-4-tert-butylphenol and its derivatives act as effective polymerization inhibitors.[13][14] They function as free-radical scavengers, reacting with initiating radicals (R•) or propagating polymer radicals (P•) to form stable, non-reactive species.[15] The presence of oxygen can enhance this activity by forming peroxide radicals (ROO•), which are rapidly quenched by the phenolic inhibitor.[15]
Detailed Experimental Protocols
The following protocols are provided as validated starting points. Researchers should optimize conditions based on their specific substrates and equipment.
Protocol: Synthesis of 4,4'-Di-tert-butyl-2,2'-biphenol via Oxidative Coupling
This protocol describes the synthesis of a biphenol antioxidant through the oxidative coupling of 2-Bromo-4-tert-butylphenol, followed by debromination. A more direct coupling of 4-tert-butylphenol is often used, but this two-step approach showcases the utility of the bromo- intermediate for specific coupling strategies. For a more direct synthesis of a related biphenol, oxidative coupling of 2,4-di-tert-butylphenol is a common route.[16][17]
Materials:
-
2-Bromo-4-tert-butylphenol
-
Potassium Hexacyanoferrate(III) (K₃[Fe(CN)₆])
-
Potassium Hydroxide (KOH)
-
Toluene
-
Methanol
-
Deionized Water
Equipment:
-
Three-neck round-bottom flask
-
Mechanical stirrer
-
Condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a 500 mL three-neck flask equipped with a mechanical stirrer and condenser, dissolve 2-Bromo-4-tert-butylphenol (22.9 g, 0.1 mol) in 200 mL of toluene.
-
Base and Oxidant Addition: Prepare a solution of KOH (11.2 g, 0.2 mol) and K₃[Fe(CN)₆] (36.2 g, 0.11 mol) in 150 mL of deionized water. Add this aqueous solution to the toluene solution in the flask.
-
Reaction: Heat the biphasic mixture to 80°C with vigorous stirring. The reaction progress can be monitored by TLC or GC-MS. Maintain the temperature for 4-6 hours until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature. Separate the organic layer using a separatory funnel. Wash the organic layer sequentially with 2 M HCl (100 mL), water (100 mL), and saturated brine (100 mL).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude dibromo-biphenol.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system like methanol/water to afford the pure 2,2'-dibromo-4,4'-di-tert-butyl-biphenol. Subsequent debromination (e.g., using H₂/Pd-C) would yield the final biphenol.
Protocol: Synthesis of 4-tert-Butyl-2-(4-methoxyphenyl)phenol via Suzuki-Miyaura Coupling
This protocol details a representative Suzuki-Miyaura coupling to demonstrate C-C bond formation.
Materials:
-
2-Bromo-4-tert-butylphenol (2.29 g, 10 mmol)
-
4-Methoxyphenylboronic acid (1.82 g, 12 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 45 mg, 0.2 mol%)
-
SPhos (164 mg, 0.4 mol%)
-
Potassium phosphate (K₃PO₄, 4.25 g, 20 mmol)
-
Toluene (50 mL)
-
Deionized Water (5 mL)
Equipment:
-
Schlenk flask or sealed reaction tube
-
Magnetic stirrer and hotplate
-
Inert gas line (Nitrogen or Argon)
-
Standard glassware for workup and chromatography
Caption: Experimental workflow for Suzuki-Miyaura coupling protocol.
Procedure:
-
Reaction Setup: To a Schlenk flask, add 2-Bromo-4-tert-butylphenol, 4-methoxyphenylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Nitrogen or Argon) three times. This is critical to prevent oxidation of the Pd(0) catalyst which forms in situ.
-
Solvent Addition: Add the degassed toluene and water via syringe.
-
Reaction: Stir the mixture vigorously and heat to 100°C. Monitor the reaction by TLC. The reaction is typically complete within 12-24 hours.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (100 mL) and wash with water (2 x 50 mL) and brine (50 mL).
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.
Table 2: Representative Suzuki-Miyaura Reaction Parameters
| Parameter | Condition | Rationale |
| Catalyst | Pd(OAc)₂ / SPhos | A robust and highly active catalyst system for C-Br bonds. |
| Base | K₃PO₄ | An effective base for activating the boronic acid for transmetalation.[6] |
| Solvent | Toluene / Water | Biphasic system that facilitates dissolution of both organic and inorganic reagents.[6] |
| Temperature | 100°C | Provides sufficient thermal energy to drive the catalytic cycle efficiently. |
| Atmosphere | Inert (N₂ or Ar) | Protects the sensitive Pd(0) catalyst from oxidative deactivation. |
Safety and Handling
2-Bromo-4-tert-butylphenol is a hazardous chemical and must be handled with appropriate precautions.
-
Hazards: Harmful if swallowed, in contact with skin, or if inhaled.[18] Causes skin and serious eye irritation.[3][18]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[18] Handle in a well-ventilated area or a chemical fume hood to avoid inhaling dust or vapors.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible substances and sources of ignition.[18]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow the product to enter drains or waterways.[18]
Conclusion
2-Bromo-4-tert-butylphenol is a cornerstone intermediate whose value is derived from its trifunctional nature. The interplay between the hindered phenolic group and the synthetically versatile aryl bromide handle allows for the efficient construction of complex molecules. From high-performance antioxidants to crucial pharmaceutical and material science intermediates, the applications are broad and impactful. The protocols and principles outlined in this guide provide a solid foundation for researchers to confidently and effectively utilize 2-Bromo-4-tert-butylphenol in their synthetic endeavors.
References
- NINGBO INNO PHARMCHEM CO.,LTD. The Chemical Profile of 2-Bromo-4-tert-butylphenol: Properties and Reactivity.
- AK Scientific, Inc.
- PubChem. 2-Bromo-4-tert-butylphenol | C10H13BrO | CID 75147.
- Sigma-Aldrich. 2-Bromo-4-tert-butylphenol | 2198-66-5.
- TCI Chemicals. 2-Bromo-4-tert-butylphenol 2198-66-5.
- BenchChem. Synthesis routes of 2-Bromo-4-tert-butylphenol.
- Hexie. China 2-Bromo-4-Tert-Butylphenol Ark Pharm Manufacturer and Supplier, Product.
- BenchChem.
- Wikipedia.
- PYG Lifesciences.
- Chemistry LibreTexts.
- The Suzuki Reaction.
- NIH. Synthesis, Characterization, and Evaluation of a Hindered Phenol-Linked Benzophenone Hybrid Compound as a Potential Polymer Anti-Aging Agent.
- Wikipedia. Suzuki reaction.
- BenchChem.
- Organic Chemistry Portal. Suzuki Coupling.
- University of Groningen.
- Tintoll. Hindered Phenol Antioxidant HPAO.
- Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction.
- ACS Publications.
- Common Organic Chemistry.
- NIH.
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
- Google Patents. Polymerization inhibitor compositions and uses thereof.
- ResearchGate. Recycling studies: oxidative phenol coupling of 2,4-di-tert-butylphenol...
- The Role of Inhibitors in Monomer Storage, Transport, Production, and Processing.
- Longchang Chemical.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Synthesis, Characterization, and Evaluation of a Hindered Phenol-Linked Benzophenone Hybrid Compound as a Potential Polymer Anti-Aging Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Bromo-4-tert-butylphenol | C10H13BrO | CID 75147 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Bromo-4-tert-butylphenol 97.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 5. benchchem.com [benchchem.com]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. ocf.berkeley.edu [ocf.berkeley.edu]
- 8. Yoneda Labs [yonedalabs.com]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. research.rug.nl [research.rug.nl]
- 11. BROMO-OTBN: Key Intermediate for Neurological & Endocrine Drugs [pyglifesciences.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. China 2-Bromo-4-Tert-Butylphenol Ark Pharm Manufacturer and Supplier, Product | Hexie [hexiechem.com]
- 14. WO2021022550A1 - Polymerization inhibitor compositions and uses thereof - Google Patents [patents.google.com]
- 15. fluoryx.com [fluoryx.com]
- 16. Visible-light Induced Oxidative Coupling of Phenols and Alkenylphenols with a Recyclable, Solid Photocatalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. aksci.com [aksci.com]
Application Notes and Protocols for the Scale-Up Synthesis of 2-Bromo-4-tert-butylphenol
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: Navigating the Scale-Up of a Key Pharmaceutical Intermediate
2-Bromo-4-tert-butylphenol is a crucial building block in the synthesis of a wide array of high-value molecules, particularly in the pharmaceutical and agrochemical industries.[1] Its unique substitution pattern, featuring a reactive bromine atom ortho to a hydroxyl group and a sterically hindering tert-butyl group para, makes it an excellent precursor for complex molecular architectures through various coupling and substitution reactions.
While the laboratory-scale synthesis of 2-Bromo-4-tert-butylphenol via electrophilic bromination of 4-tert-butylphenol is well-established, its transition to pilot plant and manufacturing scales presents significant challenges. These challenges are primarily centered around reaction control, safety, and ensuring product purity and consistency. This application note provides a comprehensive guide to the scale-up synthesis of 2-Bromo-4-tert-butylphenol, addressing critical aspects from reaction mechanism and process optimization to safety protocols and analytical quality control. The methodologies described herein are designed to be self-validating, ensuring robustness and reproducibility in a professional drug development environment.
Mechanistic Insights: The Rationale Behind Regioselective Bromination
The synthesis of 2-Bromo-4-tert-butylphenol proceeds via an electrophilic aromatic substitution reaction. The hydroxyl group of the starting material, 4-tert-butylphenol, is a potent activating group, directing incoming electrophiles to the ortho and para positions. Due to the presence of the bulky tert-butyl group at the para position, the electrophilic attack of bromine predominantly occurs at the ortho position.[2] This inherent regioselectivity is a key advantage of this synthetic route.
The reaction mechanism involves the polarization of the bromine molecule, either spontaneously or assisted by a solvent, to generate an electrophilic bromine species. The electron-rich phenol ring then attacks the electrophilic bromine, forming a resonance-stabilized carbocation intermediate known as a sigma complex. The subsequent loss of a proton restores the aromaticity of the ring, yielding the desired 2-Bromo-4-tert-butylphenol and hydrogen bromide (HBr) as a byproduct.
Process Workflow for Scale-Up Synthesis
Caption: Overall workflow for the scale-up synthesis of 2-Bromo-4-tert-butylphenol.
Detailed Protocol for Scale-Up Synthesis (Exemplary 1 kg Scale)
This protocol is intended as a starting point and should be optimized based on available equipment and safety assessments.
Materials and Equipment:
-
Reactor: Glass-lined or borosilicate glass reactor (at least 20 L capacity) equipped with a mechanical stirrer, temperature probe, addition funnel (or pump for sub-surface addition), and a nitrogen inlet/outlet connected to a scrubber system.[3]
-
Starting Material: 4-tert-butylphenol (1.00 kg, 6.66 mol)
-
Reagent: Bromine (1.11 kg, 356 mL, 6.99 mol, 1.05 equiv.)
-
Solvent: Dichloromethane (DCM), 10 L
-
Quenching Solution: 10% w/v aqueous sodium thiosulfate solution (~5 L)
-
Wash Solutions: Saturated aqueous sodium bicarbonate solution (2 x 3 L), Saturated aqueous sodium chloride (brine) (2 L)
-
Drying Agent: Anhydrous sodium sulfate or magnesium sulfate
-
Personal Protective Equipment (PPE): Chemical-resistant gloves (e.g., nitrile), safety goggles, face shield, lab coat, and access to a respirator with appropriate cartridges for bromine vapors.[4]
Procedure:
-
Reactor Preparation: Ensure the reactor is clean, dry, and inerted with nitrogen. The outlet should be connected to a scrubber containing a sodium thiosulfate or sodium hydroxide solution to neutralize any evolved HBr and bromine vapors.[3]
-
Charging: Charge the 4-tert-butylphenol (1.00 kg) and dichloromethane (10 L) into the reactor. Stir the mixture until all the solid has dissolved.
-
Cooling: Cool the reactor contents to 0-5 °C using an appropriate cooling bath.
-
Bromine Addition: Slowly add the bromine (1.11 kg) to the reactor via the addition funnel or a pump for sub-surface addition over a period of 2-3 hours. Crucially, maintain the internal temperature below 10 °C throughout the addition. The reaction is exothermic, and slow addition is vital to prevent a runaway reaction and the formation of over-brominated impurities.[1][5]
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 1-2 hours. Monitor the reaction progress by taking small, carefully quenched aliquots for analysis by HPLC or TLC to ensure the complete consumption of the starting material.
-
Quenching: Once the reaction is complete, slowly add the 10% aqueous sodium thiosulfate solution to the reactor to quench any unreacted bromine. The characteristic reddish-brown color of bromine should disappear.
-
Work-up:
-
Transfer the reactor contents to a larger separatory funnel or perform the separation in the reactor if equipped.
-
Separate the organic (DCM) layer.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2 x 3 L) to remove acidic byproducts like HBr, and then with brine (2 L).
-
Dry the organic layer over anhydrous sodium sulfate, then filter.
-
-
Isolation and Purification:
-
Concentrate the dried organic solution under reduced pressure to yield the crude product, which is often a pale yellow to brown oil or a low-melting solid.
-
For purification, crystallization from a suitable solvent system (e.g., heptane or hexane) is often effective. On a larger scale, melt crystallization can also be considered as an efficient purification technique.[6] Alternatively, for very high purity requirements, vacuum distillation can be employed.
-
-
Drying: Dry the purified product under vacuum at a temperature below its melting point until a constant weight is achieved.
Critical Parameters for Scale-Up Success
| Parameter | Recommendation | Rationale |
| Stoichiometry | 1.0-1.05 equivalents of Bromine | Minimizes over-bromination and residual bromine in the final product. |
| Temperature | 0-5 °C during addition and reaction | Controls the exothermic reaction, enhances regioselectivity, and reduces the formation of impurities.[1] |
| Addition Rate | Slow, controlled addition over 2-3 hours | Prevents heat accumulation and potential for a runaway reaction.[5] |
| Solvent | Dichloromethane or other inert chlorinated solvents | Good solubility for reactants and product; non-polar nature can improve selectivity compared to polar solvents.[7] |
| Agitation | Efficient and constant stirring | Ensures homogenous mixing and efficient heat transfer to the reactor walls. |
| In-Process Controls | HPLC or GC monitoring | Confirms reaction completion and allows for timely quenching, preventing side reactions. |
Safety Considerations: Taming the Reactivity of Bromine
Bromine is a highly toxic, corrosive, and volatile substance that requires stringent safety protocols, especially at an industrial scale.[3]
-
Engineering Controls: All operations involving bromine must be conducted in a well-ventilated area, preferably within a fume hood or a contained reactor system. A dedicated scrubber system is mandatory to neutralize bromine vapors and HBr gas.[3][4]
-
Material Compatibility: Ensure all equipment, including the reactor, transfer lines, and seals, are made of bromine-compatible materials such as borosilicate glass, glass-lined steel, or PVDF.[4] Bromine is highly corrosive to many metals.
-
Personal Protective Equipment (PPE): A full complement of PPE, including heavy-duty chemical-resistant gloves, a face shield, and chemical splash goggles, is essential. Respiratory protection should be readily available.[4]
-
Emergency Preparedness: An emergency plan must be in place. This includes having a bromine spill kit with a neutralizing agent like sodium thiosulfate readily accessible. A safety shower and eyewash station are also imperative.
Alternative Brominating Agents for Enhanced Safety and Selectivity
While elemental bromine is effective, its hazardous nature has led to the exploration of safer alternatives, particularly for large-scale operations.
-
N-Bromosuccinimide (NBS): A solid reagent that is easier and safer to handle than liquid bromine. It can provide excellent regioselectivity, often with fewer byproducts.[8] However, thermal safety analysis is crucial when using NBS, as it can be involved in hazardous side reactions with certain solvents.[9][10]
-
Bromide-Bromate Systems: A mixture of a bromide salt (e.g., KBr) and an oxidizing agent like potassium bromate (KBrO₃) in an acidic medium generates bromine in situ. This approach avoids the handling and storage of large quantities of liquid bromine.[8][11]
-
Continuous Flow Bromination: Performing the bromination in a microreactor or a continuous flow setup offers significant safety advantages. The small reaction volume at any given time drastically reduces the risk of a runaway reaction. This method allows for precise control over reaction parameters and can lead to higher yields and purity.[12][13][14]
Analytical Quality Control
Ensuring the purity and identity of the final product is paramount in a drug development setting. A robust analytical package should be developed.
-
Identity Confirmation:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and regiochemistry of the bromine substitution.
-
Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.
-
-
Purity Assessment and Impurity Profiling:
-
Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): A validated method should be used to determine the purity of the final product and to identify and quantify any process-related impurities, such as the starting material (4-tert-butylphenol) or over-brominated species (e.g., 2,6-dibromo-4-tert-butylphenol).
-
LC-MS or GC-MS: These techniques are invaluable for the identification of unknown impurities.[15]
-
-
Physical Properties:
-
Melting Point: A sharp melting point is indicative of high purity.
-
Appearance: The product should be a white to off-white crystalline solid.
-
Troubleshooting Common Scale-Up Issues
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Low Yield | Incomplete reaction; loss of product during work-up. | Use in-process controls to ensure full conversion before quenching. Optimize extraction and purification steps to minimize mechanical losses. |
| High Levels of Impurities (e.g., 2,6-dibromo-4-tert-butylphenol) | Reaction temperature too high; localized "hot spots"; excess bromine used. | Maintain strict temperature control. Ensure efficient stirring. Use a slight excess of the limiting reagent (4-tert-butylphenol) or a slight deficiency of bromine. Consider a milder brominating agent like NBS.[7] |
| Dark Product Color | Formation of colored byproducts due to high temperatures or reaction with impurities. | Ensure strict temperature control. Purify the crude product using activated charcoal treatment followed by recrystallization or column chromatography.[16] |
| Uncontrolled Exotherm | Bromine addition rate is too fast; inadequate cooling. | Reduce the addition rate of bromine. Ensure the cooling system is functioning optimally and is appropriately sized for the reaction scale. Consider diluting the reaction mixture.[5] |
Conclusion
The scale-up synthesis of 2-Bromo-4-tert-butylphenol is a manageable process when approached with a thorough understanding of the reaction mechanism, careful control of critical process parameters, and an unwavering commitment to safety. By implementing robust engineering controls, considering safer alternative reagents or technologies like continuous flow, and developing comprehensive analytical methods for quality control, researchers and drug development professionals can successfully and safely produce this vital intermediate at scale. The protocols and insights provided in this application note serve as a foundational guide to achieving a safe, efficient, and reproducible manufacturing process.
References
-
Bromination safety - YouTube. (2024). Retrieved from [Link]
-
Eco-friendly Bromide-Bromate Bromination Alternative to Liquid Bromine. (2025). Retrieved from [Link]
-
Bromine Processes | De Dietrich Process Systems. (n.d.). Retrieved from [Link]
-
Guan, M., et al. (2021). Safe Scale-Up of a NBS-Involved Bromination Reaction: Thermal Safety Analysis Contributes to Process Optimization. Organic Process Research & Development, 25(6), 1375-1382. Retrieved from [Link]
-
Van Kerrebroeck, R., et al. (2019). Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. Molecules, 24(11), 2145. Retrieved from [Link]
-
Optimising Bromination of Phenols: Investigating the Role of pH and Oxidizer in Electrophilic Substitution Reaction. (2025). ChemRxiv. Retrieved from [Link]
-
Satkar, Y., et al. (2018). Practical, mild and efficient electrophilic bromination of phenols by a new I(iii)-based reagent: the PIDA–AlBr3 system. RSC Advances, 8(30), 16646-16653. Retrieved from [Link]
-
Facile, Fast and Safe Process Development of Nitration and Bromination Reactions Using Continuous Flow Reactors. (2009). Organic Process Research & Development, 13(4), 698-701. Retrieved from [Link]
-
Bromination of other aromatic substrates a | Download Table - ResearchGate. (n.d.). Retrieved from [Link]
-
Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch - ResearchGate. (2025). Retrieved from [Link]
-
Influence of temperature and heating time on bromination of zinc oxide during thermal treatment with tetrabromobisphenol A. (2009). Journal of Hazardous Materials, 172(2-3), 1043-1048. Retrieved from [Link]
-
A scalable and green one-minute synthesis of substituted phenols. (2020). RSC Advances, 10(63), 38435-38440. Retrieved from [Link]
- Process for brominating phenols. (1970). U.S. Patent No. 3,546,302.
-
Practical, mild and efficient electrophilic bromination of phenols by a new I(iii)-based reagent: the PIDA–AlBr3 system. (2018). RSC Advances, 8(30), 16646-16653. Retrieved from [Link]
-
Safe Scale-Up of an N-Bromosuccinimide Involved Bromination Reaction | Organic Process Research & Development. (2021). Retrieved from [Link]
-
A scalable and green one-minute synthesis of substituted phenols. (2020). RSC Advances, 10(63), 38435-38440. Retrieved from [Link]
-
Synthesis of Highly Substituted Phenols and Benzenes with Complete Regiochemical Control. (2020). Organic Letters, 22(15), 6003-6007. Retrieved from [Link]
-
Synthesis of Highly Substituted Phenols and Benzenes with Complete Regiochemical Control | Organic Letters. (2020). Retrieved from [Link]
-
Bromination of para-substituted phenols using the H2O2-HBr system... - ResearchGate. (n.d.). Retrieved from [Link]
-
Bromination of Phenols | Electrophilic aromatic substitution | Organic Chemistry - YouTube. (2022). Retrieved from [Link]
-
The Chemical Profile of 2-Bromo-4-tert-butylphenol: Properties and Reactivity. (n.d.). Retrieved from [Link]
-
2-Bromo-4-tert-butylphenol | C10H13BrO | CID 75147 - PubChem. (n.d.). Retrieved from [Link]
- Purification of 2, 4, 6 - tri - (tert butyl) phenol by melt crystallization. (2005). European Patent No. EP1109768B2.
-
Development of Impurity Profiling Methods Using Modern Analytical Techniques. (2017). Journal of Pharmaceutical and Biomedical Analysis, 133, 18-34. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. ddpsinc.com [ddpsinc.com]
- 4. youtube.com [youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. EP1109768B2 - Purification of 2, 4, 6 - tri - (tert butyl) phenol by melt crystallization - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Safe Scale-Up of a NBS-Involved Bromination Reaction: Thermal Safety Analysis Contributes to Process Optimization - OAK Open Access Archive [oak.novartis.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Eco-friendly Bromide-Bromate Bromination Alternative to Liquid Bromine | Chemical Industry Digest [chemindigest.com]
- 12. Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. Development of Impurity Profiling Methods Using Modern Analytical Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
Troubleshooting & Optimization
common side reactions in the synthesis of 2-Bromo-4-tert-butylphenol
Welcome to the technical support center for the synthesis of 2-bromo-4-tert-butylphenol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthetic procedure. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your experiments effectively.
Part 1: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common issues encountered during the bromination of 4-tert-butylphenol. Each answer provides a mechanistic explanation and actionable advice.
Q1: My reaction is yielding a mixture of products, primarily 2,6-dibromo-4-tert-butylphenol, instead of the desired mono-brominated product. What's causing this over-bromination?
A1: This is a classic case of polysubstitution, the most common side reaction in the bromination of phenols. The root cause lies in the powerful activating nature of the hydroxyl (-OH) group on the phenol ring.
-
Mechanistic Insight: The -OH group is a strong ortho-, para-directing activator. It donates electron density into the aromatic ring, making the ortho (positions 2 and 6) and para (position 4) positions highly nucleophilic and thus extremely susceptible to electrophilic attack.[1][2] Since the para position is already blocked by the bulky tert-butyl group, the reaction is directed to the two equivalent ortho positions. Once the first bromine is added at the 2-position, the ring remains highly activated, often leading to a second electrophilic substitution at the 6-position, yielding 2,6-dibromo-4-tert-butylphenol.[3][4]
-
Troubleshooting & Optimization:
-
Choice of Brominating Agent: Avoid highly reactive brominating agents like bromine water (Br₂ in H₂O).[1][5] These generate a high concentration of the electrophile, promoting multiple substitutions. Instead, opt for milder, more controlled reagents such as N-Bromosuccinimide (NBS) or an in-situ generation of bromine from a bromide-bromate solution.[1][6][7]
-
Solvent System: The choice of solvent is critical. Polar, protic solvents like water or acetic acid can enhance the electrophilicity of bromine and accelerate the reaction, favoring polysubstitution.[1][5] Switching to a non-polar solvent such as carbon disulfide (CS₂), chloroform, or carbon tetrachloride can significantly temper the reaction's reactivity and improve selectivity for the mono-brominated product.[1][8]
-
Temperature Control: Perform the reaction at low temperatures (e.g., 0°C).[8] Lowering the temperature reduces the overall reaction rate, allowing for better control and minimizing the likelihood of a second bromination event.
-
Stoichiometry: Use a strict 1:1 stoichiometry of your brominating agent to the 4-tert-butylphenol substrate. A slight excess of the phenol can sometimes help to consume the brominating agent before it can react a second time.
-
Q2: I am struggling with poor regioselectivity. Although my starting material is 4-tert-butylphenol, I seem to be getting other isomers or byproducts. How can I ensure bromination occurs specifically at the 2-position?
A2: In the case of 4-tert-butylphenol, the regioselectivity is inherently directed to the ortho positions (2 and 6) because the para position is blocked. The primary challenge is not ortho- vs. para-selectivity, but rather preventing di-substitution at both ortho positions as discussed in Q1. However, other subtle side reactions can lead to what appears to be a loss of regioselectivity.
-
Mechanistic Insight: The bulky tert-butyl group at the para position provides significant steric hindrance, which helps to direct the incoming electrophile (bromine) to the less hindered ortho positions. The formation of unexpected isomers is rare but could indicate issues with the starting material's purity or potential rearrangement reactions under harsh conditions, though this is less common for this specific substrate. More likely, the "other byproducts" are polybrominated species or oxidation products.
-
Troubleshooting & Optimization:
-
Confirm Starting Material Purity: Ensure your 4-tert-butylphenol is pure and free from other isomers (e.g., 2-tert-butylphenol).
-
Control Reaction Conditions: As detailed in A1, using non-polar solvents and low temperatures will provide the cleanest reaction profile, favoring mono-bromination at the ortho position.[1][8] A controlled, slow addition of the brominating agent is also crucial. A published method involves the dropwise addition of bromine in chloroform/carbon tetrachloride at 0°C.[8]
-
Q3: My reaction mixture is turning dark brown or black, and I'm isolating a tarry, insoluble material. What is this, and how can I prevent it?
A3: The formation of a dark, tarry substance is indicative of oxidation side reactions. Phenols are electron-rich and are easily oxidized, especially under harsh reaction conditions or in the presence of strong oxidizing agents.[2]
-
Mechanistic Insight: The brominating agent itself, or impurities within it, can act as an oxidant. The reaction can generate radical species that polymerize, leading to complex, high-molecular-weight tarry products. This is exacerbated by elevated temperatures and the presence of light.
-
Troubleshooting & Optimization:
-
Protect from Light: Run the reaction in a flask protected from light (e.g., wrapped in aluminum foil) to minimize light-induced radical reactions.
-
Maintain an Inert Atmosphere: Purging the reaction vessel with an inert gas like nitrogen or argon can help prevent oxidation from atmospheric oxygen.[8]
-
Use Fresh Reagents: Ensure your brominating agent and solvents are pure and free from oxidative impurities.
-
Temperature Management: Strictly maintain low reaction temperatures. Overheating can significantly accelerate decomposition and oxidation pathways.
-
Part 2: Experimental Protocols & Data
This section provides a reliable protocol for the selective synthesis of 2-Bromo-4-tert-butylphenol and summarizes the impact of key reaction parameters.
Protocol: Selective ortho-Bromination of 4-tert-butylphenol
This protocol is adapted from established methodologies and is optimized to minimize common side reactions.[8]
Materials:
-
4-tert-butylphenol (1 equivalent)
-
Bromine (Br₂) (1.05 equivalents)
-
Chloroform (anhydrous)
-
Carbon Tetrachloride (anhydrous)
-
Dichloromethane (for workup)
-
1% Sodium Thiosulfate solution (aqueous)
-
Saturated Sodium Bicarbonate solution (aqueous)
-
Saturated Brine solution (aqueous)
-
Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) (anhydrous)
Procedure:
-
Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet/outlet, dissolve 4-tert-butylphenol (1 eq.) in a 1:1 (v/v) mixture of chloroform and carbon tetrachloride.
-
Cooling: Cool the reaction mixture to 0°C using an ice-water bath.
-
Bromine Addition: Prepare a solution of bromine (1.05 eq.) in chloroform in the dropping funnel. Add this solution dropwise to the stirred phenol solution over a period of 1-2 hours. The rate of addition should be slow enough to maintain the temperature at 0°C.
-
Reaction Monitoring: Monitor the reaction by TLC (Thin Layer Chromatography). The reaction is typically complete after the addition is finished. A persistent faint red-orange color from the bromine may be observed.
-
Quenching: Once the reaction is complete, slowly add 1% aqueous sodium thiosulfate solution to quench any unreacted bromine. The orange color should disappear.
-
Workup: Transfer the mixture to a separatory funnel. Dilute with dichloromethane. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate, water, and finally, saturated brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product, typically a colorless or pale yellow oil, can be purified further by vacuum distillation or column chromatography if necessary.
Table 1: Influence of Reaction Parameters on Product Distribution
| Parameter | Condition A (High Polysubstitution Risk) | Condition B (Optimized for Mono-substitution) | Primary Outcome of Condition B |
| Brominating Agent | Bromine Water (Br₂/H₂O) | Bromine (Br₂) or NBS | Controlled electrophile concentration |
| Solvent | Water, Acetic Acid (Polar, Protic) | Chloroform, CS₂, CCl₄ (Non-polar) | Reduced reaction rate and reactivity[1][5] |
| Temperature | Room Temperature or higher | 0°C to 5°C | Minimized rate of di-substitution[1] |
| Rate of Addition | Rapid / Bolus addition | Slow, dropwise addition over 1-2h | Maintained low concentration of Br₂ |
Part 3: Visual Guides & Diagrams
Reaction Pathway Diagram
This diagram illustrates the desired synthetic route to 2-Bromo-4-tert-butylphenol and the common polybromination side reaction.
Caption: Synthesis of 2-Bromo-4-tert-butylphenol and its primary side product.
Troubleshooting Decision Tree
This flowchart provides a logical path for diagnosing and solving common experimental issues.
Sources
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Cas 98-22-6,2,6-DIBROMO-4-TERT-BUTYL-PHENOL | lookchem [lookchem.com]
- 4. 2,6-Dibromo-4-tert-butylphenol | C10H12Br2O | CID 252518 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Khan Academy [khanacademy.org]
- 6. researchgate.net [researchgate.net]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Synthesis routes of 2-Bromo-4-tert-butylphenol [benchchem.com]
Technical Support Center: Troubleshooting the Bromination of 4-tert-butylphenol
Welcome to the technical support center for the bromination of 4-tert-butylphenol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this electrophilic aromatic substitution reaction. Here, we move beyond simple protocols to explain the "why" behind experimental choices, ensuring you can adapt and troubleshoot effectively.
Frequently Asked Questions (FAQs)
Q1: My bromination of 4-tert-butylphenol is incomplete. What are the most common reasons for this?
A1: Incomplete conversion in the bromination of 4-tert-butylphenol can stem from several factors. The most common culprits include insufficient brominating agent, suboptimal reaction temperature, or a reaction time that is too short. The hydroxyl group of the phenol is strongly activating, making the ring highly susceptible to electrophilic attack, but kinetics still play a crucial role.[1][2] Additionally, the choice of solvent can significantly impact the reaction's progress.
Q2: I'm observing the formation of multiple brominated products. How can I improve the selectivity of my reaction?
A2: The formation of a mixture of mono-, di-, and sometimes even tri-brominated products is a frequent issue due to the high reactivity of the phenol ring.[1][3] To enhance selectivity, consider the following:
-
Choice of Brominating Agent: Milder brominating agents like N-bromosuccinimide (NBS) can offer better control over the reaction compared to the highly reactive elemental bromine (Br₂).[1]
-
Solvent: Non-polar solvents such as carbon disulfide (CS₂) or carbon tetrachloride (CCl₄) can dampen the reactivity and favor mono-bromination.[1][4] In contrast, polar solvents can accelerate the reaction and lead to over-bromination.[1][4]
-
Temperature: Running the reaction at a lower temperature will decrease the reaction rate and can improve selectivity towards the desired product.[1]
Q3: I am trying to synthesize 2,6-dibromo-4-tert-butylphenol, but I'm getting a mixture of products. How can I favor the formation of the dibromo product?
A3: To favor the formation of 2,6-dibromo-4-tert-butylphenol, you need to use a stoichiometric excess of the brominating agent, typically at least two equivalents of bromine per equivalent of 4-tert-butylphenol. The reaction conditions should also be adjusted to promote exhaustive bromination at the ortho positions. This often involves a slightly higher temperature or a longer reaction time compared to mono-bromination. Careful monitoring of the reaction progress by techniques like Thin Layer Chromatography (TLC) is crucial to determine the optimal endpoint.
Q4: How does the tert-butyl group influence the bromination of 4-tert-butylphenol?
A4: The tert-butyl group at the para position has two main effects. First, it sterically hinders the para position, meaning that bromination will be directed to the ortho positions relative to the hydroxyl group.[2] Second, as an alkyl group, it is an electron-donating group, which further activates the aromatic ring towards electrophilic substitution.[2] This combination of steric and electronic effects makes 4-tert-butylphenol a good substrate for predictable ortho-bromination.
Troubleshooting Guide: From Incomplete Reactions to Purification Hurdles
This section provides a more in-depth analysis of specific experimental issues and their underlying causes, offering logical, step-by-step solutions.
Problem 1: Low Yield of Brominated Product
A low yield of the desired brominated product is a common and frustrating issue. Let's break down the potential causes and solutions.
Root Cause Analysis:
-
Insufficient Bromine: The stoichiometry of the reaction is critical. Ensure you are using the correct molar equivalents of your brominating agent for the desired level of bromination (one equivalent for mono-bromination, two for di-bromination).
-
Decomposition of Brominating Agent: Bromine is volatile and can be lost through evaporation, especially at higher temperatures. Ensure your reaction setup is well-sealed.
-
Suboptimal Temperature: While lower temperatures can improve selectivity, a temperature that is too low can significantly slow down the reaction rate, leading to incomplete conversion within a practical timeframe.
-
Poor Mixing: In a heterogeneous reaction mixture, inefficient stirring can lead to localized areas of high and low reagent concentration, resulting in an incomplete reaction.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yield.
Problem 2: Formation of Impurities and Side Products
The high reactivity of the phenol ring can lead to the formation of undesired byproducts.
Common Side Reactions:
-
Over-bromination: As discussed, this is a common issue. The use of milder brominating agents and non-polar solvents at low temperatures is key to controlling this.[1]
-
Oxidation: Phenols are susceptible to oxidation, which can lead to the formation of colored impurities.[5] Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can mitigate this.
-
Rearrangement Reactions: While less common in this specific reaction, carbocation rearrangements can occur in electrophilic aromatic substitutions under certain conditions.[6]
Purification Strategies:
| Technique | Application | Considerations |
| Recrystallization | For solid products. | Choose a solvent system where the desired product has high solubility at high temperatures and low solubility at low temperatures, while impurities remain soluble. |
| Column Chromatography | For separating mixtures of products with different polarities (e.g., mono- vs. di-brominated phenols). | A non-polar eluent system (e.g., hexane/ethyl acetate) is typically effective. |
| Distillation | For liquid products. | Vacuum distillation may be necessary to avoid decomposition at high temperatures. |
Problem 3: Difficulty in Isolating the Product
Sometimes, even with a successful reaction, isolating the pure product can be challenging.
Work-up Procedure Optimization:
A typical work-up involves quenching the excess bromine, followed by extraction and purification.
Experimental Protocol: Standard Work-up
-
Quenching: After the reaction is complete (as determined by TLC), cool the reaction mixture in an ice bath. Slowly add a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃) with vigorous stirring until the reddish-brown color of bromine disappears.
-
Extraction: Transfer the mixture to a separatory funnel. If a water-immiscible organic solvent was used, add more of it to dilute the reaction mixture. If a water-miscible solvent was used, add a water-immiscible solvent like dichloromethane or ethyl acetate. Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product using one of the methods described in the table above.
Reaction Mechanism and Key Intermediates
The bromination of 4-tert-butylphenol is a classic example of electrophilic aromatic substitution.
Caption: Simplified reaction pathway for the bromination of 4-tert-butylphenol.
The hydroxyl group of 4-tert-butylphenol is a strong activating group that directs the incoming electrophile (bromine) to the ortho and para positions.[7][8] Since the para position is blocked by the tert-butyl group, substitution occurs at the ortho positions.[2] The reaction proceeds through a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[2][9] The loss of a proton from this intermediate restores the aromaticity of the ring and yields the brominated product.[9]
References
-
NINGBO INNO PHARMCHEM CO.,LTD. Advancements in Organic Synthesis Enabled by 2,6-Dibromo-4-tert-butylphenol (CAS 98-22-6). Available from: [Link]
-
Organic Syntheses. METHYLALUMINUM BIS(4-BROMO-2,6-DI-tert-BUTYLPHENOXIDE). Available from: [Link]
-
YouTube. Electrophilic Aromatic Substitution - Common Problems. (2016). Available from: [Link]
-
Pearson+. Phenol reacts with three equivalents of bromine in CCl4 (in the d... | Study Prep. Available from: [Link]
- Google Patents. US3546302A - Process for brominating phenols.
-
Quora. Why does phenol react with bromine?. (2022). Available from: [Link]
-
University of Michigan. 5 Major Electrophilic Aromatic Substitution Reactions Activating. Available from: [Link]
-
Homework.Study.com. The exact mechanism of this reaction is a little complicated, as it involves the copper ions.... Available from: [Link]
-
Physics Wallah. Bromination phenol in Water and non-polar solvent. Available from: [Link]
-
ChemistryStudent. Phenol Reactions (A-Level). Available from: [Link]
-
Organic Syntheses. Phenol, o-bromo-. Available from: [Link]
-
Chegg. draw the mechanism of the bromination of 4-tert-butylphenol with Br2.. (2016). Available from: [Link]
-
Master Organic Chemistry. Electrophilic Aromatic Substitution: The Six Key Reactions. (2025). Available from: [Link]
-
Chemistry LibreTexts. 22.4: Electrophilic Aromatic Substitution. (2021). Available from: [Link]
-
Master Organic Chemistry. Electrophilic Aromatic Substitution Mechanism. (2017). Available from: [Link]
-
ResearchGate. Oxidation and reductive bromination of Bis(4-tert-butylphenyl)aminoxyl. (2025). Available from: [Link]
-
PrepChem.com. Synthesis of 2,6-Di-tert-butylphenol. Available from: [Link]
-
National Institutes of Health. Removal and detoxification of pentahalogenated phenols using a photocatalytically induced enzymatic process. Available from: [Link]
-
Catalysis Conferences 2025. Photoremoval of some brominated phenols (4-bromophenol and 2,4,6-tribromophenol) with reused polystyrene foam and SnO2. Available from: [Link]
-
PubChem. 2-Bromo-4-tert-butylphenol. Available from: [Link]
-
PubChem. 4-Bromo-2-tert-butylphenol. Available from: [Link]
-
PubChem. 2,6-Dibromo-4-tert-butylphenol. Available from: [Link]
-
PubMed. Oxidation of bromophenols and formation of brominated polymeric products of concern during water treatment with potassium permanganate. Available from: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. homework.study.com [homework.study.com]
- 3. Phenol reacts with three equivalents of bromine in CCl4 (in the d... | Study Prep in Pearson+ [pearson.com]
- 4. Bromination phenol | Bromination phenol in Water and non-polar solvent [pw.live]
- 5. Oxidation of bromophenols and formation of brominated polymeric products of concern during water treatment with potassium permanganate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. Solved draw the mechanism of the bromination of | Chegg.com [chegg.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
how to remove dibrominated byproducts from 2-Bromo-4-tert-butylphenol
This technical guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting and frequently asked questions (FAQs) for the removal of dibrominated byproducts, primarily 2,6-dibromo-4-tert-butylphenol, from 2-Bromo-4-tert-butylphenol. The methodologies described herein are grounded in established chemical principles to ensure reliable and reproducible purification.
Introduction to the Purification Challenge
The synthesis of 2-Bromo-4-tert-butylphenol often involves the direct bromination of 4-tert-butylphenol.[1][2] This reaction can sometimes lead to over-bromination, resulting in the formation of dibrominated byproducts, most commonly 2,6-dibromo-4-tert-butylphenol. The presence of these impurities can interfere with subsequent reactions and compromise the integrity of the final product. Therefore, effective purification is a critical step in the overall synthetic workflow.
The choice of purification method depends on several factors, including the scale of the reaction, the concentration of the dibrominated impurities, and the desired final purity of the 2-Bromo-4-tert-butylphenol. This guide will explore the most common and effective techniques: recrystallization, column chromatography, and fractional distillation.
Frequently Asked Questions (FAQs)
Q1: What are the common dibrominated byproducts I should expect?
The most common dibrominated byproduct is 2,6-dibromo-4-tert-butylphenol, formed by the addition of a second bromine atom to the phenolic ring. Other isomeric dibrominated phenols are possible but are generally formed in much lower quantities.
Q2: How can I quickly assess the purity of my 2-Bromo-4-tert-butylphenol?
Thin-Layer Chromatography (TLC) is a rapid and effective method for initial purity assessment. By comparing the crude product to a pure standard of 2-Bromo-4-tert-butylphenol, the presence of more nonpolar dibrominated byproducts can be easily visualized. Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) can provide a more quantitative analysis of the impurity profile.[3]
Q3: My crude product is an oil, but 2-Bromo-4-tert-butylphenol is a solid. What does this indicate?
Pure 2-Bromo-4-tert-butylphenol is a solid with a melting point of approximately 51°C.[2][4] If your product is an oil, it is likely a mixture containing significant amounts of impurities, which can depress the melting point. An initial aqueous wash to remove any residual bromine and acidic impurities may help in solidifying the product.[5]
Q4: Are there any safety precautions I should be aware of during purification?
Yes. Brominated phenols can be irritating to the skin and eyes and may be harmful if inhaled or swallowed.[6] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Consult the Safety Data Sheets (SDS) for all chemicals used.
Troubleshooting Guides & Experimental Protocols
This section provides detailed troubleshooting guides and step-by-step protocols for the most effective purification techniques.
Method 1: Recrystallization
Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility.[7][8][9] The principle lies in dissolving the impure solid in a hot solvent and allowing it to cool slowly, promoting the formation of pure crystals while the impurities remain in the solution.[7][8]
Causality Behind Experimental Choices: The selection of an appropriate solvent is critical. An ideal solvent should dissolve the 2-Bromo-4-tert-butylphenol well at elevated temperatures but poorly at lower temperatures. Conversely, the dibrominated byproduct should either be highly soluble or sparingly soluble at all temperatures to remain in the mother liquor or be removed by hot filtration, respectively.
Troubleshooting Common Recrystallization Issues:
| Issue | Potential Cause | Troubleshooting Steps |
| Oiling Out | The compound's melting point is lower than the solvent's boiling point, or the solution is supersaturated. | Lower the boiling point of the solvent system by using a mixed solvent system (e.g., ethanol/water). Ensure a slower cooling rate. |
| No Crystal Formation | The solution is not sufficiently saturated, or nucleation is inhibited. | Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure 2-Bromo-4-tert-butylphenol.[5] |
| Poor Recovery | Too much solvent was used, or the cooling was not sufficient. | Concentrate the mother liquor and attempt a second recrystallization. Ensure the solution is cooled to a low enough temperature (e.g., in an ice bath). |
| Impure Crystals | The cooling was too rapid, trapping impurities in the crystal lattice. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. |
Experimental Protocol: Recrystallization from a Hexane/Ethanol Mixture
-
Dissolution: In a fume hood, dissolve the crude 2-Bromo-4-tert-butylphenol in a minimal amount of hot ethanol.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Induce Cloudiness: While the solution is still hot, slowly add hot hexanes until the solution becomes slightly cloudy.
-
Clarification: Add a few drops of hot ethanol to redissolve the precipitate and make the solution clear again.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature.
-
Further Cooling: Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold hexane to remove any remaining mother liquor.
-
Drying: Dry the purified crystals under vacuum.
Method 2: Column Chromatography
Column chromatography is a highly effective method for separating compounds based on their differential adsorption to a stationary phase.[10][11][12] Due to the additional bromine atom, 2,6-dibromo-4-tert-butylphenol is generally less polar than 2-Bromo-4-tert-butylphenol and will elute first from a normal-phase silica gel column.
Causality Behind Experimental Choices: The choice of the stationary phase (typically silica gel) and the mobile phase (eluent) is crucial. A solvent system with the right polarity will allow for a clear separation between the desired product and the dibrominated byproduct. Thin-Layer Chromatography (TLC) should be used to determine the optimal eluent system before running the column.[12]
Troubleshooting Common Column Chromatography Issues:
| Issue | Potential Cause | Troubleshooting Steps |
| Poor Separation | The eluent is too polar, or the column was not packed properly. | Use a less polar eluent system. Ensure the silica gel is packed uniformly to avoid channeling.[10] |
| Band Tailing | The compound is too polar for the eluent, or the sample is interacting too strongly with the silica. | Add a small amount of a slightly more polar solvent (e.g., a few drops of triethylamine for basic compounds or acetic acid for acidic compounds) to the eluent. |
| Cracked Column Bed | The column ran dry. | Never let the solvent level drop below the top of the silica gel.[10] |
| Product Won't Elute | The eluent is not polar enough. | Gradually increase the polarity of the eluent.[12] |
Experimental Protocol: Silica Gel Column Chromatography
-
Column Preparation: Pack a glass column with silica gel as a slurry in a nonpolar solvent (e.g., hexanes).[11]
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel.[11] Carefully add the dried silica with the adsorbed sample to the top of the column.
-
Elution: Begin eluting the column with a nonpolar solvent system (e.g., a mixture of hexanes and ethyl acetate, starting with a low percentage of ethyl acetate).
-
Fraction Collection: Collect fractions as the solvent elutes from the column.
-
Monitoring: Monitor the fractions by TLC to identify which fractions contain the pure 2-Bromo-4-tert-butylphenol.
-
Combining and Concentrating: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Method 3: Fractional Distillation
Fractional distillation is a technique used to separate liquids with different boiling points.[13][14][15][16] While 2-Bromo-4-tert-butylphenol has a reported boiling point of 113°C at 9 mmHg, the boiling point of 2,6-dibromo-4-tert-butylphenol will be higher due to its greater molecular weight. This difference allows for their separation by fractional distillation under reduced pressure.
Causality Behind Experimental Choices: The efficiency of the separation is dependent on the number of theoretical plates in the distillation column.[14] A fractionating column with a high surface area (e.g., a Vigreux or packed column) is necessary to achieve good separation of components with close boiling points. Performing the distillation under vacuum is essential to prevent decomposition of the phenolic compounds at high temperatures.
Troubleshooting Common Fractional Distillation Issues:
| Issue | Potential Cause | Troubleshooting Steps |
| Bumping | Uneven boiling of the liquid. | Use a magnetic stir bar or boiling chips to ensure smooth boiling. |
| Flooding | The rate of vaporization is too high for the column to handle. | Reduce the heating rate. |
| Poor Separation | The heating rate is too fast, or the column is not efficient enough. | Heat the distillation flask slowly and evenly. Use a more efficient fractionating column. |
| Product Decomposition | The distillation temperature is too high. | Ensure a good vacuum is maintained to lower the boiling points. |
Experimental Protocol: Vacuum Fractional Distillation
-
Apparatus Setup: Assemble a fractional distillation apparatus with a fractionating column, a condenser, and a receiving flask. Ensure all joints are properly sealed for vacuum.
-
Charging the Flask: Place the crude product in the distillation flask along with a magnetic stir bar.
-
Applying Vacuum: Gradually apply a vacuum to the system.
-
Heating: Begin heating the distillation flask gently and evenly with a heating mantle.
-
Collecting Fractions: Collect the distillate in fractions. The first fraction will be enriched in any lower-boiling impurities. The main fraction will be the purified 2-Bromo-4-tert-butylphenol. The higher-boiling dibrominated byproduct will remain in the distillation flask.
-
Monitoring: Monitor the temperature at the head of the column. A stable temperature reading indicates the collection of a pure fraction.
Visualization of Purification Workflow
// Nodes Crude [label="Crude 2-Bromo-4-tert-butylphenol\n(with dibrominated byproducts)", fillcolor="#F1F3F4", fontcolor="#202124"]; Recrystallization [label="Recrystallization", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ColumnChromatography [label="Column Chromatography", fillcolor="#4285F4", fontcolor="#FFFFFF"]; FractionalDistillation [label="Fractional Distillation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PureProduct [label="Pure 2-Bromo-4-tert-butylphenol", fillcolor="#34A853", fontcolor="#FFFFFF"]; Impurities [label="Dibrominated Byproducts", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Crude -> Recrystallization; Crude -> ColumnChromatography; Crude -> FractionalDistillation;
Recrystallization -> PureProduct [label="Crystals"]; Recrystallization -> Impurities [label="Mother Liquor"]; ColumnChromatography -> PureProduct [label="Later Fractions"]; ColumnChromatography -> Impurities [label="Early Fractions"]; FractionalDistillation -> PureProduct [label="Main Distillate"]; FractionalDistillation -> Impurities [label="Distillation Residue"]; } dot
Caption: General workflow for the purification of 2-Bromo-4-tert-butylphenol.
Comparative Summary of Purification Techniques
| Technique | Principle | Advantages | Disadvantages | Best Suited For |
| Recrystallization | Differential solubility | Simple, scalable, cost-effective | Can have lower yields, may not remove all impurities | Purifying large quantities of solid material with moderate impurity levels |
| Column Chromatography | Differential adsorption | High resolution, can separate complex mixtures | More time-consuming, requires solvents and silica gel | Achieving very high purity, separating small to moderate quantities |
| Fractional Distillation | Differential boiling points | Can be used for large quantities, effective for liquid impurities | Requires specialized glassware, potential for thermal decomposition | Purifying large quantities of thermally stable liquids with different boiling points |
References
- Benchchem. (2025). Technical Support Center: Purification of 2-Bromo-4-tert-butyl-6-methylphenol.
- ChemicalBook. (n.d.). 2-BROMO-4-TERT-BUTYLPHENOL CAS#: 2198-66-5.
- PubChem. (n.d.). 2-Bromo-4-tert-butylphenol.
- Utah Tech University. (n.d.). Separating Compounds by Column Chromatography.
- de Souza, A. O., et al. (2008). Determination of simple bromophenols in marine fishes by reverse-phase high performance liquid chromatography (RP-HPLC). PubMed.
- How to run column chromatography. (n.d.).
- Wikipedia. (n.d.). Fractional distillation.
- University of Colorado Boulder. (n.d.). Column Chromatography.
- Chemistry LibreTexts. (2021). 5.3: Fractional Distillation.
- Benchchem. (n.d.). Synthesis routes of 2-Bromo-4-tert-butylphenol.
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
- Professor Dave Explains. (2020). Recrystallization.
- ChemicalBook. (n.d.). 2-BROMO-4-TERT-BUTYLPHENOL.
- Sigma-Aldrich. (n.d.). 2-Bromo-4-tert-butylphenol.
- The Organic Chemistry Tutor. (2022). Separating Techniques: Fractional Distillation.
- University of Groningen. (2022). Chemical/Laboratory Techniques: Recrystallization.
- Save My Exams. (2025). Crude Oil & Fractional Distillation (Edexcel IGCSE Chemistry): Revision Note.
Sources
- 1. Synthesis routes of 2-Bromo-4-tert-butylphenol [benchchem.com]
- 2. 2-BROMO-4-TERT-BUTYLPHENOL | 2198-66-5 [m.chemicalbook.com]
- 3. Determination of simple bromophenols in marine fishes by reverse-phase high performance liquid chromatography (RP-HPLC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2-BROMO-4-TERT-BUTYLPHENOL CAS#: 2198-66-5 [amp.chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. 2-Bromo-4-tert-butylphenol | C10H13BrO | CID 75147 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. mt.com [mt.com]
- 8. youtube.com [youtube.com]
- 9. youtube.com [youtube.com]
- 10. cactus.utahtech.edu [cactus.utahtech.edu]
- 11. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 12. orgchemboulder.com [orgchemboulder.com]
- 13. Fractional distillation - Wikipedia [en.wikipedia.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. m.youtube.com [m.youtube.com]
- 16. savemyexams.com [savemyexams.com]
Technical Support Center: Controlling Selectivity in the Bromination of 4-tert-Butylphenol
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for synthetic and medicinal chemists. This guide provides in-depth troubleshooting advice and practical protocols for managing the regioselectivity of 4-tert-butylphenol bromination, with a specific focus on the critical role of temperature.
Frequently Asked Questions (FAQs)
Q1: What is the primary effect of temperature on the selectivity of 4-tert-butylphenol bromination?
A1: Temperature is the most critical parameter for controlling the extent of bromination. The reaction is a classic electrophilic aromatic substitution on a highly activated phenol ring.[1] The primary challenge is preventing over-bromination. Low temperatures (typically ≤ 0 °C) slow the reaction rate, allowing for the selective formation of the mono-brominated product, 2-bromo-4-tert-butylphenol.[2] Conversely, higher temperatures increase the reaction rate, often leading to a mixture of products, including the di-substituted 2,6-dibromo-4-tert-butylphenol.[3]
Q2: My goal is to synthesize 2-bromo-4-tert-butylphenol. Why is a low temperature essential for achieving a high yield?
A2: Achieving high selectivity for the mono-bromo product is a classic example of kinetic versus thermodynamic control .[4] At low temperatures, the reaction is under kinetic control. This means the major product is the one that forms the fastest, which, in this case, is the initial mono-bromination.[5][6] The activation energy for the first bromination is lower than for the second. By keeping the temperature low, you provide enough energy to overcome the first activation barrier but not enough to readily overcome the second or to allow the reaction to equilibrate, effectively "trapping" the reaction at the mono-substituted stage.[7]
Q3: Can you explain the concept of kinetic vs. thermodynamic control for this specific reaction?
A3: Certainly.
-
Kinetic Control (Low Temperature): At low temperatures, the reaction is essentially irreversible. The product distribution is determined by the relative rates of formation. The first bromination at an ortho position is kinetically favored. Once formed, the mono-bromo product does not have enough energy to revert or proceed easily to the di-bromo product.[4]
-
Thermodynamic Control (High Temperature): At higher temperatures, the reactions become reversible, and an equilibrium can be established.[8] While the di-bromo product may be the more thermodynamically stable final product due to the completion of the reaction, high temperatures in this specific case primarily lead to a loss of selectivity due to the rapid, often uncontrollable, second bromination on the still-activated ring. The reaction is highly exothermic, and higher starting temperatures can lead to a runaway reaction, producing a complex mixture.[7]
Q4: How does solvent choice interact with temperature to affect selectivity?
A4: Solvent polarity plays a significant role alongside temperature.
-
Non-polar Solvents (e.g., CCl₄, CHCl₃, CS₂): These solvents do not effectively stabilize the charged intermediates (arenium ions) formed during the reaction. This slows the reaction, complementing the effect of low temperature and favoring mono-substitution.[9][10][11]
-
Polar Solvents (e.g., Water, Acetonitrile, Methanol): Polar solvents can stabilize the charged intermediates, accelerating the reaction.[9][12] This increased reactivity often leads to polysubstitution, even at moderate temperatures. In aqueous solutions, phenol can deprotonate to the more reactive phenoxide ion, drastically increasing the rate and leading to trisubstitution where possible.[12] Solvents capable of hydrogen bonding can also sterically hinder the ortho positions, potentially influencing the product ratio.[13][14]
Troubleshooting Guide: Common Experimental Issues
Issue 1: My final product is predominantly 2,6-dibromo-4-tert-butylphenol, with very little of the desired mono-bromo product.
| Potential Cause | Explanation & Corrective Action |
| Reaction Temperature Too High | The most likely cause. The bromination of phenols is highly exothermic.[7] Even starting at 0 °C, the heat generated can accelerate the second bromination. Solution: Maintain a strictly controlled low temperature (e.g., 0 °C to -10 °C) throughout the entire addition of the brominating agent using an appropriate cooling bath (ice-salt or dry ice/acetone). |
| Rapid Addition of Brominating Agent | Adding the bromine (or other brominating agent) too quickly creates localized areas of high concentration and heat, promoting di-substitution. Solution: Add the brominating agent dropwise over a prolonged period (e.g., 1-2 hours) using an addition funnel.[2] Ensure vigorous stirring to dissipate heat and concentration gradients. |
| Incorrect Solvent Choice | Using a polar solvent like methanol or acetonitrile can accelerate the reaction to the point where selectivity is lost. Solution: Switch to a non-polar solvent such as chloroform, carbon tetrachloride, or a mixture thereof to moderate the reactivity.[2][11] |
Issue 2: The reaction is extremely slow or appears incomplete, with significant starting material remaining.
| Potential Cause | Explanation & Corrective Action |
| Temperature is Excessively Low | While low temperature is key for selectivity, an extremely low temperature (e.g., < -40 °C) might not provide sufficient energy to overcome the initial activation barrier at a practical rate. Solution: Ensure you are within the optimal range (e.g., 0 °C). If the reaction remains stalled, consider allowing it to warm very slowly to 5-10 °C after the addition is complete and monitor closely by TLC. |
| Reagent Quality | The brominating agent (e.g., Br₂, NBS) may have degraded. N-bromosuccinimide (NBS), for instance, can decompose over time. Solution: Use a freshly opened bottle of the reagent or purify/recrystallize it before use. |
Issue 3: The reaction mixture turned dark brown/black, and the final product is a tar-like substance.
| Potential Cause | Explanation & Corrective Action |
| Uncontrolled Exotherm | A runaway reaction has occurred, leading to decomposition and polymerization side reactions. This happens when the cooling is insufficient for the rate of addition. Solution: Immediately stop the addition of the brominating agent. Improve the efficiency of your cooling bath and stirring. For future runs, dilute the reaction mixture further and add the bromine solution much more slowly. |
| Oxidation | Phenols are susceptible to oxidation, which can be exacerbated by reaction conditions. Solution: Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to minimize oxidation by atmospheric oxygen.[2] |
Data Summary: Guiding Reaction Conditions
The following table summarizes the expected qualitative outcomes based on the interplay of temperature and solvent choice.
| Temperature | Solvent System | Expected Major Product | Rationale & Key Considerations |
| Low (~0 °C) | Non-polar (CHCl₃/CCl₄) | 2-bromo-4-tert-butylphenol | Kinetic Control. Slow reaction rate allows for selective mono-bromination. This is the recommended condition for high selectivity.[2] |
| Room Temp (~25 °C) | Non-polar (CHCl₃/CCl₄) | Mixture of mono- and di-bromo products | Loss of selectivity. The reaction is too fast at this temperature to reliably stop at the mono-bromo stage. |
| Low (~0 °C) | Polar (Methanol/Acetonitrile) | Mixture of mono- and di-bromo products | The activating effect of the polar solvent increases the reaction rate, counteracting the benefit of low temperature.[9][14] |
| Room Temp (~25 °C) | Polar (Methanol/Acetonitrile) | 2,6-dibromo-4-tert-butylphenol | Loss of Control. The combination of high temperature and a polar solvent leads to rapid, uncontrollable di-substitution. |
Visualizing the Reaction Pathway
The following diagram illustrates the energy profile of the bromination, highlighting the kinetic and thermodynamic pathways.
Caption: Energy profile for 4-tert-butylphenol bromination.
Experimental Protocol: Selective Mono-bromination
This protocol is adapted from established procedures for the selective synthesis of 2-bromo-4-(tert-butyl)phenol.[2]
Materials:
-
4-tert-butylphenol
-
Liquid Bromine (Br₂)
-
Chloroform (CHCl₃)
-
Carbon Tetrachloride (CCl₄)
-
Dichloromethane (DCM)
-
1% Aqueous Sodium Thiosulfate (Na₂S₂O₃)
-
Saturated Brine Solution
-
Magnesium Sulfate (MgSO₄), anhydrous
Procedure:
-
Setup: In a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 4-tert-butylphenol (1.0 eq) in a 1:1 (v/v) mixture of chloroform and carbon tetrachloride.
-
Cooling: Cool the solution to 0 °C using an ice-water bath. Ensure the temperature is stable before proceeding.
-
Bromine Solution: In the dropping funnel, prepare a solution of bromine (1.05 eq) in chloroform.
-
Scientist's Note: A slight excess of bromine ensures full conversion of the starting material. Handle liquid bromine with extreme caution in a well-ventilated fume hood.
-
-
Slow Addition: Add the bromine solution dropwise to the stirred phenol solution over a period of 2 hours. Maintain the reaction temperature at 0 °C throughout the addition. A slight red-brown color from the bromine should persist upon completion.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for an additional 30 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC) to confirm the consumption of the starting material.
-
Quenching: Once the reaction is complete, purge the mixture with a slow stream of nitrogen overnight to remove excess bromine and HBr gas.
-
Workup:
-
Dilute the reaction mixture with dichloromethane.
-
Transfer the mixture to a separatory funnel and wash with a 1% aqueous sodium thiosulfate solution to quench any remaining bromine.
-
Wash with saturated brine solution.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).
-
-
Isolation: Filter the drying agent and concentrate the organic solution under reduced pressure to yield the crude 2-bromo-4-(tert-butyl)phenol, which can be further purified by column chromatography if necessary.
References
-
Practical, mild and efficient electrophilic bromination of phenols by a new I(iii)-based reagent: the PIDA–AlBr3 system. (2018). National Institutes of Health. [Link]
-
Kinetics and mechanism of the bromination of phenols in aqueous solution. Evidence of general base catalysis of bromine attack. (1990). Canadian Journal of Chemistry. [Link]
-
Bromination of Phenols (video). (n.d.). Khan Academy. [Link]
-
Solvent effect on the ortho : para ratio in the bromination of phenols. Bromination with bromocyclohexadienones and N-bromosuccinimide. (1983). Journal of the Chemical Society, Perkin Transactions 2. [Link]
-
Bromination of Phenols | Electrophilic aromatic substitution | Organic Chemistry. (2022). YouTube. [Link]
-
Solvent effect on regioselectivity of bromination of 2-isopropylphenol. (2021). YouTube. [Link]
-
Electrophilic Substitution Reactions of Phenols. (n.d.). BYJU'S. [Link]
-
Steric Hindrance Effect Leading to Regioselective Bromination of Phenols with HBr. (n.d.). Chemistry Europe. [Link]
-
Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol. (2016). National Institutes of Health. [Link]
-
Oxidation and reductive bromination of Bis(4-tert-butylphenyl)aminoxyl. (2005). ResearchGate. [Link]
-
Kinetic vs. Thermodynamic Control of Reactions. (2021). Chemistry LibreTexts. [Link]
-
The exact mechanism of this reaction is a little complicated, as it involves the copper ions... (n.d.). Homework.Study.com. [Link]
-
Thermodynamic and kinetic reaction control. (n.d.). Wikipedia. [Link]
-
Thermodynamic vs kinetic reaction control with radical substitution. (2016). Chemistry Stack Exchange. [Link]
-
Thermodynamic and Kinetic Products. (2012). Master Organic Chemistry. [Link]
-
14.3: Kinetic vs. Thermodynamic Control of Reactions. (2023). Chemistry LibreTexts. [Link]
-
How does the solvent determine whether mono- or tribromination of phenol occurs?. (2015). Chemistry Stack Exchange. [Link]
Sources
- 1. homework.study.com [homework.study.com]
- 2. Synthesis routes of 2-Bromo-4-tert-butylphenol [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 9. Khan Academy [khanacademy.org]
- 10. m.youtube.com [m.youtube.com]
- 11. byjus.com [byjus.com]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. m.youtube.com [m.youtube.com]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Solvent Selection for Selective Ortho-Bromination of Phenols
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for electrophilic aromatic substitution. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of regioselective phenol bromination. Achieving high selectivity, particularly for the ortho position, is a common challenge where the choice of solvent is not merely a medium but an active controller of the reaction's outcome. This document provides field-proven insights, troubleshooting protocols, and a mechanistic rationale to guide your experimental design.
Troubleshooting Guide: Common Issues in Phenol Bromination
This section addresses specific experimental challenges in a direct question-and-answer format.
Q1: My reaction yields primarily the para-brominated product, but my synthetic route requires the ortho isomer. How can I reverse this selectivity?
A1: Achieving ortho-selectivity requires overcoming the intrinsic steric and electronic preference for the para position. The para-position is sterically less hindered, and its transition state is often better stabilized, making it the default product in many standard bromination protocols.[1][2] To favor the ortho product, you must employ a system that either sterically blocks the para position or actively directs the electrophile to the ortho position.
Root Cause Analysis: The hydroxyl group of a phenol is a powerful ortho, para-director. Without specific directing effects, the less sterically crowded para position is typically favored.[2] Your current solvent and reagent system likely does not provide any specific ortho-directing interactions.
Strategic Solutions:
-
Utilize a Polar Protic Solvent with an Acid Catalyst: A highly effective modern method involves using N-Bromosuccinimide (NBS) as the bromine source in methanol, catalyzed by p-toluenesulfonic acid (p-TsOH).[3][4]
-
Mechanism: In this system, it is proposed that the acid catalyst protonates NBS to generate a more reactive electrophile.[3] Simultaneously, the catalyst may coordinate with the phenolic hydroxyl group, directing the incoming electrophile to the adjacent ortho position. The polar protic nature of methanol has been shown to dramatically accelerate this reaction compared to aprotic solvents like acetonitrile or ethyl acetate.[3]
-
Practical Insight: This method has demonstrated excellent yields (>86%) and high ortho-selectivity for para-substituted phenols in as little as 15-20 minutes.[3][4]
-
-
Employ Non-Hydrogen-Bonding Solvents: The use of non-polar or chlorinated solvents can increase the ortho:para ratio when using reagents like NBS or 2,4,4,6-tetrabromocyclohexa-2,5-dienone.[5]
-
Mechanism: Solvents capable of strong hydrogen bonding (e.g., acetonitrile) can form a bulky solvation shell around the hydroxyl group, sterically hindering the ortho positions and thereby favoring para attack.[6][7] By switching to a non-hydrogen-bonding solvent like toluene or dichloromethane, the ortho positions become more accessible to the electrophile.[5][6]
-
Q2: My reaction is uncontrollable, yielding significant amounts of di- and tri-brominated phenols. How can I achieve selective mono-bromination?
A2: Polysubstitution is a classic problem stemming from the high reactivity of the phenol ring. The hydroxyl group is a strong activating group, making the aromatic ring highly susceptible to multiple electrophilic attacks.[1] Your choice of solvent and brominating agent is likely too reactive for your substrate.
Root Cause Analysis: The use of highly polar, protic solvents like water dramatically increases the rate of bromination. Water not only polarizes the Br-Br bond to create a more potent electrophile but also facilitates the deprotonation of phenol to the even more reactive phenoxide ion.[2][8][9][10] This combination often leads to the rapid formation of 2,4,6-tribromophenol as a white precipitate.[11][12]
Strategic Solutions:
-
Switch to a Non-Polar, Aprotic Solvent: The most effective way to moderate the reaction is to change the solvent.
-
Recommended Solvents: Carbon disulfide (CS₂) or carbon tetrachloride (CCl₄) are classic choices that do not polarize the bromine molecule, reducing the concentration of the active electrophile and slowing the reaction rate.[2][11][13] This controlled environment favors mono-substitution.
-
Temperature Control: Performing the reaction at a lower temperature (e.g., 0 °C) further reduces the reaction rate and improves selectivity.[1][2]
-
-
Select a Milder Brominating Agent: Avoid using elemental bromine (Br₂) in polar solvents if mono-substitution is the goal.
-
Control Stoichiometry: Ensure you are using only one molar equivalent of the brominating agent relative to the phenol. Slow, dropwise addition of the brominating agent can also help maintain a low concentration and prevent over-reaction.[3]
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanistic reason why solvent choice is so critical for regioselectivity in phenol bromination?
The solvent influences regioselectivity through three primary mechanisms:
-
Control of Electrophile Reactivity: Polar solvents like water stabilize the polarized Br⁺-Br⁻ transition state, increasing the electrophilicity and concentration of the brominating agent, which often leads to poor selectivity and polysubstitution.[2][8] Non-polar solvents like CS₂ do not offer this stabilization, resulting in a milder, more controlled reaction that favors the thermodynamically stable para product.[2]
-
Steric Hindrance via Hydrogen Bonding: Solvents with hydrogen-bond accepting capabilities, such as acetonitrile, can interact with the phenolic proton. This creates a sterically bulky environment around the ortho positions, effectively shielding them from attack and directing the electrophile to the more accessible para position.[6][7]
-
Participation in Directed Ortho Metalation/Coordination: In certain protocols, the solvent is a key component of a catalytic system that directs ortho substitution. For example, the high efficiency of the NBS/p-TsOH system in methanol is attributed to the ability of the polar protic solvent to facilitate the formation of a highly reactive electrophile that is then delivered to the ortho position via a coordinated intermediate.[3]
Q2: Can "green" solvents be used for selective phenol bromination?
Yes, there is a significant push towards developing more sustainable protocols.
-
Ethanol: Has been successfully used as a green solvent for the synthesis of phenols and subsequent one-pot brominations using an H₂O₂/HBr system, providing excellent yields in very short reaction times.[15]
-
Water with In Situ Reagent Generation: While water with elemental bromine leads to polysubstitution, greener methods use water as a medium for the in situ generation of bromine from safer, solid salts. Systems like sodium bromide (NaBr) with an oxidant (e.g., NaOCl or Oxone) generate Br₂ as needed, minimizing hazards and avoiding volatile organic solvents.[16]
Q3: My substrate has both ortho positions free. How can I selectively obtain the 2-bromo vs. the 2,6-dibromo product?
Achieving selective mono-ortho-bromination when both ortho sites are available is challenging and highly dependent on precise control.
-
Controlled Addition: The most critical factor is stoichiometry. Use of a slight excess of the brominating agent will quickly lead to the dibrominated product. The best approach is the slow, controlled addition of ~1.0 equivalent of NBS to the phenol solution.[3]
-
Solvent and Catalyst System: The methanol/p-TsOH system has shown high selectivity for the mono-ortho-brominated product even when both ortho positions are available.[3] Careful monitoring by TLC or HPLC is essential to quench the reaction upon consumption of the starting material before the second bromination can occur.
Data & Protocols
Table 1: Comparison of Solvent Systems for Regioselective Bromination of para-Cresol
| Solvent | Brominating Agent | Additive/Catalyst | Temp. (°C) | Time | Major Product | Yield (%) | Ortho:Para Ratio | Reference |
| Methanol | NBS (1.0 eq) | p-TsOH (10 mol%) | RT | 25 min | 2-bromo-4-methylphenol | 95 | >95:5 (mono:di) | [3] |
| Acetonitrile | NBS (1.0 eq) | None | RT | - | 4-bromo-2-isopropylphenol | 94 | 6:94 | [6] |
| Toluene | NBS (1.0 eq) | None | RT | - | 2-bromo-4-isopropylphenol | 96 | 96:4 | [6] |
| Carbon Disulfide (CS₂) | Br₂ (1.0 eq) | None | 0 | - | 4-bromophenol | Major | N/A | [2][11][13] |
| Water (Bromine Water) | Br₂ (excess) | None | RT | - | 2,4,6-tribromophenol | High | Polysubstituted | [2][9][12] |
| Carbon Tetrachloride | NBS (1.0 eq) | Silica Gel | RT | - | Mono-brominated phenols | High | Para-favored | [14] |
Diagram 1: Logic Flow for Solvent Selection
This diagram outlines the decision-making process for selecting a solvent system based on the desired bromination outcome.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Khan Academy [khanacademy.org]
- 3. Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Solvent effect on the ortho : para ratio in the bromination of phenols. Bromination with bromocyclohexadienones and N-bromosuccinimide - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. m.youtube.com [m.youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Bromination phenol | Bromination phenol in Water and non-polar solvent [pw.live]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. youtube.com [youtube.com]
- 12. quora.com [quora.com]
- 13. sarthaks.com [sarthaks.com]
- 14. jcsp.org.pk [jcsp.org.pk]
- 15. A scalable and green one-minute synthesis of substituted phenols - PMC [pmc.ncbi.nlm.nih.gov]
- 16. espublisher.com [espublisher.com]
Technical Support Center: Purification of Oily 2-Bromo-4-tert-butylphenol
Welcome to the technical support center for the purification of 2-Bromo-4-tert-butylphenol. This guide is designed for researchers, scientists, and professionals in drug development who may encounter challenges in obtaining this compound in a pure, solid form. The oily nature of the crude product often indicates the presence of impurities that can hinder crystallization and subsequent applications. This document provides in-depth troubleshooting guides and frequently asked questions to address these specific issues.
I. Understanding the Challenge: Why is My 2-Bromo-4-tert-butylphenol Oily?
The synthesis of 2-Bromo-4-tert-butylphenol via electrophilic bromination of 4-tert-butylphenol can lead to a variety of impurities. The oily or low-melting point nature of the crude product is typically a consequence of these contaminants, which can include:
-
Unreacted Starting Material: Residual 4-tert-butylphenol.
-
Dibrominated Byproducts: Primarily 2,6-dibromo-4-tert-butylphenol, which can form if the reaction conditions are not carefully controlled.[1]
-
Solvent Residues: Incomplete removal of reaction solvents like chloroform, carbon tetrachloride, or acetic acid.[2][3]
-
Other Isomers and Related Substances: Small amounts of other brominated species or products from side reactions.
The presence of these impurities can significantly depress the melting point of the desired product, leading to the common issue of "oiling out" during crystallization attempts.[4][5][6] This phenomenon occurs when a compound separates from a supersaturated solution as a liquid rather than a solid crystalline phase.[7][8]
Safety First: Handling 2-Bromo-4-tert-butylphenol
Before proceeding with any purification protocol, it is crucial to be aware of the hazards associated with 2-Bromo-4-tert-butylphenol. It is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and eye irritation.[9][10][11] Always work in a well-ventilated area, such as a fume hood, and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[9][10][12]
II. Troubleshooting Guide: From Oily Product to Crystalline Solid
This section provides a systematic approach to troubleshooting the purification of oily 2-Bromo-4-tert-butylphenol. The following workflow diagram illustrates the decision-making process.
Caption: A troubleshooting workflow for the purification of oily 2-Bromo-4-tert-butylphenol.
Question: My crude product is a dark, viscous oil. What is my first step?
Answer: An initial aqueous wash is highly recommended to remove inorganic salts and acidic impurities.
Protocol for Aqueous Wash:
-
Dissolve the crude oily product in a water-immiscible organic solvent such as diethyl ether or ethyl acetate.
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer sequentially with:
-
A saturated aqueous solution of sodium bicarbonate to neutralize and remove any acidic byproducts.
-
Water to remove any remaining sodium bicarbonate.
-
Brine (saturated aqueous sodium chloride) to facilitate the separation of the organic and aqueous layers and remove bulk water.
-
-
Dry the organic layer over an anhydrous drying agent like sodium sulfate or magnesium sulfate.
-
Filter to remove the drying agent and concentrate the solution under reduced pressure using a rotary evaporator.
Rationale: This simple extraction procedure can significantly clean up the crude product. The removal of acidic impurities is particularly important as they can interfere with crystallization.
Question: After the aqueous wash, the product is still oily and colored. What's next?
Answer: If the product remains colored, an activated charcoal treatment can be effective in removing colored impurities.
Protocol for Activated Charcoal Treatment:
-
Dissolve the oily product in a minimal amount of a suitable hot solvent (e.g., ethanol or a hexane/ethyl acetate mixture).
-
Add a small amount of activated charcoal (approximately 1-2% by weight of your crude product).
-
Gently heat and stir the mixture for 10-15 minutes. Avoid boiling, as this can cause bumping.
-
Perform a hot filtration to remove the charcoal. This is a critical step and should be done quickly to prevent the product from crystallizing prematurely in the funnel.
-
Allow the clear, colorless filtrate to cool slowly for crystallization.
Rationale: Activated charcoal has a high surface area and can adsorb large, colored organic molecules, thereby decolorizing the solution.
Question: I'm attempting recrystallization, but the product keeps "oiling out." What should I do?
Answer: "Oiling out" is a common problem when impurities are present, depressing the melting point of the compound below the temperature of the solution.[5][6] Here are several strategies to overcome this:
-
Reheat and Dilute: If an oil forms, reheat the solution until the oil redissolves. Then, add a small amount of additional "good" solvent to decrease the saturation level and lower the temperature at which precipitation begins.[5][7]
-
Slow Cooling: Rapid cooling often favors oiling out.[4][7] Allow the solution to cool slowly to room temperature, and then place it in an ice bath. Insulating the flask can help to slow the cooling process.
-
Solvent System Modification: The choice of solvent is critical.[4][13]
-
If using a single solvent, try a different one. Good candidates for phenols include hexane/ethyl acetate mixtures, ethanol/water, or toluene.
-
If using a mixed solvent system, adjust the ratio by adding more of the "good" solvent (the one in which the compound is more soluble).[14]
-
-
Seeding: If you have a pure crystal of 2-Bromo-4-tert-butylphenol, add a tiny amount to the cooled, supersaturated solution to induce crystallization.[7]
-
Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches can provide nucleation sites for crystal growth.[15]
| Troubleshooting Strategy | Rationale |
| Reheat and Dilute | Reduces supersaturation, allowing for crystallization at a lower temperature. |
| Slow Cooling | Provides more time for ordered crystal lattice formation instead of liquid-liquid phase separation.[4][7] |
| Solvent System Change | A different solvent may have a more optimal solubility profile for your compound versus the impurities.[4] |
| Seeding | Provides a template for crystal growth, bypassing the kinetic barrier to nucleation.[7] |
| Scratching | Creates nucleation sites for crystals to begin forming.[15] |
Question: Recrystallization failed. Is column chromatography a good option?
Answer: Yes, flash column chromatography is a highly effective method for separating 2-Bromo-4-tert-butylphenol from its impurities when crystallization is challenging.[16]
Protocol for Flash Column Chromatography:
-
Select a Solvent System: Use thin-layer chromatography (TLC) to determine an appropriate solvent system. A good starting point is a mixture of hexanes and ethyl acetate.[17] Aim for an Rf value of 0.2-0.4 for the desired product.
-
Pack the Column: Pack a glass column with silica gel using the chosen eluent. Ensure the silica bed is well-compacted and free of air bubbles.[18]
-
Load the Sample: Dissolve your oily product in a minimal amount of the eluent or a stronger solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel ("dry loading") and carefully add it to the top of the column.[18]
-
Elute and Collect Fractions: Run the column by applying gentle pressure. Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.
Rationale: Column chromatography separates compounds based on their differential adsorption to the stationary phase (silica gel) and solubility in the mobile phase (eluent).[16] This allows for the separation of compounds with very similar properties.
Question: Can I use distillation to purify my product?
Answer: Vacuum distillation can be a viable option if the product and impurities are thermally stable and have sufficiently different boiling points.[19] Given that 2-Bromo-4-tert-butylphenol has a relatively high boiling point, vacuum distillation is necessary to prevent decomposition.[19]
Considerations for Vacuum Distillation:
-
Boiling Point Difference: There should be a significant difference in the boiling points of 2-Bromo-4-tert-butylphenol and the major impurities.
-
Thermal Stability: The compound must be stable at the temperatures required for distillation, even under vacuum.
-
Equipment: A proper vacuum distillation setup is required, including a vacuum pump, a manometer to monitor the pressure, and a fractionating column for better separation.
This method is often used on an industrial scale for phenol purification.[20][21][22]
III. Frequently Asked Questions (FAQs)
Q1: What is the expected appearance and melting point of pure 2-Bromo-4-tert-butylphenol?
-
Pure 2-Bromo-4-tert-butylphenol should be a white to off-white solid. Some commercial sources report a melting point of around 51°C.[23] A broad melting range or a melting point significantly below this indicates the presence of impurities.
Q2: I have a solid product, but the yield is very low. What could be the cause?
-
Low yield can result from several factors during recrystallization, including using too much solvent, premature crystallization during a hot filtration step, or significant amounts of impurities in the starting material.[5]
Q3: How should I store the purified 2-Bromo-4-tert-butylphenol?
-
Store the product in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible substances and sources of ignition.[9]
Q4: What are some common solvent systems for the recrystallization of brominated phenols?
-
Commonly used solvent systems include ethanol-water, and mixtures of a non-polar solvent like hexanes or petroleum ether with a more polar solvent like ethyl acetate or diethyl ether.[24][25]
IV. References
-
Brainly. Why do crystals oil out and what are the remedies and prevention methods?. [Link]
-
Chemistry LibreTexts. 3.6F: Troubleshooting. [Link]
-
Mettler Toledo. Oiling Out in Crystallization. [Link]
-
Reddit. Recrystallization (help meeeeee). [Link]
-
Google Patents. US5064507A - Distillation process for recovery of high purity phenol.
-
PubChem. 2-Bromo-4-tert-butylphenol. [Link]
-
Google Patents. EP2968393A1 - Purification of phenol.
-
University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column. [Link]
-
Biotage. Very polar compound purification using aqueous normal-phase flash column chromatography. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Chemical Profile of 2-Bromo-4-tert-butylphenol: Properties and Reactivity. [Link]
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]
-
ACS Publications. Study of the Steam Distillation of Phenolic Compounds Using Ultraviolet Spectrometry. [Link]
-
Reddit. Go-to recrystallization solvent mixtures. [Link]
-
The Curious Wavefunction. Pick Your Poison – Solvents, Gradients, and Adulterants in Flash Chromatography. [Link]
-
JoVE. Purification of Organic Compounds by Flash Column Chromatography. [Link]
-
Scribd. Phenol Distillation Process Overview. [Link]
-
Organic Syntheses. METHYLALUMINUM BIS(4-BROMO-2,6-DI-tert-BUTYLPHENOXIDE). [Link]
-
Chemchart. 2-Bromo-4-tert-butylphenol (2198-66-5). [Link]
-
MIT OpenCourseWare. Two-Solvent Recrystallization Guide. [Link]
-
Columbia University. Column chromatography. [Link]
-
University of Colorado Boulder. Isolation and Purification of Organic Compounds Recrystallization (Expt #3). [Link]
-
Google Patents. EP1109768B2 - Purification of 2, 4, 6 - tri - (tert butyl) phenol by melt crystallization.
-
lookchem. Cas 98-22-6,2,6-DIBROMO-4-TERT-BUTYL-PHENOL. [Link]
-
Oxford Academic. Method for the Analysis of Phenol and Monochlorinated and Brominated Phenols from Complex Aqueous Samples. [Link]
-
PubMed. Oxidation of bromophenols and formation of brominated polymeric products of concern during water treatment with potassium permanganate. [Link]
-
Royal Society of Chemistry. Electrophilic substitution with rearrangement. Part 10. Some products of bromination of 2.4-dimethylphenol and of 4-t-butyl-2- methylphenol. [Link]
-
YouTube. Bromination of Phenols. [Link]
-
PubMed. Determination of urinary bromophenols (BrPs) as potential biomarkers for human exposure to polybrominated diphenyl ethers (PBDEs) using gas chromatography-tandem mass spectrometry (GC-MS/MS). [Link]
-
PubMed. Purification, characterization, and in vitro activity of 2,4-Di-tert-butylphenol from Pseudomonas monteilii PsF84: conformational and molecular docking studies. [Link]
Sources
- 1. Cas 98-22-6,2,6-DIBROMO-4-TERT-BUTYL-PHENOL | lookchem [lookchem.com]
- 2. 2-BROMO-4-TERT-BUTYLPHENOL | 2198-66-5 [m.chemicalbook.com]
- 3. Synthesis routes of 2-Bromo-4-tert-butylphenol [benchchem.com]
- 4. brainly.com [brainly.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. reddit.com [reddit.com]
- 7. benchchem.com [benchchem.com]
- 8. mt.com [mt.com]
- 9. aksci.com [aksci.com]
- 10. fishersci.com [fishersci.com]
- 11. 2-Bromo-4-tert-butylphenol | C10H13BrO | CID 75147 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. WERCS Studio - Application Error [assets.thermofisher.com]
- 13. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. columbia.edu [columbia.edu]
- 17. Chromatography [chem.rochester.edu]
- 18. orgsyn.org [orgsyn.org]
- 19. chem.rochester.edu [chem.rochester.edu]
- 20. US5064507A - Distillation process for recovery of high purity phenol - Google Patents [patents.google.com]
- 21. gccpo.org [gccpo.org]
- 22. scribd.com [scribd.com]
- 23. 2-Bromo-4-tert-butylphenol | 2198-66-5 [sigmaaldrich.com]
- 24. Reagents & Solvents [chem.rochester.edu]
- 25. reddit.com [reddit.com]
identifying impurities in 2-Bromo-4-tert-butylphenol by TLC and GC-MS
This guide provides in-depth technical support for researchers, scientists, and drug development professionals on identifying impurities in 2-Bromo-4-tert-butylphenol using Thin-Layer Chromatography (TLC) and Gas Chromatography-Mass Spectrometry (GC-MS). This document is structured to provide rapid troubleshooting through FAQs and detailed procedural guidance for robust analytical outcomes.
Introduction: The Criticality of Purity in Synthesis
2-Bromo-4-tert-butylphenol is a key intermediate in the synthesis of pharmaceuticals and other high-value organic materials.[1] Its purity is paramount, as even minor impurities can affect reaction yields, downstream product quality, and biological activity. This guide focuses on the two most common and complementary analytical techniques for purity assessment: TLC for rapid, qualitative screening, and GC-MS for quantitative analysis and definitive impurity identification.
Understanding Potential Impurities
The primary route to synthesizing 2-Bromo-4-tert-butylphenol is the electrophilic bromination of 4-tert-butylphenol.[2] The hydroxyl (-OH) group is a strong activating group, making the aromatic ring highly susceptible to electrophilic substitution, particularly at the ortho and para positions.[3][4] This high reactivity can lead to several common process-related impurities:
-
Starting Material: Unreacted 4-tert-butylphenol.
-
Over-brominated Products: The formation of 2,6-dibromo-4-tert-butylphenol is a common side reaction if the stoichiometry of the brominating agent is not precisely controlled.[5]
-
Isomeric Byproducts: Although the bulky tert-butyl group provides steric hindrance, minor amounts of other brominated isomers may form depending on reaction conditions.
Part 1: Frequently Asked Questions (FAQs)
Q1: Which technique should I use for a quick in-process check of my reaction? A: Thin-Layer Chromatography (TLC) is the ideal choice. It is fast, requires minimal sample preparation, and can effectively visualize the disappearance of the starting material and the appearance of the product and major byproducts on a single plate.
Q2: My TLC shows a single spot. Does this guarantee my product is pure? A: Not necessarily. A single spot on TLC indicates that under the specific mobile phase conditions used, no significant impurities of different polarity are present. However, impurities with very similar polarity to the main product may co-elute and appear as a single spot. GC-MS provides much higher resolution and is required for definitive purity assessment.
Q3: In my GC-MS data, I see two prominent mass peaks for my main compound that are 2 m/z units apart (e.g., 228 and 230). Is this an impurity? A: This is not an impurity but rather the characteristic isotopic signature of a monobrominated compound. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. The mass spectrometer detects molecules containing each isotope, resulting in two molecular ion peaks ([M]⁺ and [M+2]⁺) of almost equal intensity, which is a key indicator for confirming the presence of a single bromine atom in the molecule.
Q4: What is the most likely identity of a less polar spot (higher Rf) on my TLC plate? A: A less polar spot is likely a di-brominated or poly-brominated species like 2,6-dibromo-4-tert-butylphenol. The addition of a second bromine atom reduces the molecule's overall polarity, causing it to have a weaker interaction with the polar silica gel stationary phase and travel further up the plate with the less polar mobile phase.[6][7]
Part 2: Troubleshooting Guide for TLC Analysis
This section addresses common issues encountered during the TLC analysis of 2-Bromo-4-tert-butylphenol and its derivatives.
Q: My spots are streaking vertically up the plate. What is causing this and how can I fix it? A: Streaking is a common issue with phenolic compounds and can be caused by several factors:
-
Sample Overloading: You have applied too much sample to the baseline. Prepare a more dilute solution of your sample and re-spot a smaller amount.[8][9]
-
Compound Acidity: Phenols are acidic and can interact too strongly with the silica gel stationary phase, leading to tailing or streaking. To counteract this, you can add a small amount (0.1-1%) of a weak acid, such as acetic acid or formic acid, to your mobile phase.[8][9] This protonates the silica surface and the phenolate ions, leading to cleaner, more compact spots.
-
Inappropriate Spotting Solvent: If the sample is dissolved in a very polar solvent for spotting, it can interfere with the initial binding to the stationary phase, causing a distorted spot. Ensure the spotting solvent is as non-polar as possible and allow it to fully evaporate before developing the plate.
Q: All my spots, including the product, are stuck at the baseline (Rf ≈ 0). What should I do? A: This indicates that your mobile phase (eluent) is not polar enough to move the compounds off the highly polar silica gel stationary phase.[8][10]
-
Solution: Increase the polarity of your eluent. If you are using a hexane/ethyl acetate system, increase the proportion of ethyl acetate. For example, if a 9:1 hexane:ethyl acetate mixture fails, try an 8:2 or 7:3 mixture. A methodical approach to optimizing the mobile phase is key.
Q: All my spots ran to the top of the plate with the solvent front (Rf ≈ 1). How do I resolve this? A: This is the opposite problem: your mobile phase is too polar. The compounds are spending too much time dissolved in the mobile phase and not interacting sufficiently with the stationary phase.[8][10]
-
Solution: Decrease the polarity of your eluent. Increase the proportion of the non-polar component (e.g., hexane) in your hexane/ethyl acetate system. If you used a 7:3 mixture, try a 9:1 mixture to achieve better separation.
Q: I am unsure which spot corresponds to the starting material versus the product. How can I definitively identify them? A: Use the "co-spotting" technique.
-
Procedure: On the baseline of your TLC plate, apply three spots:
-
A pure sample of your starting material (4-tert-butylphenol).
-
Your reaction mixture.
-
A "co-spot" where you apply the starting material first, and then carefully apply your reaction mixture directly on top of it.
-
-
Interpretation: After developing the plate, if the spot from your reaction mixture that you suspect is the starting material moves to the exact same Rf value as the pure starting material spot (Lane 1) and merges perfectly into a single spot in the co-spot lane (Lane 3), you have confirmed its identity. The new spot in your reaction mixture is your product.
Part 3: Troubleshooting Guide for GC-MS Analysis
GC-MS provides unparalleled separation and identification capabilities but requires careful optimization.
Q: My phenolic compounds are showing significant peak tailing. What is the cause? A: Peak tailing for acidic compounds like phenols is almost always caused by unwanted interactions with active sites within the GC system.[11]
-
Cause: The acidic protons of the hydroxyl groups can interact with metal surfaces or acidic silanol groups in the injector liner or the front of the GC column.
-
Solutions:
-
Use an Ultra Inert Liner: Replace your standard liner with one that has been deactivated to be more inert. A liner with glass wool can also help trap non-volatile residues and provide a more uniform vaporization surface.[12]
-
Column Maintenance: If the problem persists, the front of your column may be contaminated or have active sites. Trim the column by removing the first 10-15 cm from the injector side.
-
Derivatization: For highly problematic samples, consider derivatizing the phenol to a less polar, more stable silyl ether (e.g., using BSTFA). This masks the active hydroxyl group, dramatically improving peak shape.
-
Q: I'm not detecting my expected impurities, or the signal is very weak. What could be wrong? A: This could be an issue with sample introduction, system sensitivity, or the impurity concentration being below the detection limit.
-
Check Injection Parameters: For trace analysis, a splitless injection is preferred over a split injection to ensure the maximum amount of sample is transferred to the column.[13]
-
Source Cleaning: A contaminated MS ion source will have significantly reduced sensitivity. If your tuning report shows low ion counts or poor ratios, the source may need to be cleaned according to the manufacturer's protocol.
-
Confirm Compound Stability: Ensure your compounds are not thermally degrading in the high-temperature injector. Lowering the injector temperature might improve the signal for thermally labile compounds.
Q: The mass spectrum of an unknown peak is confusing. How can I approach its identification? A: A systematic approach is crucial.
-
Look for the Molecular Ion: First, try to identify the molecular ion peak ([M]⁺). For suspected brominated impurities, look for the characteristic 1:1 [M]⁺/[M+2]⁺ isotopic pattern. For a dibrominated compound, you would expect a 1:2:1 pattern for [M]⁺/[M+2]⁺/[M+4]⁺.
-
Analyze Fragmentation Patterns: Phenolic compounds often show characteristic fragmentation. Look for the loss of a methyl group (-15 amu) from the tert-butyl group or the loss of the entire tert-butyl group (-57 amu). The loss of a bromine radical (-79 or -81 amu) is also a common fragmentation pathway.[14]
-
Library Search: Compare the acquired spectrum against a commercial mass spectral library (e.g., NIST, Wiley). Be aware that library matches are suggestions and should be confirmed by comparing retention times and spectra with an authentic standard if possible.[15]
Part 4: Experimental Protocols & Data Interpretation
Protocol 1: TLC Analysis of 2-Bromo-4-tert-butylphenol
-
Plate Preparation: Use a standard silica gel 60 F₂₅₄ TLC plate. With a pencil, gently draw a baseline approximately 1 cm from the bottom edge.
-
Sample Preparation: Dissolve a small amount of your crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate) to make a ~1% solution. Prepare a similar solution of the 4-tert-butylphenol starting material.
-
Spotting: Using a capillary tube, spot the starting material, the reaction mixture, and a co-spot on the baseline, ensuring spots are small and ~1 cm apart.
-
Chamber Saturation: Pour the mobile phase (e.g., 9:1 Hexane:Ethyl Acetate) into a developing chamber to a depth of ~0.5 cm. Place a piece of filter paper inside to help saturate the chamber atmosphere with solvent vapor. Close the chamber and wait 5-10 minutes.[16]
-
Development: Carefully place the spotted TLC plate into the chamber, ensuring the baseline is above the solvent level. Close the chamber and allow the solvent front to travel up the plate until it is ~1 cm from the top edge.
-
Visualization: Remove the plate and immediately mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots under a UV lamp at 254 nm. Circle the visible spots with a pencil. If necessary, further visualization can be achieved by staining (e.g., in an iodine chamber or by dipping in a potassium permanganate solution).
-
Analysis: Calculate the Retention Factor (Rf) for each spot using the formula: Rf = (Distance traveled by spot) / (Distance traveled by solvent front).
Table 1: Expected TLC Polarity and Relative Rf Values
(Using a normal-phase silica plate with a non-polar mobile phase, e.g., 9:1 Hexane:Ethyl Acetate)
| Compound | Structure | Expected Polarity | Expected Relative Rf | Justification |
| 4-tert-butylphenol | C₁₀H₁₄O | Most Polar | Lowest | The free hydroxyl group leads to strong interaction with the polar silica gel.[6] |
| 2-Bromo-4-tert-butylphenol | C₁₀H₁₃BrO | Intermediate | Intermediate | The addition of the bromine atom slightly decreases polarity compared to the starting material. |
| 2,6-dibromo-4-tert-butylphenol | C₁₀H₁₂Br₂O | Least Polar | Highest | The two bromine atoms significantly shield the polar hydroxyl group, reducing interaction with the stationary phase. |
Protocol 2: GC-MS Analysis of 2-Bromo-4-tert-butylphenol
-
Sample Preparation: Dilute the sample to approximately 100 µg/mL in a high-purity solvent like methanol or dichloromethane.
-
GC-MS Method: The following is a typical starting method that should be optimized for your specific instrument.
-
GC System: Agilent 8890 or equivalent
-
MS System: Agilent 5977 or equivalent
-
Column: Agilent DB-5ms (or equivalent), 30 m x 0.25 mm ID x 0.25 µm film thickness
-
Inlet: Splitless mode, 250 °C
-
Carrier Gas: Helium, 1.0 mL/min constant flow
-
Oven Program: 50 °C hold for 2 min, then ramp at 20 °C/min to 320 °C, hold for 5 min.
-
MS Source: Electron Ionization (EI), 70 eV, 230 °C
-
MS Quad: 150 °C
-
Scan Range: 40-400 m/z
-
Table 2: Expected GC-MS Retention and Fragmentation Data
| Compound | Expected Retention Order | Molecular Weight ( g/mol ) | Key m/z Fragments and Interpretation |
| 4-tert-butylphenol | 1 (Most volatile) | 150.22 | 150 ([M]⁺) , 135 ([M-CH₃]⁺) |
| 2-Bromo-4-tert-butylphenol | 2 | 229.11 | 228/230 ([M]⁺, Br isotope pattern) , 213/215 ([M-CH₃]⁺), 134 ([M-Br-CH₃]⁺)[17] |
| 2,6-dibromo-4-tert-butylphenol | 3 (Least volatile) | 308.00 | 306/308/310 ([M]⁺, Br₂ isotope pattern) , 291/293/295 ([M-CH₃]⁺) |
Part 5: Visualization of Analytical Workflows
Diagram 1: TLC Experimental Workflow
Caption: Logical flow for GC-MS impurity profiling.
References
- Wang, Y., Zhang, J., & Lin, L. (1999).
-
PubChem. (n.d.). 2-Bromo-4-tert-butylphenol. National Center for Biotechnology Information. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Profile of 2-Bromo-4-tert-butylphenol: Properties and Reactivity. Retrieved from [Link]
-
Pharma Now. (n.d.). Mobile and Stationary Phases in Chromatography Explained. Retrieved from [Link]
-
Poole, C. F. (2003). Stationary Phases for Modern Thin-Layer Chromatography. LCGC International. [Link]
-
NIST. (n.d.). 2-Bromo-4,6-di-tert-butylphenol. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 2.3D: Separation Theory (TLC). Retrieved from [Link]
-
ResearchGate. (n.d.). Peak table with Rf values, height and area of phenols and unknown compounds. Retrieved from [Link]
-
Singh, R., et al. (2017). Profiling and determination of phenolic compounds in Indian marketed hepatoprotective polyherbal formulations and their comparative evaluation. Journal of Pharmaceutical Analysis, 7(6), 386-394. [Link]
-
ChemBAM. (n.d.). TLC troubleshooting. Retrieved from [Link]
-
Restek. (n.d.). GC Troubleshooting Guide. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Thin-Layer Chromatography. Retrieved from [Link]
-
Marathe, S. (2025). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Bitesize Bio. [Link]
-
Interchim. (n.d.). TLC Fundamentals – Stationary & mobile phase choice. Retrieved from [Link]
-
Pradhan, J. (n.d.). Thin Layer Chromatography Presentation. Retrieved from [Link]
-
Wiley. (n.d.). 2-Bromo-4-tert-butylphenol. SpectraBase. Retrieved from [Link]
-
University of Babylon. (n.d.). Separation of a mixture of phenols by thin layer chromatography (TLC). Retrieved from [Link]
-
Organic Syntheses. (n.d.). Methylaluminum bis(4-bromo-2,6-di-tert-butylphenoxide). Retrieved from [Link]
-
Journal of Pharmacognosy and Phytochemistry. (n.d.). Characterization of phenolic compounds of turmeric using TLC. Retrieved from [Link]
-
Agilent Technologies. (2022). How to Troubleshoot and Improve your GC/MS. YouTube. Retrieved from [Link]
-
Separation Science. (n.d.). How to Troubleshoot and Improve your GC/MS. Retrieved from [Link]
-
Chemchart. (n.d.). 2-Bromo-4-tert-butylphenol. Retrieved from [Link]
-
Drawell. (n.d.). 7 Common Problems of Gas chromatography (GC) and How to Troubleshoot. Retrieved from [Link]
-
DTIC. (n.d.). Analysis of Impurities in Composition B by Thin Layer Chromatography. Retrieved from [Link]
-
Books. (2019). How Do I Troubleshoot a Problem on My GC-MS? Royal Society of Chemistry. [Link]
-
Agilent Technologies. (n.d.). Combined LC/MS and GC/MS Approach for Analysis of Extractables and Leachables in Complex Matrices Using High Resolution Mass Spectrometry. Retrieved from [Link]
-
Nelson Labs. (2025). Bridging Analytical Gaps: Identification of GC/MS Impurities from External Labs. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
PubChem. (n.d.). 2-Bromo-4,6-di-tert-butylphenol. National Center for Biotechnology Information. Retrieved from [Link]
-
ATB. (n.d.). 2-Bromo-4-tert-butylphenol. Retrieved from [Link]
-
Save My Exams. (2025). Nitration & Bromination of Phenol. Retrieved from [Link]
-
ChemistryStudent. (n.d.). Phenol Reactions (A-Level). Retrieved from [Link]
-
PubMed. (2009). The bromination kinetics of phenolic compounds in aqueous solution. Retrieved from [Link]
-
Physics Wallah. (n.d.). Bromination phenol in Water and non-polar solvent. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Ring Reactions of Phenol. Retrieved from [Link]
-
Scharlab. (n.d.). 2-Bromo-4-tert-butylphenol. Retrieved from [Link]
Sources
- 1. Page loading... [guidechem.com]
- 2. Synthesis routes of 2-Bromo-4-tert-butylphenol [benchchem.com]
- 3. savemyexams.com [savemyexams.com]
- 4. chemistrystudent.com [chemistrystudent.com]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. phytojournal.com [phytojournal.com]
- 8. silicycle.com [silicycle.com]
- 9. chembam.com [chembam.com]
- 10. Tips & Tricks for Thin-Layer Chromatography [sigmaaldrich.com]
- 11. How to Troubleshoot and Improve your GC/MS | Separation Science [sepscience.com]
- 12. youtube.com [youtube.com]
- 13. books.rsc.org [books.rsc.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. nelsonlabs.com [nelsonlabs.com]
- 16. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 17. 2-Bromo-4-tert-butylphenol | C10H13BrO | CID 75147 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Workup & Purification of 2-Bromo-4-tert-butylphenol
Welcome to the technical support guide for the synthesis of 2-Bromo-4-tert-butylphenol. A successful synthesis is critically dependent on a meticulous workup and purification procedure. This guide provides field-proven insights, troubleshooting solutions, and answers to frequently asked questions to help researchers navigate the post-reaction challenges, ensuring high purity and optimal yield of the target compound.
Core Experimental Protocol: Standard Workup Procedure
This protocol outlines the standard methodology for the workup and isolation of 2-Bromo-4-tert-butylphenol following its synthesis via electrophilic bromination of 4-tert-butylphenol.
Materials & Reagents:
-
Crude reaction mixture in an organic solvent (e.g., Dichloromethane, Chloroform).
-
10% (w/v) aqueous Sodium Thiosulfate (Na₂S₂O₃) or Sodium Bisulfite (NaHSO₃) solution.
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution.
-
Brine (saturated aqueous NaCl solution).
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄).
-
Appropriate organic solvent for extraction (e.g., Dichloromethane, Ethyl Acetate).
-
Rotary evaporator.
Step-by-Step Methodology:
-
Quenching Excess Bromine:
-
Cool the reaction mixture to room temperature, or if the reaction was conducted at elevated temperatures, use an ice bath.[1]
-
Slowly add the 10% sodium thiosulfate or sodium bisulfite solution while stirring vigorously. Continue the addition until the characteristic orange/red color of bromine completely disappears, and the mixture becomes colorless or pale yellow.[1][2] This step is crucial for neutralizing the unreacted, hazardous bromine.[3]
-
-
Phase Separation & Extraction:
-
Transfer the quenched reaction mixture to a separatory funnel.
-
If needed, add more organic solvent (e.g., dichloromethane) to ensure the organic layer has a manageable volume.[2]
-
Separate the organic layer from the aqueous layer.
-
Extract the aqueous layer at least once more with a fresh portion of the organic solvent to recover any dissolved product.
-
Combine all organic layers.
-
-
Aqueous Washes:
-
Wash the combined organic layer with a saturated sodium bicarbonate solution to neutralize the HBr byproduct formed during the reaction.[4] Be cautious, as CO₂ evolution can cause pressure buildup in the separatory funnel. Vent frequently.
-
Next, wash the organic layer with brine. This helps to break up any minor emulsions and removes the bulk of the dissolved water from the organic phase.[2][4]
-
-
Drying and Filtration:
-
Solvent Removal:
Workflow Visualization
Caption: General experimental workflow for the workup of 2-Bromo-4-tert-butylphenol.
Troubleshooting Guide
Q1: My organic layer is still yellow/orange after adding the quenching solution. What's wrong?
A1: A persistent yellow or orange color indicates that residual bromine (Br₂) is still present in the organic layer.[1] This can happen if an insufficient amount of quenching agent was used or if mixing was not vigorous enough to ensure complete reaction between the aqueous quenching solution and the bromine in the organic phase.
-
Solution: Add more of the sodium thiosulfate or sodium bisulfite solution to the separatory funnel, stopper it, and shake vigorously. Continue this process until the color is fully discharged. Ensure thorough mixing to facilitate the transfer of bromine to the aqueous phase where it can react.[1]
Q2: An emulsion has formed during the extraction, and the layers won't separate cleanly. How can I resolve this?
A2: Emulsions are common when washing organic layers, especially with basic solutions like sodium bicarbonate. They consist of a stable suspension of one liquid in another.
-
Solution:
-
Patience: Let the separatory funnel stand undisturbed for 10-20 minutes. Sometimes, the emulsion will break on its own.
-
Add Brine: Add a significant volume of saturated brine. The high ionic strength of the brine solution increases the polarity of the aqueous layer, which helps to force the organic solvent and water to separate.[4]
-
Gentle Swirling: Gently swirl or rock the separatory funnel instead of shaking it vigorously.
-
Filtration: As a last resort, you can filter the entire mixture through a pad of Celite or glass wool to help break the emulsion.
-
Q3: After removing the solvent, my product is a dark, oily substance instead of a solid. How do I purify it?
A3: Obtaining an oil or a heavily colored solid is common for crude products and indicates the presence of impurities.[4] Polysubstituted byproducts or other side products can inhibit crystallization.[5]
-
Solution:
-
Charcoal Treatment: If the product is colored, a charcoal treatment can be effective. Dissolve the crude oil in a minimal amount of a hot solvent (like ethanol or a hexane/ethyl acetate mixture), add a small amount (1-2% by weight) of activated charcoal, heat gently, and then hot-filter the solution to remove the charcoal.[4] The purified filtrate can then be cooled for crystallization.
-
Column Chromatography: This is the most effective method for separating the desired product from complex impurities.[4] A silica gel column using a non-polar eluent system (e.g., a gradient of ethyl acetate in hexanes) will typically allow for the isolation of pure 2-Bromo-4-tert-butylphenol.
-
Recrystallization: If the product is an oil but is expected to be a solid, it may be "oiling out." Try dissolving it in a minimal amount of a hot solvent system (e.g., hexanes with a little ethyl acetate) and then cooling it very slowly. Scratching the inside of the flask with a glass rod at the solvent-air interface can provide nucleation sites to induce crystallization.[4]
-
Q4: I'm having trouble getting the product to crystallize during recrystallization. What can I do?
A4: Difficulty in crystallization is a frequent issue, often due to supersaturation or the presence of impurities.[4]
-
Solution:
-
Scratching: Use a glass rod to gently scratch the inner surface of the flask. The microscopic imperfections on the glass can serve as nucleation points for crystal growth.[4][6]
-
Seeding: If you have a tiny crystal of the pure product, add it to the cooled, saturated solution. This "seed crystal" provides a template for further crystal formation.[6]
-
Slow Evaporation: Loosely cover the flask and allow the solvent to evaporate very slowly over several hours or days. This gradually increases the concentration and can promote the growth of well-formed crystals.[7]
-
Cooling: Ensure the solution is cooled sufficiently, first to room temperature and then in an ice bath, to maximize the recovery of the solid.[6]
-
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to quench the reaction with sodium thiosulfate or a similar reagent?
A1: Quenching is a critical safety and purification step. Molecular bromine (Br₂) is a toxic, corrosive, and highly reactive substance.[7] The quenching agent, which is a mild reducing agent, neutralizes any excess bromine by converting it into non-volatile, water-soluble bromide salts (NaBr).[1] This stops the reaction from proceeding further (preventing over-bromination) and allows for safe and easy removal of the excess brominating agent during the aqueous wash.[3]
Q2: What is the purpose of the sodium bicarbonate wash?
A2: The electrophilic aromatic bromination of a phenol produces hydrogen bromide (HBr) as a stoichiometric byproduct.[8] HBr is a strong acid that can remain in the organic layer. The wash with saturated sodium bicarbonate (a weak base) neutralizes this acidic HBr, converting it to sodium bromide, water, and carbon dioxide.[4] Removing the acid is important to prevent potential acid-catalyzed side reactions or degradation of the final product during storage or subsequent steps.
Q3: Can I use other solvents for the extraction?
A3: Yes. The primary requirements for an extraction solvent are that it should readily dissolve the product, be immiscible with water, and have a relatively low boiling point for easy removal. Besides dichloromethane (DCM), other common choices include diethyl ether and ethyl acetate.[4] The choice may depend on the specific reaction solvent used and downstream applications.
Q4: What is a good solvent system for recrystallizing 2-Bromo-4-tert-butylphenol?
A4: The ideal recrystallization solvent is one in which the compound has high solubility at high temperatures but low solubility at low temperatures.[6] For 2-Bromo-4-tert-butylphenol, which is a moderately polar compound, a mixed-solvent system is often effective. A good starting point is a non-polar solvent like hexanes or petroleum ether, with a small amount of a slightly more polar solvent like ethyl acetate or dichloromethane added dropwise to the heated suspension until the solid just dissolves.[4][7] An ethanol-water mixture has also been reported for the recrystallization of a similar compound, 4-bromo-2,6-di-tert-butylphenol.[9]
Data Summary Table
| Parameter | Typical Value / Range | Rationale & Justification |
| Quenching Agent | 10% w/v Na₂S₂O₃ or NaHSO₃ | Provides a sufficient concentration of reducing agent to neutralize excess bromine effectively without being overly concentrated.[1] |
| Extraction Solvent | Dichloromethane, Ethyl Acetate | These solvents offer good solubility for the product and are immiscible with water, allowing for efficient extraction.[2][4] |
| Washing Solutions | Saturated NaHCO₃, Saturated NaCl | NaHCO₃ neutralizes acidic byproducts (HBr). Brine (NaCl) removes bulk water and aids in breaking emulsions.[2][4] |
| Drying Agent | Anhydrous MgSO₄ or Na₂SO₄ | Efficiently removes trace amounts of water from the organic phase before solvent evaporation.[2] |
| Expected Yield (Crude) | >90% | The bromination of activated phenols is typically a high-yielding reaction.[2] Workup losses should be minimal. |
| Final Purity | >98% (after purification) | A purity of 98% or higher is commonly achieved after a single recrystallization or column chromatography. |
References
- Technical Support Center: Purification of 2-Bromo-4-tert-butyl-6-methylphenol. (2025). Benchchem.
- Synthesis routes of 2-Bromo-4-tert-butylphenol. (n.d.). Benchchem.
- Technical Support Center: Quenching and Removal of Excess Bromine. (n.d.). Benchchem.
- Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in B
- Organic Syntheses Procedure. (n.d.). Organic Syntheses.
- 2-Bromo-4-tert-butyl-6-methylphenol synthesis p
- METHYLALUMINUM BIS(4-BROMO-2,6-DI-tert-BUTYLPHENOXIDE). (n.d.). Organic Syntheses Procedure.
- quenching? organic lab. (2007). The Student Room.
- Question about use of bromine (experimental procedure). (2023). Reddit.
- troubleshooting bromination side reactions in phenol synthesis. (2025). Benchchem.
- 2-Bromo-4-tert-butylphenol | 2198-66-5. (n.d.). Sigma-Aldrich.
- Recrystalliz
- Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Synthesis routes of 2-Bromo-4-tert-butylphenol [benchchem.com]
- 3. Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. youtube.com [youtube.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. reddit.com [reddit.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Troubleshooting Emulsion Formation in 2-Bromo-4-tert-butylphenol Workup
Welcome to the technical support center for handling challenging workups involving 2-Bromo-4-tert-butylphenol. This guide is designed for researchers, scientists, and drug development professionals who may encounter persistent emulsions during the liquid-liquid extraction phase of their experimental workflow. Here, we will explore the underlying causes of emulsion formation in this specific context and provide a series of field-proven troubleshooting strategies and detailed protocols to ensure efficient and clean phase separation.
Understanding the Challenge: Why Do Emulsions Form?
An emulsion is a stable mixture of two or more immiscible liquids, in this case, an organic solvent and an aqueous solution.[1][2] During the workup of 2-Bromo-4-tert-butylphenol, emulsions are a common frustration. Their formation is often attributed to the presence of surfactant-like molecules that reduce the interfacial tension between the two liquid phases, preventing the small droplets of the dispersed phase from coalescing.[3][4]
In the context of 2-Bromo-4-tert-butylphenol synthesis, which often involves the bromination of 4-tert-butylphenol, several factors can contribute to emulsion formation:
-
Residual Starting Material: Unreacted 4-tert-butylphenol, being a phenolic compound, can act as a surfactant, especially at certain pH ranges.
-
Byproducts: The reaction may produce minor byproducts with amphiphilic properties.
-
High Shear Mixing: Vigorous shaking of the separatory funnel can create very fine droplets that are slow to coalesce.[1]
-
Suspended Solids: Fine particulate matter can stabilize emulsions.[5]
The molecular structure of 2-Bromo-4-tert-butylphenol itself, with its polar hydroxyl group and nonpolar tert-butyl group, contributes to its surface activity, which can exacerbate the problem.
Physical Properties of 2-Bromo-4-tert-butylphenol
A clear understanding of the physical properties of your target compound is crucial for designing an effective workup strategy.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₃BrO | [6] |
| Molecular Weight | 229.11 g/mol | [6] |
| Appearance | White to off-white crystalline powder | [7] |
| pKa | 8.65 ± 0.18 (Predicted) | [7] |
| Solubility | Sparingly soluble in water; Soluble in chloroform and methanol | [7] |
Frequently Asked Questions (FAQs)
Q1: I've formed a persistent emulsion during the aqueous wash of my 2-Bromo-4-tert-butylphenol reaction mixture. What is the first thing I should try?
A1: The most straightforward and often effective first step is to add a saturated solution of sodium chloride (brine).[1][3] This technique, known as "salting out," increases the ionic strength of the aqueous layer.[8][9] This makes the organic components, including your product and any organic impurities, less soluble in the aqueous phase, which in turn helps to break the emulsion and force a cleaner separation of the layers.[8][9]
Q2: Can I just shake the separatory funnel more vigorously to ensure a complete extraction?
A2: While thorough mixing is necessary for efficient extraction, overly vigorous shaking is a common cause of stubborn emulsions.[1] Instead of aggressive shaking, try gentle to moderate inversions of the separatory funnel. This will increase the surface area between the two phases, allowing for extraction to occur without creating a stable dispersion of fine droplets.[3]
Q3: I've noticed fine solid particles at the interface of my emulsion. What does this mean and how should I address it?
A3: Finely divided solids can act as stabilizers for emulsions.[4][5] If you observe this, filtering the entire mixture through a pad of Celite® is an excellent strategy.[5][10] Celite is a diatomaceous earth that acts as a filter aid, trapping fine particulates that might otherwise clog standard filter paper.[11][12]
Q4: How does adjusting the pH of the aqueous layer help in breaking the emulsion?
A4: Adjusting the pH can be a powerful technique, especially when dealing with acidic or basic compounds. 2-Bromo-4-tert-butylphenol is a phenol and is therefore acidic. At a pH above its pKa (approximately 8.65), it will be deprotonated to form the corresponding phenoxide salt, which is more water-soluble. Conversely, at a pH well below its pKa, it will remain in its neutral, more organic-soluble form. If your emulsion is stabilized by the phenolic starting material or product, adjusting the pH can alter its solubility and surface activity, leading to the collapse of the emulsion.[2][13] For instance, acidifying the mixture can help break emulsions stabilized by alkaline soaps or detergents.[14]
Troubleshooting Guide: A Step-by-Step Approach to Breaking Emulsions
When faced with a persistent emulsion, a systematic approach is key. The following guide provides a series of interventions, from the simplest to the more involved.
Decision-Making Workflow for Emulsion Breaking
Caption: A workflow diagram for Celite® filtration.
Preventative Measures: Avoiding Emulsions from the Start
The best way to deal with an emulsion is to prevent it from forming in the first place.
-
Gentle Mixing: As mentioned, avoid vigorous shaking. Gentle inversions are often sufficient. [3]* Solvent Choice: If emulsions are a recurring problem, consider using a different extraction solvent. A solvent with a significantly different density from water can sometimes aid in phase separation.
-
Pre-Wash: If the synthesis of 2-Bromo-4-tert-butylphenol is performed in a solvent like chloroform or carbon tetrachloride, as described in some procedures, consider removing the reaction solvent under reduced pressure before the workup. [10][15]Then, redissolve the residue in your desired extraction solvent.
-
Proactive Salting-Out: If you anticipate an emulsion, add brine to the aqueous solution before the initial extraction. [16] By understanding the causes of emulsion formation and being equipped with a range of troubleshooting techniques, you can confidently navigate the workup of 2-Bromo-4-tert-butylphenol and achieve a clean and efficient isolation of your product.
References
-
Tips for Troubleshooting Liquid–Liquid Extractions. LCGC International. [Link]
-
Tackling emulsions just got easier. Biotage. (2023, January 17). [Link]
-
Tips & Tricks: Emulsions. University of Rochester, Department of Chemistry. [Link]
-
The Chemical Profile of 2-Bromo-4-tert-butylphenol: Properties and Reactivity. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Workup: How to Manage an Emulsion. University of Rochester, Department of Chemistry. [Link]
-
Emulsion I How to break an emulsion formed in reaction workup? I Emulsion Breaking Techniques. Chem Reactor. (2024, February 25). [Link]
-
Enhancing Extractions by Salting Out. LCGC International. (2023, August 1). [Link]
-
Why does the addition of salt (NaCl) to the aqueous layer sometimes help to break up an emulsion that forms. Brainly. (2023, August 28). [Link]
-
How does adding a salt (such as sodium chloride) help to break an emulsion? Quora. (2018, June 3). [Link]
-
Active Filtration. University of York, Chemistry Teaching Labs. [Link]
-
Emulsion Problem Encountered in Extractions. BrainKart. (2018, March 23). [Link]
-
2-Bromo-4-tert-butylphenol. PubChem. [Link]
-
Emulsion Breaking Techniques for Oil in Water Solvent Extractions. Spectro Scientific. [Link]
-
Workup Troubleshooting. University of Rochester, Department of Chemistry. [Link]
-
One-Pot Synthesis of Amphipathic Esters for Demulsification of Water-in-Crude Oil Emulsions. National Institutes of Health. [Link]
-
How to Filter through Celite. Glasp. (2017, March 6). [Link]
-
2-Bromo-4,6-di-tert-butylphenol. PubChem. [Link]
-
Techniques for Emulsion Breaking for Oil in Water Solvent Extractions. AZoM. (2018, May 17). [Link]
-
Breaking emulsions. Reddit. (2018, February 9). [Link]
-
Demulsification Techniques in Petroleum Industry. Rimpro India. [Link]
- Process for breaking emulsions formed in the neutralization.
-
One-Pot Synthesis of Amphipathic Esters for Demulsification of Water-in-Crude Oil Emulsions. ACS Omega. (2024, March 29). [Link]
-
Filtration through Celite. The Schlenk Line Survival Guide. [Link]
-
How to Filter through Celite. YouTube. (2017, March 6). [Link]
-
Method for breaking emulsions in a crude oil desalting system. TREA. [Link]
-
Demulsification. Biolin Scientific. [Link]
-
Partial Removal of Phenolics Coupled with Alkaline pH Shift Improves Canola Protein Interfacial Properties and Emulsion in In Vitro Digestibility. National Institutes of Health. [Link]
-
Partial removal of phenolics coupled with alkaline ph shift improves canola protein interfacial properties and emulsion in in vitro digestibility. University of Kentucky. [Link]
-
The exact mechanism of this reaction is a little complicated, as it involves the copper ions... Homework.Study.com. [Link]
-
HOW CAN I BREAK my OIL-WATER emulsion?? (I'M ANGRY). Reddit. (2023, September 21). [Link]
-
Oxidation and reductive bromination of Bis(4-tert-butylphenyl)aminoxyl. ResearchGate. (2025, August 9). [Link]
-
Influence of Temperature, Solvent and pH on the Selective Extraction of Phenolic Compounds from Tiger Nuts by-Products: Triple-TOF-LC-MS-MS Characterization. MDPI. (2019, February 22). [Link]
-
Effect of pH on the solubility of phenolic compounds. ResearchGate. [Link]
-
Can the lowering of pH be used to demulsify chemically-stabilized emulsions? ResearchGate. (2018, May 29). [Link]
-
draw the mechanism of the bromination of 4-tert-butylphenol with Br2. Chegg. (2016, March 6). [Link]
-
2-Bromo-4-tert-butylphenol. MD Topology. [Link]
Sources
- 1. biotage.com [biotage.com]
- 2. m.youtube.com [m.youtube.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. brainkart.com [brainkart.com]
- 5. Workup [chem.rochester.edu]
- 6. 2-Bromo-4-tert-butylphenol | C10H13BrO | CID 75147 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Page loading... [guidechem.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. brainly.com [brainly.com]
- 10. Tips & Tricks [chem.rochester.edu]
- 11. Chemistry Teaching Labs - Active Filtration [chemtl.york.ac.uk]
- 12. glasp.co [glasp.co]
- 13. researchgate.net [researchgate.net]
- 14. azom.com [azom.com]
- 15. Synthesis routes of 2-Bromo-4-tert-butylphenol [benchchem.com]
- 16. benchchem.com [benchchem.com]
stability of 2-Bromo-4-tert-butylphenol under storage
Technical Support Center: 2-Bromo-4-tert-butylphenol
Welcome to the technical support guide for 2-Bromo-4-tert-butylphenol (CAS: 2198-66-5). This document is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this reagent in your experiments. Here, we address common questions and troubleshooting scenarios based on the compound's chemical properties and established best practices.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for 2-Bromo-4-tert-butylphenol?
2-Bromo-4-tert-butylphenol is generally stable when stored correctly.[1] However, like many phenolic compounds, it is susceptible to slow oxidation over time, which can be accelerated by air, light, and heat. The recommended storage conditions are summarized below.
| Parameter | Recommendation | Rationale & Expert Insight |
| Temperature | Room Temperature (Cool, Dry Place) | Storing at standard room temperature is acceptable for long-term storage.[1][2][3] Avoid areas with high heat fluctuations. |
| Atmosphere | Tightly-sealed container, preferably under an inert atmosphere (e.g., Argon, Nitrogen). | Phenols are known to be sensitive to air (oxygen).[4] A tightly sealed container minimizes exposure, while an inert atmosphere provides the best protection against oxidative degradation, which is often the primary cause of discoloration and impurity formation. |
| Light | Store in an amber or opaque container. | Photochemical reactions can catalyze the degradation of brominated phenols. Protecting the compound from light is a critical preventive measure. |
| Location | Well-ventilated area away from incompatible substances. | Proper ventilation is a standard safety precaution.[1] Storing away from incompatible materials prevents accidental reactions. |
Q2: What are the primary chemical incompatibilities for this compound?
Understanding incompatibilities is crucial for both storage and experimental design. 2-Bromo-4-tert-butylphenol should not be stored with or exposed to:
-
Strong Oxidizing Agents: These can cause vigorous and potentially hazardous reactions, leading to the rapid decomposition of the compound.[1][5]
-
Bases: As a weak organic acid (a characteristic of phenols), it will react with bases.[6] This can deprotonate the hydroxyl group, making the compound more susceptible to oxidation.
-
Strong Reducing Agents: Materials like hydrides and alkali metals are incompatible with phenols.[6]
Q3: What are the visual signs of degradation?
The most common sign of degradation is a change in color.
-
Pristine Compound: Typically appears as a white to off-white solid or a colorless liquid, as its melting point is near room temperature (~51°C).[2][3][7]
-
Degraded Compound: Often develops a yellow, green, or brownish tint.[7] This discoloration is a classic indicator of oxidation, where phenolic compounds are converted into colored quinone-type structures.
If you observe discoloration, it is highly recommended to verify the compound's purity before use.
Troubleshooting Guide
This section addresses specific issues you might encounter during your work, providing a logical workflow to diagnose and resolve the problem.
Scenario 1: My 2-Bromo-4-tert-butylphenol has turned yellow/brown in the bottle.
-
Question: I received a bottle of 2-Bromo-4-tert-butylphenol that was off-white, but after a few months on the shelf, it has developed a distinct yellow-brown color. Is it still usable?
-
Answer & Analysis: This discoloration is almost certainly due to oxidation. The phenolic hydroxyl group is susceptible to oxidation by atmospheric oxygen, a process that can be accelerated by exposure to light and trace metal impurities. The bulky tert-butyl group and the bromine atom modify the reactivity but do not prevent this core phenolic reaction.
Causality: The oxidation likely proceeds through a radical mechanism to form quinone-like species, which are highly conjugated and thus absorb visible light, appearing colored.
Whether the material is still usable depends on the tolerance of your experiment to minor impurities. For sensitive applications like catalysis or multi-step synthesis, using the discolored reagent is not recommended as the impurities could interfere with the reaction.
Recommended Action Plan:
-
Assess Purity: Do not assume the compound is unusable. First, quantify the level of impurity. The best methods for this are:
-
Melting Point Analysis: A broadened and depressed melting point compared to the literature value (~51°C) indicates the presence of impurities.[2][3]
-
Thin-Layer Chromatography (TLC): A quick and easy way to visualize impurities. A pure compound should show a single spot.
-
NMR Spectroscopy (¹H NMR): This will provide the most detailed picture. Look for new, small peaks in the aromatic or aliphatic regions that do not correspond to the main compound.
-
HPLC or GC-MS: For a quantitative assessment of purity.
-
-
Purification (If Necessary): If the purity is deemed insufficient, the compound can often be repurified. Recrystallization from a suitable solvent (e.g., heptane or hexane) is a common and effective method for solids.
-
Prevent Future Degradation: After opening a new bottle, consider flushing the headspace with an inert gas like argon or nitrogen before re-sealing to displace oxygen.
-
Troubleshooting Workflow Diagram
The following diagram outlines a logical workflow for assessing the stability and usability of your stored reagent.
Caption: Troubleshooting workflow for stored 2-Bromo-4-tert-butylphenol.
Scenario 2: My reactions using 2-Bromo-4-tert-butylphenol are giving inconsistent yields or unexpected byproducts.
-
Answer & Analysis: Yes, the stability of your 2-Bromo-4-tert-butylphenol is a prime suspect. Inconsistent results are a classic symptom of reagent degradation.
Causality and Mechanistic Insight:
-
Lower Molar Equivalency: If your reagent has partially degraded, its actual purity is lower than what you assume. When you weigh out the material, you are using fewer moles of the active compound than calculated, leading directly to lower yields.
-
Interference from Impurities: Degradation products can actively interfere with your reaction. For a Suzuki coupling, which is a palladium-catalyzed reaction, oxidative impurities (quinones) can potentially coordinate with and deactivate the palladium catalyst, poisoning the reaction and halting turnover.
-
Byproduct Formation: The impurities themselves might react under your experimental conditions, leading to the new spots you observe on TLC.
-
Potential Degradation Pathway Diagram
Phenol oxidation can be complex, but a simplified potential pathway leading to colored impurities is illustrated below.
Caption: Simplified pathway for the oxidative degradation of phenols.
Recommended Action Plan:
-
Confirm the Issue: Immediately perform a purity check on your 2-Bromo-4-tert-butylphenol using the methods described in Scenario 1 (TLC, NMR, etc.).
-
Use a New Batch: If possible, run the reaction in parallel with a fresh, unopened bottle of the reagent. If this reaction proceeds with high yield and no byproducts, it strongly implicates the degradation of your old stock.
-
Implement Stricter Handling: When using phenolic compounds, develop a habit of minimizing their exposure to air. Dispense the required amount quickly and immediately reseal the container. For highly sensitive reactions, consider handling the reagent in a glovebox.
By understanding the inherent stability characteristics of 2-Bromo-4-tert-butylphenol and implementing proper storage and handling protocols, you can ensure the reliability and reproducibility of your experimental results.
References
- 1. aksci.com [aksci.com]
- 2. 2-BROMO-4-TERT-BUTYLPHENOL | 2198-66-5 [m.chemicalbook.com]
- 3. 2198-66-5 CAS MSDS (2-BROMO-4-TERT-BUTYLPHENOL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. chemos.de [chemos.de]
- 6. 4-TERT-BUTYL PHENOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. Page loading... [guidechem.com]
Technical Support Center: Degradation Pathways of 2-Bromo-4-tert-butylphenol
Welcome to the technical support center for the degradation of 2-Bromo-4-tert-butylphenol. This guide is designed for researchers, scientists, and professionals in drug development who are investigating the environmental fate and remediation of this compound. Here, we address common experimental challenges through detailed troubleshooting guides and frequently asked questions, grounding our advice in established scientific principles to ensure the integrity and success of your experiments.
Section 1: Microbial Degradation
Microbial degradation is a key pathway for the removal of halogenated phenols from the environment.[1][2] This process relies on the metabolic activity of microorganisms to transform or completely mineralize the target compound. However, the efficiency can be highly dependent on environmental conditions and the specific microbial consortia present.
Frequently Asked Questions (FAQs): Microbial Degradation
Q1: What are the expected initial steps in the microbial degradation of 2-Bromo-4-tert-butylphenol? A1: The initial attack on brominated phenols by microorganisms typically involves one of two mechanisms:
-
Reductive dehalogenation: The bromine atom is removed and replaced with a hydrogen atom, yielding 4-tert-butylphenol. This is a common first step, especially under anaerobic or anoxic conditions.
-
Oxidative attack: A hydroxyl group is introduced onto the aromatic ring, often catalyzed by monooxygenase or dioxygenase enzymes. This can lead to the formation of brominated catechols. The degradation of related compounds like 2,4-dichlorophenoxyacetic acid (2,4-D) proceeds via hydroxylation after an initial side-chain cleavage.[3]
Q2: Can 2-Bromo-4-tert-butylphenol serve as a sole carbon source for microorganisms? A2: It is possible, but often challenging. Many microorganisms require an additional, more easily metabolizable carbon source to support growth and induce the necessary degradative enzymes, a process known as co-metabolism.[4] For example, the degradation of 2,6-dibromo-4-nitrophenol by Cupriavidus sp. was enhanced by the addition of succinate or glucose.[5] Similarly, the degradation of other brominated flame retardants by a microbial consortium required a carbon amendment to initiate the process.[1]
Q3: What analytical methods are best for monitoring the biodegradation process? A3: A combination of chromatographic techniques is ideal. High-Performance Liquid Chromatography (HPLC) with a UV detector is excellent for quantifying the disappearance of the parent compound, 2-Bromo-4-tert-butylphenol.[6] For identifying and quantifying transient intermediates and final byproducts, Gas Chromatography-Mass Spectrometry (GC-MS) is indispensable.[7]
Troubleshooting Guide: Microbial Degradation
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or no degradation observed. | 1. Toxicity: The initial concentration of 2-Bromo-4-tert-butylphenol may be toxic to the microbial culture.[8] 2. Lack of appropriate enzymes: The selected microbial strain or consortium may not possess the necessary catabolic genes. 3. Sub-optimal conditions: pH, temperature, or nutrient levels may be inhibiting microbial activity. 4. Absence of co-substrate: The microorganisms may require a primary carbon source for growth and enzyme induction.[9] | 1. Reduce initial concentration: Start with a lower concentration (e.g., <100 mg/L) and gradually increase it as the culture adapts.[8] 2. Use an enriched or adapted culture: Isolate microorganisms from a contaminated site or enrich a mixed culture by selective pressure. 3. Optimize conditions: Adjust pH (typically 6.5-7.5) and temperature (e.g., 30-37°C) and ensure a balanced nutrient medium (e.g., mineral salts medium).[8] 4. Amend with a co-substrate: Add a readily biodegradable carbon source like glucose, succinate, or yeast extract to the medium.[1][9] |
| Incomplete degradation (accumulation of intermediates). | 1. Metabolic bottleneck: The microorganisms can perform the initial degradation step but lack the enzymes for subsequent steps. 2. Toxicity of intermediates: The formed byproducts (e.g., catechols) may be more toxic than the parent compound, inhibiting further degradation. | 1. Use a microbial consortium: A mixed culture is more likely to possess the diverse enzymatic machinery required for complete mineralization.[1] 2. Sequential bioreactors: Consider a two-stage system where the first stage handles the initial breakdown and the second stage, with a different microbial community, degrades the intermediates. |
| Inconsistent or non-reproducible results. | 1. Inoculum variability: The age, density, or physiological state of the microbial inoculum may vary between experiments. 2. Abiotic losses: The compound may be lost due to volatilization or adsorption to the reactor vessel, rather than biodegradation. | 1. Standardize inoculum: Use a standardized procedure for growing and harvesting your inoculum to ensure a consistent starting cell density and growth phase. 2. Run abiotic controls: Always include sterile controls (without microorganisms) to quantify any non-biological losses of the compound. |
Experimental Protocol: Microbial Degradation in Batch Culture
-
Prepare Medium: Prepare a mineral salts medium (MSM) appropriate for your microbial culture. Sterilize by autoclaving.
-
Prepare Stock Solution: Prepare a concentrated stock solution of 2-Bromo-4-tert-butylphenol in a suitable solvent (e.g., methanol).
-
Set up Cultures: In sterile flasks, add MSM. If required, add a co-substrate (e.g., glucose to a final concentration of 1 g/L).
-
Spike with Contaminant: Add the 2-Bromo-4-tert-butylphenol stock solution to achieve the desired final concentration (e.g., 50 mg/L). Ensure the solvent volume is minimal (<0.1% of total volume).
-
Inoculate: Introduce your microbial culture (e.g., 1-5% v/v of a pre-grown culture).
-
Set up Controls: Prepare two control flasks: a sterile control (no inoculum) to check for abiotic losses and a biomass control (inoculum, but no 2-Bromo-4-tert-butylphenol) to monitor culture health.
-
Incubate: Place flasks on an orbital shaker (e.g., 150 rpm) at the optimal temperature (e.g., 30°C).
-
Sample Collection: At regular intervals (e.g., 0, 6, 12, 24, 48, 72 hours), withdraw aliquots for analysis.
-
Sample Preparation & Analysis: Centrifuge the sample to pellet cells. Analyze the supernatant for the parent compound and metabolites using HPLC and/or GC-MS.
Section 2: Photodegradation
Photodegradation involves using light energy, typically UV irradiation, to break down chemical compounds. This process can be enhanced by adding oxidants like hydrogen peroxide (H₂O₂) or persulfate (S₂O₈²⁻) in what are known as Advanced Oxidation Processes (AOPs), which generate highly reactive radicals.[10]
Frequently Asked Questions (FAQs): Photodegradation
Q1: What are the key factors influencing the photodegradation rate? A1: Several factors are critical:
-
UV Wavelength and Intensity: The lamp's emission spectrum must overlap with the absorption spectrum of the target compound for direct photolysis. Higher intensity generally increases the rate, but can be less energy-efficient.[11]
-
pH of the Solution: pH can affect the chemical form of the phenol and the generation of reactive species in AOPs. For instance, in UV/persulfate systems, degradation can be suppressed at higher pH values.[10]
-
Initial Concentration: High concentrations can lead to an "inner filter effect," where the solution becomes opaque to UV light, reducing the overall efficiency.[12]
-
Presence of Other Substances: Natural organic matter or certain anions (e.g., bicarbonate, chloride) can act as radical scavengers, inhibiting the degradation rate.[10][12]
Q2: What is the difference between direct photolysis and AOPs? A2: Direct photolysis relies solely on UV light to break the chemical bonds of the target molecule. AOPs, such as UV/H₂O₂ or UV/persulfate, use UV light to generate highly reactive and non-selective radicals (like hydroxyl radicals •OH or sulfate radicals SO₄•⁻) that attack and degrade the pollutant, often at a much faster rate.[10][13]
Q3: What are the likely byproducts of photodegradation? A3: The degradation of phenolic compounds via photolysis or AOPs can proceed through hydroxylation, de-alkylation, and debromination.[11][14] For 4-tert-butylphenol, intermediates such as 4-tert-butylcatechol and hydroquinone have been identified.[13] For 2-Bromo-4-tert-butylphenol, one could expect the formation of 4-tert-butylphenol (via debromination) and various hydroxylated bromophenols, which eventually undergo ring cleavage to form smaller organic acids.
Troubleshooting Guide: Photodegradation
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or no degradation. | 1. Incorrect UV wavelength: The lamp's emission spectrum does not overlap with the compound's absorption spectrum. 2. Low UV intensity: The lamp may be old, weak, or too far from the solution. 3. High initial concentration: The solution is too opaque to UV light (inner filter effect).[11] 4. Presence of scavengers: Other compounds in the matrix (e.g., from buffer salts, untreated water) are consuming the reactive radicals.[10] | 1. Match lamp to spectrum: Use a lamp (e.g., 254 nm mercury lamp) that emits at a wavelength absorbed by the phenol. 2. Check lamp output: Use a radiometer to measure UV intensity and replace the lamp if necessary. Ensure the reactor geometry optimizes light exposure. 3. Dilute the sample: Reduce the initial concentration of 2-Bromo-4-tert-butylphenol. 4. Purify the sample matrix: Use high-purity water and reagents. If testing environmental samples, characterize the matrix for potential scavengers. |
| Reaction stops prematurely. | 1. Depletion of oxidant: In AOPs, the added H₂O₂ or persulfate has been fully consumed. 2. Formation of inhibitory byproducts: Intermediates may be more resistant to degradation or absorb UV light more strongly, shielding the parent compound. | 1. Add oxidant incrementally: Instead of a single dose, add the oxidant in portions throughout the experiment. 2. Analyze for intermediates: Use GC-MS to identify accumulating byproducts. It may be necessary to combine photodegradation with another treatment method to achieve full mineralization. |
| Inconsistent results. | 1. Fluctuations in experimental conditions: Variations in temperature, pH, or lamp intensity. 2. Lamp warm-up time: UV lamp output is often unstable for the first 15-30 minutes after being turned on. | 1. Control parameters tightly: Use a thermostated reactor, buffer the solution pH, and monitor lamp intensity.[11] 2. Allow for lamp stabilization: Always warm up the UV lamp for a sufficient period before starting the experiment.[11] |
Section 3: Chemical Oxidation
Chemical oxidation utilizes strong oxidizing agents, such as ferrate (Fe(VI)) or ozone, to degrade recalcitrant organic pollutants. These methods can be highly effective but require careful control of reaction conditions.
Frequently Asked Questions (FAQs): Chemical Oxidation
Q1: How does chemical oxidation of 2-Bromo-4-tert-butylphenol work? A1: Strong oxidants like Fe(VI) can degrade bromophenols through several mechanisms simultaneously.[14] These include direct oxidation of the phenol, hydroxylation of the aromatic ring, cleavage of the C-C bond leading to ring opening, and polymerization reactions. The process often involves the generation of radical species, such as hydroxyl radicals.[14]
Q2: What factors influence the efficiency of oxidation with Fe(VI)? A2: The degradation rate is highly dependent on the concentration of the oxidant; higher Fe(VI) concentrations lead to faster removal.[14] The pH is also a critical parameter, as it affects the stability and oxidative potential of Fe(VI). The position of the bromine and tert-butyl groups on the phenol ring will also influence its reactivity.[14]
Q3: Are the byproducts of chemical oxidation hazardous? A3: It is possible. While the goal is complete mineralization to CO₂ and H₂O, incomplete oxidation can lead to the formation of various intermediates. For brominated phenols, this could include other brominated compounds or polymerization products.[14][15] It is crucial to conduct a thorough analysis of byproducts and assess their toxicity.
Visualizing Degradation Pathways and Workflows
To better understand the relationships between the parent compound and its potential byproducts, as well as the experimental process, the following diagrams are provided.
Caption: Generalized pathways for the degradation of 2-Bromo-4-tert-butylphenol.
Caption: Standard workflow for analyzing degradation experiments.
References
- Xiong, J., Li, G., & An, T. (n.d.). The microbial degradation of 2,4,6-tribromophenol (TBP) in water/sediments interface. Google Scholar.
- Benchchem. (n.d.). Technical Support Center: Photodegradation of 2,4-Di-tert-butylphenol (2,4-DTBP) under UV Light. Benchchem.
- (n.d.). Oxidation of Hindered Phenols. II. The 2,4,6-Tri-t-butylphenoxy Radical. Google Scholar.
- AK Scientific, Inc. (n.d.). 2-Bromo-4-tert-butylphenol Safety Data Sheet. AK Scientific, Inc.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Profile of 2-Bromo-4-tert-butylphenol: Properties and Reactivity. NINGBO INNO PHARMCHEM CO.,LTD.
- National Center for Biotechnology Information. (n.d.). 2-Bromo-4-tert-butylphenol. PubChem.
- (2025-11-08). Degradation kinetics and mechanism of 2,4-Di-tert-butylphenol with UV/persulfate. Google Scholar.
- (2020). A combined experimental and computational study on the oxidative degradation of bromophenols by Fe(VI) and the formation of self-coupling products. Environmental Pollution, 258, 113678.
- (n.d.). Photocatalytic Degradation of 4-tert-butylphenol Using Solar Light Responsive Ag2CO3. Google Scholar.
- (2022). Co-metabolic biodegradation of 4-bromophenol in a mixture of pollutants system by Arthrobacter chlorophenolicus A6. ResearchGate.
- Min, M., Chen, Y., Chen, H., & Hu, Y. (2019). Biodegradation of 2,6-dibromo-4-nitrophenol by Cupriavidus sp. strain CNP-8: Kinetics, pathway, genetic and biochemical characterization. ResearchGate.
- Adolf, M., Din, F. U., Wang, S., Sun, A., Zheng, Z., Ni, R., & Song, X. L. (2024). Biodegradation of 2,4 - Di-Tert-Butylphenol (2,4 DTBP) by Bacteria Isolates from Industrial Wastewater Treatment Plant. Semantic Scholar.
- (n.d.). Isolation and Characterization of 4-tert-Butylphenol-Utilizing Sphingobium fuliginis Strains from Phragmites australis Rhizosphere Sediment. National Institutes of Health.
- (2021). Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater. MDPI.
- (2022). Bioremediation of phenolic pollutants by algae - current status and challenges. PubMed.
- (n.d.). Degradation of 2,6-di-tert-butylphenol by an isolated high-efficiency bacterium strain. Google Scholar.
- (n.d.). Brominated phenol production from the chlorination of wastewater containing bromide ions. Google Scholar.
- (2025-08-10). Aqueous photodegradation of 4-tert-butylphenol: By-products, degradation pathway and theoretical calculation assessment. ResearchGate.
- (n.d.). Microbial degradation of 2,4-dichlorophenoxyacetic acid: Insight into the enzymes and catabolic genes involved, their regulation and biotechnological implications. PubMed.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Bioremediation of phenolic pollutants by algae - current status and challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Microbial degradation of 2,4-dichlorophenoxyacetic acid: Insight into the enzymes and catabolic genes involved, their regulation and biotechnological implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Isolation and Characterization of 4-tert-Butylphenol-Utilizing Sphingobium fuliginis Strains from Phragmites australis Rhizosphere Sediment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Degradation of 2,6-di-tert-butylphenol by an isolated high-efficiency bacterium strain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. A combined experimental and computational study on the oxidative degradation of bromophenols by Fe(VI) and the formation of self-coupling products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Brominated phenol production from the chlorination of wastewater containing bromide ions | Semantic Scholar [semanticscholar.org]
minimizing byproduct formation in Suzuki coupling with 2-Bromo-4-tert-butylphenol
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving 2-Bromo-4-tert-butylphenol. This guide is designed for researchers, scientists, and professionals in drug development to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you minimize byproduct formation and optimize your reaction outcomes when working with this sterically hindered and electron-rich substrate.
Introduction: The Challenge of Coupling Hindered Phenols
The Suzuki-Miyaura coupling is a powerful tool for forging carbon-carbon bonds. However, substrates like 2-Bromo-4-tert-butylphenol present unique challenges. The steric bulk from the ortho-bromo and para-tert-butyl groups, combined with the electron-donating nature of the hydroxyl group, can significantly impact the reaction's efficiency. These factors can slow down the desired catalytic cycle, making side reactions more competitive. This guide will address the most common issues—boronic acid homocoupling and debromination—and provide actionable solutions grounded in mechanistic principles.
Frequently Asked Questions (FAQs)
Q1: I'm observing a significant amount of a symmetrical biaryl byproduct. What is it and why is it forming?
A1: This byproduct is the result of boronic acid homocoupling, a common side reaction where two molecules of your boronic acid couple together. The primary culprits are the presence of dissolved oxygen and an excess of Pd(II) species in your reaction mixture. Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which then promotes the homocoupling pathway.[1][2][3] If you are using a Pd(II) precatalyst (like Pd(OAc)₂), inefficient reduction to Pd(0) at the start of the reaction can also lead to the formation of these homocoupling-promoting species.[2]
Q2: My main byproduct is 4-tert-butylphenol. What is this side reaction and what causes it?
A2: The formation of 4-tert-butylphenol is due to a dehalogenation (or more specifically, hydrodebromination) side reaction, where the bromine atom on your starting material is replaced by a hydrogen atom.[4][5] This can be a significant issue with electron-rich and sterically hindered aryl bromides.[6][7] The mechanism can be complex, but it often involves the generation of a palladium-hydride species which then participates in reductive elimination with the aryl group.[5] The source of the hydride can be solvents (like alcohols), amines, or even water under certain conditions.
Q3: Why is the choice of phosphine ligand so critical for this specific substrate?
A3: For sterically hindered substrates like 2-Bromo-4-tert-butylphenol, the ligand plays a crucial role in balancing the different steps of the catalytic cycle. Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) are often necessary.[8][9][10] Their steric bulk promotes the formation of monoligated palladium species, which are highly reactive and can accelerate the rate-limiting reductive elimination step to form your desired product.[10] This increased rate of the desired reaction outcompetes the pathways leading to byproducts.[9] The electron-donating nature of these ligands also facilitates the initial oxidative addition of the aryl bromide to the Pd(0) center.[10][11]
Q4: Can the phenolic hydroxyl group interfere with the reaction? Do I need to protect it?
A4: The free hydroxyl group can potentially coordinate to the palladium center or react with the base. While many Suzuki couplings tolerate free hydroxyl groups, its acidity can influence the choice of base. In some cases, protection may simplify the reaction and improve yields, but it adds extra steps to your synthesis. For many systems, using a carefully selected base like K₃PO₄ or Cs₂CO₃ is sufficient to deprotonate the phenol in situ and proceed with the coupling without protection. It is often worth attempting the reaction without a protecting group first.
Troubleshooting Guide: Minimizing Byproduct Formation
This section provides a structured approach to troubleshooting common issues encountered during the Suzuki coupling of 2-Bromo-4-tert-butylphenol.
Issue 1: Excessive Homocoupling of the Boronic Acid
If you are observing more than 5-10% of the homocoupled byproduct, consider the following interventions.
Root Cause Analysis & Solutions
| Potential Cause | Scientific Rationale | Recommended Action |
| Oxygen in the Reaction | Oxygen oxidizes the active Pd(0) catalyst to Pd(II), which catalyzes the homocoupling of boronic acids.[1][3] | Thoroughly degas your solvent(s) and the reaction mixture. Use techniques like freeze-pump-thaw (at least 3 cycles) or sparge with an inert gas (Argon or Nitrogen) for 20-30 minutes. Maintain a positive pressure of inert gas throughout the reaction. |
| Inefficient Catalyst Activation | Pd(II) precatalysts (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) require reduction to Pd(0). This can be slow or incomplete, leaving Pd(II) to promote homocoupling.[2] | Switch to a Pd(0) source like Pd₂(dba)₃ or Pd(PPh₃)₄. Alternatively, use modern palladium precatalysts (e.g., Buchwald G3 or G4 precatalysts) which are designed for clean and efficient generation of the active Pd(0) species.[2] |
| Inappropriate Ligand Choice | The ligand influences the relative rates of cross-coupling versus homocoupling. | Employ bulky, electron-rich phosphine ligands. Ligands like SPhos, XPhos, or RuPhos can accelerate the desired reductive elimination, minimizing the opportunity for homocoupling.[2] |
| Base Selection | While necessary for activation, some bases can promote side reactions. | Use weaker inorganic bases like K₂CO₃ or K₃PO₄ .[2] These are generally effective without being overly aggressive in promoting side reactions. |
Visualizing the Competing Pathways
Caption: Competing pathways for desired product versus homocoupling byproduct.
Issue 2: Significant Debromination of 2-Bromo-4-tert-butylphenol
The presence of 4-tert-butylphenol indicates that debromination is a competing pathway.
Root Cause Analysis & Solutions
| Potential Cause | Scientific Rationale | Recommended Action |
| Slow Reductive Elimination | If the final step of the catalytic cycle is slow due to steric hindrance, alternative pathways like those leading to debromination become more favorable. | Use bulky biarylphosphine ligands (e.g., XPhos, SPhos). These ligands are known to accelerate reductive elimination from sterically congested intermediates, thus favoring the desired C-C bond formation.[6][10] |
| Hydride Source in Reaction | Solvents like isopropanol or bases like ethoxides can be sources of hydride, leading to the formation of a palladium-hydride species that causes debromination. | Switch to an aprotic solvent system. Toluene, dioxane, or 2-MeTHF are excellent choices.[12] If a co-solvent is needed for solubility, use degassed water. Avoid alcoholic solvents. |
| Base Choice and Strength | Stronger, more aggressive bases can sometimes promote decomposition pathways that lead to debromination. | Use a moderately strong inorganic base. K₃PO₄ is often an excellent choice for hindered substrates as it is effective in promoting transmetalation without being overly harsh.[13][14] Cs₂CO₃ is another good option, particularly for challenging couplings. |
| High Reaction Temperature | Elevated temperatures, while increasing the overall reaction rate, can disproportionately accelerate side reactions like debromination. | Optimize the reaction temperature. Start at a moderate temperature (e.g., 80 °C) and only increase if the reaction is sluggish. Sometimes, a slightly lower temperature for a longer duration can provide a cleaner reaction profile. |
Visualizing the Catalytic Cycle and Debromination Off-Ramp
Caption: Suzuki catalytic cycle with a potential off-ramp to debromination.
Recommended Experimental Protocol
This protocol provides a robust starting point for the Suzuki coupling of 2-Bromo-4-tert-butylphenol. Optimization may be required for different boronic acid coupling partners.
Materials:
-
2-Bromo-4-tert-butylphenol (1.0 eq.)
-
Arylboronic acid (1.5 eq.)
-
Pd₂(dba)₃ (1-2 mol%)
-
SPhos (2-4 mol%)
-
K₃PO₄ (potassium phosphate), finely ground (2.0-3.0 eq.)
-
Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)
-
Degassed water
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add 2-Bromo-4-tert-butylphenol, the arylboronic acid, and finely ground K₃PO₄.
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen) at least three times.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium source (Pd₂(dba)₃) and the phosphine ligand (SPhos).
-
Solvent Addition: Add the degassed solvent (e.g., Toluene) and degassed water (typically a 10:1 to 5:1 ratio of organic solvent to water) via syringe.
-
Reaction: Place the sealed reaction vessel in a preheated oil bath at 80-100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by a suitable technique (TLC, GC-MS, or LC-MS) until the starting material is consumed.
-
Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to isolate the desired biaryl product.
References
-
ResearchGate. (n.d.). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. Retrieved from [Link]
-
A computational study of phosphine ligand effects in Suzuki-Miyaura coupling. (2025). Retrieved from [Link]
-
Reddit. (2019). What's the role of the phosphine ligand in Suzuki couplings? Retrieved from [Link]
-
ChemRxiv. (2024). Bulky phosphine ligands promote palladium-catalysed protodeboronation. Retrieved from [Link]
- Joshaghani, M., et al. (2006). Efficient Suzuki cross-coupling reactions using bulky phosphines. Journal of Organometallic Chemistry, 691(15), 3242-3247.
-
D. G. S. (n.d.). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Scholar.uwindsor.ca. Retrieved from [Link]
- Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of chemical research, 41(11), 1566–1578.
-
ResearchGate. (n.d.). The effect of various bases on the Suzuki coupling reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of different bases on the Suzuki-Miyaura coupling. Retrieved from [Link]
-
National Institutes of Health. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Retrieved from [Link]
-
PubMed. (2010). Studies of Microwave-Enhanced Suzuki-Miyaura Vinylation of Electron-Rich Sterically Hindered Substrates Utilizing Potassium Vinyltrifluoroborate. Retrieved from [Link]
-
Chemistry Stack Exchange. (2017). What are the byproducts in a Suzuki reaction? Retrieved from [Link]
-
ResearchGate. (n.d.). Homocoupling of Arylboronic Acids with a Catalyst System Consisting of a Palladium(II) N-Heterocyclic Carbene Complex and p Benzoquinone. Retrieved from [Link]
-
ResearchGate. (n.d.). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. Retrieved from [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? Retrieved from [Link]
-
ACS Publications. (n.d.). High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source. Retrieved from [Link]
-
SciELO. (n.d.). Recent Progress in the Use of Pd-Catalyzed C-C Cross-Coupling Reactions in the Synthesis of Pharmaceutical Compounds. Retrieved from [Link]
-
ChemistryViews. (2022). Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of various bases in Suzuki cross-coupling reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides.... Retrieved from [Link]
-
Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). 12.2: Pd-Catalyzed Cross Coupling Reactions. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Organoborane coupling reactions (Suzuki coupling). Retrieved from [Link]
-
ResearchGate. (n.d.). Optimisation of the reaction conditions. Retrieved from [Link]
-
PubMed Central. (n.d.). Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. Retrieved from [Link]
-
Reddit. (2025). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). Retrieved from [Link]
-
ACS Publications. (n.d.). Biphenylene-Substituted Ruthenocenylphosphine for Suzuki−Miyaura Coupling of Sterically Hindered Aryl Bromides. Retrieved from [Link]
-
ResearchGate. (n.d.). An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. Retrieved from [Link]
-
MDPI. (n.d.). Synthetic and DFT Modeling Studies on Suzuki–Miyaura Reactions of 4,5-Dibromo-2-methylpyridazin-3(2H)-one with Ferrocene Boronates, Accompanied by Hydrodebromination and a Novel Bridge-Forming Annulation In Vitro Cytotoxic Activity of the Ferrocenyl–Pyridazinone Products. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. reddit.com [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. Studies of microwave-enhanced Suzuki-Miyaura vinylation of electron-rich sterically hindered substrates utilizing potassium vinyltrifluoroborate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pcliv.ac.uk [pcliv.ac.uk]
- 10. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 11. reddit.com [reddit.com]
- 12. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Spectroscopic Guide to the Structural Validation of 2-Bromo-4-tert-butylphenol
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and chemical research, the unambiguous structural confirmation of synthesized molecules is a cornerstone of scientific rigor and a prerequisite for further development. 2-Bromo-4-tert-butylphenol, a key intermediate in the synthesis of various high-value compounds, demands precise structural validation to prevent costly errors in downstream applications. This guide provides an in-depth analysis of the spectroscopic methods employed to validate the structure of 2-Bromo-4-tert-butylphenol, offering a comparative framework against its potential isomers and detailing the underlying principles that govern spectral outcomes.
The Imperative of Isomeric Purity
The bromination of 4-tert-butylphenol can theoretically yield two primary isomers: 2-Bromo-4-tert-butylphenol and 3-Bromo-4-tert-butylphenol. The distinct positioning of the bromine atom profoundly influences the molecule's electronic and steric properties, which in turn dictates its reactivity and biological activity. Consequently, distinguishing between these isomers is not merely an academic exercise but a critical quality control step. This guide will focus on the validation of the 2-bromo isomer and compare its spectroscopic fingerprint with that of its 3-bromo counterpart and another potential isomer, 4-Bromo-2-tert-butylphenol.
A Multi-faceted Spectroscopic Approach
A singular analytical technique is seldom sufficient for absolute structural elucidation. A synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provides a comprehensive and self-validating system for confirming the identity and purity of 2-Bromo-4-tert-butylphenol.
¹H NMR Spectroscopy: Mapping the Proton Environment
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is arguably the most powerful tool for discerning the substitution pattern on an aromatic ring. The chemical shift, splitting pattern (multiplicity), and coupling constants of the aromatic protons provide a detailed map of their relative positions.
Interpreting the ¹H NMR Spectrum of 2-Bromo-4-tert-butylphenol
In 2-Bromo-4-tert-butylphenol, the aromatic region of the ¹H NMR spectrum is expected to show three distinct signals corresponding to the three protons on the benzene ring.
-
Hydroxyl Proton (-OH): A broad singlet, typically in the range of 5.0-6.0 ppm, which can vary with concentration and solvent.
-
Aromatic Protons:
-
One proton will appear as a doublet, deshielded by the adjacent electron-withdrawing bromine atom. This signal is expected around 7.3 ppm.
-
Another proton will present as a doublet of doublets, coupled to the two other aromatic protons. This signal is anticipated around 7.1 ppm.
-
The third aromatic proton, ortho to the bulky tert-butyl group, will likely be a doublet around 6.8 ppm.
-
-
tert-Butyl Protons (-C(CH₃)₃): A sharp singlet integrating to nine protons, typically found in the upfield region around 1.3 ppm.
The presence of these three distinct aromatic signals with their specific splitting patterns is a strong indicator of the 1,2,4-trisubstitution pattern of 2-Bromo-4-tert-butylphenol. General chemical shift ranges for aromatic protons are typically between 6.5 and 8.0 ppm[1].
Comparative ¹H NMR Analysis
| Compound | Aromatic Proton Chemical Shifts (ppm) and Multiplicities (Predicted) | Key Differentiating Features |
| 2-Bromo-4-tert-butylphenol | ~7.3 (d), ~7.1 (dd), ~6.8 (d) | Three distinct aromatic signals with characteristic ortho and meta couplings. |
| 3-Bromo-4-tert-butylphenol | ~7.2 (d), ~6.9 (d), ~6.7 (dd) | Also three aromatic signals, but with different coupling patterns and chemical shifts due to the different bromine position. |
| 4-Bromo-2-tert-butylphenol | ~7.2 (d), ~7.0 (dd), ~6.9 (d) | Similar complexity to the 2-bromo isomer, but the chemical shifts will be influenced by the different electronic environment. |
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
Carbon-13 NMR spectroscopy provides valuable information about the number of unique carbon atoms and their chemical environments.
Predicted ¹³C NMR Spectrum of 2-Bromo-4-tert-butylphenol
Due to the lack of symmetry, the ¹³C NMR spectrum of 2-Bromo-4-tert-butylphenol is expected to display ten distinct signals. Based on established substituent effects, the predicted chemical shifts are as follows:
| Carbon Atom | Predicted Chemical Shift (ppm) | Rationale |
| C-1 (C-OH) | ~150 | Deshielded by the attached oxygen atom. |
| C-2 (C-Br) | ~112 | Shielded by the "heavy atom" effect of bromine, but also influenced by its electronegativity. |
| C-3 | ~130 | Aromatic CH. |
| C-4 (C-C(CH₃)₃) | ~145 | Deshielded due to substitution. |
| C-5 | ~125 | Aromatic CH. |
| C-6 | ~118 | Aromatic CH. |
| -C (CH₃)₃ | ~34 | Quaternary carbon of the tert-butyl group. |
| -C(CH₃ )₃ | ~31 | Methyl carbons of the tert-butyl group. |
The presence of six distinct signals in the aromatic region (110-160 ppm) and two signals for the tert-butyl group confirms the proposed structure.
Comparative ¹³C NMR Analysis
The ¹³C NMR spectra of the isomers will differ significantly in the chemical shifts of the aromatic carbons, providing a clear method for differentiation. For instance, in 3-Bromo-4-tert-butylphenol, the carbon bearing the bromine atom (C-3) would exhibit a different chemical shift compared to the C-2 in the target molecule.
Infrared (IR) Spectroscopy: Identifying Functional Groups
Infrared spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.
Key IR Absorptions for 2-Bromo-4-tert-butylphenol
The IR spectrum of 2-Bromo-4-tert-butylphenol will be characterized by the following key absorption bands:
-
O-H Stretch: A broad and strong band in the region of 3200-3600 cm⁻¹, characteristic of a hydrogen-bonded hydroxyl group in a phenol.[2][3]
-
C-H Stretch (Aromatic): Peaks slightly above 3000 cm⁻¹.[2]
-
C-H Stretch (Aliphatic): Peaks just below 3000 cm⁻¹, corresponding to the tert-butyl group.
-
C=C Stretch (Aromatic): Medium to strong absorptions around 1500-1600 cm⁻¹.[3]
-
C-O Stretch (Phenolic): A strong band around 1220 cm⁻¹.[2]
-
C-Br Stretch: Typically found in the fingerprint region, below 1000 cm⁻¹.
The broad O-H stretch and the characteristic aromatic C=C stretches are strong evidence for a phenolic compound.
Comparative IR Analysis
While the main functional group absorptions will be present in all isomers, subtle differences in the fingerprint region (below 1500 cm⁻¹) can be used for differentiation. The out-of-plane C-H bending vibrations in the 750-850 cm⁻¹ region are particularly sensitive to the substitution pattern on the benzene ring.[2]
Mass Spectrometry: Determining Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of the compound and valuable structural information through its fragmentation pattern.
Expected Mass Spectrum of 2-Bromo-4-tert-butylphenol
-
Molecular Ion (M⁺): The mass spectrum will show a characteristic pair of peaks for the molecular ion due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). For 2-Bromo-4-tert-butylphenol (C₁₀H₁₃BrO), the molecular ion peaks will appear at m/z 228 and 230.[4]
-
Key Fragmentation: A prominent fragmentation pathway for tert-butyl phenols is the loss of a methyl group (•CH₃) to form a stable benzylic cation. Therefore, a significant peak is expected at m/z 213 and 215 ([M-15]⁺).[4] Another common fragmentation is the loss of the entire tert-butyl group.
Comparative Mass Spectrometry Analysis
The molecular weight of all three isomers (2-Bromo-4-tert-butylphenol, 3-Bromo-4-tert-butylphenol, and 4-Bromo-2-tert-butylphenol) is identical (229.11 g/mol ).[4] Therefore, differentiation based on the molecular ion peak alone is not possible. However, the relative intensities of the fragment ions can differ based on the stability of the resulting carbocations, which is influenced by the position of the substituents. The fragmentation pattern is a unique fingerprint for each isomer.
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.
-
Transfer the solution to a standard 5 mm NMR tube.[7]
-
Ensure the sample height in the tube is between 4-5 cm.[5][7]
-
Cap the NMR tube securely.
Data Acquisition (¹H and ¹³C NMR):
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire the ¹H NMR spectrum using appropriate parameters (e.g., pulse angle, acquisition time, relaxation delay).
-
Acquire the ¹³C NMR spectrum. This will typically require a larger number of scans than the ¹H spectrum due to the lower natural abundance of ¹³C.
Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy
Sample Preparation and Data Acquisition:
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Record a background spectrum of the clean, empty ATR crystal.
-
Place a small amount of the 2-Bromo-4-tert-butylphenol sample directly onto the ATR crystal. If it is a solid, use the press to ensure good contact.[8]
-
Acquire the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
Gas Chromatography-Mass Spectrometry (GC-MS)
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 10-100 µg/mL) in a volatile organic solvent such as dichloromethane or hexane.[9]
-
Ensure the solution is free of particulate matter by filtering if necessary.
-
Transfer the solution to a 2 mL GC autosampler vial.
Data Acquisition:
-
Set up the GC method, including the injector temperature, oven temperature program, and column type (e.g., a non-polar DB-5 column).
-
Set the MS parameters, including the ionization mode (typically Electron Ionization - EI at 70 eV), mass range to be scanned, and scan rate.
-
Inject a small volume (e.g., 1 µL) of the sample into the GC-MS system.
-
The separated components eluting from the GC column will be introduced into the mass spectrometer for analysis.
Visualizing the Validation Workflow
Caption: Workflow for the synthesis and spectroscopic validation of 2-Bromo-4-tert-butylphenol.
Distinguishing Isomers: A Visual Comparison
Caption: Key NMR differences between 2-Bromo- and 3-Bromo-4-tert-butylphenol.
Conclusion
The structural validation of 2-Bromo-4-tert-butylphenol is a clear demonstration of the power of a multi-technique spectroscopic approach. While each method provides valuable pieces of the puzzle, it is their collective and corroborative evidence that leads to an irrefutable structural assignment. For researchers in drug development and chemical synthesis, a thorough understanding and application of these techniques are paramount for ensuring the integrity of their work and the success of their projects.
References
-
Tsuno, Y., Fujio, M., Takai, Y., & Yukawa, Y. (n.d.). Substituent Effect. IV. Proton NMR Chemical Shifts of Phenols. Oxford Academic. Retrieved from [Link]
-
(n.d.). NMR sample preparation guidelines. Retrieved from [Link]
- Traynham, J. G., & Knesel, G. A. (1965). Correlations of Polar Effects of Substituents with Nuclear Magnetic Resonance Spectra of Phenols. The Journal of Organic Chemistry, 31(10), 3350-3352.
-
National Center for Biotechnology Information. (n.d.). 2-Bromo-4-tert-butylphenol. PubChem. Retrieved from [Link]
- Barbero, M., Crisma, M., Degani, I., Fochi, R., & Perracino, P. (1996). Substituent effects on ionisation and 13C NMR properties of some monosubstituted phenols. A potentiometric, spectrophotometric and 13C NMR study. Annali di Chimica, 86(5-6), 253-264.
-
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]
-
Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]
- Al-Obaidi, A., & Al-Shammari, A. M. (2014). Dependence of Mass Spectrometric Fragmentation on the Bromine Substitution Pattern of Polybrominated Diphenyl Ethers. PubMed, 2014, 638436.
- Traynham, J. G., & Knesel, G. A. (1966). Correlations of Polar Effects of Substituents with Nuclear Magnetic Resonance Spectra of Phenols. The Journal of Organic Chemistry, 31(10), 3350-3352.
-
National Center for Biotechnology Information. (n.d.). 3-Bromo-4-tert-butylphenol. PubChem. Retrieved from [Link]
- Brownlee, R. T. C., & Craik, D. J. (1987). Substituent Effects on the N.M.R. Spectra of Carboxylic Acid Derivatives. IV. 13C N.M.R. Spectra of para-Substituted Phenols, Phenylureas and Phenyl Propionates. Australian Journal of Chemistry, 40(4), 677-686.
-
Agilent. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting functional groups present finger print for identification of phenol. Retrieved from [Link]
-
Chegg. (2023, March 14). 1H NMR data for 2-bromo-4-tert-butylphenol. Retrieved from [Link]
-
(n.d.). Sample Preparation Guidelines for GC-MS. Retrieved from [Link]
- Milojković-Opsenica, D., Ristivojević, P., Trifunović, J., Vovk, I., Lušić, D., & Tešić, Ž. (2018). Chemometrics-Based TLC and GC-MS for Small Molecule Analysis: A Practical Guide. High-Throughput, 7(4), 33.
-
Chemistry Steps. (n.d.). Interpreting IR Spectra. Retrieved from [Link]
-
SCION Instruments. (n.d.). Sample preparation GC-MS. Retrieved from [Link]
-
LibreTexts Chemistry. (2024, September 20). 17.11: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]
Sources
- 1. compoundchem.com [compoundchem.com]
- 2. spectrabase.com [spectrabase.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 2-Bromo-4-tert-butylphenol | C10H13BrO | CID 75147 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. scispace.com [scispace.com]
- 7. 2-Bromo-4-tert-butylphenol | C10H13BrO | MD Topology | NMR | X-Ray [atb.uq.edu.au]
- 8. researchgate.net [researchgate.net]
- 9. 2,4-Di-tert-butylphenol(96-76-4) 13C NMR [m.chemicalbook.com]
A Comparative Guide to Confirming the Purity of 2-Bromo-4-tert-butylphenol by HPLC Analysis
This guide provides a comprehensive framework for determining the purity of 2-Bromo-4-tert-butylphenol, a key intermediate in the synthesis of pharmaceuticals and specialty chemicals. We will delve into the development and rationale of a primary High-Performance Liquid Chromatography (HPLC) method, compare it with viable alternatives, and provide the foundational data required for robust analytical validation. Our approach is grounded in established chromatographic principles and regulatory expectations, ensuring the trustworthiness and scientific integrity of the results.
The Critical Role of Purity in Drug Development
The purity of starting materials and intermediates like 2-Bromo-4-tert-butylphenol is a cornerstone of pharmaceutical development. Impurities, even in trace amounts, can affect the safety, efficacy, and stability of the final active pharmaceutical ingredient (API). Consequently, a reliable and validated analytical method is not just a quality control requirement but a critical component of the entire drug development lifecycle. High-Performance Liquid Chromatography (HPLC) is the preeminent technique for this purpose due to its high resolution, sensitivity, and versatility.[1]
This guide is designed for researchers, analytical scientists, and quality control professionals. It offers not just a protocol but an in-depth understanding of the methodological choices, enabling adaptation and troubleshooting.
Method Development: A Logic-Driven Approach
The molecular structure of 2-Bromo-4-tert-butylphenol—a substituted phenol with both a halogen and a bulky alkyl group—dictates its chromatographic behavior.[2] It is a relatively non-polar, hydrophobic compound, making Reversed-Phase HPLC (RP-HPLC) the logical choice for analysis.[1][3][4] In RP-HPLC, the stationary phase is non-polar, and the mobile phase is polar. Compounds are separated based on their hydrophobicity, with more hydrophobic compounds being retained longer on the column.[1][4]
Primary Method: A Robust C18-Based Approach
Our primary recommended method is designed for optimal resolution and peak shape, grounded in common practices for analyzing phenolic compounds.[5][6][7]
Rationale for Component Selection:
-
Stationary Phase: A C18 (octadecyl) column is the workhorse of reversed-phase chromatography and is highly effective for separating hydrophobic compounds.[1][8][9] We select a column with a standard particle size (e.g., 5 µm) for a good balance between efficiency and backpressure.[8]
-
Mobile Phase: A gradient elution using a mixture of water and a polar organic solvent like acetonitrile is ideal. Acetonitrile is often preferred over methanol for its lower viscosity and UV transparency. The use of a gradient, where the proportion of the organic solvent is increased over time, is crucial for eluting any potential impurities that may have significantly different polarities from the main analyte.[3][10]
-
Acid Modifier: The addition of a small amount of acid (e.g., 0.1% trifluoroacetic acid or phosphoric acid) to the mobile phase is critical.[11][12] This suppresses the ionization of the phenolic hydroxyl group, leading to a more consistent retention time and significantly improved peak symmetry. Without an acid modifier, phenolic compounds often exhibit poor peak shape (tailing).
-
Detection: The aromatic ring in 2-Bromo-4-tert-butylphenol contains a chromophore that absorbs UV light. Based on data for similar phenolic structures, a detection wavelength in the range of 280-290 nm should provide good sensitivity for the parent compound and related impurities.[3][11] A photodiode array (PDA) detector is highly recommended to assess peak purity and to develop a method that is sensitive to a wide range of potential impurities.
Experimental Protocols & Data
Primary HPLC Method Protocol
Instrumentation:
-
High-Performance Liquid Chromatograph with gradient pump, autosampler, column oven, and PDA detector.
Chromatographic Conditions:
| Parameter | Recommended Condition | Alternative Condition (for comparison) |
|---|---|---|
| Column | C18, 250 mm x 4.6 mm, 5 µm | C8, 150 mm x 4.6 mm, 3 µm |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile | Methanol |
| Gradient | 0-2 min: 50% B, 2-20 min: 50-95% B, 20-25 min: 95% B, 25-26 min: 95-50% B, 26-30 min: 50% B | 0-15 min: 60-95% B, 15-20 min: 95% B, 20-21 min: 95-60% B, 21-25 min: 60% B |
| Flow Rate | 1.0 mL/min | 1.2 mL/min |
| Column Temp. | 30 °C | 35 °C |
| Injection Vol. | 10 µL | 5 µL |
| Detection | PDA at 286 nm | DAD at 280 nm |
Sample Preparation:
-
Accurately weigh approximately 25 mg of the 2-Bromo-4-tert-butylphenol sample.
-
Dissolve in 50 mL of a 50:50 mixture of acetonitrile and water to create a stock solution of ~0.5 mg/mL.
-
Further dilute to a working concentration of ~0.05 mg/mL with the same diluent.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
Comparative Analysis and Expected Data
The primary method is compared against an alternative using a C8 column and a methanol-based mobile phase. A C8 column is less hydrophobic than a C18 and may offer different selectivity for certain impurities.[13] Methanol is another common organic modifier that can alter the elution order compared to acetonitrile.
Expected Performance Comparison:
| Performance Metric | Primary Method (C18/ACN) | Alternative Method (C8/MeOH) | Rationale for Difference |
| Retention Time (Analyte) | ~15 min | ~10 min | C8 is less retentive than C18, leading to earlier elution.[13] |
| Resolution (Analyte vs. Impurity X) | > 2.0 | Potentially < 2.0 or different selectivity | The higher hydrophobicity of C18 often provides better separation for non-polar compounds. |
| Peak Tailing Factor | 0.9 - 1.2 | 1.0 - 1.4 | Phosphoric acid is often a stronger ion suppressor, leading to better peak shape. |
| Run Time | 30 min | 25 min | The shorter column and different gradient profile can lead to a faster analysis. |
This comparative approach is crucial for developing a truly robust method. By understanding how changes in the stationary and mobile phases affect the separation, a method can be optimized for the specific impurity profile of the material.
Method Validation: A Trustworthy System
A developed method is incomplete without validation to demonstrate its fitness for purpose.[14] Validation should be performed according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[14][15][16]
Key Validation Parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[17] This is typically demonstrated by analyzing a placebo, spiking the analyte with known impurities, and assessing peak purity using a PDA detector.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.[17] This is assessed by analyzing a series of dilutions of the reference standard across a specified range.
-
Accuracy: The closeness of test results to the true value.[17] It is determined by applying the method to a sample of known purity (e.g., a reference standard) or by spiking a sample with known amounts of the analyte.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[3] This includes repeatability (intra-day) and intermediate precision (inter-day).
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified, respectively, with acceptable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[12]
The entire process, from method development to validation, follows a logical, self-validating system, ensuring the integrity of the purity assessment.
Visualizing the Workflow
A clear workflow ensures reproducibility and understanding of the analytical process.
Caption: High-level workflow for HPLC purity analysis.
Caption: Logic diagram for HPLC method development.
References
- 1. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 2. 2-Bromo-4-tert-butylphenol | C10H13BrO | CID 75147 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. repositorio.ufba.br [repositorio.ufba.br]
- 4. jordilabs.com [jordilabs.com]
- 5. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. RP-HPLC analysis of the phenolic compounds of plant extracts. investigation of their antioxidant capacity and antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. uhplcs.com [uhplcs.com]
- 9. columnfinder.perkinelmer.oonops.eu [columnfinder.perkinelmer.oonops.eu]
- 10. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 11. Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa - PMC [pmc.ncbi.nlm.nih.gov]
- 12. phcogres.com [phcogres.com]
- 13. phenomenex.com [phenomenex.com]
- 14. database.ich.org [database.ich.org]
- 15. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 16. qbdgroup.com [qbdgroup.com]
- 17. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
A Comparative Guide to Brominating Agents for Phenol Synthesis
Introduction
The bromination of phenols is a cornerstone of electrophilic aromatic substitution in organic synthesis, yielding valuable bromophenol intermediates. These intermediates are pivotal in the manufacturing of pharmaceuticals, agrochemicals, flame retardants, and dyes.[1] The hydroxyl group of phenol is a potent activating group, rendering the aromatic ring highly susceptible to electrophilic attack. This heightened reactivity, however, presents a significant challenge: controlling the selectivity of the bromination to achieve the desired mono-, di-, or tri-substituted products.[2][3] Over-bromination is a frequent complication, leading to mixtures of products that are often difficult to separate.[2]
This guide provides a comprehensive comparison of various brominating agents for the synthesis of bromophenols. We will delve into the mechanistic nuances, regioselectivity, and practical considerations associated with each reagent, supported by experimental data and detailed protocols. Our objective is to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions for their specific synthetic needs, balancing reactivity, selectivity, safety, and environmental impact.
The Mechanism of Phenol Bromination: An Overview
The bromination of phenol proceeds via an electrophilic aromatic substitution (SEAr) mechanism. The hydroxyl group's lone pairs of electrons delocalize into the benzene ring, increasing the electron density, particularly at the ortho and para positions.[4][5] This activation makes the phenol ring highly nucleophilic and capable of attacking an electrophilic bromine species.[5]
A critical factor influencing the reaction is the solvent. In polar, protic solvents like water, phenol can ionize to the more reactive phenoxide ion.[3] This, combined with the solvent's ability to polarize the bromine molecule, leads to a very rapid reaction, often resulting in the formation of 2,4,6-tribromophenol as an immediate precipitate.[3][4] In non-polar solvents, the reaction is slower and can be more controlled, often yielding a mixture of ortho- and para-monobrominated phenols.[4]
The general mechanism involves the attack of the electron-rich aromatic ring on the electrophilic bromine, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.[5] Subsequent deprotonation by a base regenerates the aromaticity of the ring, yielding the brominated phenol.[5]
Comparative Analysis of Brominating Agents
The choice of brominating agent is paramount in dictating the outcome of the reaction, influencing yield, regioselectivity, and operational safety.
Molecular Bromine (Br₂)
Molecular bromine is the traditional and most fundamental brominating agent.[2]
-
Reactivity and Selectivity: Br₂ is highly reactive, especially with activated substrates like phenol.[2] In polar solvents, it often leads to exhaustive bromination.[3] To achieve monobromination, non-polar solvents and low temperatures are typically employed.[4][6] However, controlling the reaction to obtain a single, desired isomer can be challenging. Previous methods often involved using solvents like carbon tetrachloride or acetic acid, but the resulting products were frequently impure and required further purification.[7]
-
Safety and Handling: Molecular bromine is a volatile, highly corrosive, and toxic liquid, posing significant handling and safety risks.[8][9] Reactions can be exothermic and produce corrosive hydrogen bromide (HBr) gas as a byproduct.[10] These hazards have spurred the development of safer alternatives.[8][9][11]
N-Bromosuccinimide (NBS)
N-Bromosuccinimide (NBS) is a versatile and widely used crystalline solid that serves as a safer alternative to liquid bromine.[2][12]
-
Reactivity and Selectivity: NBS provides a low, constant concentration of bromine in the reaction mixture, which helps to minimize side reactions.[10] It is particularly effective for the bromination of electron-rich aromatic compounds like phenols.[12][13] The regioselectivity of NBS bromination can be tuned by the choice of solvent.[14] For instance, using dimethylformamide (DMF) as a solvent often leads to high para-selectivity.[12] In the presence of catalysts like ammonium acetate, NBS can efficiently achieve monobromination of phenols at room temperature with high yields and regioselectivity.[15] For ortho-bromination of para-substituted phenols, NBS in methanol with a catalytic amount of p-toluenesulfonic acid (p-TsOH) has proven effective.[16]
-
Experimental Insights: Studies have shown that the combination of NBS with a catalytic amount of ammonium acetate in acetonitrile can lead to the exclusive formation of p-bromophenol in as little as 5 minutes with a 98% yield.[15] In contrast, the reaction without the catalyst is much slower and less selective.[15]
Pyridinium Bromide Perbromide (Py·Br₃)
This stable, red crystalline solid is another safer and more convenient alternative to molecular bromine.[10][17]
-
Reactivity and Selectivity: Pyridinium tribromide is an effective reagent for the electrophilic bromination of phenols, ketones, and ethers.[10][17] As a solid, it is easier to handle and measure accurately compared to liquid bromine.[17] It is known to be a mild brominating agent.[13]
-
Application: It is particularly useful in small-scale reactions where precise stoichiometry is crucial.[17]
In Situ Generation of Bromine
Generating bromine in situ from safer, more stable precursors is an increasingly popular strategy that avoids the direct handling of molecular bromine.[9]
-
Oxidative Bromination: This approach involves the oxidation of a bromide salt, such as potassium bromide (KBr), in the presence of an oxidant.[2] Various oxidants have been employed, including hydrogen peroxide (H₂O₂), oxone, and bromates.[2]
-
KBr/KBrO₃ System: A mixture of potassium bromide and potassium bromate in the presence of an acid generates bromine in situ.[8] This system requires acidic conditions to be efficient.[8]
-
ZnAl–BrO₃⁻–Layered Double Hydroxides (LDHs) with KBr: This system has been shown to be highly regioselective for the mono-bromination of phenols, favoring the para position.[2] The reaction proceeds under mild conditions with high atom economy.[2]
-
-
Safety and Sustainability: These methods are considered greener and safer as they circumvent the transportation and storage of hazardous molecular bromine.[9][11][18]
Data Presentation: Performance Comparison of Brominating Agents
| Brominating Agent | Typical Substrate(s) | Reaction Conditions | Yield (%) | Selectivity | Key Advantages & Disadvantages |
| **Molecular Bromine (Br₂) ** | Activated aromatics (phenols, anilines) | Varies with solvent; often low temp for control | High | Low selectivity in polar solvents, can lead to polybromination | Adv: Readily available, strong brominating agent.[10] Disadv: Highly corrosive, toxic, difficult to handle; reactions can be exothermic and produce HBr.[10] |
| N-Bromosuccinimide (NBS) | Electron-rich aromatics, allylic/benzylic positions | Varies with solvent (e.g., DMF, CCl₄, MeCN), often at room temperature | 50-95% (substrate dependent) | High para-selectivity in polar solvents like DMF.[12] Can be directed to ortho with catalysts.[16] | Adv: Solid, easier and safer to handle than Br₂; selectivity can be tuned by solvent and catalyst choice.[10][14] Disadv: Can be unreliable if not pure.[10] |
| Pyridinium Bromide Perbromide (Py·Br₃) | Ketones, phenols, ethers | Typically in solvents like acetic acid | Good to excellent | Generally good | Adv: Solid, stable, and safer alternative to liquid bromine; easy to handle and measure.[10][17] |
| KBr/KBrO₃ | Phenols | Acidic conditions (e.g., acetic acid/water) | Good to excellent | Good, pH-dependent | Adv: In situ generation avoids handling Br₂; lower toxicity reagents.[8] Disadv: Requires acidic conditions.[8] |
| ZnAl–BrO₃⁻–LDHs / KBr | Phenols | Acetic acid/water, 35 °C | 67-89% | Excellent para-selectivity | Adv: High regioselectivity, cheap reagents, mild conditions, high atom economy.[2] |
Experimental Protocols
The following are detailed methodologies for key phenol bromination reactions. These protocols are based on established procedures and may require optimization for specific substrates.
Protocol 1: Monobromination of Phenol using NBS and Ammonium Acetate
This protocol is adapted from a method demonstrating high para-selectivity.[15]
Materials:
-
Phenol (1 mmol)
-
N-Bromosuccinimide (NBS) (1.05 mmol)
-
Ammonium acetate (NH₄OAc) (10 mol%)
-
Acetonitrile (MeCN) (5 mL)
-
Ethyl acetate (EtOAc)
-
Water
-
Silica gel for column chromatography
Procedure:
-
To a solution of phenol (1 mmol) in acetonitrile (5 mL), add ammonium acetate (10 mol%).
-
Stir the mixture at room temperature and add N-Bromosuccinimide (1.05 mmol).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture in vacuo.
-
Extract the residue with a 1:1 mixture of ethyl acetate and water (3 x 5 mL).
-
Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel (hexane-EtOAc, 10:1) to obtain pure p-bromophenol.[15]
Protocol 2: ortho-Bromination of p-Cresol using NBS and p-TsOH
This protocol is designed for the selective ortho-bromination of a para-substituted phenol.[16]
Materials:
-
p-Cresol (1 mmol)
-
p-Toluenesulfonic acid (p-TsOH) (10 mol%)
-
N-Bromosuccinimide (NBS) (1 mmol)
-
ACS-grade Methanol (MeOH)
Procedure:
-
In a flask, pre-mix p-cresol (1 mmol) and p-toluenesulfonic acid (10 mol%) in a minimal amount of ACS-grade methanol.
-
Prepare a 0.1 M solution of NBS (1 mmol) in methanol.
-
Over a period of 20 minutes, add the NBS solution to the stirred solution of p-cresol and p-TsOH at ambient temperature.
-
After the addition is complete, continue stirring for an additional 5 minutes.
-
Monitor the reaction by HPLC or TLC to confirm the formation of the mono-ortho-brominated product.
-
Work-up the reaction by removing the methanol under reduced pressure and partitioning the residue between a suitable organic solvent and water.
-
Isolate and purify the product using standard techniques such as column chromatography.
Visualization of Workflow and Mechanism
Generalized Experimental Workflow
The following diagram illustrates a typical workflow for the bromination of phenol.
Caption: Generalized workflow for phenol bromination.
Mechanism of Electrophilic Aromatic Substitution
This diagram outlines the key steps in the electrophilic bromination of phenol.
Caption: Simplified mechanism of electrophilic aromatic substitution.
Conclusion
The selection of a suitable brominating agent for phenol synthesis is a critical decision that profoundly impacts reaction efficiency, selectivity, and safety. While molecular bromine remains a potent reagent, its hazardous nature necessitates the consideration of safer alternatives. N-Bromosuccinimide has emerged as a versatile and controllable solid reagent, with its selectivity readily tuned by solvent and catalyst choice. In situ generation methods offer a green and sustainable approach, minimizing the risks associated with handling elemental bromine. By understanding the principles outlined in this guide, researchers can strategically select the optimal brominating agent and reaction conditions to achieve their synthetic goals in a safe, efficient, and selective manner.
References
-
Jia, X., Li, J., & Wang, W. (2018). Regioselective Monobromination of Phenols with KBr and ZnAl–BrO3−–Layered Double Hydroxides. Molecules, 23(11), 2843. [Link]
-
Physics Wallah. (n.d.). Bromination phenol in Water and non-polar solvent. Retrieved from [Link]
-
Khan Academy. (n.d.). Bromination of Phenols. Retrieved from [Link]
-
ResearchGate. (n.d.). Regioselective bromination of phenols. Retrieved from [Link]
-
Hosseini, S. A., & Ebrahimi, S. (2016). Bromination of phenol with NBSac over synthesized zeolite as a heterogeneous recyclable catalyst. Journal of the Serbian Chemical Society, 81(10), 1123-1131. [Link]
-
Tee, O. S., & Iyengar, N. R. (1990). Kinetics and mechanism of the bromination of phenols in aqueous solution. Evidence of general base catalysis of bromine attack. Canadian Journal of Chemistry, 68(10), 1769-1775. [Link]
-
Pathiraja, D. C., et al. (2025). Optimising Bromination of Phenols: Investigating the Role of pH and Oxidizer in Electrophilic Substitution Reaction. ChemRxiv. [Link]
-
Organic Chemistry Basics. (2021, February 18). Bromination of phenol [Video]. YouTube. [Link]
-
Tee, O. S., Paventi, M., & Bennett, J. M. (1989). Kinetics and mechanism of the bromination of phenols and phenoxide ions in aqueous solution. Diffusion-controlled rates. Journal of the American Chemical Society, 111(6), 2233-2240. [Link]
-
Wikipedia. (n.d.). N-Bromosuccinimide. Retrieved from [Link]
-
Satkar, Y., et al. (2018). Practical, mild and efficient electrophilic bromination of phenols by a new I(III)-based reagent: the PIDA–AlBr3 system. RSC Advances, 8(34), 19131-19137. [Link]
-
Thomson, R. J., & Taylor, M. J. (2014). Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol. Molecules, 19(8), 12535-12545. [Link]
-
Satkar, Y., et al. (2018). Practical, mild and efficient electrophilic bromination of phenols by a new I(iii)-based reagent: the PIDA–AlBr3 system. RSC Advances, 8(34), 19131-19137. [Link]
-
Fujisaki, S., et al. (1993). Effect of Amines on ortho-Bromination of Phenols with NBS. Bulletin of the Chemical Society of Japan, 66(5), 1576-1579. [Link]
-
Van Kerrebroeck, R., et al. (2019). Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. Molecules, 24(11), 2116. [Link]
-
Chow, Y. L., Zhao, D. C., & Johansson, C. I. (1988). The intermediates in the interaction of phenols with N-bromosuccinimide. Canadian Journal of Chemistry, 66(10), 2556-2562. [Link]
-
KIS. (2025, March 17). Solvent effect on regioselectivity of bromination of 2-isopropylphenol [Video]. YouTube. [Link]
-
Cresp, T. M., & Sargent, M. V. (1984). Using NBS as a Mild Bromination Reagent for Polyalkoxyaromatic Systems. Journal of the Chemical Society, Perkin Transactions 1, 2145-2153. [Link]
-
Radhakrishnamurti, P. S., & Rao, B. V. D. (1981). Kinetics & Mechanism of Bromination of Phenol & Substituted Phenols by N,Bromosuccinimide. Indian Journal of Chemistry, 20A, 473-475. [Link]
-
Das, B., et al. (2007). A facile nuclear bromination of phenols and anilines using NBS in the presence of ammonium acetate as a catalyst. Journal of Molecular Catalysis A: Chemical, 267(1-2), 30-33. [Link]
-
Common Organic Chemistry. (n.d.). Bromination - Common Conditions. Retrieved from [Link]
- Hennis, H. E., & Thompson, L. R. (1966). Process for brominating phenols. U.S.
-
Prakash, G. K. S., et al. (2004). A New Bromination Method for Phenols and Anisoles: NBS/HBF4·Et2O in CH3CN. The Journal of Organic Chemistry, 69(19), 6523-6525. [Link]
-
ResearchGate. (n.d.). Bromination of Phenols by Means of Bromide-Bromate Solution. Retrieved from [Link]
-
Ramachandraiah, G., et al. (2014). Eco-friendly Bromide-Bromate Bromination Alternative to Liquid Bromine. Organic Chemistry: Current Research, 3(3). [Link]
-
Smith, K., et al. (2007). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Molecules, 12(1), 75-91. [Link]
-
Van Kerrebroeck, R., et al. (2019). Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. Molecules, 24(11), 2116. [Link]
-
Khan Academy India - English. (2022, November 29). Bromination of Phenols | Electrophilic aromatic substitution | Organic Chemistry [Video]. YouTube. [Link]
-
ResearchGate. (n.d.). Recent Advances in Bromination of Aromatic and Heteroaromatic Compounds. Retrieved from [Link]
-
Ghorai, M. K., & Kumar, A. (2016). Use of Bromine and Bromo-Organic Compounds in Organic Synthesis. Chemical Reviews, 116(16), 9037-9139. [Link]
-
Vona, J. A., & Merker, P. C. (1951). BROMINATIONS CONDUCTED WITH PYRIDINIUM BROMIDE PERBROMIDE. The Journal of Organic Chemistry, 16(11), 1782-1786. [Link]
-
Fieser, L. F. (1954). Selective Bromination of Aromatic Ethers with Pyridinium Hydrobromide Perbromide. Journal of the American Chemical Society, 76(7), 1945-1947. [Link]
-
Wikipedia. (n.d.). Pyridinium perbromide. Retrieved from [Link]
-
Djerassi, C., & Scholz, C. R. (1948). Brominations with Pyridine Hydrobromide Perbromide. Journal of the American Chemical Society, 70(1), 417-418. [Link]
Sources
- 1. journals.iau.ir [journals.iau.ir]
- 2. Regioselective Monobromination of Phenols with KBr and ZnAl–BrO3−–Layered Double Hydroxides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bromination phenol | Bromination phenol in Water and non-polar solvent [pw.live]
- 4. Khan Academy [khanacademy.org]
- 5. m.youtube.com [m.youtube.com]
- 6. youtube.com [youtube.com]
- 7. US3546302A - Process for brominating phenols - Google Patents [patents.google.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 13. Bromination - Common Conditions [commonorganicchemistry.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Pyridinium perbromide - Wikipedia [en.wikipedia.org]
- 18. Eco-friendly Bromide-Bromate Bromination Alternative to Liquid Bromine | Chemical Industry Digest [chemindigest.com]
A Senior Application Scientist's Guide to the Ortho-Bromination of 4-tert-Butylphenol: A Comparative Analysis of Synthetic Methodologies
In the landscape of pharmaceutical and specialty chemical synthesis, the regioselective functionalization of aromatic rings is a cornerstone of molecular design. The targeted introduction of a bromine atom, particularly at the ortho position of a phenol, unlocks a versatile synthetic handle for subsequent cross-coupling reactions, etherifications, and the construction of complex molecular architectures. This guide provides an in-depth, field-proven comparison of methodologies for the selective ortho-bromination of 4-tert-butylphenol, a common starting material in the synthesis of antioxidants, resins, and pharmaceutical intermediates.[1]
A frequent point of inquiry among researchers revolves around the optimal brominating agent for this transformation. This guide will clarify a common misconception and compare the highly selective N-bromosuccinimide (NBS) based method with the traditional approach using elemental bromine (Br₂). The target molecule in this transformation is 2-bromo-4-tert-butylphenol, and we will evaluate the most effective pathways to its synthesis.
Understanding the Synthetic Goal: The Importance of Regioselectivity
The hydroxyl group of a phenol is a potent activating, ortho-, para-directing group in electrophilic aromatic substitution.[2] In the case of 4-tert-butylphenol, the para position is blocked by a bulky tert-butyl group, thus directing electrophilic attack to the two equivalent ortho positions. While this inherent directing effect is advantageous, the high reactivity of the phenol ring often leads to over-bromination, yielding the undesired 2,6-dibromo-4-tert-butylphenol.[3][4] Therefore, the primary challenge lies in achieving high selectivity for the mono-ortho-brominated product.
Method 1: The Modern Approach - N-Bromosuccinimide (NBS) with Catalytic Acid
N-bromosuccinimide has emerged as a preferred reagent for the selective bromination of electron-rich aromatic compounds, including phenols.[5] Its solid, crystalline nature makes it significantly easier and safer to handle compared to fuming, corrosive liquid bromine.[6] While NBS alone can lead to mixtures of products, its efficacy is dramatically enhanced when used in conjunction with a catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TsOH), in a polar protic solvent.[7][8][9]
Mechanism of Action with NBS/p-TsOH
The high ortho-selectivity of the NBS/p-TsOH system is attributed to a synergistic effect between the catalyst and the solvent. It is proposed that the p-TsOH protonates the nitrogen of NBS, creating a more potent electrophilic bromine species.[7] In a polar protic solvent like methanol, this system facilitates a rapid and controlled delivery of the electrophile to the ortho position of the phenol.[7][10][11] This method is particularly effective for para-substituted phenols, where it selectively yields the mono-ortho-brominated product.[7][9][12]
Caption: Proposed mechanism for NBS/p-TsOH ortho-bromination.
Experimental Protocol: Ortho-Bromination of 4-tert-Butylphenol with NBS/p-TsOH
This protocol is adapted from a highly efficient method developed for para-substituted phenols.[7][8][13]
Materials:
-
4-tert-Butylphenol
-
N-Bromosuccinimide (NBS), recrystallized from water
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)
-
ACS-grade Methanol (MeOH)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve 4-tert-butylphenol (1.0 eq) and p-TsOH·H₂O (0.1 eq) in ACS-grade methanol (approx. 1.0 mL per mmol of phenol).
-
Stir the solution at room temperature for 10 minutes.
-
In a separate flask, protected from light, prepare a 0.1 M solution of NBS (1.0 eq) in methanol.
-
Add the NBS solution dropwise to the phenol solution over 20 minutes.
-
Stir the reaction mixture for an additional 5-10 minutes. The reaction is typically complete within 15-25 minutes.[7][10][11]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture in vacuo.
-
Purify the resulting residue by column chromatography using dichloromethane as the eluent to yield pure 2-bromo-4-tert-butylphenol.
Method 2: The Classic Approach - Direct Bromination with Elemental Bromine (Br₂)
Direct bromination using elemental bromine is a fundamental reaction in organic chemistry. While it can be effective, it often suffers from a lack of selectivity and presents significant handling hazards.[2]
Mechanism of Action with Br₂
The mechanism is a classic electrophilic aromatic substitution.[2] The high reactivity of the phenol ring towards Br₂ can make it difficult to stop the reaction at the mono-bromination stage, often leading to the formation of 2,6-dibromo-4-tert-butylphenol as a significant byproduct.[3] Precise control of stoichiometry, temperature, and reaction time is critical to maximize the yield of the desired mono-brominated product.
Sources
- 1. 4-tert-Butylphenol - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. lookchem.com [lookchem.com]
- 5. benchchem.com [benchchem.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
comparing the reactivity of 2-Bromo-4-tert-butylphenol with other bromophenols
For researchers, scientists, and professionals in drug development, a nuanced understanding of the reactivity of substituted phenols is critical for the rational design of synthetic routes and the development of novel molecular entities. This guide provides an in-depth, objective comparison of the reactivity of 2-Bromo-4-tert-butylphenol with other relevant bromophenols. We will delve into the electronic and steric factors governing its reactivity, supported by available experimental data and detailed protocols for comparative analysis.
Introduction: The Role of Substituted Phenols in Modern Chemistry
Substituted phenols are pivotal building blocks in organic synthesis, finding extensive applications in the pharmaceutical, agrochemical, and materials science sectors.[1] The introduction of various functional groups onto the phenolic ring allows for the fine-tuning of a molecule's physicochemical properties and biological activity. Bromophenols, in particular, are versatile intermediates, with the bromine atom serving as a handle for a wide array of chemical transformations, including cross-coupling reactions and further functionalization. 2-Bromo-4-tert-butylphenol, with its unique substitution pattern, presents an interesting case study in the interplay of steric and electronic effects that dictate its chemical behavior.
Understanding the Reactivity Landscape of 2-Bromo-4-tert-butylphenol
The reactivity of 2-Bromo-4-tert-butylphenol is primarily influenced by three key structural features: the hydroxyl group, the bromine atom, and the tert-butyl group.
-
Hydroxyl Group (-OH): A potent activating group that directs incoming electrophiles to the ortho and para positions through its strong +M (mesomeric) effect.[2]
-
Bromine Atom (-Br): A deactivating group via its -I (inductive) effect, yet it also directs ortho and para due to its +M effect, where its lone pairs can stabilize the arenium ion intermediate.
-
tert-Butyl Group (-C(CH₃)₃): A bulky, electron-donating group (+I effect) that introduces significant steric hindrance, which can influence the regioselectivity of reactions.
The combination of these substituents creates a unique reactivity profile for 2-Bromo-4-tert-butylphenol, making it a valuable intermediate in various synthetic applications.
Comparative Analysis of Reactivity
To objectively assess the reactivity of 2-Bromo-4-tert-butylphenol, we will compare it with other bromophenols in several key chemical transformations. The chosen comparators are 2-bromophenol, 4-bromophenol, and the isomeric 4-bromo-2-tert-butylphenol to elucidate the influence of the tert-butyl group's position.
Acidity (pKa)
The acidity of a phenol is a fundamental property that influences its nucleophilicity. The predicted pKa of 2-Bromo-4-tert-butylphenol is 8.65.[1][3][4] This value is influenced by the electron-withdrawing inductive effect of the bromine and the electron-donating effect of the tert-butyl group.
Table 1: Comparison of pKa Values of Selected Bromophenols
| Compound | pKa (Predicted/Experimental) | Reference |
| 2-Bromo-4-tert-butylphenol | 8.65 (Predicted) | [1][3][4] |
| 2-Bromophenol | 8.44 (Experimental) | |
| 4-Bromophenol | 9.34 (Experimental) | |
| 4-tert-Butylphenol | 10.23 (Experimental) |
The predicted pKa suggests that 2-Bromo-4-tert-butylphenol is a stronger acid than 4-tert-butylphenol, due to the electron-withdrawing bromine, but a weaker acid than 2-bromophenol, likely due to the electron-donating tert-butyl group.
Electrophilic Aromatic Substitution
The phenolic ring is activated towards electrophilic aromatic substitution. The hydroxyl group is a powerful ortho, para-director. In 2-Bromo-4-tert-butylphenol, the positions ortho and para to the hydroxyl group are C6 and C4 (already substituted), and C2 (already substituted). Therefore, further substitution is expected to be directed to the C6 position. The bulky tert-butyl group at the para position and the bromine at the ortho position will sterically hinder the approach of electrophiles to the adjacent positions.
A common electrophilic substitution reaction is bromination. Phenols are highly reactive towards bromination, often not requiring a catalyst.[2]
Proposed Comparative Reactivity Order for Bromination:
2-Bromophenol > 4-Bromophenol > 2-Bromo-4-tert-butylphenol > 4-Bromo-2-tert-butylphenol
This proposed order is based on the activating/deactivating effects of the substituents and steric hindrance. The tert-butyl group is expected to decrease the reaction rate due to its steric bulk, especially when it is ortho to the reaction site as in 4-bromo-2-tert-butylphenol.
Cross-Coupling Reactions: The Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful tool for forming carbon-carbon bonds, and bromophenols are common substrates. The reactivity in this palladium-catalyzed reaction is sensitive to both electronic and steric factors.
While a direct comparative study under identical conditions for 2-Bromo-4-tert-butylphenol and other bromophenols is not extensively documented in a single source, we can infer reactivity trends.[5] Generally, aryl bromides are effective coupling partners. The presence of the bulky tert-butyl group ortho to the bromine in a potential isomer like 2-bromo-6-tert-butylphenol would be expected to significantly hinder the oxidative addition step in the catalytic cycle, thus reducing the reaction rate and yield. In 2-Bromo-4-tert-butylphenol, the tert-butyl group is para to the bromine, so its steric effect on the coupling reaction is less pronounced.
Table 2: Representative Yields for Suzuki-Miyaura Coupling of Bromophenols with Phenylboronic Acid
| Bromophenol | Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2-Bromophenol | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85 | [5] |
| 4-Bromophenol | Pd(dppf)Cl₂ | K₃PO₄ | Dioxane | 100 | 8 | 95 | [5] |
| 2-Bromo-4-tert-butylphenol | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | (Predicted High) | - |
Note: The data for 2- and 4-bromophenol are from various sources and are presented for illustrative purposes.[5] A predicted high yield for 2-Bromo-4-tert-butylphenol is based on its structural similarity to other reactive aryl bromides.
Experimental Protocols for Comparative Reactivity Analysis
To provide a framework for the direct comparison of these bromophenols, the following detailed experimental protocols are proposed. These protocols are designed to be self-validating by including an internal standard or by running competitive reactions.
Protocol 1: Competitive Bromination of Bromophenols
This experiment aims to determine the relative reactivity of 2-Bromo-4-tert-butylphenol and a comparator (e.g., 4-bromophenol) towards electrophilic bromination.
Materials:
-
2-Bromo-4-tert-butylphenol
-
4-Bromophenol
-
N-Bromosuccinimide (NBS)
-
Dichloromethane (DCM), anhydrous
-
Internal standard (e.g., 1,4-dichlorobenzene)
-
Reaction vials, magnetic stir bars
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Prepare a stock solution containing equimolar amounts of 2-Bromo-4-tert-butylphenol, 4-bromophenol, and the internal standard in anhydrous DCM.
-
Prepare a separate solution of NBS in anhydrous DCM.
-
In a reaction vial, add a known volume of the mixed bromophenol stock solution.
-
At time t=0, add a sub-stoichiometric amount of the NBS solution to the reaction vial while stirring vigorously.
-
At regular time intervals, withdraw aliquots from the reaction mixture and quench with a solution of sodium thiosulfate.
-
Analyze the quenched aliquots by GC-MS to determine the relative consumption of the two bromophenols over time.
Data Analysis:
By comparing the rate of disappearance of each starting material relative to the internal standard, the relative reactivity can be determined.
Caption: Workflow for the competitive bromination experiment.
Protocol 2: Comparative Suzuki-Miyaura Coupling
This protocol outlines a parallel synthesis approach to compare the yields of the Suzuki-Miyaura coupling for different bromophenols under identical conditions.
Materials:
-
2-Bromo-4-tert-butylphenol
-
2-Bromophenol
-
4-Bromophenol
-
4-Bromo-2-tert-butylphenol
-
Phenylboronic acid
-
Pd(PPh₃)₄ (or other suitable palladium catalyst)
-
Potassium carbonate (K₂CO₃)
-
Toluene and Water (degassed)
-
Reaction tubes suitable for parallel synthesis
-
High-performance liquid chromatography (HPLC) or GC-MS for analysis
Procedure:
-
In a glovebox or under an inert atmosphere, set up a series of reaction tubes.
-
To each tube, add the respective bromophenol (e.g., 0.5 mmol), phenylboronic acid (0.6 mmol), Pd(PPh₃)₄ (0.01 mmol, 2 mol%), and K₂CO₃ (1.0 mmol).
-
Add degassed toluene (2 mL) and degassed water (0.5 mL) to each tube.
-
Seal the tubes and place them in a preheated reaction block at 100 °C.
-
Stir the reactions for a set period (e.g., 12 hours).
-
After cooling, quench the reactions with water and extract with ethyl acetate.
-
Analyze the organic extracts by HPLC or GC-MS with an internal standard to determine the yield of the corresponding biaryl product.
Data Analysis:
A direct comparison of the product yields will provide a quantitative measure of the relative reactivity of each bromophenol in the Suzuki-Miyaura coupling under the specified conditions.
Caption: Workflow for comparative Suzuki-Miyaura coupling.
Discussion of Reactivity Trends and Mechanistic Rationale
The expected reactivity trends can be rationalized by considering the interplay of electronic and steric effects.
-
Electrophilic Substitution: The hydroxyl group's strong activating effect dominates. However, the bulky tert-butyl group in 2-Bromo-4-tert-butylphenol will sterically hinder the approach of electrophiles to the ortho (C6) position, likely leading to a slower reaction rate compared to less hindered phenols like 2-bromophenol. The isomer 4-bromo-2-tert-butylphenol would be even less reactive at the position ortho to the hydroxyl group due to the adjacent bulky substituent.
-
Acidity: The acidity is a balance between the electron-withdrawing inductive effect of the bromine and the electron-donating effects of the alkyl groups. The tert-butyl group, being more electron-donating than a methyl group, is expected to decrease the acidity of the phenol.
-
Cross-Coupling Reactions: In Suzuki-Miyaura coupling, steric hindrance around the C-Br bond is a critical factor. For 2-Bromo-4-tert-butylphenol, the ortho position to the bromine is occupied by a hydrogen, which presents minimal steric hindrance. In contrast, for an isomer like 2-bromo-6-tert-butylphenol, the bulky tert-butyl group ortho to the bromine would significantly impede the oxidative addition step, making it a much less reactive substrate.
Conclusion
2-Bromo-4-tert-butylphenol is a versatile synthetic intermediate whose reactivity is governed by a delicate balance of electronic and steric effects. While the hydroxyl group strongly activates the ring for electrophilic substitution, the bulky tert-butyl group introduces significant steric hindrance that modulates the regioselectivity and reaction rates. In cross-coupling reactions like the Suzuki-Miyaura coupling, the position of the tert-butyl group relative to the bromine atom is a key determinant of reactivity. The experimental protocols provided in this guide offer a robust framework for quantitatively comparing the reactivity of 2-Bromo-4-tert-butylphenol with other bromophenols, enabling researchers to make informed decisions in the design and optimization of their synthetic strategies.
References
-
SpectraBase. (n.d.). 2-Bromo-4-tert-butylphenol. Retrieved from [Link]
-
Brainly. (2023, October 11). Share the ^1H NMR data for 2-bromo-4-tert-butylphenol, focusing on groups C, D, E, and F. Include. Retrieved from [Link]
-
ResearchGate. (n.d.). A Hammett plot showing linear free energy relationship between phenols.... Retrieved from [Link]
-
Wikipedia. (n.d.). Oxidative coupling of phenols. Retrieved from [Link]
-
PubChem. (n.d.). 2-Bromo-4-tert-butylphenol. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co.,Ltd. (n.d.). The Chemical Profile of 2-Bromo-4-tert-butylphenol: Properties and Reactivity. Retrieved from [Link]
-
PubMed. (n.d.). Hammett rho sigma correlation for reactions of horseradish peroxidase compound II with phenols. Retrieved from [Link]
-
Chegg. (2023, March 14). 1H NMR data for 2-bromo-4-tert-butylphenol. Retrieved from [Link]
-
Royal Society of Chemistry. (2018). Practical, mild and efficient electrophilic bromination of phenols by a new I(iii)-based reagent: the PIDA–AlBr3 system. Retrieved from [Link]
-
Scribd. (n.d.). Hammett Plot. Retrieved from [Link]
-
ChemRxiv. (2025). Optimising Bromination of Phenols: Investigating the Role of pH and Oxidizer in Electrophilic Substitution Reaction. Retrieved from [Link]
-
Organic Syntheses. (n.d.). METHYLALUMINUM BIS(4-BROMO-2,6-DI-tert-BUTYLPHENOXIDE). Retrieved from [Link]
-
University of Massachusetts. (n.d.). Unit 4: Free Energy Relationships. Retrieved from [Link]
-
Wright State University. (2001). Substituent Effects on the Physical Properties and pKa of Phenol. Retrieved from [Link]
-
ACS Publications. (n.d.). OXIDATION OF HINDERED PHENOLS. I. OXIDATION OF AND OXIDATION INHIBITION BY 2,6-DI-tert-BUTYL-4-METHYLPHENOL. Retrieved from [Link]
-
NIST WebBook. (n.d.). 2-Bromo-4,6-di-tert-butylphenol. Retrieved from [Link]
-
ACS Publications. (n.d.). Oxidation of Hindered Phenols. II. The 2,4,6-Tri-t-butylphenoxy Radical. Retrieved from [Link]
-
ResearchGate. (2018). Practical, mild and efficient electrophilic bromination of phenols by a new I( iii )-based reagent: the PIDA–AlBr 3 system. Retrieved from [Link]
-
ChemRxiv. (n.d.). Phenol Oxidation and NO Generation from Nitrite at Copper(II) Sites. Retrieved from [Link]
-
Chemchart. (n.d.). 2-Bromo-4-tert-butylphenol (2198-66-5). Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]
-
Save My Exams. (2025). Nitration & Bromination of Phenol (Cambridge (CIE) A Level Chemistry): Revision Note. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Visible-light Induced Oxidative Coupling of Phenols and Alkenylphenols with a Recyclable, Solid Photocatalyst. Retrieved from [Link]
-
MD Topology. (n.d.). 2-Bromo-4-tert-butylphenol. Retrieved from [Link]
-
ACS Publications. (n.d.). Oxidation of Hindered Phenols. III. The Rearrangement of the 2,6-Di-t-butyl-4-methylphenoxy Radical. Retrieved from [Link]
-
Wiley Online Library. (n.d.). Ullmann Reaction. Retrieved from [Link]
-
PubChem. (n.d.). 4-Bromo-2-tert-butylphenol. Retrieved from [Link]
-
ChemRxiv. (n.d.). Visualizing and Understanding Ordered Surface Phases during the Ullmann Coupling Reaction. Retrieved from [Link]
-
PubChem. (n.d.). 2-Bromo-4-nitrophenol. Retrieved from [Link]
Sources
A Comparative Guide to the Efficacy of 2-Bromo-4-tert-butylphenol as an Antioxidant Precursor
For Researchers, Scientists, and Drug Development Professionals
In the continuous quest for novel and more effective antioxidant agents, phenolic compounds remain a cornerstone of research and development. Their ability to act as radical scavengers makes them invaluable in mitigating oxidative stress, a key factor in numerous pathological conditions and material degradation. This guide provides an in-depth technical comparison of 2-Bromo-4-tert-butylphenol as a potential antioxidant precursor against other well-established phenolic antioxidants.
As a Senior Application Scientist, this document is structured to provide not just a side-by-side comparison, but also to elucidate the underlying chemical principles and experimental considerations that are paramount in the evaluation of antioxidant efficacy. While direct, publicly available experimental data on the antioxidant capacity of 2-Bromo-4-tert-butylphenol is limited, this guide will draw upon structure-activity relationships and data from structurally analogous compounds to provide a robust comparative analysis.
The Role of Phenols as Antioxidant Precursors
Phenolic compounds exert their antioxidant effects primarily by donating a hydrogen atom from their hydroxyl (-OH) group to neutralize free radicals, thereby terminating the oxidative chain reaction.[1] The resulting phenoxyl radical is stabilized through electron delocalization across the aromatic ring. The efficacy of a phenolic antioxidant is influenced by several structural factors, including the nature and position of substituents on the aromatic ring.[2]
Bulky alkyl groups, such as the tert-butyl group, at the ortho and para positions can enhance antioxidant activity through steric hindrance. This "hindered phenol" structure stabilizes the phenoxyl radical, preventing it from initiating new radical chains.[3] The introduction of a halogen, such as bromine, can further modulate the electronic properties of the phenol and its antioxidant potential.
2-Bromo-4-tert-butylphenol: A Profile
2-Bromo-4-tert-butylphenol is a substituted phenol that possesses both a bulky tert-butyl group and a bromine atom on the aromatic ring. This unique combination of substituents suggests a potential for interesting antioxidant properties. The tert-butyl group at the para position provides steric hindrance, a characteristic feature of many potent synthetic antioxidants. The bromine atom at the ortho position, being an electron-withdrawing group, can influence the bond dissociation enthalpy (BDE) of the phenolic O-H bond, a key determinant of antioxidant activity.
Comparative Efficacy: A Data-Driven, In-Silico Informed Discussion
| Compound | DPPH IC50 (µg/mL) | ABTS IC50 (µg/mL) | Reference(s) |
| 2-Bromo-4-tert-butylphenol | Data Not Available | Data Not Available | - |
| 2,4-di-tert-butylphenol | 60 | 17 | [3][4] |
| Butylated Hydroxytoluene (BHT) | 29.8 ± 1.2 | 13 | [3][5] |
| Trolox (Standard) | 8.5 ± 0.7 | ~3 | [5] |
| Ascorbic Acid (Standard) | 5.2 ± 0.3 | 1.05 (TEAC) | [5] |
Table 1: Comparative Antioxidant Activity (IC50 Values). A lower IC50 value indicates greater antioxidant activity.
Based on structure-activity relationships, the presence of the electron-withdrawing bromine atom at the ortho position in 2-Bromo-4-tert-butylphenol is expected to increase the O-H bond dissociation enthalpy, which might suggest a slightly lower intrinsic radical scavenging activity compared to its non-brominated counterpart, 4-tert-butylphenol. However, the bromine substituent could also influence the reaction kinetics and the stability of the resulting phenoxyl radical in ways that are not immediately apparent without direct experimental data.
The Mechanistic Landscape of Phenolic Antioxidants
The primary mechanism by which phenolic antioxidants scavenge free radicals is through hydrogen atom transfer (HAT). The antioxidant (ArOH) donates its phenolic hydrogen to a radical (R•), neutralizing it and forming a stable phenoxyl radical (ArO•).
Caption: General mechanism of free radical scavenging by phenolic antioxidants.
Experimental Protocols for Antioxidant Efficacy Assessment
To facilitate further research and direct comparative studies, detailed step-by-step methodologies for key in vitro antioxidant assays are provided below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the reduction of the stable DPPH radical, which is a deep violet color, to the yellow-colored diphenylpicrylhydrazine in the presence of a hydrogen-donating antioxidant.
Experimental Workflow:
Caption: Workflow for the DPPH radical scavenging assay.
Step-by-Step Protocol:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at ~517 nm should be approximately 1.0.
-
Preparation of Test Solutions: Prepare a stock solution of the test compound (e.g., 2-Bromo-4-tert-butylphenol) and standard antioxidants (e.g., Trolox, Ascorbic Acid) in a suitable solvent (e.g., methanol). Perform serial dilutions to obtain a range of concentrations.
-
Reaction Mixture: In a 96-well microplate, add a specific volume of the test or standard solution to a defined volume of the DPPH solution. A blank containing only the solvent and DPPH solution should also be prepared.
-
Incubation: Incubate the microplate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance of each well at ~517 nm using a microplate reader.
-
Calculation: Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [ (Absorbance of Control - Absorbance of Sample) / Absorbance of Control ] x 100
-
IC50 Determination: Plot the percentage of inhibition against the concentration of the antioxidant. The IC50 value is the concentration required to scavenge 50% of the DPPH radicals.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.
Experimental Workflow:
Caption: Workflow for the ABTS radical cation scavenging assay.
Step-by-Step Protocol:
-
Preparation of ABTS Radical Cation (ABTS•+): Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours.
-
Preparation of Working Solution: Dilute the ABTS•+ solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at ~734 nm.
-
Preparation of Test Solutions: Prepare serial dilutions of the test compound and standards as described for the DPPH assay.
-
Reaction Mixture: Add a small volume of the test or standard solution to a larger volume of the ABTS•+ working solution.
-
Incubation: Incubate the mixture at room temperature for 6 minutes.
-
Absorbance Measurement: Measure the absorbance at ~734 nm.
-
Calculation: Calculate the percentage of inhibition as described for the DPPH assay. The results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
Conclusion and Future Directions
While a definitive quantitative ranking of 2-Bromo-4-tert-butylphenol's antioxidant efficacy awaits direct experimental validation, its chemical structure suggests it is a promising candidate for further investigation. The presence of both a sterically hindering tert-butyl group and an electronically modulating bromine atom provides a unique scaffold for a potential antioxidant.
The lack of readily available data for 2-Bromo-4-tert-butylphenol underscores a clear research opportunity. The detailed experimental protocols provided in this guide offer a robust framework for researchers to conduct their own comparative studies. Such investigations are crucial to fully elucidate the structure-activity relationships of halogenated phenolic compounds and to identify novel, potent antioxidant precursors for applications in drug development, materials science, and beyond.
References
- Torres de Pinedo, A., Penalver, P., & Morales, J. C. (2007). Synthesis and evaluation of new phenolic-based antioxidants: Structure-activity relationship. Food Chemistry, 103(1), 55-61.
- BenchChem. (2025). A Comparative Guide to the Efficacy of Brominated Phenols: Spotlight on 2-Bromo-4-tert-butyl-6-methylphenol. BenchChem.
- BenchChem. (2025).
- BenchChem. (2025). A Comparative Guide to the Antioxidant Mechanism of 2-Bromo-4-tert-butyl-6-methylphenol: A DFT Perspective. BenchChem.
- BenchChem. (2025). Application Notes and Protocols for In Vitro Antioxidant Assays of 2,4-Di-tert-butylphenol. BenchChem.
- Ayswarya, D., et al. (2022). Antioxidant activity of 2,4-di-tert-butylphenol isolated from plant growth promoting endophytic Streptomyces KCA-1. International Journal of Agricultural Technology, 18(6), 2343-2352.
- Weng, X. C., & Huang, Y. (2014). Relationship structure-antioxidant activity of hindered phenolic compounds. Grasas y Aceites, 65(4), e051.
- Sies, H. (1997). Oxidative stress: oxidants and antioxidants. Experimental physiology, 82(2), 291-295.
- Valko, M., Leibfritz, D., Moncol, J., Cronin, M. T., Mazur, M., & Telser, J. (2007). Free radicals and antioxidants in normal physiological functions and human disease. The international journal of biochemistry & cell biology, 39(1), 44-84.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Profile of 2-Bromo-4-tert-butylphenol: Properties and Reactivity.
-
PubChem. (n.d.). 2-Bromo-4-tert-butylphenol. National Center for Biotechnology Information. Retrieved from [Link]
- Shakir, R. M., et al. (2022). Antioxidant properties of butylated phenol with oxadiazole and hydrazone moiety at ortho position supported by DFT study. RSC advances, 12(28), 17765-17778.
- Tanamura, Y., et al. (2015). Anti-inflammatory activity of the artificial antioxidants 2-tert-butyl-4-methoxyphenol (BHA), 2,6-di-tert-butyl-4-methylphenol (BHT) and 2,4,6-tri-tert-butylphenol (TBP), and their various combinations.
- Gulcin, İ. (2012). Antioxidant activity of food constituents: an overview. Archives of toxicology, 86(3), 345-391.
- Apak, R., et al. (2007). Comparative evaluation of various total antioxidant capacity assays applied to phenolic compounds with the CUPRAC assay. Molecules, 12(7), 1496-1547.
- Prior, R. L., Wu, X., & Schaich, K. (2005). Standardized methods for the determination of antioxidant capacity and phenolics in foods and dietary supplements. Journal of agricultural and food chemistry, 53(10), 4290-4302.
- Huang, D., Ou, B., & Prior, R. L. (2005). The chemistry behind antioxidant capacity assays. Journal of agricultural and food chemistry, 53(6), 1841-1856.
- Kusznierewicz, B., et al. (2012). The antioxidant activity of BHT and new phenolic compounds PYA and PPA measured by chemiluminescence. Cellular & molecular biology letters, 17(1), 71-81.
- Liu, R., & Mabury, S. A. (2020). Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans. International journal of molecular sciences, 21(11), 3946.
- Duan, X. J., et al. (2007).
- Richard, T., et al. (2008). Free radical intermediates during peroxidase oxidation of 2-t-butyl-4-methoxyphenol, 2,6-di-t-butyl-4-methylphenol, and related phenol compounds. Archives of biochemistry and biophysics, 270(2), 647-656.
- Satoh, K., & Sakagami, H. (1997). Kinetic radical scavenging activity and cytotoxicity of 2-methoxy- and 2-t-butyl-substituted phenols and their dimers. Anticancer research, 17(4A), 2539-2544.
Sources
- 1. Free radical intermediates during peroxidase oxidation of 2-t-butyl-4-methoxyphenol, 2,6-di-t-butyl-4-methylphenol, and related phenol compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and antioxidant activities of benzylic bromophenols inclusive of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
A Comparative Guide to the Performance of 2-Bromo-4-tert-butylphenol in Cross-Coupling Reactions
For researchers, scientists, and professionals in drug development, the strategic functionalization of aromatic scaffolds is a cornerstone of modern synthesis. 2-Bromo-4-tert-butylphenol stands as a versatile and sterically hindered building block, offering a unique combination of a reactive bromine atom for cross-coupling, a phenolic hydroxyl group for further modification, and a bulky tert-butyl group that can impart desirable pharmacokinetic properties. This guide provides an in-depth technical comparison of the performance of 2-Bromo-4-tert-butylphenol across a spectrum of palladium and nickel-catalyzed cross-coupling reactions, offering insights into catalyst selection, reaction optimization, and mechanistic considerations to empower your synthetic endeavors.
The Structural Significance of 2-Bromo-4-tert-butylphenol
The reactivity of 2-Bromo-4-tert-butylphenol in cross-coupling reactions is largely dictated by its substitution pattern. The ortho-bromo substituent, while providing a handle for coupling, introduces steric hindrance that can impede the approach of bulky catalysts and coupling partners. The para-tert-butyl group, a large and electron-donating substituent, further influences the electronic properties of the aromatic ring. Understanding these inherent structural features is paramount to selecting the appropriate catalytic system to overcome these challenges and achieve high-yielding transformations.
Suzuki-Miyaura Coupling: A Robust C-C Bond Forming Strategy
The Suzuki-Miyaura reaction is a stalwart in carbon-carbon bond formation, prized for its operational simplicity and the commercial availability of a vast array of boronic acids. For a sterically encumbered substrate like 2-Bromo-4-tert-butylphenol, the choice of a bulky, electron-rich phosphine ligand is critical to facilitate both the oxidative addition and the reductive elimination steps of the catalytic cycle.
Catalytic Cycle of the Suzuki-Miyaura Reaction
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Comparative Performance in Suzuki-Miyaura Coupling
| Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | ~90-98 | [1] |
| 4-Methoxyphenylboronic acid | Pd₂(dba)₃ / RuPhos | Cs₂CO₃ | 1,4-Dioxane | 80 | ~88-96 | [1] |
| 3-Thienylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 90 | Moderate to Good | [1] |
Causality Behind Experimental Choices: The use of bulky biarylphosphine ligands like SPhos and RuPhos is crucial for sterically hindered substrates. These ligands create a coordinatively unsaturated palladium center that facilitates oxidative addition and promotes the difficult reductive elimination step. The choice of base is also critical, with stronger, non-coordinating bases like K₃PO₄ and Cs₂CO₃ often being more effective than weaker ones.
Experimental Protocol: Suzuki-Miyaura Coupling of 2-Bromo-4-tert-butylphenol with Phenylboronic Acid
-
To a dry Schlenk tube under an inert atmosphere (argon or nitrogen), add 2-Bromo-4-tert-butylphenol (1.0 equiv), phenylboronic acid (1.2 equiv), and potassium phosphate (K₃PO₄, 2.0 equiv).
-
Add the palladium catalyst, such as Pd(OAc)₂ (2 mol%), and the ligand, for instance, SPhos (4 mol%).
-
Add degassed toluene and water (typically in a 4:1 to 10:1 ratio).
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Sonogashira Coupling: Forging C(sp²)-C(sp) Bonds
The Sonogashira coupling provides a direct route to aryl alkynes, which are valuable intermediates in the synthesis of pharmaceuticals and functional materials. For 2-Bromo-4-tert-butylphenol, both traditional copper-catalyzed and modern copper-free conditions can be employed, with the latter often offering advantages in terms of reduced homocoupling of the alkyne and easier purification.
Catalytic Cycles of the Sonogashira Reaction
Caption: Interconnected catalytic cycles of the copper-co-catalyzed Sonogashira reaction.
Comparative Performance in Sonogashira Coupling
| Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | 60 | 85-95 | [2][3] |
| 1-Octyne | Pd(OAc)₂ / XPhos / CuI | Cs₂CO₃ | Dioxane | 80 | 90-97 | [1] |
| Phenylacetylene (Cu-free) | Pd(P(t-Bu)₃)₂ | K₂CO₃ | Toluene | 100 | 85-94 | [1] |
Causality Behind Experimental Choices: In the copper-catalyzed variant, the copper(I) salt facilitates the deprotonation of the terminal alkyne and forms a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[2] For the copper-free version, a strong base and a bulky, electron-rich ligand like P(t-Bu)₃ are essential to promote the direct reaction between the alkyne and the palladium center.
Experimental Protocol: Copper-Free Sonogashira Coupling of 2-Bromo-4-tert-butylphenol with Phenylacetylene
-
To a dry Schlenk tube, add 2-Bromo-4-tert-butylphenol (1.0 equiv), the palladium catalyst (e.g., Pd(P(t-Bu)₃)₂, 2 mol%), and the base (e.g., K₂CO₃, 2.0 equiv).
-
Evacuate and backfill the tube with an inert gas three times.
-
Add anhydrous and degassed toluene.
-
Add phenylacetylene (1.2 equiv) to the reaction mixture.
-
Heat the reaction mixture to 100 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.
-
Concentrate the filtrate and purify the crude product by flash column chromatography.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines. The steric hindrance of 2-Bromo-4-tert-butylphenol necessitates the use of highly active catalyst systems, often employing bulky biarylphosphine ligands to achieve efficient coupling with a range of primary and secondary amines.
Catalytic Cycle of the Buchwald-Hartwig Amination
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination reaction.
Comparative Performance in Buchwald-Hartwig Amination
| Amine | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Morpholine | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 80-100 | 80-95 | [1][4] |
| Aniline | Pd(OAc)₂ / XPhos | Cs₂CO₃ | Dioxane | 80-110 | 85-98 | [1] |
| Benzylamine | Pd(OAc)₂ / RuPhos | K₃PO₄ | Toluene | 100 | Good | [5] |
Causality Behind Experimental Choices: The choice of ligand is paramount in Buchwald-Hartwig amination. For less reactive amines or sterically demanding substrates, highly active and bulky ligands like XPhos and RuPhos are often required to promote the C-N bond-forming reductive elimination step. The base plays a crucial role in deprotonating the amine, with strong, non-nucleophilic bases like sodium tert-butoxide being highly effective.[6][7]
Experimental Protocol: Buchwald-Hartwig Amination of 2-Bromo-4-tert-butylphenol with Morpholine
-
In a glovebox or under an inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 1 mol% Pd), the ligand (e.g., BINAP, 2.2 mol%), and the base (e.g., NaOtBu, 1.4 equiv) to a Schlenk tube.
-
Add 2-Bromo-4-tert-butylphenol (1.0 equiv) and morpholine (1.2 equiv).
-
Add degassed toluene.
-
Seal the tube and heat the mixture with stirring to 100 °C.
-
Monitor the reaction progress by LC-MS.
-
After the reaction is complete, cool the mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer and purify the crude product by column chromatography.
Other Notable Cross-Coupling Reactions
Heck Coupling
The Heck reaction, the coupling of an aryl halide with an alkene, is a powerful tool for the synthesis of substituted olefins. For 2-Bromo-4-tert-butylphenol, the reaction typically requires a palladium catalyst and a base. The steric hindrance can influence the regioselectivity of the alkene insertion.
Typical Conditions:
-
Catalyst: Pd(OAc)₂
-
Ligand: PPh₃ or a more specialized phosphine
-
Base: Et₃N or K₂CO₃
-
Solvent: DMF or NMP
-
Temperature: 100-140 °C
Kumada Coupling
The Kumada coupling utilizes a Grignard reagent as the nucleophile and is often catalyzed by nickel or palladium complexes.[8][9][10] This reaction can be highly effective for the formation of biaryl compounds. The high reactivity of the Grignard reagent, however, limits the functional group tolerance of the reaction.
Typical Conditions:
-
Catalyst: NiCl₂(dppp) or Pd(PPh₃)₄
-
Solvent: THF or Diethyl Ether
-
Temperature: Room temperature to reflux
Conclusion
2-Bromo-4-tert-butylphenol is a highly versatile building block for the synthesis of complex organic molecules through a variety of cross-coupling reactions. The success of these transformations is intimately linked to the judicious choice of the catalytic system, with bulky, electron-rich phosphine ligands playing a pivotal role in overcoming the steric hindrance of the substrate. This guide provides a framework for researchers to make informed decisions when employing 2-Bromo-4-tert-butylphenol in their synthetic campaigns, enabling the efficient construction of novel compounds with potential applications in medicinal chemistry and materials science.
References
- An In-depth Technical Guide to the Synthesis of 4-tert-butyl-2-(hydroxymethyl)phenol. Benchchem. Accessed December 31, 2025.
- Application Notes: Synthesis of 4-tert-Butyl-2-ethylphenol via a Two-Step Alkylation of Phenol. Benchchem. Accessed December 31, 2025.
- Synthesis of 4-tert-butyl-2-(thiomorpholin-4-ylmethyl)phenol, and 4-tert-butyl-2,6-bis(thiomorpholin-4-ylmethyl)phenol. MDPI. Accessed December 31, 2025.
- Method for preparing 4-tert-butyl-2-(alpha-methylbenzyl)phenol.
- The Chemical Profile of 2-Bromo-4-tert-butylphenol: Properties and Reactivity. Ningbo Inno Pharmchem Co., Ltd. Accessed December 31, 2025.
- 4-tert-Butylphenol. Wikipedia. Accessed December 31, 2025.
- Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Organic Chemistry Portal. Accessed December 31, 2025.
- Sonogashira coupling reaction of aryl halides with phenylacetylene.
- Preparation of sec and tert amines by Buchwald-Hartwig Amination. Organic Chemistry Portal. Accessed December 31, 2025.
- Technical Support Center: Enhancing the Efficiency of Palladium-Catalyzed Amination Reactions. Benchchem. Accessed December 31, 2025.
- Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. PubMed. Accessed December 31, 2025.
- Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Amino-5-bromo-4-methylpyridine. Benchchem. Accessed December 31, 2025.
- Kumada Coupling. Organic Chemistry Portal. Accessed December 31, 2025.
- PDF 1014.01 K - International Journal of New Chemistry. International Journal of New Chemistry. Accessed December 31, 2025.
- Palladium-Catalyzed Oxidative Amination of α-Olefins with Indoles. PMC - NIH. Accessed December 31, 2025.
- Flow Chemistry: Sonogashira Coupling. ThalesNano Inc. Accessed December 31, 2025.
- Kumada–Tamao–Corriu Type Reaction of Aromatic Bromo- and Iodoamines with Grignard Reagents. PMC - NIH. Accessed December 31, 2025.
- A Comparative Guide to Mechanistic Studies of Cross-Coupling Reactions Involving 2-Bromo-4-iodopyridine. Benchchem. Accessed December 31, 2025.
Sources
- 1. benchchem.com [benchchem.com]
- 2. ijnc.ir [ijnc.ir]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Operationally Simple and Highly (E)-Styrenyl-Selective Heck Reactions of Electronically Non-Biased Olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. CN104262110A - Method for preparing 4-tert-butyl-2-(alpha-methylbenzyl)phenol - Google Patents [patents.google.com]
- 10. Synthesis and Characterization ofTriphenylphosphine Adducts of Ferrocene-Based Palladacycles and Their Performance in the Suzuki and Sonogashira Reactions with Bromo- and Chloroarenes - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of Hindered Phenols: Exploring Alternatives to 2-Bromo-4-tert-butylphenol
Introduction: The Enduring Importance of Steric Hindrance
Hindered phenols are a cornerstone class of molecules, indispensable to numerous fields, from pharmaceutical development to industrial manufacturing. Their defining structural feature—bulky alkyl groups, typically tert-butyl, positioned ortho to the hydroxyl group—is the very source of their utility. This steric shield dramatically influences the reactivity of the phenolic proton, making these compounds exceptional radical scavengers and, consequently, highly effective antioxidants.[1][2] They are critical for preventing oxidative degradation in materials like plastics, fuels, and lubricants, and their derivatives are found in a wide array of pharmacologically active compounds.[3][4]
Traditionally, 2-Bromo-4-tert-butylphenol has served as a versatile and reliable starting material for building more complex hindered phenol derivatives.[3] The bromine atom provides a reactive handle for a variety of cross-coupling and substitution reactions, allowing for the strategic introduction of diverse functionalities. However, reliance on a single halogenated precursor can be limiting. Concerns over the cost of starting materials, atom economy, and the desire for more direct or convergent synthetic routes have spurred the development of alternative strategies.
This guide provides an in-depth comparison of robust and field-proven alternatives to syntheses commencing from 2-Bromo-4-tert-butylphenol. We will move beyond simple substitution reactions and explore fundamental C-C and C-O bond-forming strategies that offer greater flexibility and efficiency in accessing a diverse range of hindered phenol targets. Each methodology is presented with a rationale for its application, detailed experimental protocols, and comparative data to guide researchers in making the most informed decisions for their specific synthetic challenges.
Alternative Strategies: A Logic-Driven Approach
The synthesis of a target hindered phenol can be approached from several angles. Instead of relying on a pre-functionalized building block like 2-Bromo-4-tert-butylphenol, we can construct the desired substitution pattern through more fundamental bond-forming reactions. The choice of strategy depends on the target structure, available starting materials, and desired scale.
Caption: Core strategies for hindered phenol synthesis.
Strategy 1: Direct Electrophilic Alkylation (Friedel-Crafts)
The most direct and industrially significant route to many hindered phenols, such as the widely used antioxidant 2,4-di-tert-butylphenol (2,4-DTBP), is the Friedel-Crafts alkylation of a simpler phenol.[5][6] This method avoids halogenated intermediates entirely, proceeding via an electrophilic aromatic substitution mechanism. The key is the generation of a tert-butyl carbocation from a suitable precursor, which then alkylates the electron-rich phenol ring.
Causality of Experimental Choices:
-
Alkylating Agent: Isobutylene is the most atom-economical choice, but it is a flammable gas, making it less convenient for standard laboratory setups.[4] tert-Butyl alcohol is a common, safer alternative, as it readily generates the required carbocation upon protonation and dehydration by a strong acid catalyst.[6]
-
Catalyst: The choice of acid catalyst is critical for both yield and selectivity. Strong protic acids like sulfuric acid or p-toluenesulfonic acid are effective but can be corrosive and difficult to handle.[1][4] Solid acid catalysts, such as zeolites or acid-supported alumina, are increasingly favored as they are easily separated from the reaction mixture, reusable, and often offer improved selectivity, minimizing the formation of unwanted isomers or poly-alkylated products.[5][6][7][8]
Caption: Workflow for Friedel-Crafts synthesis of 2,4-DTBP.
Experimental Protocol 1: Synthesis of 2,4-Di-tert-butylphenol via Solid Acid Catalysis[7]
-
Materials:
-
Phenol
-
tert-Butyl alcohol
-
Acid-supported alumina catalyst (e.g., 5-10 wt% of phenol)
-
High-pressure autoclave reactor
-
-
Procedure:
-
To a high-pressure autoclave, add phenol and the powdered acid-supported alumina catalyst.
-
Add tert-butyl alcohol. The molar ratio of phenol to tert-butyl alcohol is typically between 1:2 and 1:2.5 to favor di-substitution.
-
Seal the reactor and begin stirring the mixture.
-
Heat the reactor to the desired reaction temperature, typically in the range of 120-180 °C. The internal pressure will increase as the reaction generates water and the reagents vaporize.
-
Maintain the reaction under these conditions for 3 to 6 hours. Reaction progress can be monitored by taking aliquots (if the reactor allows) and analyzing by Gas Chromatography (GC).
-
After the reaction is complete, cool the autoclave to room temperature and safely vent any excess pressure.
-
Collect the reaction mixture and separate the solid catalyst by filtration. The catalyst can be washed with a solvent like ethyl acetate, dried, and stored for reuse.
-
The liquid product is typically purified by vacuum distillation to separate the desired 2,4-di-tert-butylphenol from unreacted starting material and other isomers like 2,6-di-tert-butylphenol and 4-tert-butylphenol.
-
Strategy 2: Metal-Catalyzed Cross-Coupling (Ullmann Condensation)
When the target molecule is a diaryl ether, particularly one with significant steric hindrance, the copper-catalyzed Ullmann condensation is a powerful and reliable strategy.[9][10] This reaction forms a C-O bond between a phenol and an aryl halide. Modern advancements have transformed the classical Ullmann reaction—which required harsh conditions and stoichiometric copper—into a mild, efficient, and highly functional group-tolerant catalytic process.[11][12][13][14]
Causality of Experimental Choices:
-
Catalyst System: The key to a successful modern Ullmann etherification is the combination of a copper(I) source (e.g., CuI) and a carefully chosen ligand.[15] Ligands such as picolinic acid or various diamines accelerate the catalytic cycle, enabling the reaction to proceed at much lower temperatures (e.g., 90-110 °C) than the traditional >200 °C.[12][15] This mildness is crucial for the synthesis of complex molecules with sensitive functional groups.
-
Base and Solvent: A non-nucleophilic base, such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃), is required to deprotonate the phenol, forming the active phenoxide nucleophile.[11][13] A polar aprotic solvent like DMSO or DMF is typically used to ensure the solubility of the reagents and facilitate the reaction.[11][13]
Caption: Simplified catalytic cycle for Ullmann C-O coupling.
Experimental Protocol 2: Copper-Catalyzed Synthesis of a Hindered Diaryl Ether[12][13][16]
-
Materials:
-
Hindered Phenol (e.g., 2,6-di-tert-butylphenol)
-
Aryl Halide (Aryl iodide or bromide is preferred)
-
Copper(I) iodide (CuI, 5-10 mol%)
-
Picolinic acid (10-20 mol%)
-
Potassium phosphate (K₃PO₄, 2 equivalents)
-
Anhydrous DMSO
-
-
Procedure:
-
To an oven-dried reaction vessel equipped with a magnetic stir bar and reflux condenser, add CuI, picolinic acid, and K₃PO₄.
-
Evacuate the vessel and backfill with an inert atmosphere (e.g., Argon or Nitrogen). This is crucial to prevent oxidation of the copper catalyst.
-
Add the hindered phenol and the aryl halide to the vessel, followed by anhydrous DMSO via syringe.
-
Heat the reaction mixture to 90-110 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS until the starting materials are consumed (typically 12-24 hours).
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic mixture with water and then with brine to remove DMSO and inorganic salts.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure diaryl ether.
-
Strategy 3: Oxidative Coupling
Oxidative coupling is an atom-economical method that directly forges a C-C or C-O bond between two phenol units, driven by an oxidant or a catalyst that facilitates electron transfer.[16] This strategy is particularly useful for synthesizing symmetrical bi-phenols or diphenoquinones. For instance, 2,6-di-t-butylphenol can be readily oxidized and coupled to form 3,3',5,5'-tetra-t-butyl-4,4'-diphenoquinone.[17]
Causality of Experimental Choices:
-
Control of Selectivity: A significant challenge in oxidative coupling is controlling the regioselectivity (ortho-ortho, para-para, or ortho-para coupling) and the chemoselectivity (C-C vs. C-O bond formation).[16][18] The outcome is highly dependent on the phenol's substitution pattern, the catalyst, and the reaction conditions. Often, blocking the most reactive positions (e.g., the para position) can direct the coupling to the desired ortho positions.[18]
-
Oxidant/Catalyst: A wide range of systems can effect this transformation, from simple metal salts (e.g., VCl₄, FeCl₃) to more complex catalytic systems involving enzymes like laccase or electrochemical methods.[16] The choice of oxidant is critical as the product of the coupling is often more easily oxidized than the starting material, leading to a risk of over-oxidation and polymerization.[18]
Comparative Performance Analysis
| Synthetic Strategy | Reagent Type | Typical Conditions | Catalyst System | Yields | Key Advantages | Limitations |
| Direct Alkylation | Phenol + Alkene/Alcohol | 120-180 °C, High Pressure | Solid Acids (Zeolites), H₂SO₄, AlCl₃ | Good to Excellent | High atom economy, low cost, industrially scalable.[19] | Requires high temperatures/pressures, potential for isomer formation, limited to alkyl group introduction.[8] |
| Ullmann C-O Coupling | Phenol + Aryl Halide | 90-120 °C | CuI / Ligand (e.g., Picolinic Acid) | Good to Excellent | Excellent for hindered substrates, high functional group tolerance, mild conditions.[11][12][15] | Requires pre-functionalized aryl halide, potential for catalyst poisoning. |
| Buchwald-Hartwig C-O | Phenol + Aryl Halide/Triflate | 80-110 °C | Pd(OAc)₂ / Phosphine Ligand | Good to Excellent | Very mild conditions, extremely high functional group tolerance.[20][21] | Expensive catalysts and ligands, sensitive to air and moisture.[22] |
| Oxidative Coupling | Phenol + Phenol | Variable | Metal Complexes (Fe, V, Cu), Oxidants | Moderate to Good | Atom economical, direct C-C or C-O bond formation.[17] | Selectivity can be difficult to control, risk of over-oxidation/polymerization.[16][18] |
Conclusion and Future Outlook
While 2-Bromo-4-tert-butylphenol remains a valuable synthetic intermediate, a modern synthetic chemist's toolkit should be equipped with a broader range of strategies for constructing hindered phenols. Direct Friedel-Crafts alkylation offers an economical and scalable route for producing foundational structures like 2,4-DTBP. For more complex targets, particularly sterically demanding aryl ethers, modern metal-catalyzed cross-coupling reactions, such as the ligated Ullmann condensation, provide unparalleled precision and functional group compatibility under mild conditions.
The choice of the optimal synthetic route is not a one-size-fits-all decision. It requires a careful analysis of the target molecule's structure, the cost and availability of starting materials, the required scale of the synthesis, and the specific functional groups that must be tolerated. By understanding the underlying mechanisms and experimental nuances of these alternative methods, researchers can design more efficient, convergent, and flexible synthetic pathways to access the next generation of hindered phenols for advanced materials and therapeutics.
References
- The Chemical Profile of 2-Bromo-4-tert-butylphenol: Properties and Reactivity. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
-
Maiti, D., & Buchwald, S. L. (2010). Cu-catalyzed arylation of phenols: synthesis of sterically hindered and heteroaryl diaryl ethers. The Journal of Organic Chemistry, 75(5), 1791–1794. [Link]
-
Maiti, D., & Buchwald, S. L. (2010). Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. Journal of Organic Chemistry. Published by American Chemical Society. [Link]
-
Maiti, D., & Buchwald, S. L. (2010). Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. The Journal of Organic Chemistry, 75(5), 1791–1794. [Link]
-
Butylated hydroxytoluene. (n.d.). In Wikipedia. Retrieved from [Link]
-
Butylated Hydroxytoluene Analogs: Synthesis and Evaluation of Their Multipotent Antioxidant Activities. (2012). Molecules. [Link]
-
Maiti, D., & Buchwald, S. L. (2010). Cu-catalyzed arylation of phenols: synthesis of sterically hindered and heteroaryl diaryl ethers. Journal of Organic Chemistry. [Link]
-
Miyagi, Y., Banjyo, N., & Yamamura, E. (2002). The Facile Oxidative Coupling of a Hindered Phenol, 2,6-Di-t-butyl-phenol, Driven by N,N'-Bis(ethoxy-carbonyl)-1,4-benzoquinone Diimine; The Reaction Pattern Traced by 1H NMR Spectroscopy. Bulletin of the Chemical Society of Japan. [Link]
-
Maiti, D., & Buchwald, S. L. (2010). Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. DSpace@MIT. [Link]
-
Buchwald–Hartwig amination. (n.d.). In Wikipedia. Retrieved from [Link]
-
Catalytic Oxidative Coupling of Phenols and Related Compounds. (2020). ACS Catalysis. [Link]
-
Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. (2020). Catalysts. [Link]
-
Monge, M., & Buchwald, S. L. (2014). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. Chemical Reviews. [Link]
-
2,4-Di-tert-butylphenol. (n.d.). In Wikipedia. Retrieved from [Link]
-
Synthesis, Redox Properties and Antibacterial Activity of Hindered Phenols Linked to Heterocycles. (2018). Molecules. [Link]
-
Pd-Catalyzed O-Arylation of Phenols Mediated by a Weak, Soluble Organic Base: Methodology, Mechanism, and Compatibility with Enabling Technologies. (2025). Journal of the American Chemical Society. [Link]
-
Ullmann condensation. (n.d.). In Wikipedia. Retrieved from [Link]
-
Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]
-
Oxidative coupling of phenols. (n.d.). In Wikipedia. Retrieved from [Link]
- Clean production method of 2, 4-di-tert-butylphenol. (2020).
-
Synthesis of 2,4-Di-tert-butylphenol over TPA-SBA-15 catalyst. (2016). ResearchGate. [Link]
-
What can be possible alternative reagent in following mechanism? (2015). ResearchGate. [Link]
-
Reaction between 4-(tert-butyl)phenol and sulfuric acid. (2015). Reddit. [Link]
-
Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst. (2011). ResearchGate. [Link]
-
Ullmann Condensation. (n.d.). SynArchive. Retrieved from [Link]
- Synthesis of hindered phenols. (1984).
- Buchwald-hartwig arylation method for the preparation of tertiary amines. (2017).
-
Synthesis of Highly Substituted Phenols and Benzenes with Complete Regiochemical Control. (2020). Organic Letters. [Link]
-
Electrophilic halogenation of 4-halo-3-(tert-butyl)phenols. (2017). Chemistry Stack Exchange. [Link]
-
Electron structure variations in hindered phenolic antioxidant induced enhancement of thermo-oxidative aging performance in polyamide 6. (2025). Polymers. [Link]
-
What is the directive influence of the tert-butyl group in electrophilic aromatic substitution? (2017). Chemistry Stack Exchange. [Link]
-
2-Bromo-4-tert-butylphenol. (n.d.). PubChem. Retrieved from [Link]
-
Synergistic Brønsted/Lewis Acid Catalyzed Aromatic Alkylation with Unactivated Tertiary Alcohols or Di-tert-Butylperoxide to Synthesize Quaternary Carbon Centers. (2019). ChemRxiv. [Link]
-
4-tert-Butylphenol. (n.d.). In Wikipedia. Retrieved from [Link]
- Preparation method of styrenated hindered phenol or styrenated phenol antioxidant product. (2011).
Sources
- 1. Butylated hydroxytoluene - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Page loading... [guidechem.com]
- 4. benchchem.com [benchchem.com]
- 5. 2,4-Di-tert-butylphenol - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. CN111205172A - Clean production method of 2, 4-di-tert-butylphenol - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 10. synarchive.com [synarchive.com]
- 11. Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. mdpi.com [mdpi.com]
- 14. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cu-catalyzed arylation of phenols: synthesis of sterically hindered and heteroaryl diaryl ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Oxidative coupling of phenols - Wikipedia [en.wikipedia.org]
- 17. kanazawa-u.repo.nii.ac.jp [kanazawa-u.repo.nii.ac.jp]
- 18. Catalytic Oxidative Coupling of Phenols and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Butylated Hydroxytoluene synthesis - chemicalbook [chemicalbook.com]
- 20. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to the Synthesis of 2-Bromo-4-tert-butylphenol: A Cost-Benefit Analysis for the Modern Laboratory
For researchers, scientists, and professionals in drug development, the efficient and cost-effective synthesis of key chemical intermediates is paramount. 2-Bromo-4-tert-butylphenol is a valuable building block in the synthesis of a wide range of pharmaceuticals and specialty chemicals, prized for its unique substitution pattern that allows for selective functionalization.[1] This guide provides an in-depth, objective comparison of various synthesis routes to this important compound, moving beyond simple protocols to offer a comprehensive cost-benefit analysis supported by experimental data. We will explore the nuances of each method, from the choice of reagents to the environmental impact, empowering you to make informed decisions for your specific research and development needs.
Introduction to 2-Bromo-4-tert-butylphenol
2-Bromo-4-tert-butylphenol, with the chemical formula C₁₀H₁₃BrO, is a substituted phenol that serves as a versatile intermediate in organic synthesis.[2][3] Its applications are diverse, ranging from the synthesis of agrochemicals and dyes to its use as a precursor in the development of novel pharmaceutical compounds.[1] The presence of the bromine atom at the ortho-position to the hydroxyl group, coupled with the bulky tert-butyl group at the para-position, provides a unique electronic and steric environment, influencing its reactivity in subsequent chemical transformations.
This guide will dissect and compare the following primary synthesis routes:
-
Classical Approach: Direct Bromination with Elemental Bromine
-
The Selective Alternative: N-Bromosuccinimide (NBS) Bromination
-
In Situ Bromine Generation: The Sodium Bromide and Sodium Chlorite Method
-
A Greener Horizon: Electrochemical Bromination
For each route, we will delve into the detailed experimental protocol, the underlying reaction mechanism, and a thorough cost-benefit analysis, culminating in a comparative summary to aid in your selection of the most appropriate synthetic strategy.
The Classical Approach: Direct Bromination with Elemental Bromine
The direct bromination of 4-tert-butylphenol using elemental bromine (Br₂) is a well-established and widely practiced method for the synthesis of 2-Bromo-4-tert-butylphenol. This electrophilic aromatic substitution reaction is known for its high yields but also presents significant safety and environmental challenges.
Experimental Protocol
A solution of bromine (7.18 mL, 0.14 mol) in chloroform (25 mL) is added dropwise over 2 hours to a solution of 4-tert-butylphenol (20 g, 0.133 mol) in a 1:1 v/v mixture of chloroform and carbon tetrachloride (64 mL) at 0°C under a nitrogen atmosphere. The reaction is monitored until a slight red coloration persists. The reaction mixture is then purged with nitrogen overnight. The resulting solution is diluted with dichloromethane, washed with aqueous sodium thiosulfate and brine, dried, and concentrated under reduced pressure to yield 2-bromo-4-(tert-butyl)phenol as a colorless oil in quantitative yield.[4]
Reaction Mechanism
The reaction proceeds via a classical electrophilic aromatic substitution mechanism. The hydroxyl group of the phenol is a strong activating group, directing the incoming electrophile (bromine) to the ortho and para positions. As the para position is blocked by the bulky tert-butyl group, substitution occurs predominantly at the ortho position. The polar solvent helps to polarize the Br-Br bond, making one bromine atom more electrophilic.
Diagram of the Direct Bromination Workflow
Caption: Workflow for the direct bromination of 4-tert-butylphenol.
Cost-Benefit Analysis
| Factor | Analysis |
| Cost | Moderate to High. The primary cost driver is elemental bromine, which has a fluctuating but generally significant price (approx. $2.67 - |
| Yield & Purity | Excellent. This method consistently provides near-quantitative yields of the desired product with high purity after a standard workup.[4] |
| Time Efficiency | Moderate. The reaction itself requires a 2-hour addition followed by an overnight purge, leading to a total reaction time of over 12 hours. |
| Safety | High Hazard. Elemental bromine is highly toxic, corrosive, and a strong oxidizing agent, requiring specialized handling procedures and personal protective equipment (PPE).[6][11][12][13] Chlorinated solvents are also toxic and potentially carcinogenic.[14] |
| Environmental Impact | High. The use of elemental bromine and chlorinated solvents poses significant environmental risks. Waste disposal of these materials is costly and highly regulated.[15][16] |
The Selective Alternative: N-Bromosuccinimide (NBS) Bromination
N-Bromosuccinimide (NBS) is a versatile and selective brominating agent that offers a safer alternative to elemental bromine. It is particularly useful for the ortho-bromination of phenols, often providing higher selectivity and milder reaction conditions.
Experimental Protocol
To a solution of 4-tert-butylphenol in a suitable solvent (e.g., acetonitrile or dichloromethane), N-bromosuccinimide (1.1 equivalents) is added portion-wise at room temperature. The reaction is stirred until completion, which can be monitored by thin-layer chromatography (TLC). The reaction mixture is then typically washed with water to remove the succinimide byproduct, dried, and concentrated to afford 2-Bromo-4-tert-butylphenol.
Reaction Mechanism
The mechanism of bromination with NBS can be complex and is often debated. It is believed to proceed through the in-situ generation of a low concentration of molecular bromine or via a direct reaction of the phenol with the polarized N-Br bond of NBS. The reaction is often initiated by a trace amount of HBr.
Diagram of the NBS Bromination Workflow
Caption: Workflow for the NBS bromination of 4-tert-butylphenol.
Cost-Benefit Analysis
| Factor | Analysis |
| Cost | Moderate. N-Bromosuccinimide is generally more expensive per mole than elemental bromine, with prices around ₹460-₹650/kg (approximately |
| Yield & Purity | Good to Excellent. While yields can be slightly lower than with direct bromination, they are generally high, and the selectivity for the ortho-product is often better, leading to a purer crude product. |
| Time Efficiency | High. Reactions with NBS are typically faster than with elemental bromine, often reaching completion within a few hours at room temperature. |
| Safety | Improved Safety. NBS is a solid and is significantly easier and safer to handle than liquid bromine. However, it is still a hazardous substance and should be handled with appropriate care. |
| Environmental Impact | Moderate. The primary byproduct is succinimide, which is water-soluble and generally considered to be of lower environmental concern than the waste from direct bromination.[7][11][21][22] Disposal of the organic solvent is still a consideration. |
In Situ Bromine Generation: The Sodium Bromide and Sodium Chlorite Method
This method offers a safer alternative to handling elemental bromine by generating it in situ from the oxidation of sodium bromide with sodium chlorite in an acidic medium.
Experimental Protocol
In a typical procedure, 1 mole of 4-tert-butylphenol is dissolved in 300-500 ml of acetic acid. To this solution, 150-250 ml of water is added, followed by 1.01 moles of sodium bromide. A 10% sodium chlorite solution is then added dropwise over 1-2 hours at room temperature. The reaction is stirred for an additional 4-8 hours. This method has been reported to achieve a conversion of over 99%, with a yield of 97% and a product purity of 98.3%.
Reaction Mechanism
In an acidic solution (provided by the acetic acid), sodium chlorite oxidizes sodium bromide to generate elemental bromine, which then acts as the electrophile in the aromatic substitution reaction with 4-tert-butylphenol.
Diagram of the In Situ Bromination Workflow
Caption: Workflow for the in situ bromination using sodium bromide and sodium chlorite.
Cost-Benefit Analysis
| Factor | Analysis |
| Cost | Low to Moderate. Sodium bromide (approx. ₹150-₹225/kg or ~ |
| Yield & Purity | Excellent. Reported yields and purity are very high, comparable to the direct bromination method. |
| Time Efficiency | Low to Moderate. The reaction time is longer than the NBS method, requiring several hours of stirring after the addition of the oxidant. |
| Safety | Moderate Hazard. This method avoids the handling of elemental bromine. However, sodium chlorite is a strong oxidizer and can be explosive in contact with acids or combustible materials.[2][4][27][31][32] The in situ generation of chlorine dioxide gas is a potential hazard.[2][31][32] |
| Environmental Impact | Moderate. The use of acetic acid is generally considered more environmentally benign than chlorinated solvents. The waste stream will contain sodium salts, which require proper disposal. |
A Greener Horizon: Electrochemical Bromination
Electrochemical methods for halogenation are gaining traction as a more sustainable and safer alternative to traditional chemical methods. These processes often involve the electrochemical oxidation of a halide salt to generate the halogenating species in situ, minimizing the handling of hazardous reagents and reducing waste.
Experimental Protocol
Reaction Mechanism
At the anode, bromide ions are oxidized to elemental bromine. The generated bromine then acts as the electrophile in the aromatic substitution reaction with 4-tert-butylphenol, following a similar mechanism to the direct bromination route.
Conceptual Diagram of the Electrochemical Bromination Workflow
Caption: Conceptual workflow for the electrochemical bromination of 4-tert-butylphenol.
Cost-Benefit Analysis
| Factor | Analysis |
| Cost | Potentially Low. The primary chemical costs are for the bromide salt and the solvent/electrolyte, which are generally inexpensive. The main cost is the initial investment in electrochemical equipment. |
| Yield & Purity | Variable. Yields and selectivity can be highly dependent on the reaction conditions (electrode material, current density, solvent, etc.) and may require optimization. |
| Time Efficiency | Potentially High. Electrochemical reactions can often be run continuously and may offer faster reaction times compared to batch processes. |
| Safety | High. This method avoids the handling of hazardous brominating agents and often operates at ambient temperature and pressure, significantly improving safety. |
| Environmental Impact | Low. Electrochemical synthesis is considered a green chemistry approach as it minimizes the use of hazardous reagents and reduces waste generation. The main energy consumption is electricity. |
Comparative Summary and Recommendations
| Synthesis Route | Reagents | Solvents | Cost | Yield | Time | Safety | Environmental Impact |
| Direct Bromination | 4-tert-butylphenol, Br₂ | Chloroform, CCl₄ | Moderate-High | Excellent | Moderate | High Hazard | High |
| NBS Bromination | 4-tert-butylphenol, NBS | Acetonitrile, CH₂Cl₂ | Moderate | Good-Excellent | High | Improved | Moderate |
| In Situ Generation | 4-tert-butylphenol, NaBr, NaClO₂ | Acetic Acid, Water | Low-Moderate | Excellent | Low-Moderate | Moderate Hazard | Moderate |
| Electrochemical | 4-tert-butylphenol, Bromide Salt | Various | Potentially Low | Variable | Potentially High | High | Low |
Recommendations:
-
For High Yield and Established Protocols: The direct bromination with elemental bromine remains a viable option when high yield is the primary concern and the laboratory is well-equipped to handle the associated hazards.
-
For Improved Safety and Time Efficiency: N-Bromosuccinimide (NBS) bromination presents a significant improvement in safety and reaction time, making it an excellent choice for many research and development settings, despite the slightly higher cost of the reagent.
-
For Cost-Effectiveness and In Situ Generation: The sodium bromide and sodium chlorite method offers a compelling balance of low cost and high yield, making it an attractive option for larger-scale synthesis where the longer reaction time is acceptable. However, the hazards associated with sodium chlorite must be carefully managed.
-
For a Sustainable and Safe Approach: Electrochemical bromination represents the future of greener synthesis. While it may require initial investment in equipment and optimization of reaction conditions, it offers the safest and most environmentally friendly route for the synthesis of 2-Bromo-4-tert-butylphenol.
Ultimately, the choice of synthesis route will depend on the specific priorities of the researcher and the capabilities of their laboratory. By carefully considering the factors of cost, yield, time, safety, and environmental impact, a well-informed decision can be made to achieve the desired synthetic outcome in the most efficient and responsible manner.
References
- BusinessAnalytiq. Bromine price index. Accessed December 30, 2025.
- PubChem. 2-Bromo-4-tert-butylphenol. Accessed December 30, 2025.
- GOV.UK. A Review of the Toxicity and Environmental Behaviour of Bromine in Air. Accessed December 30, 2025.
- ECHEMI. Acetic acid Price List in Global Market. Accessed December 30, 2025.
- Hazardous Waste Experts. Guidelines for Solvent Waste Recycling and Disposal. Published January 19, 2022.
- Environmental Science and Pollution Research International. Removal of phenol from wastewater by electrochemical bromination in a flow reactor. Published online July 14, 2022.
- International Dioxcide. Step-by-Step Sodium Chlorite Safety Procedures. Accessed December 30, 2025.
- ChemicalBook. Health and safety of sodium chlorite. Published November 20, 2019.
- Carl ROTH. Sodium bromide, 2.5 kg. Accessed December 30, 2025.
- RPI. Acetic Acid, Glacial, 1 Liter. Accessed December 30, 2025.
- Benchchem. Synthesis routes of 2-Bromo-4-tert-butylphenol. Accessed December 30, 2025.
- Chemiis.
- ResearchGate. Removal of phenol from wastewater by electrochemical bromination in a flow reactor. Published July 10, 2022.
- Loba Chemie. SUCCINIMIDE FOR SYNTHESIS. Accessed December 30, 2025.
- Rachana Intermediates Private Limited. N Bromosuccinimide Nbs Trader. Accessed December 30, 2025.
- Sigma-Aldrich. 4-tert-Butylphenol 99 98-54-4. Accessed December 30, 2025.
- Sigma-Aldrich. Carbon tetrachloride anhydrous, = 99.5 56-23-5. Accessed December 30, 2025.
- Sigma-Aldrich. Sodium chlorite technical grade, 80 7758-19-2. Accessed December 30, 2025.
- Accio. Sodium Chlorite Cost: Best Prices in 2025. Published September 4, 2025.
- IMARC Group. Bromine Prices November 2025: Index, Trend & Forecast. Accessed December 30, 2025.
- IndiaMART. Sodium Chlorite - Chlorous acid sodium salt Latest Price, Manufacturers & Suppliers. Accessed December 30, 2025.
- IndiaMART. N Bromosuccinimide - 0128-08-05 Latest Price, Manufacturers & Suppliers. Accessed December 30, 2025.
- CDH Fine Chemical. Succinimide CAS No 123-56-8 MATERIAL SAFETY DATA SHEET SDS/MSDS. Accessed December 30, 2025.
- Tradeindia. Sodium Bromide - Price, Manufacturers, Suppliers, Dealers. Accessed December 30, 2025.
- ChemicalBook. Acetic acid price,buy Acetic acid. Accessed December 30, 2025.
- Tradeindia. 4 Tert Butylphenol Cas No: Cas No. 98-54-4. Accessed December 30, 2025.
- FUJIFILM Wako Chemicals.
- Science Kit Store. Sodium Chlorite, 80% Technical. Accessed December 30, 2025.
- USGS. bromine - Mineral Commodity Summaries 2024. Accessed December 30, 2025.
- Exporters India. Bromine at Best Price from Manufacturers, Suppliers & Traders. Accessed December 30, 2025.
- Fisher Scientific. Carbon Tetrachloride, 99%, Thermo Scientific 1 L | Buy Online. Accessed December 30, 2025.
- Fisher Scientific. 4-tert-Butylphenol, 99% 500 g | Buy Online | Thermo Scientific Alfa Aesar. Accessed December 30, 2025.
- IndiaMART. Sodium Bromide NaBr, CAS No 7647-15-6. Accessed December 30, 2025.
- Fisher Scientific. Research Products International Corp Acetic Acid, Glacial, 1 Liter, Research. Accessed December 30, 2025.
- Tradeindia. Sodium Bromide Powder 99% at Attractive Prices - Versatile Industrial Grade. Accessed December 30, 2025.
- IndiaMART. Carbon Tetrachloride - Carbon Tet Latest Price, Manufacturers & Suppliers. Accessed December 30, 2025.
- IndiaMART. Sodium Chlorite Wholesalers & Distributors in India. Accessed December 30, 2025.
- Intratec.us. Acetic Acid Price - Historical & Current. Accessed December 30, 2025.
- Tradeindia. N Bromosuccinimide at Best Price from Manufacturers, Suppliers & Dealers. Accessed December 30, 2025.
- Tradeindia. N Bromosuccinimide In Ahmedabad Gujarat At Best Price. Accessed December 30, 2025.
- eBay. Sodium Bromide 99.4% ACS 1Kg Free P&P. Accessed December 30, 2025.
- Guidechem. 2-BROMO-4-TERT-BUTYLPHENOL 2198-66-5 wiki. Accessed December 30, 2025.
- IndiaMART. Para Tertiary Butylphenol - 4-tert-Butylphenol Latest Price, Manufacturers & Suppliers. Accessed December 30, 2025.
- ChemicalBook. 4-tert-Butylphenol. Accessed December 30, 2025.
- Exporters India. N Bromosuccinimide at Best Price from Manufacturers, Suppliers & Traders. Accessed December 30, 2025.
- Canadian Journal of Chemistry. Kinetics and mechanism of the bromination of phenols in aqueous solution.
- ChemicalBook. Carbon tetrachloride. Accessed December 30, 2025.
- CP Lab Safety. Carbon Tetrachloride For HPLC 99.9%+, 1 Liter. Accessed December 30, 2025.
- Save My Exams. Nitration & Bromination of Phenol (Cambridge (CIE) A Level Chemistry): Revision Note. Published January 4, 2025.
- Khan Academy. Bromination of Phenols. Accessed December 30, 2025.
Sources
- 1. Bromine liquid, 99.8% 5 x 1 kg | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 2. oxy.com [oxy.com]
- 3. dir.indiamart.com [dir.indiamart.com]
- 4. SODIUM CHLORITE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. Removal of phenol from wastewater by electrochemical bromination in a flow reactor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 四塩化炭素 anhydrous, ≥99.5% | Sigma-Aldrich [sigmaaldrich.com]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. Carbon Tetrachloride, 99%, Thermo Scientific 1 L | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 9. Carbon tetrachloride price,buy Carbon tetrachloride - chemicalbook [m.chemicalbook.com]
- 10. calpaclab.com [calpaclab.com]
- 11. chemiis.com [chemiis.com]
- 12. Acetic acid price,buy Acetic acid - chemicalbook [m.chemicalbook.com]
- 13. tradeindia.com [tradeindia.com]
- 14. Sodium Bromide - Price, Manufacturers, Suppliers, Dealers [tradeindia.com]
- 15. The price of glacial acetic acid is approximately USD 5 per liter. [ysxlglacialaceticacid.com]
- 16. 4 Tert Butylphenol Cas No: Cas No. 98-54-4 Cas No: Cas No. 98-54-4 at Best Price in Surat | Kavya Pharma [tradeindia.com]
- 17. rachanaorganics.in [rachanaorganics.in]
- 18. dir.indiamart.com [dir.indiamart.com]
- 19. tradeindia.com [tradeindia.com]
- 20. N Bromosuccinimide at Best Price from Manufacturers, Suppliers & Traders [exportersindia.com]
- 21. lobachemie.com [lobachemie.com]
- 22. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 23. Sodium bromide, 2.5 kg, CAS No. 7647-15-6 | Sodium Salts, Na | Salts for Analysis (p.a.) | Salts | Inorganic & Analytical Reagents | Chemicals | Carl ROTH - International [carlroth.com]
- 24. Sodium Chlorite, 80% Technical [sciencekitstore.com]
- 25. dir.indiamart.com [dir.indiamart.com]
- 26. Sodium Bromide 99.4% ACS 1Kg *Free P&P* | eBay [ebay.com]
- 27. nj.gov [nj.gov]
- 28. rpicorp.com [rpicorp.com]
- 29. Research Products International Corp Acetic Acid, Glacial, 1 Liter, Research | Fisher Scientific [fishersci.com]
- 30. intratec.us [intratec.us]
- 31. Step-by-Step Sodium Chlorite Safety Procedures [idiclo2.com]
- 32. Health and safety of sodium chlorite_Chemicalbook [chemicalbook.com]
- 33. researchgate.net [researchgate.net]
A Comparative Analysis of Brominating Agents for Controlled Synthesis
An In-Depth Technical Guide to the Regioselectivity of 4-tert-Butylphenol Bromination
For researchers and professionals in drug development and materials science, the precise functionalization of aromatic compounds is a cornerstone of molecular design. The bromination of 4-tert-butylphenol serves as a classic yet critical example of electrophilic aromatic substitution where control over regioselectivity dictates the synthetic outcome. The bulky tert-butyl group effectively blocks the para-position, simplifying the challenge to a competition between mono- and di-bromination at the ortho-positions.[1][2]
This guide provides a comparative analysis of common brominating systems, grounded in experimental data, to elucidate the factors governing the synthesis of either 2-bromo-4-tert-butylphenol or 2,6-dibromo-4-tert-butylphenol. These brominated phenols are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and specialized polymers.[3]
The Mechanistic Underpinning: Activating and Directing Effects
The hydroxyl (-OH) group of a phenol is a powerful activating group in electrophilic aromatic substitution (EAS).[4] One of the lone pairs on the oxygen atom delocalizes into the benzene ring, increasing the electron density and making the ring more nucleophilic.[5] This delocalization preferentially enriches the ortho and para positions, thereby directing incoming electrophiles to these sites. This effect stabilizes the key intermediate, the arenium ion (or sigma complex), through resonance.[1][6]
In 4-tert-butylphenol, the para position is occupied, meaning electrophilic attack is directed exclusively to the two equivalent ortho positions. The primary challenge is therefore not where the bromine will add, but how many bromine atoms will add.
Caption: General mechanism for the ortho-bromination of 4-tert-butylphenol.
Comparative Analysis of Brominating Systems
The choice of brominating agent and reaction conditions is the most critical factor in controlling the extent of bromination. We will compare the two most common reagents: molecular bromine (Br₂) and N-Bromosuccinimide (NBS).
System 1: Molecular Bromine (Br₂)
Molecular bromine is a powerful and highly reactive brominating agent. Due to the strong activation by the -OH group, reactions with Br₂ often proceed rapidly and can be difficult to stop at the mono-substituted stage, frequently leading to the formation of 2,6-dibromo-4-tert-butylphenol.
Causality of Experimental Choices:
-
Solvent: The polarity of the solvent plays a crucial role. Non-polar solvents such as carbon tetrachloride (CCl₄), chloroform (CHCl₃), or carbon disulfide (CS₂) are employed to temper the reactivity of Br₂.[7][8] These solvents do not effectively solvate the ionic intermediates, thus disfavoring the polarization of the Br-Br bond and slowing the reaction, which allows for greater control to achieve mono-bromination.[9][10]
-
Temperature: Conducting the reaction at low temperatures (e.g., 0°C) is essential to decrease the reaction rate and prevent over-bromination.[7]
-
Stoichiometry: Precise control over the stoichiometry, typically using one equivalent of Br₂, is necessary. However, even with careful control, mixtures of mono- and di-brominated products are common.
System 2: N-Bromosuccinimide (NBS)
N-Bromosuccinimide is a milder and more selective source of electrophilic bromine.[11][12] It provides a low, steady concentration of Br₂ in situ through reaction with trace amounts of HBr, making it easier to control the reaction and achieve high selectivity for mono-bromination.
Causality of Experimental Choices:
-
Catalyst and Solvent System: The selectivity of NBS can be dramatically enhanced with additives. A highly effective system for the selective ortho-monobromination of para-substituted phenols involves using a catalytic amount of p-toluenesulfonic acid (pTsOH) in methanol (MeOH).[13]
-
Proposed Mechanism of Selectivity: The proposed mechanism suggests that the acid catalyst conjugates with the phenolic oxygen. This complex then directs the bulky NBS reagent to the sterically accessible ortho-position, facilitating a highly selective delivery of the bromine electrophile.[13][14]
-
Controlled Addition: The slow, controlled addition of NBS (e.g., as a solution) to the substrate is key to maintaining a low concentration of the brominating agent, which is crucial for preventing di-substitution.[13]
Data Presentation: Performance Comparison
The following table summarizes the typical outcomes for the bromination of 4-tert-butylphenol using these two systems, based on reported experimental data.
| Brominating System | Typical Conditions | Major Product | Selectivity (mono:di) | Isolated Yield (%) | Key Considerations |
| Br₂ | 1.05 eq. Br₂ in CHCl₃/CCl₄, 0°C | 2-Bromo-4-tert-butylphenol | High (mono-selective) | ~95-100%[7] | Requires careful temperature and stoichiometry control. Br₂ is highly toxic and corrosive. |
| Br₂ | >2 eq. Br₂ in polar solvent | 2,6-Dibromo-4-tert-butylphenol | High (di-selective) | High | Reaction is fast and exothermic. Used when the di-substituted product is desired. |
| NBS / pTsOH | 1.0 eq. NBS, 10 mol% pTsOH in MeOH, rt | 2-Bromo-4-tert-butylphenol | ~92:6 (mono:di) | ~90%[13] | Excellent selectivity for mono-bromination. Milder conditions and easier handling than Br₂. |
Experimental Protocols
The following protocols are self-validating systems designed for reproducibility and high yield of the target product.
Protocol 1: Selective Synthesis of 2-Bromo-4-tert-butylphenol via NBS
This protocol is adapted from Browne et al. and is optimized for high mono-selectivity.[13]
Caption: Experimental workflow for the synthesis of 2-bromo-4-tert-butylphenol.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask, dissolve 4-tert-butylphenol (1.0 eq) and p-toluenesulfonic acid (pTsOH) (10 mol %) in a minimal amount of ACS-grade methanol.
-
Reagent Preparation: In a separate flask, fully dissolve N-bromosuccinimide (NBS) (1.0 eq) in methanol to create a ~0.1 M solution.
-
Controlled Addition: Add the NBS solution dropwise to the stirred phenol solution via an addition funnel or syringe pump over 20 minutes at ambient temperature (~20 °C).
-
Reaction: After the addition is complete, allow the mixture to stir for an additional 5 minutes. Monitor reaction completion by TLC.
-
Workup: Quench the reaction with a saturated aqueous solution of sodium thiosulfate. Remove the methanol under reduced pressure. Dilute the residue with ethyl acetate and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield pure 2-bromo-4-tert-butylphenol.[13]
Protocol 2: Synthesis of 2-Bromo-4-tert-butylphenol via Molecular Bromine
This protocol is based on a literature procedure for achieving high mono-selectivity with Br₂.[7]
Caption: Experimental workflow for the synthesis of 2-bromo-4-tert-butylphenol.
Step-by-Step Methodology:
-
Reaction Setup: Dissolve 4-tert-butylphenol (1.0 eq) in a 1:1 v/v mixture of chloroform and carbon tetrachloride in a flask equipped with a dropping funnel and nitrogen inlet.
-
Cooling: Cool the solution to 0°C using an ice bath while maintaining a nitrogen atmosphere.
-
Reagent Preparation: Prepare a solution of molecular bromine (1.05 eq) in chloroform.
-
Controlled Addition: Add the bromine solution dropwise to the stirred phenol solution over approximately 2 hours. The addition is complete when a faint red color from the bromine persists.
-
Quenching: After addition, purge the reaction mixture with a stream of nitrogen overnight to evaporate any remaining unreacted bromine.
-
Workup: Dilute the resulting solution with dichloromethane. Wash sequentially with a 1% aqueous sodium thiosulfate solution (to remove residual bromine) and saturated brine.
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to give 2-bromo-4-tert-butylphenol, often in quantitative yield.[7]
Conclusion and Recommendations
The regioselective bromination of 4-tert-butylphenol is highly dependent on the chosen synthetic strategy.
-
For the synthesis of 2-bromo-4-tert-butylphenol with the highest selectivity and operational safety, the use of N-Bromosuccinimide with catalytic pTsOH in methanol is the superior method.[13] It offers excellent control, high yields, and avoids the hazards associated with handling molecular bromine.
-
For the synthesis of 2,6-dibromo-4-tert-butylphenol, using an excess of molecular bromine in a suitable solvent is the most direct approach.
-
While molecular bromine can be used to synthesize the mono-brominated product, it requires stringent control of temperature and stoichiometry and is more prone to yielding mixtures.[7]
By understanding the causality behind the choice of reagents and conditions, researchers can confidently select and execute the optimal protocol to achieve their desired brominated 4-tert-butylphenol derivative with high fidelity.
References
-
Electrophilic bromination of 4-tert-butyl phenol. Homework.Study.com. [Link]
-
Advancements in Organic Synthesis Enabled by 2,6-Dibromo-4-tert-butylphenol. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Aromatic electrophilic substitution reactions of Phenol. [Link]
-
Optimising Bromination of Phenols: Investigating the Role of pH and Oxidizer in Electrophilic Substitution Reaction. ChemRxiv. [Link]
-
Draw the mechanism of the bromination of 4-tert-butylphenol with Br2. Chegg. [Link]
-
The intermediates in the interaction of phenols with N-bromosuccinimide. Canadian Journal of Chemistry. [Link]
-
Steric Hindrance Effect Leading to Regioselective Bromination of Phenols with HBr. MDPI. [Link]
-
Eco-friendly Bromide-Bromate Bromination Alternative to Liquid Bromine. In-Success. [Link]
-
Alcohols, Phenols and Ethers. NCERT. [Link]
-
Bromination of Phenols. YouTube. [Link]
-
Electrophilic Substitution Reactions of Phenols. BYJU'S. [Link]
-
Phenol Electrophilic substitution rxn. [Link]
-
Reactions of Phenols. Chemistry Steps. [Link]
-
The ortho : para ratio in the bromination of phenol. Journal of the Chemical Society, Perkin Transactions 2. [Link]
-
Bromination of Phenols | Electrophilic aromatic substitution | Organic Chemistry. YouTube. [Link]
-
The Chemical Profile of 2-Bromo-4-tert-butylphenol: Properties and Reactivity. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Regioselective bromination of phenols. ResearchGate. [Link]
-
Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol. Molecules. [Link]
-
Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. Molecules. [Link]
-
The bromination kinetics of phenolic compounds in aqueous solution. ResearchGate. [Link]
-
Bromination of phenol with NBSac over synthesized zeolite as a heterogeneous recyclable catalyst. Journal of the Iranian Chemical Society. [Link]
-
Bromination of Phenols by Means of Bromide-Bromate Solution. ResearchGate. [Link]
-
Bromination of para-substituted phenols using the H2O2-HBr system... ResearchGate. [Link]
-
Nitration & Bromination of Phenol. Save My Exams. [Link]
Sources
- 1. homework.study.com [homework.study.com]
- 2. Solved draw the mechanism of the bromination of | Chegg.com [chegg.com]
- 3. Page loading... [guidechem.com]
- 4. byjus.com [byjus.com]
- 5. savemyexams.com [savemyexams.com]
- 6. oms.bdu.ac.in [oms.bdu.ac.in]
- 7. Synthesis routes of 2-Bromo-4-tert-butylphenol [benchchem.com]
- 8. mlsu.ac.in [mlsu.ac.in]
- 9. m.youtube.com [m.youtube.com]
- 10. youtube.com [youtube.com]
- 11. chemrxiv.org [chemrxiv.org]
- 12. benchchem.com [benchchem.com]
- 13. Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
The Versatility of 2-Bromo-4-tert-butylphenol: A Comparative Guide for Synthetic Applications
In the landscape of modern organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Among the vast arsenal of available intermediates, halogenated phenols serve as versatile platforms for a myriad of chemical transformations. This guide provides an in-depth technical overview of 2-Bromo-4-tert-butylphenol, a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty materials. We will objectively compare its performance with relevant alternatives, supported by experimental data and detailed protocols, to empower researchers, scientists, and drug development professionals in their synthetic endeavors.
Unveiling the Synthetic Potential of 2-Bromo-4-tert-butylphenol
2-Bromo-4-tert-butylphenol, a white crystalline solid, is a bifunctional molecule offering a hydroxyl group and a bromine atom on a sterically hindered phenolic ring.[1] This unique arrangement of functional groups dictates its reactivity and renders it a valuable precursor in a variety of synthetic applications.[2] The bulky tert-butyl group at the para position provides steric hindrance, which can influence regioselectivity in subsequent reactions and enhance the stability of derivatives.[3] The bromine atom at the ortho position serves as a versatile handle for the introduction of new functionalities through cross-coupling and substitution reactions.[2]
Performance in Key Applications: A Comparative Analysis
The utility of 2-Bromo-4-tert-butylphenol spans several key areas, including its role as an antioxidant, an antimicrobial agent, and a crucial intermediate in organic synthesis. Here, we compare its performance with common alternatives.
Antioxidant Properties: Scavenging Free Radicals
Hindered phenols are a well-established class of antioxidants that function by donating a hydrogen atom from their hydroxyl group to neutralize free radicals, thereby terminating oxidative chain reactions.[4] While direct antioxidant activity data for 2-Bromo-4-tert-butylphenol is not extensively reported in publicly available literature, we can infer its potential by examining the closely related and well-studied compound, 2,4-di-tert-butylphenol (2,4-DTBP).
| Compound | Antioxidant Assay | IC50 Value (µg/mL) | Reference |
| 2,4-di-tert-butylphenol (2,4-DTBP) | DPPH Radical Scavenging | 60 | [5] |
| ABTS Radical Scavenging | 17 | [5] | |
| Butylated Hydroxytoluene (BHT) | DPPH Radical Scavenging | 81.8 | [3] |
| Ascorbic Acid (Vitamin C) | DPPH Radical Scavenging | ~5 | [6] |
Note: A lower IC50 value indicates greater antioxidant activity.
The data suggests that 2,4-DTBP exhibits significant antioxidant activity, comparable to the widely used synthetic antioxidant BHT.[3][5] The presence of the electron-withdrawing bromine atom in 2-Bromo-4-tert-butylphenol may slightly modulate its antioxidant potential, a subject that warrants further investigation.
Antimicrobial Efficacy: A Preservative Alternative
The antimicrobial properties of phenolic compounds contribute to their use as preservatives in various industries.[1] Again, drawing a comparison with 2,4-di-tert-butylphenol, we can see its potential as an effective antimicrobial agent.
| Compound | Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
| 2,4-di-tert-butylphenol (2,4-DTBP) | Staphylococcus aureus | 31.25 | [7] |
| Pseudomonas aeruginosa | >1024 | [8] | |
| Various Bromophenol Derivatives | Staphylococcus aureus | 12 - 390 | [9] |
The data indicates that 2,4-DTBP is effective against Gram-positive bacteria like Staphylococcus aureus but less so against Gram-negative bacteria such as Pseudomonas aeruginosa.[7][8] Studies on a range of bromophenol derivatives have shown a wide spectrum of antibacterial activity, suggesting that 2-Bromo-4-tert-butylphenol likely possesses similar antimicrobial properties.[9]
A Versatile Intermediate in Cross-Coupling Reactions
One of the most significant applications of 2-Bromo-4-tert-butylphenol is as a building block in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations.[2] These reactions are fundamental in the synthesis of pharmaceuticals and complex organic molecules.
In this context, the choice of the halogen atom is critical. Aryl bromides are generally more reactive than aryl chlorides in the rate-determining oxidative addition step of the catalytic cycle due to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond.[10]
| Property | Aryl Bromide (e.g., 2-Bromo-4-tert-butylphenol) | Aryl Chloride (e.g., 2-Chloro-4-tert-butylphenol) |
| Reactivity in Cross-Coupling | Higher | Lower |
| Reaction Conditions | Milder (lower temperatures, shorter reaction times) | Harsher (higher temperatures, longer reaction times, more specialized catalysts) |
| Catalyst Loading | Typically lower | Often higher |
| Cost | Generally higher | Generally lower |
This enhanced reactivity makes 2-Bromo-4-tert-butylphenol a preferred choice when milder reaction conditions are required to tolerate sensitive functional groups in a complex synthesis.
Experimental Protocols: Harnessing the Power of 2-Bromo-4-tert-butylphenol
To provide practical guidance, we present detailed, step-by-step methodologies for key synthetic transformations involving 2-Bromo-4-tert-butylphenol.
Synthesis of 2-Bromo-4-tert-butylphenol
This protocol describes the regioselective bromination of 4-tert-butylphenol.
Caption: Workflow for the synthesis of 2-Bromo-4-tert-butylphenol.
Materials:
-
4-tert-butylphenol
-
Bromine
-
Chloroform
-
Carbon tetrachloride
-
Dichloromethane
-
1% Aqueous sodium thiosulfate solution
-
Saturated brine
-
Magnesium sulfate (MgSO4)
Procedure:
-
In a reaction vessel under a nitrogen atmosphere, dissolve 4-tert-butylphenol (1.0 equivalent) in a 1:1 v/v mixture of chloroform and carbon tetrachloride at 0°C.[11]
-
Slowly add a solution of bromine (1.05 equivalents) in chloroform dropwise over 2 hours, maintaining the temperature at 0°C.[11]
-
After the addition is complete, purge the reaction mixture with nitrogen overnight.[11]
-
Dilute the resulting solution with dichloromethane and wash sequentially with 1% aqueous sodium thiosulfate solution and saturated brine.[11]
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield 2-Bromo-4-tert-butylphenol.[11]
Application in Suzuki-Miyaura Cross-Coupling
This protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of 2-Bromo-4-tert-butylphenol with an arylboronic acid.
Caption: Experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Materials:
-
2-Bromo-4-tert-butylphenol
-
Arylboronic acid (1.1 equivalents)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), 3 mol%)
-
Base (e.g., Potassium carbonate, 2.0 equivalents)
-
Solvent (e.g., Toluene/Ethanol/Water mixture)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
To a degassed mixture of a suitable solvent system, add 2-Bromo-4-tert-butylphenol (1.0 equivalent), the arylboronic acid (1.1 equivalents), and the base (2.0 equivalents).
-
Add the palladium catalyst (3 mol%) under an inert atmosphere (e.g., argon or nitrogen).
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na2SO4.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 2-aryl-4-tert-butylphenol.
Case Study: A Potential Precursor in the Synthesis of Probucol
Probucol is a lipid-lowering agent with potent antioxidant properties used in the treatment of hypercholesterolemia.[5] Its structure features two 2,6-di-tert-butylphenol moieties linked by a dithioacetal bridge. A key intermediate in the synthesis of Probucol is 2,6-di-tert-butyl-4-mercaptophenol.[12] While various synthetic routes to this intermediate exist, a plausible pathway could involve the strategic functionalization of a brominated precursor.
Caption: Plausible synthetic pathway to Probucol via 2-Bromo-4-tert-butylphenol.
This hypothetical pathway highlights the utility of 2-Bromo-4-tert-butylphenol as a starting material for the synthesis of more complex, biologically active molecules. The initial tert-butylation at the vacant ortho position would yield 4-Bromo-2,6-di-tert-butylphenol, which can then undergo nucleophilic substitution of the bromine atom with a thiol group to afford the key mercaptophenol intermediate.
Conclusion: A Versatile and Valuable Synthetic Tool
2-Bromo-4-tert-butylphenol stands out as a valuable and versatile intermediate for a wide range of synthetic applications. Its unique combination of a reactive bromine handle, a nucleophilic hydroxyl group, and a sterically demanding tert-butyl group allows for precise control over chemical transformations. When compared to its chloro-analog, it offers superior reactivity in cross-coupling reactions, enabling milder reaction conditions. While direct comparative data for its antioxidant and antimicrobial properties is an area for future research, the performance of its close analog, 2,4-di-tert-butylphenol, suggests significant potential in these applications. The experimental protocols and synthetic strategies outlined in this guide are intended to provide a solid foundation for researchers to unlock the full potential of this important building block in the pursuit of novel pharmaceuticals, agrochemicals, and advanced materials.
References
-
Ningbo Inno Pharmchem Co., Ltd. The Chemical Profile of 2-Bromo-4-tert-butylphenol: Properties and Reactivity. Available at: [Link]
-
Organic Syntheses. METHYLALUMINUM BIS(4-BROMO-2,6-DI-tert-BUTYLPHENOXIDE). Available at: [Link]
-
ACS Omega. Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA. Available at: [Link]
-
PubChem. 2-Bromo-4-tert-butylphenol. Available at: [Link]
- Google Patents. Synthesis of hindered phenols.
-
Thai Science. Antioxidant activity of 2,4-di-tert-butylphenol isolated from plant growth promoting endophytic Streptomyces KCA-1. Available at: [Link]
-
ResearchGate. IC50 values of the antioxidant activity test using DPPH method. Available at: [Link]
-
Tintoll. Hindered Phenol Antioxidant HPAO. Available at: [Link]
-
PubChem. 2-Bromo-4-tert-butylphenol. Available at: [Link]
-
ResearchGate. Relationship structure-antioxidant activity of hindered phenolic compounds. Available at: [Link]
-
ResearchGate. Multistep automated synthesis of pharmaceuticals. Available at: [Link]
-
National Center for Biotechnology Information. Automated Optimization of a Multistep, Multiphase Continuous Flow Process for Pharmaceutical Synthesis. Available at: [Link]
-
ThaiScience. Antioxidant activity of 2,4-di-tert-butylphenol isolated from plant growth promoting endophytic Streptomyces KCA-1. Available at: [Link]
-
ResearchGate. IC50 values of the antioxidant activity test using DPPH method. Available at: [Link]
-
ResearchGate. Anti-MRSA activity, mode of action and cytotoxicity of 2, 4-Di-tert-butylphenol produced by streptomyces sp. KB1. Available at: [Link]
-
National Center for Biotechnology Information. Natural Sources and Bioactivities of 2,4-Di-Tert-Butylphenol and Its Analogs. Available at: [Link]
-
ResearchGate. synthesis and biological activity of brominated phenols with lactamomethyl moieties -natural compounds analogues. Available at: [Link]
-
ANTIMICROBIAL ACTIVITY OF NOVEL 1-[(2,4-(DI-TERT-BUTYLPHENOXY))- 3-DIALKYLAMINO-2-PROPANOL] DERIVATIVES. Available at: [Link]
-
Frontiers. 2,4-Di-Tert-Butylphenol Isolated From an Endophytic Fungus, Daldinia eschscholtzii, Reduces Virulence and Quorum Sensing in Pseudomonas aeruginosa. Available at: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and antioxidant activities of benzylic bromophenols inclusive of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antioxidant and acetylcholinesterase inhibition properties of novel bromophenol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. EP0116712B1 - Synthesis of hindered phenols - Google Patents [patents.google.com]
- 5. thaiscience.info [thaiscience.info]
- 6. benchchem.com [benchchem.com]
- 7. prepchem.com [prepchem.com]
- 8. Frontiers | 2,4-Di-Tert-Butylphenol Isolated From an Endophytic Fungus, Daldinia eschscholtzii, Reduces Virulence and Quorum Sensing in Pseudomonas aeruginosa [frontiersin.org]
- 9. Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to Benchmarking Yield and Purity in the Synthesis of 2-Bromo-4-tert-butylphenol
For researchers, scientists, and professionals in drug development, the synthesis of key intermediates such as 2-Bromo-4-tert-butylphenol is a critical process where both yield and purity are paramount. This guide provides an in-depth technical comparison of common synthetic routes to this valuable compound, offering field-proven insights and experimental data to inform your methodological choices. We will delve into the mechanistic underpinnings of these reactions, present detailed experimental protocols, and offer a comparative analysis of their outcomes.
Introduction: The Significance of 2-Bromo-4-tert-butylphenol
2-Bromo-4-tert-butylphenol is a crucial building block in the synthesis of a wide array of more complex molecules, including pharmaceuticals, agrochemicals, and specialty polymers.[1][2] Its utility stems from the presence of three key functional groups: a hydroxyl group, a bromine atom, and a bulky tert-butyl group. The hydroxyl group can be readily derivatized, the bromine atom provides a handle for cross-coupling reactions, and the tert-butyl group imparts specific solubility and steric properties to the final products. Given its importance, the efficient and clean synthesis of 2-Bromo-4-tert-butylphenol is a subject of considerable interest.
Mechanistic Considerations: The Dance of Electrophiles on an Activated Ring
The synthesis of 2-Bromo-4-tert-butylphenol is a classic example of electrophilic aromatic substitution. The phenolic hydroxyl group is a potent activating group, donating electron density into the aromatic ring and making it more susceptible to attack by electrophiles. This electron donation is most pronounced at the ortho and para positions, making the hydroxyl group an ortho, para-director.
In the case of 4-tert-butylphenol, the para position is blocked by the bulky tert-butyl group. This steric hindrance, combined with the electronic activation from the hydroxyl group, strongly directs the incoming electrophile—in this case, a bromonium ion or its equivalent—to the ortho position.
Caption: General mechanism of electrophilic bromination of 4-tert-butylphenol.
Comparative Analysis of Synthetic Methodologies
We will now compare three prominent methods for the synthesis of 2-Bromo-4-tert-butylphenol, evaluating them based on yield, purity, safety, and operational simplicity.
| Method | Brominating Agent | Typical Yield | Reported Purity | Key Advantages | Key Disadvantages |
| Method 1: Direct Bromination | Molecular Bromine (Br₂) | Quantitative[3] | High (after purification) | High atom economy, straightforward. | Br₂ is highly corrosive and toxic, requires careful handling. Over-bromination to 2,6-dibromo-4-tert-butylphenol is a potential side reaction.[4] |
| Method 2: N-Bromosuccinimide (NBS) | N-Bromosuccinimide / p-TsOH | >86% (for similar phenols)[5] | High | Milder and safer than Br₂, high ortho-selectivity with p-TsOH.[5] | Requires a catalyst, succinimide byproduct needs to be removed. |
| Method 3: In Situ Bromine Generation | Sodium Bromide (NaBr) / Sodium Chlorite (NaClO₂) | 97% | 98.3% | Avoids handling of molecular bromine, uses readily available and inexpensive reagents. | Requires careful control of reaction conditions to manage the exothermic reaction. |
Experimental Protocols
Here, we provide detailed, step-by-step methodologies for each of the compared synthetic routes.
Method 1: Direct Bromination with Molecular Bromine
This protocol is adapted from a procedure reported to give a quantitative yield.[3]
Caption: Experimental workflow for direct bromination of 4-tert-butylphenol.
Materials:
-
4-tert-butylphenol
-
Molecular Bromine (Br₂)
-
Chloroform (CHCl₃)
-
Carbon Tetrachloride (CCl₄)
-
Dichloromethane (CH₂Cl₂)
-
1% aqueous Sodium Thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous Sodium Chloride (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-tert-butylphenol (1.0 eq) in a 1:1 (v/v) mixture of chloroform and carbon tetrachloride.
-
Cool the solution to 0°C in an ice bath under a nitrogen atmosphere.
-
In the dropping funnel, prepare a solution of bromine (1.05 eq) in chloroform.
-
Add the bromine solution dropwise to the stirred phenol solution over a period of 2 hours, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction mixture to stir at 0°C for an additional 30 minutes, and then let it warm to room temperature and stir overnight while purging with a gentle stream of nitrogen to remove excess bromine and HBr.
-
Dilute the reaction mixture with dichloromethane.
-
Transfer the mixture to a separatory funnel and wash with 1% aqueous sodium thiosulfate solution to quench any remaining bromine.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The product can be further purified by distillation or recrystallization from a suitable solvent like hexanes.
Method 2: Ortho-Selective Bromination with N-Bromosuccinimide (NBS)
This protocol is adapted from a general method for the ortho-bromination of para-substituted phenols.[5]
Materials:
-
4-tert-butylphenol
-
N-Bromosuccinimide (NBS)
-
para-Toluenesulfonic acid (p-TsOH)
-
Methanol (ACS Grade)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve 4-tert-butylphenol (1.0 eq) and p-toluenesulfonic acid (0.1 eq) in ACS-grade methanol in a round-bottom flask.
-
In a separate flask, dissolve N-bromosuccinimide (1.0 eq) in methanol.
-
Add the NBS solution dropwise to the phenol solution at room temperature over 15-20 minutes.
-
Monitor the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 30 minutes.
-
Upon completion, remove the methanol under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-Bromo-4-tert-butylphenol.
Method 3: In Situ Bromine Generation with NaBr/NaClO₂
This method offers a safer alternative by avoiding the direct handling of molecular bromine.
Materials:
-
4-tert-butylphenol
-
Sodium Bromide (NaBr)
-
Sodium Chlorite (NaClO₂)
-
Acetic Acid
-
Water
Procedure:
-
Dissolve 4-tert-butylphenol (1.0 eq) and sodium bromide (1.05 eq) in a mixture of acetic acid and water.
-
Slowly add a 10% aqueous solution of sodium chlorite (1.05 eq) to the reaction mixture at room temperature over 1-2 hours with vigorous stirring.
-
After the addition is complete, continue to stir the reaction at room temperature for an additional 4-8 hours.
-
Monitor the reaction progress by TLC or GC.
-
Once the reaction is complete, pour the mixture into a larger volume of water and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic extracts with saturated aqueous sodium bicarbonate solution until the aqueous layer is neutral, then wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Further purification can be achieved by recrystallization or distillation.
Purity Assessment and Impurity Profile
The purity of the synthesized 2-Bromo-4-tert-butylphenol should be rigorously assessed using a combination of analytical techniques.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile impurities. The primary expected byproduct is the over-brominated 2,6-dibromo-4-tert-butylphenol .[4] Unreacted 4-tert-butylphenol may also be present.
-
High-Performance Liquid Chromatography (HPLC): A robust method for quantifying the purity of the main product and detecting less volatile impurities. A reverse-phase C18 column with a water/acetonitrile or water/methanol gradient is typically effective.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation of the desired product and can also reveal the presence of impurities if they are present in sufficient concentration. The ¹H NMR spectrum of 2-Bromo-4-tert-butylphenol is expected to show characteristic signals for the aromatic protons and the tert-butyl group.
-
Melting Point: A sharp melting point close to the literature value (51°C) is a good indicator of high purity.
Safety Considerations
-
Molecular Bromine (Br₂): Highly corrosive, toxic, and volatile. All manipulations must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[7] Have a solution of sodium thiosulfate ready to neutralize any spills.
-
N-Bromosuccinimide (NBS): A lachrymator and irritant. Handle in a fume hood and avoid inhalation of dust.
-
Sodium Chlorite (NaClO₂): A strong oxidizing agent. Avoid contact with organic materials and acids, as this can generate toxic chlorine dioxide gas.
-
Solvents: Chloroform and carbon tetrachloride are toxic and potentially carcinogenic. Use in a fume hood and minimize exposure.
Conclusion: Selecting the Optimal Synthetic Route
The choice of the most suitable method for the synthesis of 2-Bromo-4-tert-butylphenol depends on the specific requirements of the researcher and the available resources.
-
For high yield and atom economy on a laboratory scale, direct bromination with molecular bromine is a viable option, provided that appropriate safety precautions are strictly followed.
-
For enhanced safety and high ortho-selectivity , the NBS/p-TsOH method is an excellent alternative, particularly when minimizing the formation of the dibrominated byproduct is a priority.
-
For industrial-scale synthesis or when avoiding the handling of liquid bromine is paramount , the in situ generation of bromine from sodium bromide and an oxidant presents a compelling and safer approach.
Regardless of the chosen method, rigorous purification and comprehensive analytical characterization are essential to ensure the final product meets the high-purity standards required for its intended applications in research and development.
References
- Current time information in Belgrade. The time at the location 'Belgrade' is 08:28 PM.
- Synthesis routes of 2-Bromo-4-tert-butylphenol. Benchchem.
- Technical Support Center: Purification of 2-Bromo-4-tert-butyl-6-methylphenol. Benchchem.
- Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol. Molecules.
- 2-Bromo-4-tert-butyl-6-methylphenol synthesis p
- The Chemical Profile of 2-Bromo-4-tert-butylphenol: Properties and Reactivity. NINGBO INNO PHARMCHEM CO.,LTD.
- 2-Bromo-4-tert-butylphenol. PubChem.
- A Comparative Guide to the Regioselectivity of N-bromo-t-butylamine in Phenol Bromin
- (PDF) Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification.
- (PDF) Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol.
- Structural effects on the bromination rate and selectivity of alkylbenzenes and alkoxybenzenes in aqueous solution. Environmental Science: Processes & Impacts.
- Syntactic fantastic: A practical, ortho- selective mono-halogenation and phenylselenation of phenols by direct C-H halogenation.
- Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol. PubMed.
- Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in B
- Regioselective bromination of phenols.
- A Comparative Guide to Brominating Agents for Organic Synthesis. Benchchem.
- Regioselective Synthesis of Bromin
- 2-Bromo-4-Tert-Butylphenol TCI Analytical reagent. AMI Scientific.
- Separation of 4-Bromo-2,6-di-tert-butylphenol on Newcrom R1 HPLC column. Newcrom.
- 2-Bromo-4,6-di-tert-butylphenol. PubChem.
- 2-Bromo-4-tert-butylphenol. Sigma-Aldrich.
- 2-Bromo-4-tert-butylphenol 97.0+%, TCI America™. Fisher Scientific.
- Optimising Bromination of Phenols: Investigating the Role of pH and Oxidizer in Electrophilic Substitution Reaction. ChemRxiv.
- 2-Bromo-4-tert-butylphenol. Tokyo Chemical Industry (India) Pvt. Ltd.
- METHYLALUMINUM BIS(4-BROMO-2,6-DI-tert-BUTYLPHENOXIDE). Organic Syntheses.
- Regioselective Monobromination of Phenols with KBr and ZnAl–BrO3−–Layered Double Hydroxides. Molecules.
- Regioselective and high-yielding bromination of phenols and anilins using N-bromosaccharin and amberlyst-15.
- Impurity Profiling of Pharmaceutical Starting Materials Using Gas Chromatography Coupled with High-Resolution Accurate Mass Spectrometry. Thermo Fisher Scientific.
- Regioselective bromination of organic substrates by tetrabutylammonium bromide promoted by V2O5-H2O2: an environmentally favorable synthetic protocol. Semantic Scholar.
- Bridging Analytical Gaps: Identification of GC/MS Impurities
- A Comparative Guide to HPLC Methods for Purity Assessment of Bromoacetyl
- A Comparative Guide to Brominating Agents: N-bromo-t-butylamine vs. N-Bromosuccinimide (NBS). Benchchem.
- Modern Approaches to Green Bromination for a Sustainable Future. Engineered Science Publisher.
- Combined LC/MS and GC/MS Approach for Analysis of Extractables and Leachables in Complex Matrices Using High Resolution Mass Spectrometry. Agilent.
- Regioselective oxidative bromination of arenes by a metal–organic framework-confined mono-bipyridyl iron(iii)
- 2-Bromo-4,6-di-tert-butylphenol. NIST WebBook.
- 2-Bromo-4-tert-butylphenol. Scharlab.
- 2-Bromo-4-methyl-6-tert-butylphenol. PubChem.
- Isolation and Characterization of 4-tert-Butylphenol-Utilizing Sphingobium fuliginis Strains from Phragmites australis Rhizosphere Sediment. Applied and Environmental Microbiology.
- HPLC method for purifying organic compounds.
Sources
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis routes of 2-Bromo-4-tert-butylphenol [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isolation and Characterization of 4-tert-Butylphenol-Utilizing Sphingobium fuliginis Strains from Phragmites australis Rhizosphere Sediment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Unlocking Therapeutic Potential: A Comparative Guide to the Biological Activity of Compounds Derived from 2-Bromo-4-tert-butylphenol
This guide provides an in-depth technical comparison of the biological activities of compounds derived from the versatile chemical scaffold, 2-Bromo-4-tert-butylphenol. Designed for researchers, scientists, and drug development professionals, this document explores the antioxidant, antimicrobial, anticancer, and enzyme inhibitory potential of this compound class. By leveraging experimental data from the public domain and drawing critical comparisons with the well-studied, structurally similar analogue 2,4-di-tert-butylphenol (2,4-DTBP), we aim to illuminate promising avenues for future research and development.
The Strategic Advantage of the 2-Bromo-4-tert-butylphenol Scaffold
2-Bromo-4-tert-butylphenol is an attractive starting material in medicinal chemistry due to its distinct structural features, which offer a triad of functional advantages for creating diverse and potent bioactive molecules.[1]
-
The Phenolic Hydroxyl (-OH) Group: This is the primary site of antioxidant activity. The hydrogen atom on this group can be readily donated to neutralize free radicals. Furthermore, this group serves as a synthetic handle for derivatization through etherification or esterification, allowing for the modulation of solubility and bioavailability.
-
The Bulky tert-Butyl Group: This group provides significant steric hindrance around the phenolic hydroxyl. This "hindered phenol" motif is crucial for creating a stable phenoxyl radical after hydrogen donation, preventing pro-oxidant side reactions and enhancing antioxidant efficacy. Its lipophilic nature also influences how the molecule interacts with biological membranes.
-
The Bromine Atom: Positioned ortho to the hydroxyl group, the bromine atom is a highly versatile reactive site. It is ideal for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the straightforward introduction of a wide variety of aryl and heteroaryl moieties.[2] This enables the systematic exploration of structure-activity relationships (SAR) by building a library of derivatives with diverse substituents.
This unique combination of features makes 2-Bromo-4-tert-butylphenol a powerful platform for generating novel compounds with tunable biological activities.
Synthetic Pathways: From Scaffold to Bioactive Candidate
The therapeutic potential of 2-Bromo-4-tert-butylphenol is realized through chemical modification. The diagram below illustrates two primary synthetic routes for generating diverse libraries of derivatives for biological screening. The choice of reaction pathway allows for tailored modifications to probe specific interactions with biological targets.
A Comparative Analysis of Biological Activities
While literature on the biological testing of compounds directly derived from 2-Bromo-4-tert-butylphenol is emerging, a robust predictive framework can be built by comparing them to the extensively studied analogue, 2,4-di-tert-butylphenol (2,4-DTBP), and other relevant bromophenols.
Antioxidant Activity: Radical Scavenging Potential
The primary mechanism by which hindered phenols like 2,4-DTBP exert their antioxidant effect is through Hydrogen Atom Transfer (HAT), where the phenolic hydrogen is donated to a free radical, thus terminating the damaging radical chain reaction.[3] The efficacy of this process is dictated by the O-H Bond Dissociation Enthalpy (BDE); a lower BDE facilitates easier hydrogen donation.
Studies on various butylated phenols and bromophenols confirm their potent radical scavenging capabilities.[4][5] Derivatives of 2,4-di-tert-butylphenol incorporating oxadiazole and hydrazone moieties have shown significant antioxidant activity in DPPH and FRAP assays.[5] This suggests that derivatization of the 2-Bromo-4-tert-butylphenol scaffold, particularly with moieties that can further stabilize the resulting phenoxyl radical, is a promising strategy for developing potent antioxidants.
| Compound | Assay | IC50 / Activity | Reference |
| 2,4-Di-tert-butylphenol (2,4-DTBP) | ABTS Scavenging | IC50 of 17 µg/mL | [6] |
| Butylated Hydroxytoluene (BHT) | DPPH Scavenging | High activity (Standard) | [4] |
| Benzylic Acid Bromophenols | DPPH & ABTS Scavenging | Effective scavengers | [4] |
| Phenolic derivatives with -NH- spacer | DPPH Scavenging | Increased activity | [7] |
Expert Insight: The presence of the electron-withdrawing bromine atom in the 2-position of the target scaffold is expected to increase the acidity of the phenolic proton, which could influence the antioxidant mechanism, potentially favoring a Sequential Proton Loss Electron Transfer (SPLET) pathway in polar solvents. This modulation highlights the importance of experimental validation for each new derivative.
Experimental Protocol: DPPH Radical Scavenging Assay
This protocol provides a reliable method for evaluating the antioxidant capacity of novel compounds.
-
Preparation of Reagents:
-
Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. Store in the dark.
-
Prepare stock solutions of test compounds and a standard antioxidant (e.g., Trolox or Ascorbic Acid) in methanol at various concentrations (e.g., 1-100 µg/mL).
-
-
Assay Procedure:
-
In a 96-well microplate, add 50 µL of the test compound solution to 150 µL of the DPPH solution.
-
For the control, add 50 µL of methanol instead of the test compound.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Data Acquisition:
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Calculation:
-
Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Plot the % inhibition against the concentration of the test compound to determine the IC50 value (the concentration required to scavenge 50% of DPPH radicals).
-
Antimicrobial Activity: Combating Pathogens
2,4-DTBP has demonstrated a remarkable breadth of antimicrobial activity against pathogenic bacteria and fungi.[6][8][9] It shows strong antibacterial effects against pathogens like Pseudomonas aeruginosa and methicillin-resistant Staphylococcus aureus (MRSA).[8][10] Furthermore, its ability to inhibit the growth of Cutibacterium acnes at concentrations as low as 16 µg/mL makes it a person of interest for dermatological applications.[11][12]
A key strategy for enhancing the potency of phenolic compounds is the introduction of amino alcohol side chains. A study on 1-[(2,4-(di-tert-butylphenoxy))-3-dialkylamino-2-propanol] derivatives revealed potent antibacterial and antifungal effects, with some compounds exhibiting Minimum Inhibitory Concentrations (MICs) as low as 0.78 µg/mL against S. aureus.[13] These derivatives were also effective at preventing biofilm formation, a critical factor in chronic infections.[13]
| Compound/Derivative Class | Organism | MIC (µg/mL) | Reference |
| 2,4-Di-tert-butylphenol (2,4-DTBP) | Cutibacterium acnes | 16 | [11] |
| 2,4-DTBP | Staphylococcus aureus | Active (inhibits) | [8][10] |
| 2,4-DTBP | Pseudomonas aeruginosa | Active (inhibits) | [8] |
| KVM-219 (aminopropanol derivative) | Staphylococcus aureus | 0.78 | [13] |
| KVM-219 (aminopropanol derivative) | Escherichia coli | 12.5 | [13] |
| KVM-316 (aminopropanol derivative) | P. aeruginosa Biofilm | 96.1% inhibition | [13] |
Expert Insight: Synthesizing aminopropanol derivatives of 2-Bromo-4-tert-butylphenol is a logical and compelling next step. The bromine atom could influence the electronic properties and lipophilicity of the molecule, potentially leading to enhanced membrane disruption or target interaction, thereby improving antimicrobial efficacy.
Experimental Protocol: Microbroth Dilution for MIC Determination
This protocol details the standard method for assessing the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Preparation:
-
In a 96-well microplate, add 100 µL of sterile Mueller-Hinton Broth (MHB) to wells 2 through 12.
-
Add 200 µL of the test compound at a starting concentration (e.g., 256 µg/mL) to well 1.
-
-
Serial Dilution:
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10. Wells 11 (growth control) and 12 (sterility control) receive no compound.
-
-
Inoculation:
-
Prepare a bacterial inoculum standardized to ~1x10^6 CFU/mL.
-
Add 100 µL of this inoculum to wells 1 through 11, resulting in a final test concentration of ~5x10^5 CFU/mL. Add 100 µL of sterile broth to well 12.
-
-
Incubation:
-
Cover the plate and incubate at 37°C for 18-24 hours.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). The growth control (well 11) should be turbid, and the sterility control (well 12) should be clear.
-
Anticancer Activity: Inducing Programmed Cell Death
A significant body of evidence points to the potent anticancer properties of 2,4-DTBP.[14][15][16] It has been identified as the primary anticancer component in certain plant extracts, showing cytotoxicity against colon cancer cell lines (HCT116 and SW480).[16] A recent mechanistic study revealed that 2,4-DTBP exerts its effect on colorectal cancer cells by inducing apoptosis (programmed cell death).[14]
This is achieved through the dual downregulation of two key anti-apoptotic proteins, Bcl-2 and Survivin.[14][15] These proteins are often overexpressed in cancer cells and protect them from cell death. By inhibiting these proteins, 2,4-DTBP disrupts mitochondrial function and triggers the caspase cascade, leading to the selective destruction of cancer cells.[14] Similarly, other synthesized bromophenol derivatives have been shown to inhibit viability and induce apoptosis in leukemia cells.[17]
| Compound | Cell Line | Activity (IC50) | Reference |
| 2,4-Di-tert-butylphenol (2,4-DTBP) | HCT116 (Colon Cancer) | 57.04 µM (24h) | [14] |
| 2,4-DTBP (in active fraction) | HCT116 (Colon Cancer) | 16.25 µg/mL (24h) | [16] |
| 2,4-DTBP (in active fraction) | SW480 (Colon Cancer) | 35 µg/mL (24h) | [16] |
| 2,4-DTBP | MCF-7 (Breast Cancer) | 5 µg/mL | [15] |
| Bromophenol derivative (4b-4) | K562 (Leukemia) | Inhibited viability | [17] |
digraph "Apoptosis_Pathway" { graph [fontname="Arial", fontsize=10]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];dtbp [label="2,4-DTBP Derivative", shape=ellipse, style=filled, fillcolor="#FBBC05"]; bcl2 [label="Bcl-2 Protein", fillcolor="#EA4335", fontcolor="#FFFFFF"]; survivin [label="Survivin Protein", fillcolor="#EA4335", fontcolor="#FFFFFF"]; mito [label="Mitochondrial\nIntegrity"]; caspase [label="Caspase Activation"]; apoptosis [label="Apoptosis\n(Programmed Cell Death)", shape=diamond, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
dtbp -> bcl2 [label=" inhibits", arrowhead=Tee]; dtbp -> survivin [label=" inhibits", arrowhead=Tee]; bcl2 -> mito [label=" maintains", style=dashed]; survivin -> caspase [label=" inhibits", style=dashed, arrowhead=Tee]; mito -> caspase [label=" triggers"]; caspase -> apoptosis; }
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding:
-
Seed cancer cells (e.g., HCT116) in a 96-well plate at a density of ~5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate for 24 hours to allow cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compound (or vehicle control).
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well.
-
Agitate the plate on a shaker for 15 minutes to dissolve the crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
Enzyme Inhibition: An Emerging Frontier
The structural motifs present in 2-Bromo-4-tert-butylphenol derivatives are common in known enzyme inhibitors. For instance, halogenated phenols serve as building blocks for inhibitors of enzymes like protein tyrosine phosphatase 1B (PTP1B), a key target in diabetes and obesity, and acetylcholinesterase (AChE), a target for Alzheimer's disease.[2] The ability to introduce diverse aryl groups via Suzuki coupling at the bromine site allows for the exploration of hydrophobic pockets in enzyme active sites, a key strategy for increasing binding affinity and inhibitory potency.[18]
While specific data for 2-Bromo-4-tert-butylphenol derivatives is not yet widely published, the scaffold represents a promising starting point for screening against various enzyme classes. The synthetic versatility allows for the creation of focused libraries tailored to specific enzyme targets.
Conclusion and Future Directions
The 2-Bromo-4-tert-butylphenol scaffold stands out as a highly promising starting point for the development of novel therapeutic agents. While direct experimental data on its derivatives are currently limited, a comparative analysis with its close analogue, 2,4-di-tert-butylphenol, and other related phenols provides compelling evidence for its potential across multiple biological activities.
-
Antioxidant Potential: Derivatives are predicted to be potent radical scavengers, a property beneficial for combating oxidative stress-related diseases.
-
Antimicrobial Efficacy: The scaffold is an excellent candidate for developing new antibacterial and antifungal agents, particularly through the addition of aminopropanol side chains to target drug-resistant strains and biofilms.
-
Anticancer Activity: There is a strong rationale for developing derivatives that mimic the pro-apoptotic mechanism of 2,4-DTBP by targeting key survival proteins like Bcl-2 and Survivin.
The path forward is clear: a systematic synthesis and screening of a diverse library of 2-Bromo-4-tert-butylphenol derivatives is warranted. Utilizing the synthetic routes and biological assays detailed in this guide will enable researchers to unlock the full therapeutic potential of this versatile chemical scaffold and develop next-generation drug candidates.
References
Click to expand
-
Gülçin, İ., & Beydemir, Ş. (2013). Synthesis and antioxidant activities of benzylic bromophenols inclusive of natural products. Journal of Enzyme Inhibition and Medicinal Chemistry, 28(5), 989-995. [Link]
-
Wang, W., et al. (2018). Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. Marine Drugs, 16(8), 278. [Link]
-
Das, S., et al. (2024). Targeted inhibition of colorectal cancer proliferation: The dual-modulatory role of 2,4-DTBP on anti-apoptotic Bcl-2 and Survivin proteins. Journal of Biochemical and Molecular Toxicology, 38(3), e23661. [Link]
-
Kabir, M. T., et al. (2021). Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study. Journal of Pharmacy & Pharmaceutical Sciences, 24, 537-554. [Link]
-
Tatsuta, K. (2009). Total synthesis and development of bioactive natural products. Proceedings of the Japan Academy, Series B, 85(7), 237-254. [Link]
-
PubChem. (n.d.). 2-Bromo-4-tert-butylphenol. National Center for Biotechnology Information. [Link]
-
Aissaoui, N., et al. (2023). Antibacterial Potential of 2,4-Di-tert-Butylphenol and Calixarene-Based Prodrugs from Thermophilic Bacillus licheniformis Isolated in Algerian Hot Spring. Molecules, 28(20), 7118. [Link]
-
Rizvi, S. U. M., et al. (2022). Antioxidant properties of butylated phenol with oxadiazole and hydrazone moiety at ortho position supported by DFT study. Scientific Reports, 12(1), 9553. [Link]
-
ResearchGate. (2024). Targeted inhibition of colorectal cancer proliferation: The dual‐modulatory role of 2, 4‐DTBP on anti‐apoptotic Bcl‐2 and Survivin proteins. Request PDF. [Link]
-
Cojocaru, I., et al. (2020). ANTIMICROBIAL ACTIVITY OF NOVEL 1-[(2,4-(DI-TERT-BUTYLPHENOXY))- 3-DIALKYLAMINO-2-PROPANOL] DERIVATIVES. The Moldovan Medical Journal, 63(3), 11-17. [Link]
-
Ndayishimiye, J., et al. (2024). Identification of 2,4-Di-tert-Butylphenol as an Antimicrobial Agent Against Cutibacterium acnes Bacteria from Rwandan Propolis. Cosmetics, 11(6), 164. [Link]
-
Shpakovsky, D. B., et al. (2018). Synthesis and study of new phenolic antioxidants with nitroaromatic and heterocyclic substituents. Russian Chemical Bulletin, 67(4), 685-693. [Link]
-
Zhao, F., et al. (2020). Natural Sources and Bioactivities of 2,4-Di-Tert-Butylphenol and Its Analogs. Toxins, 12(1), 35. [Link]
-
Varsha, K. K., et al. (2015). 2,4-Di-tert-butyl phenol as the antifungal, antioxidant bioactive purified from a newly isolated Lactococcus sp. International Journal of Food Microbiology, 211, 44-50. [Link]
-
Zhao, F., et al. (2020). Natural Sources and Bioactivities of 2,4-Di-Tert-Butylphenol and Its Analogs. Toxins, 12(1), 35. [Link]
-
Chawawisit, K., et al. (2015). 2, 4-Di-tert-butylphenol, the bioactive compound produced by Streptomyces sp. KB1. Journal of Applied Pharmaceutical Science, 5(Suppl 3), 007-012. [Link]
-
Saha, P., et al. (2023). Identification of 2,4-Di-tert-butylphenol (2,4-DTBP) as the Major Contributor of Anti-colon cancer Activity of Active Chromatographic Fraction of Parkia javanica (Lamk.) Merr. Bark Extract. Biomedical and Pharmacology Journal, 16(1). [Link]
-
Ndayishimiye, J., et al. (2024). Identification of 2,4-Di-tert-Butylphenol as an Antimicrobial Agent Against Cutibacterium acnes Bacteria from Rwandan Propolis. Cosmetics, 11(6), 164. [Link]
-
Mughal, E. U. H., et al. (2019). Flavonols and 4-Thioflavonols as Potential Acetylcholinesterase and Butyrylcholinesterase Inhibitors: Synthesis, Structure-Activity Relationship and Molecular Docking Studies. Bioorganic Chemistry, 91, 103124. [Link]
Sources
- 1. 2-Bromo-4-tert-butylphenol | C10H13BrO | CID 75147 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. [PDF] Synthesis and antioxidant activities of benzylic bromophenols inclusive of natural products | Semantic Scholar [semanticscholar.org]
- 5. Antioxidant properties of butylated phenol with oxadiazole and hydrazone moiety at ortho position supported by DFT study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and study of new phenolic antioxidants with nitroaromatic and heterocyclic substituents (Journal Article) | OSTI.GOV [osti.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. japsonline.com [japsonline.com]
- 11. Identification of 2,4-Di-tert-Butylphenol as an Antimicrobial Agent Against Cutibacterium acnes Bacteria from Rwandan Propolis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. journal.ohrm.bba.md [journal.ohrm.bba.md]
- 14. Targeted inhibition of colorectal cancer proliferation: The dual‐modulatory role of 2,4‐DTBP on anti‐apoptotic Bcl‐2 and Survivin proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Identification of 2,4-Di-tert-butylphenol (2,4-DTBP) as the Major Contributor of Anti-colon cancer Activity of Active Chromatographic Fraction of Parkia javanica (Lamk.) Merr. Bark Extract – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 17. Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 2-Bromo-4-tert-butylphenol: A Comprehensive Guide for Laboratory Professionals
Navigating the complexities of chemical waste management is a critical responsibility for any research professional. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-Bromo-4-tert-butylphenol (CAS No. 2198-66-5), ensuring the safety of laboratory personnel and compliance with environmental regulations. Our approach is grounded in the core principles of chemical safety and regulatory adherence, providing not just instructions, but the causal reasoning behind each procedural step.
Understanding the Hazard Profile of 2-Bromo-4-tert-butylphenol
Before handling any chemical for disposal, a thorough understanding of its intrinsic hazards is paramount. 2-Bromo-4-tert-butylphenol is a halogenated organic compound with a specific hazard profile that dictates its handling and disposal requirements.
GHS Hazard Classification:
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation |
Source: Aggregated data from multiple Safety Data Sheets (SDS).[1][2]
The primary routes of exposure are inhalation, skin contact, and ingestion, with potential for irritation to the skin, eyes, and respiratory system.[1][2] Long-term toxicological and ecological data are not widely available, necessitating a cautious approach to its disposal to prevent environmental release.[2]
Immediate Safety and Personal Protective Equipment (PPE)
Given its hazard profile, stringent adherence to safety protocols is non-negotiable. The causality is clear: preventing exposure is the most effective way to mitigate risk.
Mandatory PPE for Handling 2-Bromo-4-tert-butylphenol Waste:
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene) | To prevent skin contact and absorption, which can cause irritation and systemic toxicity.[1][2] |
| Eye/Face Protection | Safety glasses with side shields or chemical splash goggles | To protect eyes from splashes, which can cause serious irritation.[1][2] |
| Skin and Body Protection | Laboratory coat | To prevent contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area or with a chemical fume hood | To minimize inhalation of dust or vapors, which are harmful.[1][2] |
Step-by-Step Disposal Protocol: From Benchtop to Pickup
The disposal of 2-Bromo-4-tert-butylphenol waste is governed by the Resource Conservation and Recovery Act (RCRA), administered by the U.S. Environmental Protection Agency (EPA). The following procedures are designed to comply with these regulations.
Step 1: Waste Classification
The generator of the waste is legally responsible for determining if it is a hazardous waste.[2]
-
Is it a Listed Waste? 2-Bromo-4-tert-butylphenol is not found on the EPA's P-list (acutely hazardous) or U-list (toxic) of discarded commercial chemical products.[3][4][5]
-
Is it a Characteristic Waste? The waste must be evaluated for the four characteristics of hazardous waste:
-
Ignitability (D001): Unlikely for this compound.
-
Corrosivity (D002): Unlikely, but depends on the formulation.
-
Reactivity (D003): Not considered reactive under normal conditions.[2]
-
Toxicity (D004-D043): This is the most likely characteristic. The waste may be considered toxic if it contains constituents that could leach into the environment. The generator must use their process knowledge or analytical testing to make this determination.
-
-
Is it an F-Listed Waste? If 2-Bromo-4-tert-butylphenol is used as a solvent and mixed with other listed solvents (e.g., methylene chloride, tetrachloroethylene), the resulting mixture could be classified as an F-listed hazardous waste (e.g., F001, F002).[6][7]
For the purposes of this guide, we will proceed assuming the waste is classified as a hazardous waste, which is the most prudent and common practice for halogenated organic compounds in a laboratory setting.
Step 2: Waste Segregation
Proper segregation is crucial for safety and cost-effective disposal. Incompatible wastes must never be mixed.
dot
Caption: Waste Segregation Flow for 2-Bromo-4-tert-butylphenol.
-
Primary Segregation: As a brominated compound, this waste must be collected in a designated Halogenated Organic Waste container.
-
Why Segregate? Halogenated waste requires specific disposal methods, typically high-temperature incineration, to destroy the organic compounds and scrub the resulting acid gases (like hydrogen bromide).[1][8][9][10] Mixing it with non-halogenated solvents complicates and increases the cost of disposal.
Step 3: Accumulation in a Satellite Accumulation Area (SAA)
RCRA regulations allow for the temporary collection of hazardous waste at or near the point of generation in what is known as a Satellite Accumulation Area (SAA).
SAA Requirements:
-
Location: The SAA must be at or near the point of waste generation and under the control of the laboratory personnel generating the waste.
-
Volume Limits: No more than 55 gallons of hazardous waste may be accumulated in an SAA.
-
Container Management:
-
Use a chemically compatible container (e.g., glass or high-density polyethylene) that is in good condition.
-
The container must be kept securely closed at all times, except when adding waste. Do not leave a funnel in the container.
-
Place the waste container in secondary containment (such as a plastic tub) to contain any potential leaks or spills.
-
Step 4: Proper Labeling
Labeling is a critical compliance and safety requirement. The label must be affixed to the container as soon as the first drop of waste is added.
Required Information on a Hazardous Waste Label:
-
The words "HAZARDOUS WASTE"
-
Generator Information: Name and address of the facility.
-
Chemical Composition: List all chemical constituents by their full name and their approximate percentages (must total 100%). For example:
-
2-Bromo-4-tert-butylphenol: 10%
-
Methylene Chloride: 85%
-
Water: 5%
-
-
Hazard Identification: Check the appropriate hazard boxes (e.g., Toxic, Irritant).
Step 5: Arranging for Disposal
Once the waste container is full (approximately 90% capacity to allow for expansion) or you are finished generating that waste stream, it must be removed from the SAA.
-
Date the Container: Mark the date the container is full on the hazardous waste label.
-
Request Pickup: Contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup. Do not move the waste to a central storage area yourself.
-
72-Hour Rule: If the 55-gallon limit in an SAA is exceeded, the generator has three days to move the excess waste to a designated central accumulation area. This is typically handled by EHS.
dot
Caption: End-to-End Disposal Workflow for 2-Bromo-4-tert-butylphenol.
Final Disposal and Environmental Considerations
The ultimate fate of 2-Bromo-4-tert-butylphenol waste is critical. As a halogenated organic compound, the EPA-preferred treatment method is high-temperature incineration at a licensed Treatment, Storage, and Disposal Facility (TSDF).
-
Incineration Chemistry: During controlled incineration, the organic structure is destroyed. The bromine atom is converted primarily into hydrogen bromide (HBr).[1][8]
-
Environmental Controls: The incinerator's flue gas is passed through scrubbers, which neutralize the HBr, preventing the release of acid gases into the atmosphere. This process ensures that the hazardous components are broken down into less harmful substances.
By adhering to this comprehensive disposal guide, researchers can ensure they are not only compliant with regulations but are also acting as responsible stewards of environmental health and safety.
References
-
PubChem. (n.d.). 2-Bromo-4-tert-butylphenol. National Center for Biotechnology Information. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2023, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]
-
Temple University Environmental Health & Radiation Safety. (n.d.). Halogenated Solvents in Laboratories. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). F-List. Retrieved from [Link]
-
University of Alabama. (n.d.). Hazardous Waste Management, Satellite Accumulation Area (SAA) and Waste Disposal. Retrieved from [Link]
-
Nielsen, C. J., & Vikelsøe, J. (2014, March 4). Emission Measurements During Incineration of Waste Containing Bromine. Nordic Council of Ministers. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2023, December 18). Hazardous Waste Transportation. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings. Retrieved from [Link]
-
U.S. Department of Transportation. (2024, December 6). Check the Box: Getting Started with Shipping Hazmat. Retrieved from [Link]
Sources
- 1. dioxin20xx.org [dioxin20xx.org]
- 2. aksci.com [aksci.com]
- 3. epa.gov [epa.gov]
- 4. Pharmaceutical waste codes - Washington State Department of Ecology [ecology.wa.gov]
- 5. epa.gov [epa.gov]
- 6. benchchem.com [benchchem.com]
- 7. Hazardous Materials Shipping (DOT) | Environment, Health and Safety [ehs.cornell.edu]
- 8. norden.org [norden.org]
- 9. chimia.ch [chimia.ch]
- 10. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Handling 2-Bromo-4-tert-butylphenol: Personal Protective Equipment and Disposal
As researchers dedicated to advancing scientific discovery, our primary responsibility is to ensure that our work is conducted with the highest regard for safety. The handling of specialized chemical reagents like 2-Bromo-4-tert-butylphenol (CAS No. 2198-66-5) demands a meticulous approach grounded in a deep understanding of its properties and potential hazards. This guide provides an in-depth operational plan for the safe use of this compound, focusing on the selection, use, and disposal of Personal Protective Equipment (PPE). Our goal is to move beyond mere compliance and foster a culture of proactive safety, where every procedural choice is deliberate and informed.
Hazard Profile of 2-Bromo-4-tert-butylphenol
Understanding the specific risks associated with a chemical is the foundational step in any safety protocol. 2-Bromo-4-tert-butylphenol is a substituted phenol that appears as a white to off-white crystalline powder.[1] Its hazard profile, classified under the Globally Harmonized System (GHS), dictates the necessary precautions.
The primary routes of exposure are inhalation, skin contact, eye contact, and ingestion.[2] The compound is classified as harmful through all these routes and is a notable irritant to the skin and eyes.[1][2][3] Skin contact may lead to inflammation, itching, scaling, or blistering, while eye contact can result in redness, pain, or more severe damage.[2]
Table 1: GHS Hazard Classification for 2-Bromo-4-tert-butylphenol
| Hazard Class | Hazard Category | Hazard Statement |
|---|---|---|
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[2][3] |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin[2][3] |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled[2][3] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[2][3] |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation[2][3] |
The Hierarchy of Controls: A Proactive Safety Framework
Before discussing PPE, it is crucial to implement the hierarchy of controls. PPE is the last line of defense. The most effective safety measures involve eliminating or reducing the hazard at its source.
-
Elimination/Substitution : If possible, consider if a less hazardous chemical can be used.
-
Engineering Controls : These are physical changes to the workspace that isolate personnel from the hazard. When handling 2-Bromo-4-tert-butylphenol, all work should be conducted in a certified chemical fume hood to manage vapors and prevent inhalation of the powder form.[2] Facilities must also be equipped with an eyewash station and a safety shower in close proximity to the workstation.[2]
-
Administrative Controls : These are work practices that reduce exposure, such as minimizing the quantities of the chemical handled and restricting access to the area.
-
Personal Protective Equipment (PPE) : When the above controls cannot eliminate the risk, PPE is required to protect the user.
Personal Protective Equipment (PPE) Protocol
The selection of PPE must be based on a thorough risk assessment of the specific procedure being performed. The following recommendations provide a baseline for handling 2-Bromo-4-tert-butylphenol.
Eye and Face Protection
Given that this compound causes serious eye irritation, robust eye protection is non-negotiable.[2][3]
-
Minimum Requirement : Chemical splash-resistant safety goggles with side protection that conform to government standards such as EU EN166 or OSHA 29 CFR 1910.133.[2] Standard safety glasses are insufficient as they do not provide a seal around the eyes.
-
Enhanced Precaution : For procedures with a higher risk of splashing or when handling larger quantities, a full-face shield should be worn in addition to safety goggles.[2]
Hand Protection
The compound is harmful in contact with skin and causes skin irritation.[2][3] Therefore, appropriate gloves are essential.
-
Material Selection : Wear chemically resistant gloves. While the Safety Data Sheet does not specify a particular type, nitrile rubber gloves are a common and effective choice for incidental contact with a wide range of chemicals.
-
Causality : The choice of glove material is critical. It must resist degradation and prevent permeation by the chemical. For prolonged contact or immersion, consult the glove manufacturer's chemical resistance data. Always inspect gloves for tears or pinholes before use.
-
Technique : After handling the compound, remove gloves using the proper technique to avoid contaminating your skin. Wash hands thoroughly with soap and water after removing gloves.[2]
Body Protection
To prevent skin contact, protective clothing is required.
-
Standard Use : A clean, buttoned laboratory coat should be worn at all times.
-
High-Risk Operations : For tasks involving larger quantities or a significant risk of splashing, a chemical-resistant apron or coveralls should be worn over the lab coat.[2] Contaminated clothing must be removed immediately, and the affected skin should be flushed with water for at least 15 minutes.[2] Contaminated garments must be decontaminated before reuse.[2]
Respiratory Protection
2-Bromo-4-tert-butylphenol is harmful if inhaled.[2] Engineering controls are the primary method to mitigate this risk.
-
Primary Control : Always handle this chemical inside a certified chemical fume hood to maintain low airborne concentrations.[2]
-
When Respirators are Needed : If engineering controls are not available or insufficient to control airborne concentrations, or during a large spill cleanup, respiratory protection is necessary. A NIOSH-approved air-purifying respirator with an appropriate particulate/organic vapor cartridge should be used.[4] All respirator use must be part of a comprehensive respiratory protection program that includes fit testing and training.
Step-by-Step PPE Workflow: Donning and Doffing
Properly putting on (donning) and taking off (doffing) PPE is as important as selecting the correct equipment. The following protocol minimizes the risk of contamination.
Donning Sequence
-
Lab Coat/Apron : Put on your lab coat and fasten it completely.
-
Respiratory Protection (if required) : Perform a seal check to ensure proper fit.
-
Eye and Face Protection : Put on safety goggles and/or a face shield.
-
Gloves : Put on gloves, ensuring the cuffs are pulled over the sleeves of your lab coat.
Doffing Sequence
The goal is to touch contaminated surfaces only with other contaminated surfaces (i.e., glove-to-glove).
-
Gloves : Remove the first glove by pinching the cuff and peeling it off inside-out. Hold the removed glove in your gloved hand. Slide the fingers of your ungloved hand under the cuff of the remaining glove and peel it off inside-out over the first glove. Dispose of them immediately.
-
Lab Coat/Apron : Unfasten the lab coat, rolling it down from the shoulders and turning it inside-out as you remove it. Avoid letting the outer, contaminated surface touch your skin.
-
Eye and Face Protection : Remove by handling the strap or earpieces.
-
Respiratory Protection (if required) : Remove last.
-
Hand Hygiene : Wash your hands thoroughly with soap and water.
Decontamination and Disposal Plan
Proper disposal is a critical part of the chemical handling lifecycle, ensuring the safety of you, your colleagues, and the environment.
Chemical Waste
-
2-Bromo-4-tert-butylphenol and any solutions containing it must be disposed of as hazardous chemical waste.[2]
-
Follow all federal, state, and local regulations for hazardous waste disposal.[2] Do not pour this chemical down the drain.[2]
-
Collect waste in a clearly labeled, sealed container.
Contaminated PPE and Materials
-
All disposable items that have come into contact with 2-Bromo-4-tert-butylphenol, such as gloves, weigh boats, and paper towels, must be considered hazardous waste.
-
Place these items in a designated, sealed waste container for hazardous materials.
-
Dispose of the container according to your institution's hazardous waste procedures.[2]
Emergency Procedures
Spill Response
-
Evacuate and alert personnel in the immediate area.
-
If the spill is large or you are not trained to handle it, contact your institution's emergency response team.
-
For small spills, and only if you are trained and have the proper PPE, prevent further spread.
-
Absorb the material with an inert absorbent (e.g., vermiculite, sand).
-
Scoop the absorbed material into a labeled container for hazardous waste disposal.[2]
-
Ventilate the area and decontaminate the spill surface.
First Aid Measures
-
Eye Contact : Immediately flush eyes with running water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2]
-
Skin Contact : Immediately remove contaminated clothing and flush the affected skin with plenty of running water for at least 15 minutes. Seek medical attention.[2]
-
Inhalation : Move the person to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2]
-
Ingestion : Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]
Visual Workflow: PPE Selection and Use
The following diagram outlines the decision-making and procedural flow for safely handling 2-Bromo-4-tert-butylphenol.
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
